molecular formula BaS B3028482 Barium sulfide CAS No. 21109-95-5

Barium sulfide

Cat. No.: B3028482
CAS No.: 21109-95-5
M. Wt: 169.39 g/mol
InChI Key: OTMNKCRTGBGNPN-UHFFFAOYSA-N
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Description

Barium sulfide is a useful research compound. Its molecular formula is BaS and its molecular weight is 169.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (BaS) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfanylidenebarium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.S
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMNKCRTGBGNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Ba]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21109-95-5
Record name Barium sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21109-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barium sulfide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021109955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium Sulfide Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium sulfide (B99878) (BaS) nanoparticles are emerging as materials of significant interest in the biomedical field, owing to their unique physicochemical properties. This technical guide provides a comprehensive overview of the synthesis of BaS nanoparticles, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. This document details various synthesis protocols, including solid-state, co-precipitation, hydrothermal, and solvothermal methods. Key experimental parameters and their influence on nanoparticle characteristics such as size, morphology, and purity are discussed and summarized in comparative tables. Furthermore, this guide elucidates the characterization techniques essential for verifying the synthesis outcomes. A significant focus is placed on the potential biological implications of BaS nanoparticles, with a detailed exploration of the oxidative stress-induced signaling pathway, a critical consideration for any biomedical application.

Introduction

Nanotechnology is revolutionizing the landscape of medicine and drug development, with nanoparticles being engineered for a myriad of applications, from targeted drug delivery to advanced diagnostics.[1][2] Among the diverse range of nanomaterials, inorganic nanoparticles, including metal sulfides, have garnered considerable attention. Barium sulfide (BaS), an inorganic compound with the formula BaS, is traditionally known for its use in the production of other barium compounds and as a short-wavelength emitter in electronic displays.[3] In its nano-particulate form, BaS holds promise for novel biomedical applications, although research in this specific area is still in its nascent stages.

This guide aims to provide a detailed technical overview of the synthesis of BaS nanoparticles, addressing the critical need for reproducible and well-characterized nanomaterials for research and development. We will delve into various synthesis methodologies, offering detailed experimental protocols and presenting quantitative data in a structured format for easy comparison. Moreover, we will explore the crucial aspect of nanoparticle-cell interactions, specifically focusing on the signaling pathways associated with nanoparticle-induced cytotoxicity.

Synthesis Methodologies for this compound Nanoparticles

The synthesis of BaS nanoparticles can be broadly categorized into top-down and bottom-up approaches.[4] Top-down methods, such as milling, involve the size reduction of bulk material but often lack precise control over particle size and morphology.[5] In contrast, bottom-up methods, which involve the assembly of nanoparticles from atomic or molecular precursors, offer greater control over the final product's characteristics and are therefore the focus of this guide.[4]

Solid-State Synthesis

Solid-state synthesis offers a scalable and environmentally conscious route to produce BaS. A novel low-temperature solid-state method has been developed that significantly reduces the high energy demands and environmental concerns associated with traditional production methods, which often require temperatures exceeding 1000 °C.[6][7]

Experimental Protocol: Low-Temperature Solid-State Synthesis [7][8]

  • Precursor Preparation: A finely milled mixture of barium hydroxide (B78521) [Ba(OH)₂] and elemental sulfur is prepared in a stoichiometric ratio.

  • Annealing: The mixture is subjected to annealing at a temperature of 500°C in a low-pressure environment.

  • Controlled Atmosphere: A controlled sulfur partial pressure is maintained during annealing to facilitate the rapid vaporization of H₂O byproducts and prevent unwanted side reactions.

  • Product Collection: The resulting BaS powder is collected after the annealing process is complete.

This method achieves an efficient conversion of approximately 90% to BaS.[7][8] The success of the synthesis is typically confirmed through X-ray diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy.[7]

Wet Chemical Synthesis Methods

Wet chemical methods are widely employed for the synthesis of a variety of nanoparticles due to their versatility in controlling particle size and morphology.[9][10] These methods typically involve the reaction of precursors in a liquid medium.

Co-precipitation is a straightforward and cost-effective method for synthesizing nanoparticles.[9] It involves the simultaneous precipitation of the desired compound from a solution containing the precursor ions. For BaS nanoparticles, this would typically involve the reaction of a soluble barium salt with a sulfide source in a controlled environment.

Experimental Protocol: Co-precipitation Synthesis (Hypothetical)

  • Precursor Solution Preparation: Prepare an aqueous solution of a soluble barium salt (e.g., barium chloride, BaCl₂) and a separate aqueous solution of a sulfide source (e.g., sodium sulfide, Na₂S).

  • Reaction: Under vigorous stirring, add the sulfide solution dropwise to the barium salt solution. The reaction should be carried out at a controlled temperature and pH. A precipitating agent, such as a base, may be required to facilitate the reaction.[10]

  • Aging: The resulting precipitate is aged for a specific duration to allow for particle growth and stabilization.

  • Purification: The nanoparticles are separated from the reaction mixture by centrifugation, followed by washing with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying: The purified nanoparticles are dried under vacuum or in an oven at a low temperature.

Hydrothermal and solvothermal synthesis methods are carried out in a sealed vessel, known as an autoclave, under elevated temperature and pressure.[11] When water is used as the solvent, the method is termed hydrothermal, while other solvents are used in solvothermal synthesis. These methods are known for producing highly crystalline nanoparticles with well-defined morphologies.[12]

Experimental Protocol: Hydrothermal/Solvothermal Synthesis of BaS Nanoparticles (Generalized)

Disclaimer: Specific experimental protocols for the hydrothermal or solvothermal synthesis of pure BaS nanoparticles are not extensively detailed in the reviewed literature. The following is a generalized protocol.

  • Precursor Mixture: A barium precursor (e.g., barium salt) and a sulfur source (e.g., thiourea, elemental sulfur) are dispersed in the chosen solvent (water for hydrothermal, an organic solvent for solvothermal) within a Teflon-lined autoclave.

  • Sealing and Heating: The autoclave is sealed and heated to a specific temperature (typically between 100°C and 250°C) for a defined period (ranging from hours to days).[12]

  • Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected.

  • Purification: The product is washed multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: The final BaS nanoparticle product is dried in an oven or under vacuum.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The characteristics of the synthesized BaS nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the key parameters and their impact on the final product, based on available literature for BaS and related metal sulfide nanoparticles.

Table 1: Solid-State Synthesis of BaS

PrecursorsTemperature (°C)PressureConversion Efficiency (%)Reference
Ba(OH)₂ + S500Low Pressure~90[7][8]
Ba(OH)₂ + S>1000Atmospheric-[6]

Table 2: Wet Chemical Synthesis of Metal Sulfide Nanoparticles (Illustrative for BaS)

MethodBarium PrecursorSulfur SourceSolventTemperature (°C)Particle Size (nm)MorphologyReference (Analogous Systems)
Co-precipitationBaCl₂Na₂SWaterRoom Temp.20-100Spherical/Irregular[9][13]
HydrothermalBaCl₂ThioureaWater150-20010-50Crystalline, various[14]
SolvothermalBa-oleateS in OleylamineOrganic200-3005-20Crystalline, various[12][15]

Experimental Protocols: Characterization of this compound Nanoparticles

Thorough characterization of the synthesized nanoparticles is crucial to ensure their quality and suitability for biomedical applications.

4.1. X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the BaS nanoparticles. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[16]

4.2. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles.

4.3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present on the surface of the nanoparticles, which can be important for understanding their surface chemistry and potential for functionalization.

4.4. Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid.

Visualization of Synthesis Workflows and Biological Pathways

Synthesis Workflow

The following diagram illustrates a generalized workflow for the wet chemical synthesis of BaS nanoparticles.

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Ba_precursor Barium Precursor (e.g., BaCl₂) Reaction_Vessel Reaction Vessel (Beaker or Autoclave) Ba_precursor->Reaction_Vessel S_precursor Sulfur Source (e.g., Na₂S, Thiourea) S_precursor->Reaction_Vessel Centrifugation Centrifugation Reaction_Vessel->Centrifugation Precipitate Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying Washing->Drying BaS_NPs BaS Nanoparticles Drying->BaS_NPs

Generalized workflow for the wet chemical synthesis of BaS nanoparticles.
Biological Signaling Pathway: Oxidative Stress

The interaction of nanoparticles with biological systems can induce a variety of cellular responses, with oxidative stress being a common mechanism of toxicity.[17][18] While specific data for BaS nanoparticles is limited, the general paradigm of nanoparticle-induced oxidative stress involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[17][19]

The following diagram illustrates the putative signaling pathway of oxidative stress induced by BaS nanoparticles.

G cluster_0 Cellular Exposure cluster_1 Oxidative Stress Induction cluster_2 Downstream Cellular Effects BaS_NP BaS Nanoparticle Cell_Membrane Cell Membrane BaS_NP->Cell_Membrane Interaction ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Internalization Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis MAPK->Apoptosis NFkB->Apoptosis Pro-inflammatory Cytokines DNA_Damage->Apoptosis

Putative signaling pathway of oxidative stress induced by BaS nanoparticles.

Conclusion

The synthesis of well-defined this compound nanoparticles is a critical first step towards their exploration for biomedical applications. This technical guide has provided an overview of various synthesis methodologies, including solid-state and wet chemical approaches, along with generalized experimental protocols and key characterization techniques. The provided tables offer a comparative look at how synthesis parameters can influence nanoparticle characteristics. The visualization of both the synthesis workflow and the potential oxidative stress-induced signaling pathway offers a clear framework for researchers in this field. It is important to note that while the synthesis of BaS nanoparticles holds promise, further research is imperative to develop specific, reproducible protocols for wet chemical methods and to thoroughly investigate the biological interactions and toxicological profile of these nanomaterials to ensure their safe and effective translation into clinical applications.

References

An In-depth Technical Guide to the Crystal Structure of Pure Barium Sulfide (BaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of pure Barium Sulfide (B99878) (BaS), a material of interest in various scientific and industrial applications. The information presented herein is compiled from crystallographic databases and peer-reviewed literature to ensure accuracy and relevance for research and development purposes.

Introduction

Barium sulfide (BaS) is an inorganic compound that serves as a key precursor for the synthesis of other barium compounds, such as barium carbonate and the pigment lithopone.[1] Like other alkaline earth metal chalcogenides, BaS is recognized as a short-wavelength emitter, making it relevant for applications in electronic displays.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for its application in materials science and drug development, where crystalline purity and structure can influence bio-reactivity and delivery mechanisms.

Crystal Structure Classification

Pure BaS adopts a highly symmetric crystal structure. It crystallizes in the cubic crystal system , a classification characterized by three equal crystallographic axes at right angles to one another.[2][3]

  • Prototype Structure : BaS shares its structure with halite, commonly known as rock salt (NaCl).[1][2][4][5] This is a common structural motif for many MX-type ionic compounds.

  • Space Group : The specific arrangement of atoms in the BaS unit cell is described by the space group Fm-3m (space group number 225).[1][2][4][6] This notation indicates a face-centered cubic Bravais lattice with a mirror plane (m) perpendicular to the axes and a diagonal glide plane (m).

Quantitative Crystallographic Data

The structural parameters of pure BaS have been determined experimentally. The key quantitative data are summarized in the table below for clarity and comparative analysis.

ParameterValueReference(s)
Crystal SystemCubic[1][2]
Space GroupFm-3m (No. 225)[2][4][6]
Lattice Parameter (a)6.388 Å (0.6388 nm)[6]
Unit Cell Volume260.7 ų (0.2607 nm³)[6]
Ba-S Bond Length3.23 Å[2]
Coordination GeometryOctahedral (Ba²⁺ and S²⁻)[1][2][4]
Atomic Coordinates
Ba (Wyckoff Position 4a)(0, 0, 0)[2]
S (Wyckoff Position 4b)(0.5, 0.5, 0.5) or (0, 0, 0.5)[2]

Detailed Structural Description

The rock salt structure of BaS consists of two interpenetrating face-centered cubic (FCC) sublattices, one composed of barium cations (Ba²⁺) and the other of sulfide anions (S²⁻), offset by half a lattice parameter along the unit cell axis.

Both the Ba²⁺ cations and S²⁻ anions exhibit an octahedral coordination geometry .[1][2] Each Ba²⁺ ion is surrounded by six nearest-neighbor S²⁻ ions, and conversely, each S²⁻ ion is surrounded by six nearest-neighbor Ba²⁺ ions.[2] These BaS₆ and SBa₆ octahedra share both corners and edges to form the stable, three-dimensional crystal lattice.[2]

G cluster_crystal BaS Crystal Structure cluster_details Details Crystal System Crystal System Space Group Space Group Cubic Cubic Crystal System->Cubic Lattice Parameters Lattice Parameters Fm-3m (225) Fm-3m (225) Space Group->Fm-3m (225) Atomic Positions Atomic Positions a = 6.388 Å a = 6.388 Å Lattice Parameters->a = 6.388 Å Ba: (0,0,0) Ba: (0,0,0) Atomic Positions->Ba: (0,0,0) S: (0.5,0.5,0.5) S: (0.5,0.5,0.5) Atomic Positions->S: (0.5,0.5,0.5)

Hierarchical relationship of BaS crystallographic data.

Experimental Protocols for Structure Determination

The determination of the crystal structure of BaS, like other crystalline solids, is primarily accomplished through diffraction techniques. X-ray diffraction (XRD) is the most common method.

5.1 Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold-standard technique for precise crystal structure determination.

Methodology:

  • Crystal Growth : High-quality single crystals of BaS are synthesized, often via chemical vapor transport or high-temperature reduction methods.[5]

  • Mounting : A suitable single crystal (typically < 1 mm in size) is mounted on a goniometer head.

  • Data Collection : The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

  • Data Processing : The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the spots are integrated.

  • Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding the final crystal structure.

5.2 Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification and for determining lattice parameters from a polycrystalline (powder) sample.

Methodology:

  • Sample Preparation : A pure BaS sample is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

  • Data Collection : The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

  • Analysis : The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. The positions of the diffraction peaks are used to calculate the lattice parameters via Bragg's Law. Rietveld refinement can be applied to the entire pattern to refine the structural model, including atomic positions.

G cluster_synthesis Synthesis cluster_process Process cluster_characterization Structure Determination start BaSO4 + 2C (Barium Sulfate (B86663) + Carbon) reaction Carbothermic Reduction (High Temperature) start->reaction product BaS + 2CO2 (this compound Powder) reaction->product xrd Powder X-Ray Diffraction (PXRD) product->xrd analysis Rietveld Refinement xrd->analysis result Crystal Structure Data (Lattice Parameters, Space Group) analysis->result

Workflow for BaS synthesis and structural analysis.

Synthesis Overview

This compound is commonly produced on an industrial scale through the carbothermic reduction of barium sulfate (BaSO₄), a process known as the "black ash" method.[1] The simplified reaction is:

BaSO₄ + 2C → BaS + 2CO₂

An alternative laboratory-scale synthesis involves the reduction of barium sulfate using hydrogen gas at elevated temperatures.[5]

BaSO₄ + 4H₂ → BaS + 4H₂O

The resulting material is typically a white or pale gray powder, which can then be analyzed using the experimental methods described above to confirm its crystal structure and purity.[5][6]

References

thermodynamic properties of barium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermodynamic Properties of Barium Sulfide (B99878)

Introduction

Barium sulfide (BaS) is an inorganic compound that serves as a crucial precursor in the manufacturing of other barium compounds, such as barium carbonate and the pigment lithopone[1][2][3]. As an alkaline earth metal chalcogenide, its properties are of significant interest in materials science, particularly for applications like short-wavelength emitters in electronic displays[1]. A thorough understanding of its thermodynamic properties is fundamental for optimizing synthesis protocols, predicting its stability under various conditions, and ensuring its effective application in research and industrial processes. This guide provides a comprehensive overview of the core thermodynamic data for this compound, details the experimental methodologies for their determination, and visualizes key chemical pathways.

Core Thermodynamic and Physical Properties

The thermodynamic stability and physical characteristics of this compound are quantified by several key parameters. These values, compiled from various sources, are essential for modeling chemical processes involving BaS. Pure this compound is a white solid, though it often appears in colored forms due to impurities[1]. It crystallizes in the rock salt (NaCl) structure, with both Ba²⁺ and S²⁻ ions in octahedral coordination environments[1][4].

Table 1: Key Thermodynamic and Physical Properties of this compound

PropertySymbol/FormulaValueUnits
Molar MassM169.39g·mol⁻¹[1][2][4]
Densityρ4.25g·cm⁻³[1][4][5]
Melting PointTₘ2235 °C (also cited as 1200 °C)°C[1][4][5][6][7]
Boiling PointTₙDecomposes at atmospheric pressureN/A[4][5]
Standard Enthalpy of FormationΔH°ᶠ-443.5kJ·mol⁻¹[4][5]
Standard Molar Entropy78.2J·mol⁻¹·K⁻¹[4][5]
Standard Gibbs Free Energy of FormationΔG°ᶠ-456 (approx.)kJ·mol⁻¹[8]
Heat Capacity (at 298 K)Cₚ49.5J·mol⁻¹·K⁻¹[4][5]
Lattice Energy (Estimated)U3120kJ·mol⁻¹[4][5]
Band GapEᶢ3.8eV[4]

Note on Melting Point: There is a notable discrepancy in the reported melting point of BaS. While many sources cite 2235 °C, others report 1200 °C[6][7]. This sensitivity is likely due to the presence of impurities[1].

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic values presented above relies on a combination of calorimetric techniques and theoretical calculations based on Hess's Law.

Enthalpy of Formation and Heat Capacity

Enthalpy of formation and heat capacity are typically determined using calorimetry.

  • Solution Calorimetry: This is a common method for determining the formation enthalpies of ceramic and inorganic materials[9]. The protocol involves dissolving the material (BaS) and its constituent elements (Ba and S) in a suitable solvent and measuring the heat of each reaction. By applying Hess's Law to the measured heats of solution, the enthalpy of formation can be calculated. The primary requirement is that the samples dissolve completely and rapidly in the chosen solvent[9].

  • Combustion Calorimetry: This technique measures the heat released when a compound is completely reacted with an oxidant. For this method to be viable for BaS, the reaction must proceed to completion, and the products must be well-defined with known enthalpies of formation[9].

  • Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry: These methods are used to measure heat capacity (Cₚ)[9][10]. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Adiabatic calorimetry, while slower, offers high accuracy by minimizing heat loss to the surroundings during the measurement[10]. The National Institute of Standards and Technology (NIST) provides data for the heat capacity of BaS as a function of temperature, derived from the Shomate equation, which is based on critically evaluated experimental data[11][12].

Standard Entropy

The standard entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the standard temperature of 298.15 K. The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. Therefore, the standard entropy (S°) can be calculated by integrating the heat capacity divided by the temperature (Cₚ/T) over this range, accounting for the entropy changes at any phase transitions.

Lattice Energy

Lattice energy cannot be measured directly but can be calculated using a thermochemical cycle known as the Born-Haber cycle[13]. This cycle applies Hess's Law to relate the lattice energy to other measurable thermodynamic quantities. The cycle for BaS involves the following steps:

  • Standard enthalpy of formation of BaS(s).

  • Enthalpy of atomization of solid Barium (Ba).

  • First and second ionization energies of gaseous Barium (Ba).

  • Enthalpy of atomization of solid Sulfur (S).

  • First and second electron affinities of gaseous Sulfur (S).

By constructing a closed loop of these enthalpy changes, the unknown lattice energy can be determined.

Synthesis and Decomposition Pathways

The primary industrial method for producing this compound is the carbothermic reduction of barite (barium sulfate (B86663), BaSO₄)[2][4]. This process, along with the theoretical Born-Haber cycle, provides insight into the compound's formation and stability.

Carbothermic Reduction of Barium Sulfate

This high-temperature process involves heating barite with a carbon source, such as coal or petroleum coke, in an oxygen-free environment to prevent the oxidation of the final product[6]. The reaction typically occurs in a rotary kiln at temperatures between 1000°C and 1250°C[6][8]. The resulting impure product, known as "black ash," is then purified by extraction with hot water[6][8].

G Reactants Reactants: Barium Sulfate (BaSO₄) Carbon (C) Process Carbothermic Reduction (Rotary Kiln) Reactants->Process Input Mixture Products Products: This compound (BaS) Carbon Monoxide (4CO) Process->Products 1000-1200 °C Inert Atmosphere

Caption: Workflow for the carbothermic reduction of barium sulfate to produce this compound.

Born-Haber Cycle for this compound

The Born-Haber cycle is a theoretical framework that visualizes the formation of an ionic solid from its constituent elements in their standard states. It illustrates the individual energy changes involved, culminating in the highly exothermic lattice formation.

G Ba_s Ba(s) + S(s) Ba_g Ba(g) + S(s) Ba_s->Ba_g ΔH_atom(Ba) BaS_s BaS(s) Ba_s->BaS_s ΔH°ᶠ(BaS) Ba_ion1 Ba⁺(g) + S(s) + e⁻ Ba_g->Ba_ion1 IE₁(Ba) Ba_ion2 Ba²⁺(g) + S(s) + 2e⁻ Ba_ion1->Ba_ion2 IE₂(Ba) S_g Ba²⁺(g) + S(g) + 2e⁻ Ba_ion2->S_g ΔH_atom(S) S_ion Ba²⁺(g) + S²⁻(g) S_g->S_ion EA₁(S) + EA₂(S) S_ion->BaS_s Lattice Energy (U)

Caption: The Born-Haber cycle for the formation of solid this compound (BaS).

Decomposition and Reactivity

This compound is a stable compound but undergoes decomposition or reaction under specific conditions.

  • Oxidation: When exposed to atmospheric oxygen, especially at elevated temperatures, BaS gradually converts to barium sulfate (BaSO₄)[4].

  • Hydrolysis: In aqueous solutions, it undergoes hydrolysis to form barium hydrosulfide (B80085) and barium hydroxide[4][8].

  • Reaction with Acids: BaS reacts readily with acids to produce hydrogen sulfide (H₂S) gas[4].

  • Reaction with Carbon Dioxide: A significant industrial process involves the reaction of this compound with carbon dioxide and water to produce barium carbonate (BaCO₃) and hydrogen sulfide[4].

References

Unveiling the Electronic Landscape of Barium Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic band structure of barium sulfide (B99878) (BaS), this technical guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this inorganic compound's fundamental electronic properties. This document synthesizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the workflows involved in characterizing BaS.

Barium sulfide (BaS) is an inorganic compound that crystallizes in the rock salt (NaCl) structure.[1] It is a wide-bandgap semiconductor with potential applications in optoelectronic devices.[2] A thorough understanding of its electronic band structure, including the band gap, density of states, and effective carrier masses, is crucial for the design and optimization of such devices.

Core Electronic Properties

The electronic properties of this compound have been investigated through both theoretical calculations and experimental measurements. A key characteristic is its indirect band gap, where the valence band maximum (VBM) and conduction band minimum (CBM) occur at different points in the Brillouin zone.[2] Specifically, the indirect gap is reported to be from the M point to the Γ point.

Data Presentation: A Summary of Quantitative Electronic Properties

The following tables summarize the key quantitative data for the electronic properties of this compound. It is important to note that the reported values for the band gap can vary significantly depending on the experimental technique or the computational methodology employed.

PropertyValueMethodReference
Crystal Structure Rock Salt (NaCl-type), Cubic, Fm-3m-
Lattice Constant (a) 6.387 ÅExperimental
6.37 ÅComputational (TBLMTO-LDA)[3]

Table 1: Crystallographic Data for this compound.

PropertyValue (eV)MethodReference
Indirect Band Gap 3.32Computational[2]
Band Gap 2.15Computational (GLLB-SC)
3.9-[2]
1.25 - 1.35Experimental (Thin Film)
Direct Band Gap 3.8-[1]

Table 2: Reported Band Gap Values for this compound. The variation in band gap values highlights the influence of the measurement or calculation technique. For instance, thin film measurements can yield different results compared to bulk crystals, and different computational functionals can lead to varying predictions.

CarrierEffective Mass (m*/m₀)High-Symmetry PointMethodReference
Electron 0.42 (LDA), 0.38 (GGA)XComputational (FP-LMTO)[4]
Heavy Hole 0.82 (LDA), 0.75 (GGA)ΓComputational (FP-LMTO)[4]
Light Hole 0.21 (LDA), 0.19 (GGA)ΓComputational (FP-LMTO)[4]

Table 3: Calculated Effective Masses of Electrons and Holes in this compound. The effective mass is reported as a fraction of the free electron mass (m₀). These values were calculated using the Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) method with both the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA).

Density of States (DOS)

The density of states (DOS) describes the number of available electronic states at each energy level. For this compound, the valence band is primarily composed of sulfur 3p orbitals, while the conduction band is mainly formed by barium 5d and 6s orbitals.[1] The projected density of states (PDOS) provides a more detailed view by decomposing the total DOS into contributions from different atomic orbitals (s, p, d, f) of each element. This allows for a deeper understanding of the bonding and electronic interactions within the crystal.

Experimental and Computational Methodologies

The determination of the electronic band structure of materials like this compound relies on a combination of advanced experimental techniques and sophisticated computational methods.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly probing the electronic band structure of crystalline solids.[5] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can map the energy and momentum of the electrons within the crystal.

A typical ARPES experiment on a wide-bandgap insulator like BaS involves the following steps:

  • Sample Preparation: A single crystal of BaS is mounted on a sample holder. To obtain an atomically clean surface, which is crucial for ARPES measurements, the sample is cleaved in-situ (inside the ultra-high vacuum chamber) to expose a fresh surface free from contaminants.[6]

  • Ultra-High Vacuum (UHV) Environment: The experiment is conducted in a UHV chamber (pressure < 10⁻¹⁰ torr) to prevent surface contamination from residual gases.[7]

  • Photon Source: A monochromatic light source, such as a synchrotron radiation source or a vacuum ultraviolet (VUV) laser, is used to generate photons of a specific energy.[8][9] The choice of photon energy can influence the surface sensitivity of the measurement.

  • Electron Energy Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons with high precision.[5]

  • Data Acquisition and Analysis: The collected data, which consists of photoelectron intensity as a function of kinetic energy and emission angle, is used to reconstruct the electronic band structure (E vs. k).

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of materials.[10] A typical workflow for calculating the electronic band structure of BaS using DFT involves a two-step process:

  • Self-Consistent Field (SCF) Calculation:

    • Input: The crystal structure of BaS (lattice parameters and atomic positions) is provided as input.

    • Methodology: A self-consistent calculation is performed to determine the ground-state electron density. This involves iteratively solving the Kohn-Sham equations.

    • Parameters:

      • Exchange-Correlation Functional: A choice of functional is made, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), or a hybrid functional like HSE06. The choice of functional can significantly impact the calculated band gap.

      • Basis Set/Pseudopotentials: A basis set (e.g., plane waves) and pseudopotentials are chosen to represent the electron wavefunctions and the interaction between core and valence electrons, respectively. For instance, a study on BaS nanoclusters utilized the B3LYP functional with the LanL2DZ basis set.[4]

      • k-point Mesh: A grid of k-points in the Brillouin zone is selected for sampling the electronic states. A denser mesh generally leads to more accurate results but at a higher computational cost.

    • Output: A converged electron density and the total energy of the system.

  • Non-Self-Consistent (NSCF) Band Structure and DOS Calculation:

    • Input: The converged electron density from the SCF step is used as input.

    • Methodology: A non-self-consistent calculation is performed along a specific path of high-symmetry points in the Brillouin zone (e.g., Γ-X-W-L-Γ).

    • Output: The electronic band structure (eigenvalues as a function of k-vector) and the density of states (total and projected).

Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational determination of the electronic band structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_arpes ARPES Measurement cluster_analysis Data Analysis start BaS Single Crystal mount Mount on Sample Holder start->mount cleave In-situ Cleaving mount->cleave uhv Introduce into UHV Chamber cleave->uhv photon Irradiate with Monochromatic Photons uhv->photon analyzer Measure Photoelectron Energy & Angle photon->analyzer reconstruct Reconstruct E vs. k Dispersion analyzer->reconstruct band_structure Electronic Band Structure reconstruct->band_structure

ARPES Experimental Workflow for BaS

computational_workflow cluster_setup DFT Calculation Setup cluster_scf Self-Consistent Field (SCF) cluster_nscf Non-Self-Consistent (NSCF) Analysis input Define Crystal Structure (BaS) params Select Functional, Basis Set, k-points input->params scf_calc Perform SCF Calculation params->scf_calc converged_density Converged Electron Density scf_calc->converged_density band_calc Calculate Band Structure along High-Symmetry Path converged_density->band_calc dos_calc Calculate Density of States (DOS) converged_density->dos_calc band_structure Electronic Band Structure band_calc->band_structure dos_plot Density of States Plot dos_calc->dos_plot

DFT Computational Workflow for BaS

References

solubility of barium sulfide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Barium Sulfide (B99878) in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium sulfide (BaS) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this inorganic compound.

Introduction to this compound

This compound is an inorganic compound with the chemical formula BaS. It typically appears as a white or grayish-white solid and is a key precursor in the production of other barium compounds. Its solubility is a critical parameter in various industrial and laboratory applications, including in the synthesis of pigments, as a depilatory agent, and in the manufacturing of electronic components. Understanding its behavior in different solvents is essential for process optimization, formulation development, and safety considerations.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of this compound in water and provides qualitative information for other solvent classes.

SolventTemperature (°C)Solubility ( g/100 mL)Notes
Water02.88[1]Reacts with water (hydrolyzes).
Water207.68[1][2]Reacts with water (hydrolyzes).
Water10060.3[1]Reacts with water (hydrolyzes).
Alcohol (general)AmbientInsoluble[1][3]Generally considered insoluble in alcohols.
Acids (e.g., HCl, HNO₃)AmbientSoluble (Reacts)This compound is moderately soluble in acids, undergoing a double decomposition reaction to form the corresponding barium salt and hydrogen sulfide gas.[4][5] Quantitative data is dependent on the specific acid and its concentration.
Alkaline Solutions (e.g., NaOH)AmbientSparingly Soluble to SolubleThis compound hydrolyzes in water to form barium hydroxide (B78521) and barium hydrosulfide, resulting in a strongly alkaline solution.[2][6] The common ion effect with hydroxides may influence solubility.
Organic SolventsAmbientInsolubleGenerally considered insoluble in most common organic solvents.[7]

Interaction with Solvents

Aqueous Solutions

In aqueous media, this compound does not simply dissolve; it undergoes hydrolysis, as described by the following equilibrium:

BaS + 2H₂O ⇌ Ba(OH)₂ + H₂S

This reaction results in a strongly alkaline solution. The formation of barium hydroxide, which is itself sparingly soluble, and the evolution of toxic hydrogen sulfide gas are critical considerations when working with aqueous solutions of this compound.

Acidic Solutions

This compound readily reacts with acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), in a double decomposition reaction.[4][5] For example, with hydrochloric acid, the reaction is:

BaS + 2HCl → BaCl₂ + H₂S

This reaction leads to the formation of a soluble barium salt (barium chloride in this case) and the release of hydrogen sulfide gas. Due to this chemical reaction, this compound is considered "soluble" in acids, although it is a reactive process rather than a simple dissolution. In the case of sulfuric acid, the reaction would produce insoluble barium sulfate (B86663), which would precipitate out of the solution.[8]

Alkaline Solutions

In alkaline solutions, the common ion effect with the hydroxide ions produced from the hydrolysis of this compound can influence its solubility. The high pH of this compound's aqueous solutions (typically exceeding 11) indicates a significant degree of hydrolysis.[9]

Organic Solvents

This compound is generally reported to be insoluble in alcohols and other organic solvents.[1][3][7] This low solubility is expected for an ionic compound like BaS in non-polar or weakly polar organic media.

Experimental Protocols for Solubility Determination

Determining the solubility of this compound requires careful experimental design to account for its reactivity, particularly its hydrolysis in water and decomposition in acids. The following are detailed methodologies for key experiments.

General "Flask Method" for Solubility in Water (Adapted for this compound)

This method is based on the principle of achieving a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

  • This compound powder

  • Deionized water

  • Thermostatically controlled water bath or incubator

  • Sealed, airtight flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical balance

  • Apparatus for quantitative analysis of barium (e.g., ICP-AES) or sulfide (e.g., ion-selective electrode, titration equipment).

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, airtight flask. The use of an airtight flask is crucial to contain the hydrogen sulfide gas produced during hydrolysis.

  • Equilibration: Place the flask in a thermostatically controlled water bath set to the desired temperature. Stir the solution vigorously using a magnetic stirrer to facilitate the dissolution and reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A minimum of 24 hours is recommended.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

  • Analysis: Accurately dilute the filtered sample to a suitable concentration for analysis. Determine the concentration of barium ions using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or another suitable analytical technique.[10] Alternatively, the concentration of sulfide ions can be determined.

  • Calculation: Calculate the solubility of this compound in g/100 mL from the determined concentration of barium or sulfide ions in the saturated solution.

Determination of Sulfide Concentration by Iodometric Titration

This method can be used to quantify the sulfide content in the saturated solution obtained from the solubility experiment.

Principle: Sulfide ions react with a known excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution using starch as an indicator.

Reagents:

  • Standard 0.025 N Iodine solution

  • Standard 0.025 N Sodium thiosulfate (Na₂S₂O₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Starch indicator solution

Procedure:

  • Sample Preparation: To a known volume of the filtered saturated this compound solution, add a known excess of the standard 0.025 N iodine solution.

  • Acidification: Carefully acidify the solution with concentrated HCl. This will cause the reaction between sulfide and iodine to proceed.

  • Titration: Immediately titrate the excess iodine with the standard 0.025 N sodium thiosulfate solution. As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator. The solution will turn blue-black.

  • Endpoint: Continue the titration until the blue color disappears.

  • Calculation: The amount of sulfide is calculated from the difference between the amount of iodine initially added and the amount of iodine that reacted with the sodium thiosulfate.

Determination of Barium Concentration by ICP-AES

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive method for determining the concentration of barium in the saturated solution.

Procedure:

  • Sample Preparation: The filtered saturated solution is accurately diluted with deionized water to fall within the linear range of the ICP-AES instrument.

  • Calibration: A series of barium standard solutions of known concentrations are prepared to create a calibration curve.

  • Analysis: The diluted sample is introduced into the ICP-AES instrument, and the emission intensity at the characteristic wavelength for barium is measured.

  • Quantification: The concentration of barium in the sample is determined by comparing its emission intensity with the calibration curve.

Visualization of Solubility Concepts

The following diagrams illustrate the key concepts related to the solubility of this compound.

Solubility_Factors cluster_solvents Solvent Type cluster_outcomes Solubility Outcome Water Water Hydrolysis & Moderate Solubility Hydrolysis & Moderate Solubility Water->Hydrolysis & Moderate Solubility Acids Acids Reaction & High 'Apparent' Solubility Reaction & High 'Apparent' Solubility Acids->Reaction & High 'Apparent' Solubility Organic Solvents Organic Solvents Insoluble Insoluble Organic Solvents->Insoluble This compound This compound This compound->Water Dissolves in This compound->Acids Reacts with This compound->Organic Solvents Insoluble in

Caption: Logical flow of this compound's behavior in different solvent types.

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result Add excess BaS to solvent Add excess BaS to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess BaS to solvent->Equilibrate at constant temperature Filter supernatant Filter supernatant Equilibrate at constant temperature->Filter supernatant Dilute sample Dilute sample Filter supernatant->Dilute sample Quantify Ba²⁺ (ICP-AES) or S²⁻ (Titration/ISE) Quantify Ba²⁺ (ICP-AES) or S²⁻ (Titration/ISE) Dilute sample->Quantify Ba²⁺ (ICP-AES) or S²⁻ (Titration/ISE) Calculate Solubility Calculate Solubility Quantify Ba²⁺ (ICP-AES) or S²⁻ (Titration/ISE)->Calculate Solubility

Caption: A generalized experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a complex topic due to its reactivity, particularly with protic solvents like water and acids. While quantitative data for its solubility in water is available and shows a positive temperature dependence, its interaction with other solvents is primarily characterized by its reactivity or insolubility. For accurate and reproducible solubility determination, it is imperative to employ rigorous experimental protocols that account for the chemical behavior of this compound, including the use of sealed systems and appropriate analytical techniques for quantification. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

The Historical Synthesis of Barium Sulfide: A Technical Retrospective of the Bologna Stone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery and early synthesis of barium sulfide (B99878), known as the Bologna Stone.

Introduction

The story of barium sulfide (BaS) begins not in a modern laboratory, but in the hands of a 17th-century Italian alchemist, Vincenzo Casciarolo. Around 1603, in the hills near Bologna, Casciarolo, a shoemaker by trade, discovered a peculiar stone that, after being heated in a furnace, exhibited a remarkable property: it could glow in the dark after exposure to light.[1][2][3] This luminescent material, which came to be known as the "Bologna Stone" or "Lapis Boloniensis," was the first artificially produced persistent phosphorescent material and marks the historical discovery of what we now know to be impure this compound.[1][2][4] This document provides a technical overview of the historical methods used to synthesize this intriguing material, drawing from early accounts and modern reconstructions.

The Alchemical Origins: Casciarolo's Discovery

Vincenzo Casciarolo's initial experiments were rooted in the alchemical pursuits of the time, including the attempt to transmute base metals into gold.[5] He found a dense, heavy mineral, now known to be barite (barium sulfate (B86663), BaSO₄), on Mount Paderno near Bologna.[6] His process, a form of carbothermic reduction, involved heating the mineral with a carbonaceous material.

Logical Relationship of Casciarolo's Discovery

cluster_0 Inputs cluster_1 Process cluster_2 Output cluster_3 Observed Property Barite (Barium Sulfate) Barite (Barium Sulfate) Heating (Calcination) Heating (Calcination) Barite (Barium Sulfate)->Heating (Calcination) Carbonaceous Material (Charcoal/Flour) Carbonaceous Material (Charcoal/Flour) Carbonaceous Material (Charcoal/Flour)->Heating (Calcination) Bologna Stone (Impure this compound) Bologna Stone (Impure this compound) Heating (Calcination)->Bologna Stone (Impure this compound) Phosphorescence Phosphorescence Bologna Stone (Impure this compound)->Phosphorescence

Caption: Logical flow from raw materials to the final product and its observed property.

Experimental Protocols of the 17th Century

Early recipes for preparing the Bologna Stone were qualitative and often shrouded in the mystical language of alchemy. However, through the writings of figures like Ovidio Montalbani and Nicolas Lemery, and the later, more systematic work of Wilhelm Homberg, a clearer picture of the experimental procedures emerges. Modern reconstructions have further elucidated the critical, often unstated, variables in these historical processes.

Casciarolo's Method (circa 1603) - A Reconstruction

This protocol is based on descriptive historical accounts of Vincenzo Casciarolo's original process.

Objective: To produce a phosphorescent material from barite.

Materials:

  • Barite (Bologna Stone)

  • Carbonaceous reducing agent (e.g., charcoal, flour)

  • Crucible or other heat-resistant container

  • Furnace or a fire capable of reaching high temperatures

Procedure:

  • Preparation of Reactants: The barite mineral was first ground into a fine powder. This powder was then intimately mixed with a carbonaceous material. Early accounts mention the use of charcoal or even flour.[5]

  • Calcination: The mixture was placed in a crucible and heated in a furnace for an extended period. The exact temperatures and durations were not recorded, but it is understood that a high temperature was necessary to initiate the reduction of barium sulfate.

  • Cooling: After heating, the crucible and its contents were allowed to cool.

  • Activation: The resulting material, the Bologna Stone, was then exposed to sunlight.

  • Observation: When taken into a dark room, the stone would emit a glow.

Homberg's Refined Method (late 17th Century)

Wilhelm Homberg's investigations brought a more systematic approach to the preparation of the Bologna Stone, identifying key factors for a brighter and more reliable phosphorescence.

Objective: To optimize the production of a highly phosphorescent Bologna Stone.

Materials:

  • High-quality barite

  • Charcoal

  • A binder (e.g., water, egg white)

  • Crucible

  • Furnace

Procedure:

  • Material Selection: Homberg emphasized the importance of using pure barite.

  • Grinding and Mixing: The barite was finely powdered and mixed with powdered charcoal.

  • Pelletizing: The powder mixture was made into a paste with a binder like water or egg white and formed into small cakes or pellets. This ensured better contact between the reactants.

  • Calcination: The pellets were placed in a crucible and heated in a furnace. While precise temperatures were not measured, the process likely involved heating to redness for several hours.

  • Cooling and Storage: The resulting pellets were cooled and stored in a dry place to prevent degradation of the phosphorescent properties.

Experimental Workflow for Bologna Stone Preparation

Start Start Grind Barite Grind Barite Start->Grind Barite Mix with Carbon Source Mix with Carbon Source Grind Barite->Mix with Carbon Source Pelletize (Optional) Pelletize (Optional) Mix with Carbon Source->Pelletize (Optional) Heat in Furnace (Calcination) Heat in Furnace (Calcination) Mix with Carbon Source->Heat in Furnace (Calcination) Pelletize (Optional)->Heat in Furnace (Calcination) Cool Down Cool Down Heat in Furnace (Calcination)->Cool Down Expose to Light Expose to Light Cool Down->Expose to Light Observe Phosphorescence Observe Phosphorescence Expose to Light->Observe Phosphorescence End End Observe Phosphorescence->End

Caption: A generalized workflow for the historical preparation of the Bologna Stone.

Quantitative Data from Historical and Modern Analyses

Precise quantitative data from the 17th century is virtually nonexistent due to the lack of standardized measurement techniques.[7] However, modern reproductions of the historical synthesis provide valuable insights into the likely parameters.

Parameter17th Century DescriptionModern Reconstruction Data
Reactant Ratio (Barite:Carbon) Not specified; likely empirical2.8:1 (C:BaSO₄) molar ratio found to be optimal in some modern carbothermic reductions
Calcination Temperature "Red heat"~1200 °C[2]
Calcination Duration Several hours7 hours[2]
Atmosphere Not controlled; likely reducing due to the presence of burning charcoalReducing (N₂ + 10% H₂) atmosphere[2]

Chemical and Physical Properties of the Bologna Stone

The Bologna Stone was not pure this compound but a mixture of components resulting from the incomplete reaction and the presence of impurities in the starting materials.

PropertyObservation/Analysis
Chemical Composition Primarily this compound (BaS) with unreacted Barium Sulfate (BaSO₄) and various impurities.[2]
Appearance Grayish, porous solid
Phosphorescence Color Described as bluish or like a glowing coal
Key Impurity for Phosphorescence Copper (Cu⁺)[1][8]
Phosphorescence Mechanism Trapping of electrons in defects within the crystal lattice, with the presence of copper ions playing a crucial role.[8]

The Role of Impurities: The Unseen Catalyst

A significant finding from modern analyses of reproduced Bologna Stones is the critical role of copper impurities in the phosphorescence.[1][8] The natural barite from the Bologna region likely contained trace amounts of copper. This discovery helps to explain why early attempts to reproduce the effect outside of Bologna often failed, as the starting materials lacked this essential "dopant."

Conclusion

The discovery of the Bologna Stone by Vincenzo Casciarolo represents a pivotal moment in the history of materials science, marking the first synthesis of a persistent luminescent material. While the alchemical context of its discovery lacked the quantitative rigor of modern chemistry, the fundamental process of carbothermic reduction of barium sulfate to this compound was established. The subsequent work of natural philosophers and modern scientific reconstructions have peeled back the layers of mystique to reveal the underlying chemical principles, including the crucial role of impurities. This historical journey from a glowing stone of alchemical wonder to a compound with applications in modern electronics underscores the enduring value of empirical discovery and the progressive nature of scientific understanding.

References

From Earth to Lab: A Technical Guide to the Natural Sources of Barium and the Synthesis of Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the geological origins of barium and the production of its key sulfide (B99878) compound.

While barium sulfide (BaS) is a crucial precursor in various industrial and scientific applications, it is not a naturally occurring mineral. The primary source of barium in nature is baryte (also spelled barite), a mineral composed of barium sulfate (B86663) (BaSO₄).[1][2][3][4][5] This guide provides a comprehensive overview of the natural occurrence of baryte and the subsequent synthetic conversion to this compound, a compound of significant interest in research and development.

Section 1: The Natural Occurrence and Properties of Baryte (Barium Sulfate)

Baryte is the most common barium-containing mineral and serves as the principal ore for the element.[4] Its name originates from the Greek word "βαρύς" (barus), meaning "heavy," a nod to its high specific gravity.[6][7]

Baryte is found in a variety of geological environments.[1][2] It commonly occurs in:

  • Hydrothermal Veins: Precipitated from hot, barium-rich fluids, often in association with lead-zinc sulfide ores.[1][2]

  • Sedimentary Deposits: Formed through processes of evaporation or biological activity in sedimentary rocks.[2][3]

  • Residual Deposits: Concentrated through the weathering of host rocks like limestones and dolomites that contain baryte.[3][4]

Significant deposits of baryte are located worldwide, with major sources including China, India, Morocco, Mexico, and the United States (primarily in Nevada and Georgia).[3][4][8]

Baryte's distinct properties are key to its identification and industrial utility.

PropertyValue/DescriptionReferences
Chemical FormulaBaSO₄[1][2][3][5]
Crystal SystemOrthorhombic[6]
ColorColorless, white, yellow, brown, grey, blue[6]
LusterVitreous, Pearly[6]
Hardness (Mohs)3.0 - 3.5[3][7]
Specific Gravity4.5[3]
SolubilityExtremely insoluble in water[1]

Section 2: From Baryte to this compound: Synthesis and Experimental Protocols

This compound is synthetically produced from baryte through a high-temperature reduction process. This conversion is a critical step in producing other barium compounds.[9][10]

The most common method for producing this compound is the carbothermic reduction of baryte. This process involves heating a mixture of baryte and a carbon source, such as coal or coke, in a furnace.

Reaction Pathway:

carbothermic_reduction Baryte Baryte (BaSO₄) Heat High Temperature (1000-1200°C) Baryte->Heat Carbon Carbon (C) Carbon->Heat BaS This compound (BaS) Heat->BaS CO Carbon Monoxide (CO) Heat->CO CO2 Carbon Dioxide (CO₂) Heat->CO2

Carbothermic reduction of baryte to this compound.

Experimental Protocol:

  • Preparation of Reactants: Finely ground baryte is intimately mixed with a stoichiometric excess of pulverized coal or coke.

  • Heating: The mixture is heated in a rotary kiln or a similar furnace to temperatures ranging from 1000°C to 1200°C in a reducing atmosphere.

  • Reaction: The barium sulfate is reduced by the carbon to this compound, producing carbon monoxide and carbon dioxide as byproducts. The primary reaction is: BaSO₄ + 2C → BaS + 2CO₂.[9]

  • Leaching: The resulting crude this compound, often referred to as "black ash," is leached with hot water to dissolve the BaS.

  • Filtration and Crystallization: The solution is filtered to remove insoluble impurities, and this compound is subsequently recovered through crystallization.

An alternative method involves the use of a reducing gas, such as hydrogen or natural gas, at high temperatures.

Reaction Pathway:

gas_reduction Baryte Baryte (BaSO₄) Heat High Temperature (850-900°C) Baryte->Heat ReducingGas Reducing Gas (e.g., H₂, CH₄) ReducingGas->Heat BaS This compound (BaS) Heat->BaS Byproducts Byproducts (e.g., H₂O, CO₂) Heat->Byproducts

Gas reduction of baryte to produce this compound.

Experimental Protocol:

  • Fluidized Bed Reactor: Baryte powder is placed in a fluidized bed reactor.

  • Gas Introduction: A preheated reducing gas (e.g., hydrogen or methane) is passed through the reactor at temperatures between 850°C and 900°C.

  • Reaction: The baryte is reduced to this compound. For example, with hydrogen: BaSO₄ + 4H₂ → BaS + 4H₂O.

  • Product Recovery: The resulting pure this compound is collected from the reactor.

Section 3: Properties and Characterization of this compound

Synthesized this compound is a versatile inorganic compound with distinct characteristics.

PropertyValue/DescriptionReferences
Chemical FormulaBaS[9]
Crystal StructureHalite (cubic), cF8[9][11]
AppearanceWhite to greyish-white crystalline solid[12]
Molar Mass169.39 g/mol [13]
Density4.25 g/cm³[12][13]
Melting Point~2235 °C (highly sensitive to impurities)[12][13]
Solubility in WaterModerately soluble with decomposition[13]

The purity and structure of synthesized this compound can be confirmed using various analytical methods:

  • X-ray Diffraction (XRD): To verify the cubic crystal structure and identify any crystalline impurities.

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the morphology and elemental composition of the synthesized powder.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For precise determination of trace metal impurities.

Section 4: Applications in Research and Drug Development

This compound's properties make it a valuable precursor and material in several advanced applications:

  • Precursor to other Barium Compounds: BaS is a key starting material for the synthesis of barium carbonate (BaCO₃) and the pigment lithopone (B576373) (a mixture of ZnS and BaSO₄).[9]

  • Luminescent Materials: Doped this compound exhibits phosphorescence and is used in the development of phosphors for displays and lighting.[10]

  • Specialty Glass and Ceramics: It is used in the production of specialty glass formulations with specific optical and thermal properties.[10]

Logical Relationship of Barium Compounds:

barium_compounds Baryte Baryte (BaSO₄) (Natural Mineral) BaS This compound (BaS) (Synthetic Precursor) Baryte->BaS Reduction BaCO3 Barium Carbonate (BaCO₃) BaS->BaCO3 Reaction with CO₂ or Na₂CO₃ Lithopone Lithopone (ZnS/BaSO₄) BaS->Lithopone SpecialtyGlass Specialty Glass & Ceramics BaS->SpecialtyGlass LuminescentMaterials Luminescent Materials BaS->LuminescentMaterials

Relationship between baryte and key synthetic barium compounds.

Conclusion

While this compound is not found in nature, its primary source, baryte, is an abundant mineral. The synthesis of this compound from baryte is a well-established industrial process, providing a crucial material for a wide range of applications, including those in advanced materials research and development. Understanding the natural origins of barium and the methods for producing its sulfide derivative is essential for researchers and professionals working with barium-containing compounds.

References

An In-depth Technical Guide to the Barium Sulfide Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium sulfide (B99878) (BaS) and its polysulfide analogues (BaS2, BaS3) are inorganic compounds of significant interest in various fields, including materials science for applications in electronic displays and as precursors for advanced materials like BaZrS3 perovskites.[1][2] A thorough understanding of the barium-sulfur (Ba-S) phase diagram is critical for the controlled synthesis of these materials and for predicting their stability under different process conditions. This guide provides a comprehensive overview of the Ba-S phase diagram, including the crystal structures of the constituent phases, thermodynamic data, and detailed experimental protocols for their synthesis and characterization.

The Barium-Sulfur (Ba-S) Phase System

The Ba-S system is characterized by the existence of barium monosulfide (BaS) and at least two higher-order polysulfides, barium disulfide (BaS2) and barium trisulfide (BaS3). The stability of these phases is highly dependent on temperature and the partial pressure of sulfur.

Pressure-Temperature (pS-T) Phase Diagram

A recent study has established an experimental pressure-temperature (pS–T) phase diagram for the Ba–S system, which delineates the stability domains of BaS, BaS2, and BaS3.[3] This diagram is crucial for synthesizing the desired barium sulfide phase by controlling the sulfur vapor pressure and the sample temperature.

The phase relationships can be summarized as follows:

  • BaS: Stable at lower sulfur partial pressures and higher temperatures.

  • BaS2: Occupies an intermediate stability region between BaS and BaS3.

  • BaS3: Becomes the stable phase at higher sulfur partial pressures and/or lower temperatures.[3]

The transitions between these phases are governed by the following general equilibrium reaction:

BaSx ⇌ BaS(x-1) + S (g)

An increase in temperature shifts the equilibrium to the right, favoring the lower-order sulfide and the release of sulfur vapor. Conversely, an increase in sulfur partial pressure shifts the equilibrium to the left, favoring the formation of higher-order polysulfides.[3]

G BaS BaS (Barium Monosulfide) BaS2 BaS2 (Barium Disulfide) BaS->BaS2 + S (Increasing pS or Decreasing T) BaS2->BaS - S (Decreasing pS or Increasing T) BaS3 BaS3 (Barium Trisulfide) BaS2->BaS3 + S (Increasing pS or Decreasing T) BaS3->BaS2 - S (Decreasing pS or Increasing T)

Quantitative Data

Physical and Thermodynamic Properties of Barium Sulfides

The following table summarizes key quantitative data for the known this compound phases. It is important to note that while experimental data for BaS is well-established, the thermodynamic properties for BaS2 and BaS3 are not as readily available and may be based on theoretical calculations.

PropertyBaS (Barium Monosulfide)BaS₂ (Barium Disulfide)BaS₃ (Barium Trisulfide)
Molar Mass 169.39 g/mol [4]201.46 g/mol 233.52 g/mol [5]
Crystal System Cubic[4][6]Monoclinic[7]Orthorhombic / Tetragonal[2][7]
Space Group Fm-3m[4][6]C2/c[7]P2₁2₁2 / P-42₁m[2][7]
Melting Point 2235 °C[4]925 °C[8]554 °C[8]
Density 4.25 g/cm³[4][9]--
Std. Enthalpy of Formation (ΔHf°) -460.2 kJ/mol--
Std. Molar Entropy (S°) 78.2 J/(mol·K)[4]--
Heat Capacity (Cp) 49.5 J/(mol·K) at 298 K[4]--

Note: A dash (-) indicates that reliable experimental data was not found in the surveyed literature.

Phase Stability Ranges from pS-T Diagram

The following table provides approximate stability regions for the different this compound phases based on the experimental pS-T phase diagram.[3]

PhaseTemperature Range (°C)Sulfur Partial Pressure (pS) Range (Pa)
BaS440 - 550< 10
BaS₂400 - 55010 - 2000
BaS₃400 - 500> 2000

Experimental Protocols

Synthesis of Barium Polysulfides via Sulfurization

A common and effective method for synthesizing BaS, BaS₂, and BaS₃ is through the controlled sulfurization of a barium precursor. The following protocol is based on the methodology described for the determination of the Ba-S phase diagram.[3]

Materials and Equipment:

  • Barium-containing precursor (e.g., BaS₂ powder)

  • Elemental sulfur

  • Two-zone tube furnace

  • Quartz tube reactor

  • Vacuum pump

  • Mass flow controller for inert gas (e.g., Argon)

  • Temperature controllers for both furnace zones

  • Characterization equipment: X-ray Diffractometer (XRD), Rutherford Backscattering Spectrometry (RBS)

Methodology:

  • Precursor Preparation: A thin film or powder of a barium-containing precursor is placed in the sample zone of the quartz tube reactor. For the generation of the phase diagram, BaS₂ can be used as a starting material to study the transitions to both BaS and BaS₃.

  • Sulfur Source: Elemental sulfur is placed in a separate boat at the upstream end of the quartz tube, which will be in the first temperature zone (TS).

  • Furnace Setup: The quartz tube is placed in a two-zone furnace. The sample is located in the second zone, which is held at the desired sample temperature (Tsample). The sulfur is in the first zone, and its temperature (TS) will determine the sulfur partial pressure (pS).

  • Reaction Conditions:

    • The system is first evacuated to a base pressure.

    • An inert gas, such as Argon, is introduced at a controlled flow rate.

    • The temperatures of the two zones are independently controlled. TS is varied to control the sulfur vapor pressure, and Tsample is set to the desired reaction temperature.

    • The reaction is allowed to proceed for a set duration to approach equilibrium.

  • Quenching and Characterization: After the reaction, the sample is rapidly cooled to room temperature to preserve the high-temperature phase. The resulting phase is then identified using X-ray Diffraction (XRD). The elemental composition can be verified using techniques like Rutherford Backscattering Spectrometry (RBS).

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Precursor Place Ba Precursor in Reactor Setup Insert into Two-Zone Furnace Precursor->Setup Sulfur Place Sulfur Source Upstream Sulfur->Setup Evacuate Evacuate and Backfill with Ar Setup->Evacuate Heat Set T_Sulfur (pS) and T_Sample Evacuate->Heat React Hold for Set Duration Heat->React Quench Rapid Cooling React->Quench XRD Phase Identification (XRD) Quench->XRD RBS Compositional Analysis (RBS) XRD->RBS

Low-Temperature Solid-State Synthesis of BaS

A greener, low-temperature synthesis route for BaS has also been reported, which is highly relevant for industrial applications.[2][10]

Materials and Equipment:

  • Barium hydroxide (B78521) [Ba(OH)₂]

  • Elemental sulfur

  • Ball mill

  • Low-pressure annealing furnace

  • Characterization equipment: XRD, Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy

Methodology:

  • Milling: A stoichiometric mixture of finely ground barium hydroxide and elemental sulfur is prepared.

  • Annealing: The mixture is annealed in a low-pressure environment at around 500°C. The low pressure facilitates the removal of water vapor and other gaseous byproducts, driving the reaction to completion.

  • Characterization: The final product is analyzed by XRD for phase purity, with FTIR and Raman spectroscopy providing complementary structural information.

Conclusion

The understanding of the this compound phase diagram has significantly advanced with the recent experimental determination of the pS-T stability regions for BaS, BaS₂, and BaS₃. This technical guide provides researchers and professionals with the essential data and methodologies to work with this important material system. While the thermodynamic data for the barium polysulfides require further experimental investigation, the provided phase diagram and synthesis protocols offer a solid foundation for the controlled production of specific this compound phases for a variety of applications.

References

In-Depth Technical Guide: Toxicity and Safety of Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicity and safety data for barium sulfide (B99878) (BaS). The information is compiled from various sources, including Safety Data Sheets (SDS), toxicological databases, and regulatory guidelines, to support risk assessment and safe handling practices in a research and drug development context.

Acute Toxicity

Barium sulfide exhibits moderate acute toxicity via the oral route of exposure. The primary mechanism of toxicity for soluble barium compounds, including this compound, involves the blockade of potassium channels, leading to hypokalemia and subsequent effects on muscle and nerve function.[1]

Oral Toxicity

Multiple studies have determined the median lethal dose (LD50) of this compound in rats.

Table 1: Acute Oral Toxicity of this compound

Test SubstanceSpecies (Strain)SexRoute of AdministrationVehicleLD50Reference
This compoundRatNot SpecifiedOral (Gavage)Not Specified375 mg/kg[2]
This compoundRatNot SpecifiedOral (Gavage)Not Specified275 mg/kg[3]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Test Guideline 401. This method involves the following key steps:

  • Test Animals: Healthy, young adult rodents (typically rats) are used.[4] Animals are fasted before administration of the test substance.[4]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[4] Administration is typically done by gavage.[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes. The observation period is typically 14 days.[4]

  • Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Endpoint Analysis start Animal Acclimatization & Selection fasting Fasting start->fasting weighing Body Weight Measurement fasting->weighing gavage Oral Gavage Administration weighing->gavage dose_prep Test Substance Preparation dose_prep->gavage obs_period 14-Day Observation gavage->obs_period clinical_signs Record Clinical Signs obs_period->clinical_signs mortality Record Mortality obs_period->mortality necropsy Gross Necropsy mortality->necropsy ld50 LD50 Calculation necropsy->ld50

Caption: GHS classification for skin corrosion.

Eye Irritation/Damage

The information regarding the eye irritation potential of this compound is conflicting in various Safety Data Sheets. Some sources state that it "causes severe skin burns and eye damage," while others indicate that no data is available. However, a study on a structurally related substance suggests that it is minimally irritating to the eye. [3]Given the severe skin corrosivity (B1173158) of this compound, it is prudent to handle it as a substance that can cause serious eye damage.

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Should an in vivo eye irritation study be conducted, it would likely follow a protocol similar to OECD Guideline 405.

  • Test Animals: Healthy, adult albino rabbits are typically used. [5][6]* Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. [5][6]* Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. [3][5]The reversibility of any observed effects is also assessed. [3][5]

Genotoxicity

Currently, there is no specific genotoxicity data available for this compound. However, data on related barium compounds, such as barium chloride and barium nitrate, have shown negative results in several in vitro genotoxicity assays, including the Ames test. A study on barium sulfate (B86663) also showed no genotoxic effects in an in vitro micronucleus assay. [2] Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used. [7][8][9]* Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). [8]* Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential. [8] Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects chromosomal damage or aneuploidy.

  • Test System: Various mammalian cell lines (e.g., human lymphocytes, CHO, V79) are used. [10]* Procedure: Cells are exposed to the test substance with and without metabolic activation. [10]Cytokinesis is often blocked (e.g., with cytochalasin B) to allow for the identification of cells that have completed one cell division. [10]* Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is determined. [11]

Carcinogenicity

This compound is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). [12]

Aquatic Toxicity

This compound is classified as very toxic to aquatic life.

Table 3: Aquatic Toxicity of this compound

SpeciesTest TypeDurationEndpointValueReference
Danio rerio (Zebra fish)Acute96 hoursLC50> 3.5 mg/L[3]
Daphnia magna (Water flea)Acute48 hoursLC5014,500 µg/L[3]
Pseudokirchneriella subcapitata (Green algae)Acute72 hoursEC50> 1.15 mg/L[3]

Summary and Conclusion

This compound is a moderately toxic substance if ingested and is corrosive to the skin, with the potential to cause serious eye damage. It is also very toxic to aquatic organisms. While there is no specific genotoxicity data for this compound, related barium compounds have not shown mutagenic potential in in vitro tests. It is not considered to be a carcinogen.

Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when there is a risk of dust generation. Engineering controls such as fume hoods should be utilized to minimize exposure. All handling and disposal should be in accordance with institutional and regulatory guidelines to protect both human health and the environment.

References

A Technical Guide to Barium-Doped Cadmium Sulfide Quantum Dots: Synthesis, Properties, and Future Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantum dots (QDs) have emerged as a revolutionary class of nanomaterials with significant potential across various scientific disciplines, including medicine. Their unique, size-tunable optoelectronic properties make them ideal candidates for advanced bioimaging, targeted drug delivery, and diagnostics. While a broad spectrum of quantum dot compositions has been explored, this guide focuses on the synthesis, characterization, and potential biomedical applications of barium-doped cadmium sulfide (B99878) (Ba-doped CdS) quantum dots.

Initial research into barium sulfide (BaS) based quantum dots is limited. However, the incorporation of barium as a dopant in cadmium sulfide (CdS) quantum dots has been shown to modulate their structural and optical properties in ways that may be advantageous for biomedical applications. This document provides a comprehensive overview of the current state of knowledge on Ba-doped CdS QDs, including detailed experimental protocols, a summary of their physicochemical properties, and a forward-looking perspective on their application in drug development and cellular imaging.

Introduction: The Landscape of Barium-Related Quantum Dots

The field of quantum dot research is extensive, with a primary focus on binary semiconductor materials like cadmium selenide (B1212193) (CdSe) and cadmium sulfide (CdS). These materials exhibit robust quantum confinement effects, leading to bright, narrow, and size-tunable fluorescence emission. The doping of these nanocrystals with other elements offers a powerful strategy to further tailor their properties.

Currently, the scientific literature on pure this compound (BaS) quantum dots is sparse. In contrast, there is a growing body of research on cadmium sulfide quantum dots doped with barium (Ba-doped CdS QDs). Doping CdS nanocrystals with barium ions can induce changes in their crystal lattice, which in turn influences their electronic and optical characteristics. These modifications, such as shifts in emission wavelengths and changes in quantum yield, are of significant interest for developing novel probes for biological applications. This guide will primarily focus on the synthesis and properties of Ba-doped CdS quantum dots, drawing on the available experimental evidence.

Synthesis of Barium-Doped Cadmium Sulfide Quantum Dots

The most commonly reported method for the synthesis of Ba-doped CdS QDs is the hydrothermal method.[1][2] This technique is favored for being environmentally friendly, economical, and relatively straightforward to implement.[2]

Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis protocol for producing Ba-doped CdS quantum dots is as follows:[1][2]

Materials:

Procedure:

  • Prepare a 0.2 M aqueous solution of cadmium chloride and thiourea.

  • Heat the solution to 80°C with continuous stirring for 30 minutes.

  • Add the desired amount of barium chloride to the solution to achieve the target doping concentration (e.g., 3 wt% or 6 wt%).

  • Slowly add a 0.5 M solution of sodium hydroxide dropwise to adjust the pH to approximately 12, leading to the formation of a precipitate.

  • Add a sufficient amount of ammonia solution to obtain a yellowish precipitate.

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave and heat at 150°C for 24 hours.

  • After cooling to room temperature, collect the yellowish precipitate by centrifugation at 7500 rpm.

  • Wash the precipitate multiple times with deionized water.

  • Dry the final product in an oven at 150°C overnight.

Physicochemical Properties and Characterization

The properties of Ba-doped CdS QDs are highly dependent on the concentration of the barium dopant. A comprehensive characterization of these nanomaterials is crucial for understanding their behavior and potential applications.

Structural Properties

The structural characteristics of Ba-doped CdS QDs have been investigated using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM).

PropertyPristine CdS QDs3% Ba-doped CdS QDs6% Ba-doped CdS QDs
Crystallite Size (nm) 20.73-18.73
Crystal Structure HexagonalHexagonalHexagonal
Morphology Cubic and sphericalAgglomerated, rod-likeIncreased particle size, small agglomeration
Interlayer d-spacing (nm) 0.350.200.24
Table 1: Structural properties of pristine and Ba-doped CdS quantum dots synthesized via the hydrothermal method.[1][2]
Optical Properties

The optical properties of Ba-doped CdS QDs are of primary interest for applications in bioimaging. These properties are typically characterized using UV-Visible (UV-Vis) spectroscopy and photoluminescence (PL) spectroscopy.

PropertyPristine CdS QDs3% Ba-doped CdS QDs6% Ba-doped CdS QDs
Absorption Peak (nm) 483Red-shiftedRed-shifted
Band-gap Energy (eV) 2.56-2.38
Photoluminescence Emission Peak (nm) 466--
Table 2: Optical properties of pristine and Ba-doped CdS quantum dots.[1][2]

The doping with barium leads to a red shift (bathochromic shift) in the absorption spectra, corresponding to a reduction in the band-gap energy.[1][2] The photoluminescence emission is attributed to the recombination of electron-hole pairs, with the peak at 466 nm originating from sulfur vacancies.[2]

Potential Applications in Drug Development and Bioimaging

While the current research on Ba-doped CdS QDs has primarily focused on their photocatalytic activity for dye degradation, their unique optical properties suggest significant potential for biomedical applications, particularly in drug delivery and bioimaging.

Bioimaging

The tunable fluorescence and high photostability of quantum dots make them excellent probes for in vitro and in vivo imaging.[3] The red-shift in the emission spectrum of Ba-doped CdS QDs is advantageous for biological imaging as it moves the fluorescence towards the "optical window" of biological tissues, where light scattering and absorption by endogenous molecules are minimized. This could allow for deeper tissue penetration and higher resolution imaging.

Targeted Drug Delivery

Quantum dots can serve as nanocarriers for the targeted delivery of therapeutic agents.[3] The surface of Ba-doped CdS QDs can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. The intrinsic fluorescence of the quantum dots would allow for the simultaneous tracking of the drug delivery vehicle, enabling real-time monitoring of its biodistribution and cellular uptake.

Toxicity and Biocompatibility Considerations

A significant hurdle for the clinical translation of many quantum dots is their potential toxicity, often stemming from the heavy metals in their core, such as cadmium.[4][5] The cytotoxicity of cadmium-based quantum dots is often attributed to the release of free Cd²⁺ ions, which can induce oxidative stress and cellular damage.[6]

The toxicity of Ba-doped CdS QDs has not yet been extensively studied. However, it is crucial to address this for any potential biomedical application. Strategies to mitigate toxicity include:

  • Surface Coating: Encapsulating the quantum dots with a biocompatible shell, such as zinc sulfide (ZnS) or a polymer like polyethylene (B3416737) glycol (PEG), can prevent the leaching of toxic ions and improve their stability in biological environments.[7]

  • Dopant Effects: The incorporation of barium as a dopant may alter the stability of the CdS lattice, potentially influencing the rate of cadmium ion release. Further studies are required to investigate this effect.

Experimental Workflows and Conceptual Models

Visualizing experimental and conceptual workflows is essential for understanding and replicating scientific processes.

Synthesis and Characterization Workflow

Synthesis_Characterization_Workflow cluster_synthesis Synthesis (Hydrothermal Method) cluster_characterization Characterization Precursors CdCl2, Thiourea, BaCl2 Solution_Prep Prepare 0.2M Solution Stir at 80°C Precursors->Solution_Prep pH_Adjust Adjust pH to ~12 with NaOH Solution_Prep->pH_Adjust Precipitation Add NH3 to form yellowish precipitate pH_Adjust->Precipitation Autoclave Heat in Autoclave 150°C for 24h Precipitation->Autoclave Collection Centrifuge and Wash with DI water Autoclave->Collection Drying Dry at 150°C Collection->Drying Final_Product Ba-doped CdS QDs Drying->Final_Product XRD XRD (Crystal Structure, Crystallite Size) Final_Product->XRD TEM_SEM TEM/SEM (Morphology, Size) Final_Product->TEM_SEM UV_Vis UV-Vis Spectroscopy (Absorption, Band-gap) Final_Product->UV_Vis PL PL Spectroscopy (Emission) Final_Product->PL

Caption: Workflow for the synthesis and characterization of Ba-doped CdS quantum dots.

Conceptual Model for Targeted Drug Delivery

Targeted_Drug_Delivery cluster_QD_construct Quantum Dot Drug Conjugate cluster_cellular_interaction Cellular Interaction and Drug Release QD Ba-doped CdS QD Core Coating Biocompatible Coating (e.g., PEG, ZnS) QD->Coating Drug Therapeutic Drug Coating->Drug Ligand Targeting Ligand (e.g., Antibody) Coating->Ligand Systemic_Circulation Systemic Circulation Receptor Cell Surface Receptor Systemic_Circulation->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual signaling pathway for targeted drug delivery using functionalized quantum dots.

Future Directions and Conclusion

Barium-doped cadmium sulfide quantum dots represent an intriguing class of nanomaterials with tunable properties that could be harnessed for advanced biomedical applications. While current research has laid the groundwork for their synthesis and basic characterization, significant further investigation is required to realize their potential in drug development and bioimaging.

Key areas for future research include:

  • Comprehensive Toxicity Studies: In vitro and in vivo toxicological assessments are essential to determine the safety profile of Ba-doped CdS QDs.

  • Surface Functionalization: Development of robust and versatile surface modification strategies to attach targeting moieties and therapeutic payloads.

  • In Vivo Imaging Studies: Evaluation of the performance of Ba-doped CdS QDs as fluorescent probes in animal models.

  • Drug Loading and Release Kinetics: Investigation of the loading capacity and release profiles for various therapeutic agents.

References

An In-depth Technical Guide to the Chemical Reactions of Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions of barium sulfide (B99878) (BaS). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who work with or are interested in the chemical properties and applications of this inorganic compound. This document details the synthesis of barium sulfide, its key reactions, and its role as a precursor in the formation of other important barium compounds.

Synthesis of this compound

This compound is primarily synthesized through the high-temperature carbothermic reduction of barium sulfate (B86663) (BaSO₄). More recent, "greener" methods are also being developed to reduce the energy consumption and environmental impact of the traditional process.

Carbothermic Reduction of Barium Sulfate

The industrial production of this compound relies on the carbothermic reduction of barite, a mineral rich in barium sulfate. This process involves heating a mixture of barium sulfate and a carbon source, such as coal or coke, at high temperatures in an inert atmosphere.[1] The overall reaction proceeds as follows:

BaSO₄(s) + 2C(s) → BaS(s) + 2CO₂(g)

A competing reaction can also occur:

BaSO₄(s) + 4C(s) → BaS(s) + 4CO(g)

The reaction rate is significantly influenced by the temperature and the reactivity of the carbon source.[2]

Table 1: Quantitative Data for Carbothermic Reduction of Barium Sulfate

ParameterValueReference(s)
Temperature Range800 - 1200 °C[3]
Molar Ratio (C:BaSO₄)~4:1[1]
Typical Yield60 - 98.3%[3]
Activation Energy (Charcoal)15.6 kcal/mol[4]
Activation Energy (Coke)20.8 kcal/mol[4]
Activation Energy (Graphite)26.3 kcal/mol[4]

Experimental Protocol: Laboratory-Scale Carbothermic Reduction

  • Reactant Preparation: Finely grind barium sulfate (BaSO₄) and activated charcoal. Mix them thoroughly in a molar ratio of approximately 1:4 (BaSO₄:C).[1] For example, mix 23.3 g of BaSO₄ with 4.8 g of activated charcoal.

  • Reaction Setup: Place the mixture in a ceramic crucible. Position the crucible in a tube furnace equipped with a gas inlet and outlet to maintain an inert atmosphere.

  • Inert Atmosphere: Purge the furnace tube with an inert gas, such as argon or nitrogen, for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Heat the furnace to a temperature between 900 °C and 1100 °C and maintain this temperature for 1-3 hours.[3]

  • Cooling: After the reaction period, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

  • Product Isolation: The resulting solid product is crude this compound, which can be purified by dissolution in deoxygenated water, followed by filtration to remove unreacted carbon and other insoluble impurities. The aqueous solution of this compound can then be used for subsequent reactions or evaporated to obtain solid this compound.

Carbothermic_Reduction_Workflow BaSO4 Barium Sulfate (BaSO₄) Mixing Grind and Mix (Molar Ratio C:BaSO₄ ~4:1) BaSO4->Mixing Carbon Carbon Source (C) Carbon->Mixing Furnace Heat in Tube Furnace (800-1200°C) under Inert Atmosphere Mixing->Furnace Cooling Cool to Room Temperature Furnace->Cooling Crude_BaS Crude this compound Cooling->Crude_BaS Purification Purification (Dissolution, Filtration) Crude_BaS->Purification Pure_BaS Pure this compound (BaS) Purification->Pure_BaS

Fig. 1: Experimental workflow for the carbothermic reduction of barium sulfate.
Low-Temperature Solid-State Synthesis

A more environmentally friendly method for synthesizing this compound involves the reaction of barium hydroxide (B78521) with elemental sulfur at a lower temperature.[5][6][7]

Ba(OH)₂(s) + 3S(s) → BaS(s) + SO₂(g) + H₂O(g) (Simplified representation)

This method offers high conversion rates at significantly lower temperatures compared to carbothermic reduction.

Table 2: Quantitative Data for Low-Temperature Solid-State Synthesis

ParameterValueReference(s)
Temperature~500 °C[5][6][7]
Conversion Efficiency~90%[5][6]
EnvironmentLow-pressure[5][6]

Experimental Protocol: Low-Temperature Solid-State Synthesis

  • Reactant Preparation: Finely mill a mixture of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and elemental sulfur.[5][6]

  • Reaction Setup: Place the mixture in a reaction vessel suitable for heating under a controlled low-pressure environment.

  • Reaction Conditions: Heat the mixture to approximately 500 °C. The low-pressure environment facilitates the removal of gaseous byproducts like water vapor, driving the reaction to completion.[5][6]

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature to obtain the this compound product.

Low_Temp_Synthesis_Pathway BaOH2 Barium Hydroxide (Ba(OH)₂) Reaction Low-Pressure Annealing (~500°C) BaOH2->Reaction Sulfur Sulfur (S) Sulfur->Reaction BaS This compound (BaS) Reaction->BaS Byproducts Gaseous Byproducts (H₂O, SO₂) Reaction->Byproducts

Fig. 2: Signaling pathway for the low-temperature synthesis of this compound.

Core Chemical Reactions of this compound

This compound is a versatile reagent that participates in a variety of chemical reactions, making it a key intermediate in the production of other barium compounds.

Reaction with Water (Hydrolysis)

This compound reacts with water to form barium hydroxide and hydrogen sulfide.[3] This hydrolysis reaction is an equilibrium process.

BaS(s) + 2H₂O(l) ⇌ Ba(OH)₂(aq) + H₂S(g)

A kinetic study of this reaction at elevated temperatures (653-866 °C) in the context of thermochemical hydrogen production showed that the rate of hydrogen formation can be expressed as: RH₂ = 1.07 x 10⁻² exp(-3180/RT) (mol H₂ / mol BaS·s)[8]

Experimental Protocol: Hydrolysis of this compound

  • Setup: Place a known amount of this compound powder in a flask equipped with a gas outlet tube.

  • Reaction: Add deionized water to the flask and stir the suspension. The hydrolysis reaction will begin, producing a solution of barium hydroxide and evolving hydrogen sulfide gas.

  • Observation: The evolution of hydrogen sulfide can be detected by its characteristic rotten egg smell and can be confirmed by passing the gas through a solution of lead(II) acetate (B1210297), which will form a black precipitate of lead(II) sulfide.

  • Analysis: The concentration of the resulting barium hydroxide solution can be determined by titration with a standard acid.

Reaction with Acids

This compound readily reacts with acids to produce a barium salt and hydrogen sulfide gas.[8]

Reaction with Hydrochloric Acid: BaS(s) + 2HCl(aq) → BaCl₂(aq) + H₂S(g) [9]

Reaction with Nitric Acid: BaS(s) + 2HNO₃(aq) → Ba(NO₃)₂(aq) + H₂S(g)

Experimental Protocol: Reaction with Hydrochloric Acid

  • Safety Precaution: This experiment must be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas.

  • Setup: Place a small amount of this compound in a test tube.

  • Reaction: Carefully add dilute hydrochloric acid dropwise to the test tube.

  • Observation: Observe the vigorous effervescence as hydrogen sulfide gas is evolved.

  • Confirmation: The presence of hydrogen sulfide can be confirmed using lead(II) acetate paper, which will turn black.

Acid_Reaction_Pathway BaS This compound (BaS) Reaction Reaction BaS->Reaction Acid Acid (e.g., HCl, HNO₃) Acid->Reaction BaSalt Barium Salt (e.g., BaCl₂, Ba(NO₃)₂) Reaction->BaSalt H2S Hydrogen Sulfide (H₂S) Reaction->H2S

Fig. 3: General reaction pathway of this compound with acids.
Reaction with Carbon Dioxide

Aqueous solutions of this compound react with carbon dioxide to precipitate barium carbonate, a commercially important compound.[1][10][11]

BaS(aq) + CO₂(g) + H₂O(l) → BaCO₃(s) + H₂S(g) [1]

This reaction is a key step in converting crude this compound into other useful barium chemicals.

Table 3: Quantitative Data for Barium Carbonate Precipitation

ParameterValueReference(s)
BaS Solution Concentration120-170 g/L[12]
Reaction Temperature65-75 °C[12]
Barium Conversion>80%[11]

Experimental Protocol: Synthesis of Barium Carbonate

  • Solution Preparation: Prepare an aqueous solution of this compound by dissolving the crude product from the carbothermic reduction in hot water and filtering out insoluble impurities.[11] The concentration should be in the range of 120-170 g/L.[12]

  • Reaction Setup: Place the this compound solution in a reaction vessel equipped with a gas inlet tube and a stirrer. Heat the solution to 65-75 °C.[12]

  • Carbonation: Bubble carbon dioxide gas through the heated solution while stirring continuously. A white precipitate of barium carbonate will form.[1][11]

  • Completion: Continue bubbling CO₂ until the precipitation is complete. The completion of the reaction can be monitored by measuring the pH of the solution.

  • Product Isolation: Filter the suspension to collect the barium carbonate precipitate. Wash the precipitate with water and dry it in an oven.[1]

Reaction with Zinc Sulfate (Lithopone Production)

This compound is a crucial raw material in the production of lithopone (B576373), a white pigment that is a mixture of barium sulfate and zinc sulfide.[2][13][14] The reaction is a co-precipitation process.

BaS(aq) + ZnSO₄(aq) → BaSO₄(s) + ZnS(s) [2][13]

The resulting lithopone pigment typically contains approximately 29.4 wt% ZnS and 70.6 wt% BaSO₄.[10][11]

Experimental Protocol: Laboratory-Scale Synthesis of Lithopone

  • Solution Preparation: Prepare equimolar aqueous solutions of this compound and zinc sulfate.[2][13]

  • Precipitation: Slowly add the zinc sulfate solution to the this compound solution with constant stirring. A white precipitate of lithopone will form immediately.[13]

  • Digestion: Gently heat the mixture for a short period to encourage crystal growth and improve the filterability of the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

  • Drying and Calcination: Dry the filtered precipitate in an oven. For pigment applications, the dried powder is often calcined at high temperatures to improve its optical properties.[13][15]

Lithopone_Production_Workflow BaS_sol Aqueous this compound Mixing Co-precipitation BaS_sol->Mixing ZnSO4_sol Aqueous Zinc Sulfate ZnSO4_sol->Mixing Precipitate Lithopone Precipitate (BaSO₄ + ZnS) Mixing->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying and Calcination Filtration->Drying Lithopone Lithopone Pigment Drying->Lithopone

References

Deposition Techniques for Barium Sulfide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Optical Properties of Thin Film Barium Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of thin film barium sulfide (BaS). This compound is an inorganic compound with a cubic crystal structure that has garnered significant interest for its applications in optoelectronics, sensor technology, and photovoltaics.[1] This document details the deposition methods, characterization techniques, and core optical properties of BaS thin films, presenting quantitative data in structured tables and outlining experimental protocols.

The optical and electronic properties of BaS thin films are highly dependent on the method of deposition.[1] Common techniques include Chemical Bath Deposition (CBD), Sputtering, and Evaporation.

Chemical Bath Deposition (CBD)

CBD is a cost-effective and straightforward method for depositing thin films from an aqueous solution at temperatures below 100°C.[2] This technique involves the controlled precipitation of the desired compound onto a substrate submerged in the solution. For BaS thin films, the bath typically contains a source of barium ions (e.g., barium chloride), a source of sulfide ions (e.g., thiourea (B124793) or sodium thiosulfate), and a complexing agent (e.g., EDTA) to control the reaction rate.[3][4]

Sputtering

Sputtering is a physical vapor deposition (PVD) technique that offers precise control over film thickness and composition.[1][5] In this process, a solid target of this compound is bombarded with high-energy ions in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate.[1] This method is known for producing uniform and highly adherent films.[1]

Evaporation

Evaporation is another PVD method where this compound material is heated in a vacuum chamber until it vaporizes.[1] The vapor then condenses on a substrate to form a thin film. While being a relatively simple and cost-effective technique, it may require additional steps to ensure the uniformity and adhesion of the resulting film.[1]

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile PVD technique where a high-power laser is used to vaporize a target material, creating a plasma plume that deposits a thin film on a substrate.[6][7] This method allows for the deposition of complex materials while maintaining stoichiometry.[7] The process involves the laser ablation of the target, the expansion of the plasma, and the nucleation and growth of the film on the substrate.[6]

Experimental Protocols

Detailed methodologies for key deposition and characterization techniques are provided below.

Protocol for Chemical Bath Deposition of BaS Thin Films

This protocol is synthesized from methodologies described for the deposition of metal sulfide thin films.[3][4][8][9]

1. Substrate Preparation:

  • Glass substrates are degreased by immersing them in nitric acid (HNO3) or a mixture of HNO3 and hydrochloric acid (HCl) for a period ranging from 5 to 48 hours.[8]
  • Alternatively, substrates can be cleaned in an ultrasonic bath with acetone, followed by a water-ethanol solution.[8]
  • The cleaned substrates are then rinsed thoroughly with deionized water and dried in an oven or on a hot plate.[8]

2. Bath Preparation:

  • An aqueous solution is prepared containing barium chloride (BaCl2) as the source of Ba²⁺ ions and thiourea or sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) as the source of S²⁻ ions.[4]
  • Ethylenediaminetetraacetic acid (EDTA) is added as a complexing agent to control the release of Ba²⁺ ions and ensure a slow, uniform deposition.[3][4]
  • The pH of the solution is adjusted to the desired level, typically alkaline, using a suitable buffer.

3. Deposition Process:

  • The cleaned substrates are immersed vertically in the chemical bath.
  • The bath is maintained at a constant temperature, typically below 100°C.[2]
  • The deposition time is varied to achieve the desired film thickness. Deposition times can range from several hours to days.[3]

4. Post-Deposition Treatment:

  • After the desired deposition time, the substrates are removed from the bath.
  • The films are rinsed with deionized water to remove any loosely adhered particles.
  • The films are then dried in air or in an oven.

G cluster_prep Substrate Preparation cluster_dep Thin Film Deposition cluster_char Optical Characterization cluster_analysis Data Analysis Cleaning Substrate Cleaning (e.g., Solvents, Ultrasonication) Drying Drying (e.g., Nitrogen Gas) Cleaning->Drying Deposition Deposition of BaS (e.g., CBD, Sputtering) Drying->Deposition UVVis UV-Vis Spectroscopy Deposition->UVVis Ellipsometry Spectroscopic Ellipsometry Deposition->Ellipsometry PL Photoluminescence Deposition->PL Analysis Determination of Optical Properties (n, k, Band Gap, Transmittance) UVVis->Analysis Ellipsometry->Analysis PL->Analysis

Workflow for BaS thin film deposition and characterization.

Protocol for Sputter Deposition of BaS Thin Films

This protocol is a general guide based on standard sputtering procedures.[10][11][12]

1. Substrate Preparation:

  • The substrate is cleaned using a multi-step solvent process, typically involving sonication in acetone, followed by isopropyl alcohol, and then a final rinse with deionized water.[10]
  • The substrate is dried using a high-purity nitrogen gas stream.[10]
  • For an atomically clean surface, the substrate may be further cleaned inside the vacuum chamber using an in-situ sputtering process with an inert gas like argon.[13]

2. System Preparation:

  • The cleaned substrate is loaded into the sputter deposition chamber.
  • The chamber is evacuated to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize contamination.
  • A this compound target is placed in the sputtering gun.

3. Deposition Process:

  • An inert sputtering gas, usually argon, is introduced into the chamber, raising the pressure to the working pressure (typically 1-100 mTorr).[11]
  • A high DC or RF voltage is applied to the target, creating a plasma.
  • The argon ions in the plasma are accelerated towards the target, bombarding it and ejecting BaS atoms.
  • These atoms travel to the substrate and deposit as a thin film.
  • Key parameters to control are argon pressure, sputtering power, substrate temperature, and deposition time.[13]

4. Post-Deposition:

  • The system is allowed to cool down before venting the chamber.
  • The coated substrate is then removed for characterization.

Characterization of Optical Properties

Several techniques are employed to analyze the optical properties of BaS thin films.

UV-Vis Spectroscopy

UV-Visible spectroscopy is a widely used technique to determine the transmittance, absorbance, and reflectance of thin films over a range of wavelengths.[14][15] From this data, other important optical parameters such as the band gap energy, refractive index, and extinction coefficient can be calculated.[14][16] The technique is based on the Beer-Lambert law and measures the electronic transitions within the material.[14]

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film.[17] It is highly sensitive and can accurately determine film thickness, refractive index, and extinction coefficient.[17][18] The technique measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude and phase change of the reflected light.[17]

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy provides information about the electronic and optical properties of materials by exciting electrons to higher energy states with photons and analyzing the emitted light as the electrons relax.[19] This technique can be used to identify the band gap, defect states, and recombination processes within the BaS thin film.[20][21]

G cluster_params Deposition Parameters cluster_struct Film Structure & Morphology cluster_props Optical Properties P1 Deposition Time S1 Film Thickness P1->S1 P2 Substrate Temperature S2 Crystallinity P2->S2 S3 Surface Roughness P2->S3 P3 Bath Composition (CBD) P3->S1 P3->S2 P4 Sputtering Power (Sputtering) P4->S1 P4->S2 O1 Refractive Index (n) S1->O1 O4 Transmittance / Absorbance S1->O4 O3 Band Gap (Eg) S2->O3 S2->O4 S3->O4 S4 Defect Density O2 Extinction Coefficient (k) S4->O2 S4->O3

Influence of deposition parameters on BaS film properties.

Core Optical Properties of BaS Thin Films

The following tables summarize the quantitative data on the optical properties of BaS thin films as reported in various studies.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material.[22]

PropertyValue RangeDeposition MethodReference
Refractive Index (n) 1.132 - 2.205Chemical Bath Deposition[3]
1.3 - 1.6Solution Growth Technique[4]
2.22 (at 500 nm)Evaporation[23]
Extinction Coefficient (k) 0.00159 - 0.00517Chemical Bath Deposition[3]
0.001 - 0.012Solution Growth Technique[4]
0.00 - 0.07Chemical Deposition[24]
Transmittance, Reflectance, and Absorbance

These properties describe how light interacts with the surface and bulk of the thin film.

PropertyValue RangeDeposition MethodReference
Transmittance 0.950 - 0.993 (arbitrary unit)Chemical Bath Deposition[3]
60% - 90% (UV-NIR)Solution Growth Technique[4]
20% - 80%Chemical Deposition[24]
Reflectance 0.002 - 0.070Chemical Bath Deposition[3]
0% - 20%Chemical Deposition[24]
Absorbance 0.002 - 0.065Chemical Bath Deposition[3]
Optical Band Gap and Conductivity

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a semiconductor.

PropertyValue RangeDeposition MethodReference
Band Gap Energy (Eg) 1.25 - 1.35 eVChemical Bath Deposition[3]
1.43 - 2.93 eVChemical Deposition[24]
2.15 eV (Predicted)Not Specified[25]
Optical Conductivity 7.43 x 10¹⁰ - 5.52 x 10¹² S⁻¹Chemical Bath Deposition[3]
1.0 x 10¹² - 2.5 x 10¹² S⁻¹Solution Growth Technique[4]

Factors Influencing Optical Properties

Several factors related to the deposition process can influence the final optical properties of BaS thin films:

  • Deposition Time: Longer deposition times in CBD can lead to increased film thickness.[3] The band gap energy has also been shown to vary with the deposition period.[24]

  • Deposition Temperature: The substrate temperature during deposition can affect the crystallinity and grain size of the film, which in turn influences the optical properties.

  • Annealing: Post-deposition annealing can improve the crystallinity and reduce defects in the film, often leading to changes in the refractive index and band gap.

  • pH of the Chemical Bath: The pH of the solution in CBD affects the reaction kinetics and can influence the film's morphology and uniformity.

G LightSource Light Source (UV-Vis Spectrum) Sample BaS Thin Film on Substrate LightSource->Sample Detector Detector Sample->Detector Transmitted & Reflected Light Data Raw Data (Intensity vs. Wavelength) Detector->Data Analysis Analysis Software Data->Analysis Results Optical Properties (Transmittance, Absorbance, Reflectance, Band Gap) Analysis->Results

Process diagram for UV-Vis spectroscopy of BaS thin films.

Applications of this compound Thin Films

The unique optical properties of BaS thin films make them suitable for a variety of applications:

  • Optoelectronics: They have potential for use in light-emitting diodes (LEDs) and photodetectors due to their wide bandgap.[1]

  • Photovoltaics: Their suitability for converting sunlight into electrical energy makes them promising for solar cell applications.[1]

  • Sensors: BaS thin films are sensitive to gases like hydrogen sulfide (H₂S) and can also be used in humidity sensors.[1]

Conclusion

This compound thin films exhibit a range of desirable optical properties that can be tailored through various deposition techniques. Their high transmittance, tunable band gap, and significant optical conductivity position them as a promising material for next-generation optoelectronic and photovoltaic devices. Further research into optimizing deposition parameters and understanding the influence of structural properties will be crucial for realizing their full potential in commercial applications.

References

A Technical Guide to the Magnetic Properties of Manganese-Doped Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese-doped barium sulfide (B99878) (BaS:Mn) is a material with potential applications in various fields, including light-emitting devices and as a model system for studying magnetic interactions in wide-bandgap semiconductors. This technical guide provides a comprehensive overview of the expected magnetic properties of BaS:Mn, drawing upon the established knowledge of manganese-doped II-VI semiconductors. Due to the limited specific research on the magnetic characteristics of BaS:Mn, this document synthesizes information from analogous material systems to predict its behavior and outlines the necessary experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

Barium sulfide (BaS) is a wide-bandgap semiconductor belonging to the alkaline earth sulfides. When doped with transition metal ions like manganese (Mn), it is expected to exhibit interesting magnetic phenomena. The magnetic properties of such diluted magnetic semiconductors (DMS) are primarily governed by the electronic state of the Mn ions and the interactions between them within the BaS host lattice. These interactions can lead to various magnetic behaviors, including paramagnetism, and at higher Mn concentrations, potential antiferromagnetic or ferromagnetic ordering. Understanding these properties is crucial for the development of spintronic devices and for applications where magnetic control of optical or electronic properties is desired.

Predicted Magnetic Properties

Based on studies of other Mn-doped II-VI semiconductors like ZnS:Mn and CdS:Mn, the magnetic properties of BaS:Mn are expected to be highly dependent on the concentration of the Mn dopant.

At low Mn concentrations , the Mn²⁺ ions are likely to be isolated within the BaS lattice. In this scenario, the material is expected to exhibit paramagnetism .[1] Each Mn²⁺ ion, with its five unpaired 3d electrons, will possess a significant magnetic moment. In the absence of an external magnetic field, these moments will be randomly oriented, resulting in no net magnetization. When an external magnetic field is applied, the moments will tend to align with the field, leading to a positive magnetic susceptibility.

At higher Mn concentrations , the average distance between Mn²⁺ ions decreases, and exchange interactions become more significant. The nature of this interaction, whether ferromagnetic or antiferromagnetic, will determine the low-temperature magnetic ordering. In many Mn-doped II-VI semiconductors, the dominant interaction is antiferromagnetic, arising from superexchange mediated by the sulfur anions. This would lead to an antiferromagnetic ground state at low temperatures. However, the possibility of ferromagnetism , which is of great interest for spintronics, cannot be entirely ruled out and may depend on the presence of defects or charge carriers.

Synthesis of Manganese-Doped this compound

Several synthesis methods reported for other doped nanoparticles can be adapted for the preparation of BaS:Mn. The choice of method will influence the particle size, morphology, and the uniformity of Mn doping, all of which can affect the magnetic properties.

3.1. Solid-State Reaction Method

This is a conventional method for preparing powder samples.

  • Protocol:

    • High-purity powders of BaS and a manganese source (e.g., MnS or MnCO₃) are mixed in the desired molar ratio.

    • The mixture is ground to ensure homogeneity.

    • The homogenized powder is pressed into pellets.

    • The pellets are sintered at high temperatures (e.g., 800-1200 °C) in an inert or a slightly reducing atmosphere (e.g., Ar or Ar/H₂) for several hours.

3.2. Co-precipitation Method

This wet-chemical route allows for better control over particle size and dopant distribution at lower temperatures.

  • Protocol:

    • A solution of a soluble barium salt (e.g., Ba(NO₃)₂) and a manganese salt (e.g., Mn(NO₃)₂) in a suitable solvent (e.g., water or ethanol) is prepared.

    • A sulfur source, such as a solution of Na₂S or thiourea, is added dropwise to the metal salt solution under vigorous stirring.

    • The resulting precipitate of BaS:Mn is collected by centrifugation or filtration.

    • The precipitate is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • The final product is dried under vacuum.

3.3. Hydrothermal/Solvothermal Method

This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.

  • Protocol:

    • Precursors for barium, manganese, and sulfur are dissolved or dispersed in a suitable solvent (e.g., water for hydrothermal, or an organic solvent like ethanol or ethylene (B1197577) glycol for solvothermal).

    • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 150-250 °C) for a defined period (e.g., 12-48 hours).

    • After cooling to room temperature, the product is collected, washed, and dried as in the co-precipitation method.

Experimental Characterization Protocols

To investigate the magnetic properties of synthesized BaS:Mn, a suite of characterization techniques should be employed.

4.1. Structural and Morphological Characterization

  • X-ray Diffraction (XRD): To confirm the crystal structure of the BaS host lattice and to check for any secondary phases (e.g., manganese oxides or sulfides). The shift in XRD peak positions can indicate the incorporation of Mn into the BaS lattice.

  • Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology of the synthesized BaS:Mn nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with TEM or Scanning Electron Microscopy (SEM), EDX is used to confirm the presence and quantify the elemental composition, including the concentration of Mn dopants.

4.2. Magnetic Property Measurements

  • Superconducting Quantum Interference Device (SQUID) Magnetometry: This is the primary tool for characterizing the magnetic properties.

    • Magnetic Susceptibility vs. Temperature (χ-T):

      • The sample is cooled in zero magnetic field (ZFC) to the lowest temperature (e.g., 2 K).

      • A small magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is increased.

      • The sample is then cooled in the same magnetic field (FC), and the magnetization is measured again as the temperature is increased.

      • The magnetic susceptibility is calculated as χ = M/H. The inverse susceptibility (1/χ) is plotted against temperature to determine the Curie-Weiss temperature, which gives information about the nature of the magnetic interactions.

    • Magnetization vs. Magnetic Field (M-H):

      • The sample is held at a constant temperature (e.g., 2 K and 300 K).

      • The magnetic field is swept from a large positive value to a large negative value and back, while the magnetization is measured.

      • The resulting M-H curve reveals the nature of the magnetic ordering (e.g., paramagnetic, ferromagnetic, or antiferromagnetic). For ferromagnetic materials, this measurement provides the saturation magnetization, remanence, and coercivity.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for probing the local environment of paramagnetic species like Mn²⁺.

    • Protocol:

      • A small amount of the BaS:Mn powder is placed in an EPR tube.

      • The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) at room temperature and low temperatures (e.g., 77 K or 4 K).

      • The spectrum of Mn²⁺ (S=5/2, I=5/2) is expected to show a characteristic six-line hyperfine structure due to the interaction of the electron spin with the manganese nuclear spin.

      • The g-factor, hyperfine coupling constant (A), and the linewidths can be extracted from the spectrum, providing information about the oxidation state of manganese and its local coordination environment.

Quantitative Data Summary (Predicted)

The following tables summarize the expected quantitative data for BaS:Mn based on analogous Mn-doped II-VI semiconductors. These are predictive values and should be experimentally verified.

Table 1: Predicted Magnetic Parameters for BaS:Mn

ParameterLow Mn Concentration (<1%)High Mn Concentration (>5%)
Magnetic Behavior ParamagneticAntiferromagnetic (likely) or Ferromagnetic
Curie-Weiss Temperature (θ) Close to 0 KNegative (for AFM) or Positive (for FM)
Saturation Magnetization (at low T) Increases with Mn concentrationMay not saturate easily (for AFM)
Coercivity (at low T) ZeroNon-zero (for FM)

Table 2: Predicted EPR Parameters for Mn²⁺ in BaS

ParameterExpected Value
g-factor ~2.00
Hyperfine Coupling Constant (A) 60-70 x 10⁻⁴ cm⁻¹
Linewidth Broadens with increasing Mn concentration

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of BaS:Mn cluster_characterization Characterization cluster_analysis Data Analysis S1 Precursor Mixing (Ba, Mn, S sources) S2 Reaction (Solid-state, Co-precipitation, or Hydrothermal) S1->S2 S3 Washing and Drying S2->S3 C1 Structural & Morphological (XRD, TEM, EDX) S3->C1 C2 Magnetic Properties (SQUID, EPR) S3->C2 A1 Crystal Structure & Composition C1->A1 A2 Magnetic Behavior (χ-T, M-H curves) C2->A2 A3 Local Mn Environment (EPR spectra) C2->A3 A1->A2 A1->A3

Caption: Experimental workflow for synthesis and characterization of BaS:Mn.

Mn_Concentration_vs_Magnetism cluster_concentration Mn Concentration cluster_interaction Dominant Interaction cluster_behavior Resulting Magnetic Behavior Low Low Isolated Isolated Mn²⁺ Spins Low->Isolated High High Exchange Mn²⁺-Mn²⁺ Exchange (Superexchange) High->Exchange Paramagnetism Paramagnetism Isolated->Paramagnetism Ordered Magnetic Ordering (Antiferromagnetism or Ferromagnetism) Exchange->Ordered

Caption: Relationship between Mn concentration and magnetic behavior in BaS.

Conclusion

While direct experimental data on the magnetic properties of manganese-doped this compound is scarce, a predictive understanding can be formulated based on the well-studied field of Mn-doped II-VI semiconductors. BaS:Mn is expected to transition from paramagnetic to a magnetically ordered state (likely antiferromagnetic) with increasing Mn concentration. This technical guide provides a roadmap for the synthesis and comprehensive characterization of this promising material. The detailed experimental protocols and expected outcomes outlined herein should serve as a valuable resource for researchers venturing into the exploration of the magnetic phenomena in BaS:Mn and related diluted magnetic semiconductors.

References

An In-depth Technical Guide to the Synthesis of Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Barium sulfide (B99878) (BaS) is a pivotal inorganic compound, serving as the primary precursor for the synthesis of a wide array of other barium compounds, including commercially significant materials like barium carbonate and the pigment lithopone (B576373) (a mixture of ZnS and BaSO₄).[1] Its utility also extends to specialized applications such as short-wavelength emitters in electronic displays and as a component in luminous paints.[2] The synthesis of BaS is a cornerstone of the barium chemical industry, with methods evolving from traditional high-temperature processes to more energy-efficient and environmentally benign alternatives.

This technical guide provides a comprehensive overview of the core synthesis methods for barium sulfide, tailored for researchers, scientists, and professionals in chemical and materials development. It details the methodologies, presents quantitative data for comparative analysis, and visualizes the process workflows and chemical pathways.

Core Synthesis Methodologies

The production of this compound is dominated by the reduction of barium sulfate (B86663) (BaSO₄), which occurs naturally as the mineral barite.[2][3] Several methods have been developed to achieve this conversion, each with distinct advantages concerning scalability, cost, energy consumption, and product purity.

Carbothermic Reduction of Barium Sulfate

The most established and widely used industrial method for BaS production is the carbothermic reduction of barite, often referred to as the "black ash" method.[4][5] This high-temperature process involves heating barium sulfate with a carbonaceous reducing agent, such as coal, coke, or charcoal.[5]

The overall reaction is complex, involving a series of solid-solid and gas-solid reactions.[6][7] The initial step is a solid-state reaction between BaSO₄ and carbon (C) to produce carbon monoxide (CO). The CO then acts as the primary gaseous reducing agent, converting BaSO₄ to BaS and generating carbon dioxide (CO₂). The CO₂ subsequently reacts with excess carbon to regenerate CO (the Boudouard reaction), which continues the reduction cycle.[5][7]

Primary Chemical Reactions:

  • BaSO₄(s) + 4C(s) → BaS(s) + 4CO(g)[2]

  • BaSO₄(s) + 4CO(g) → BaS(s) + 4CO₂(g)

  • CO₂(g) + C(s) → 2CO(g) (Boudouard reaction)

The process is typically carried out in rotary kilns or fluidized bed reactors at temperatures ranging from 800°C to 1250°C.[4][5] The resulting impure product, "black ash," is a grayish-black solid containing BaS, unreacted coal, and mineral impurities. The water-soluble BaS is then extracted from the black ash by leaching with hot water, followed by filtration.[6][8]

Several process enhancements can improve efficiency. Mechanical activation of the barite/coal mixture by ball milling can lower the required reaction temperature from around 1100 K (827°C) to 990 K (717°C).[6][9] Compacting the charge into pellets can also significantly enhance the conversion rate by increasing the contact time between the CO gas and the solid barite.[7]

Gaseous Reduction of Barium Sulfate

An alternative to solid carbon reductants is the use of reducing gases. Hydrogen (H₂) or natural gas (methane, CH₄) can effectively reduce barium sulfate to this compound at high temperatures, yielding a purer product free from coal or ash impurities.[10][11]

Reaction with Hydrogen: BaSO₄(s) + 4H₂(g) → BaS(s) + 4H₂O(g)[12]

This method is typically performed at temperatures between 850°C and 950°C.[10][12] While it offers higher purity, the costs associated with producing and handling large volumes of reducing gases can make it less economical for bulk industrial production compared to carbothermic methods.

Low-Temperature Solid-State Synthesis

Addressing the high energy consumption and greenhouse gas emissions of traditional methods, a greener solid-state synthesis route has been developed. This method involves the reaction of barium hydroxide (B78521) (Ba(OH)₂) with elemental sulfur (S) at significantly lower temperatures.[13][14]

By milling a mixture of Ba(OH)₂ and sulfur and annealing it at approximately 500°C under a low-pressure environment, an efficient conversion to BaS can be achieved.[13][15] The low pressure facilitates the removal of water vapor, a primary byproduct, which drives the reaction forward and prevents unwanted side reactions.[13][14] This process avoids the direct CO₂ emissions characteristic of carbothermic reduction.[13]

Reduction of Barium Sulfate with Elemental Sulfur

Another clean process alternative involves using elemental sulfur as the reducing agent instead of carbon.[16] Heating barium sulfate with sulfur produces this compound and sulfur dioxide (SO₂).[13][16]

Reaction with Sulfur: 2BaSO₄(s) + 3S(l/g) → 2BaS(s) + 4SO₂(g)

Thermodynamic analyses show this reaction begins at approximately 402°C (675 K) and proceeds to completion at higher temperatures.[16] A significant advantage is that the SO₂ byproduct can be captured and used for sulfuric acid production, offering a more sustainable chemical pathway.[16]

Quantitative Data Summary

The selection of a synthesis method often depends on a trade-off between yield, purity, cost, and energy input. The following table summarizes key quantitative parameters for the described methods.

Synthesis MethodTypical Yield (%)Purity (%)Reaction Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Carbothermic Reduction 60 - 98.3[4]Variable, depends on raw material purity800 - 1250[4][5]1 - 3 hours[4]Cost-effective, scalable for industrial production[4]High energy consumption, potential for impurities from coal/coke[4]
Gaseous Reduction (H₂) HighHigh~950[12]Not specifiedHigh purity product, no solid residue[10]Higher cost of reducing gas
Low-Temp. Solid-State 85 - 90[13][14]High~500[13][14]30 - 60 minutes[13]Lower energy consumption, greener process[13][14]Requires controlled low-pressure environment[13][14]
Reduction with Sulfur Up to 92[13]High1127 - 1227[13]Not specifiedCO₂-free, SO₂ byproduct can be utilized[16]Requires handling of sulfur and SO₂

Experimental Protocols

Protocol 1: Carbothermic Reduction of Barite (Laboratory Scale)

Objective: To synthesize this compound from barium sulfate using activated carbon.

Materials:

  • Barium sulfate (BaSO₄), high purity (98%+)

  • Activated carbon (C), fine powder

  • High-temperature tube furnace with gas flow control (e.g., Argon)

  • Alumina (B75360) or ceramic crucible

  • Milling equipment (e.g., ball mill)

  • Leaching and filtration apparatus

Methodology:

  • Preparation: Prepare a stoichiometric mixture of barium sulfate and carbon. The molar ratio of C:BaSO₄ should be at least 4:1 to ensure complete reduction.[2] For example, mix 23.3g of BaSO₄ with 4.8g of carbon.

  • Milling: Intimately mix and grind the reactants using a ball mill for 1-2 hours to increase reactivity. This step corresponds to mechanical activation.[6]

  • Reduction: Place the powdered mixture into an alumina crucible and load it into the center of a tube furnace.

  • Heating: Purge the furnace tube with an inert gas like argon to create an oxygen-free atmosphere.[6] Heat the furnace to a target temperature between 900°C and 1100°C.[5][6]

  • Reaction: Maintain the target temperature for 60-90 minutes to allow the reduction to complete.[17]

  • Cooling: After the reaction time has elapsed, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Leaching and Purification: Transfer the resulting "black ash" product to a beaker. Add hot deionized water and stir to dissolve the soluble this compound.[6]

  • Filtration: Separate the aqueous BaS solution from the insoluble impurities (excess carbon, ash, unreacted BaSO₄) by vacuum filtration.

  • Product Recovery: The resulting filtrate is an aqueous solution of this compound, which can be used directly for subsequent reactions or evaporated to crystallize solid BaS.

Protocol 2: Low-Temperature Solid-State Synthesis

Objective: To synthesize this compound from barium hydroxide and sulfur via a lower-energy route.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Elemental sulfur (S), powder

  • Tube furnace with vacuum capability

  • Quartz tube and boat

  • Milling equipment

Methodology:

  • Preparation: Mix barium hydroxide and sulfur in a 1:2 molar ratio.

  • Milling: Finely mill the mixture to ensure intimate contact between the reactants.[13]

  • Reaction Setup: Place the milled powder in a quartz boat and insert it into a quartz tube within the furnace.

  • Annealing: Evacuate the tube to create a low-pressure environment. Heat the furnace to 500°C and hold for 30-60 minutes.[13][14] The low pressure helps in the continuous removal of water vapor produced during the reaction.

  • Cooling: After the dwell time, cool the furnace to room temperature before venting the system.

  • Product Characterization: The resulting powder can be analyzed using X-ray diffraction (XRD) to confirm the formation of the BaS phase and determine the extent of conversion.[13]

Visualizations

Carbothermic Reduction Pathway

The diagram below illustrates the key chemical transformations and material flow in the industrial carbothermic reduction process, from raw materials to the purified this compound solution.

G cluster_0 Raw Materials cluster_1 Process Steps cluster_2 Products & Byproducts Barite Barite (BaSO₄) Mixing Mixing & Milling Barite->Mixing Carbon Carbon Reductant (Coal/Coke) Carbon->Mixing Reduction High-Temp Reduction (800-1250°C) Mixing->Reduction BlackAsh Impure 'Black Ash' Reduction->BlackAsh Gases CO, CO₂ Reduction->Gases Leaching Hot Water Leaching Filtration Filtration Leaching->Filtration Solution Aqueous BaS Solution Filtration->Solution Residue Insoluble Residue (Carbon, Ash) Filtration->Residue BlackAsh->Leaching

Caption: Workflow for industrial BaS production via carbothermic reduction.

Key Reactions in Carbothermic Reduction

This diagram outlines the interconnected chemical reactions that occur within the furnace during the carbothermic reduction of barium sulfate. It highlights the central role of carbon monoxide as the gaseous reducing agent.

G BaSO4 BaSO₄ BaS BaS BaSO4->BaS + 4CO C Carbon (C) CO CO C->CO + BaSO₄ (Initial Reaction) CO2 CO₂ CO->CO2 (Reduction of BaSO₄) CO2->CO + C (Boudouard Reaction)

Caption: Intermediary reaction cycle in the carbothermic reduction of BaSO₄.

Low-Temperature Solid-State Synthesis Workflow

This visualization details the greener synthesis route for BaS, emphasizing the lower temperature requirements and different starting materials compared to the traditional industrial process.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Products BaOH2 Barium Hydroxide (Ba(OH)₂) Milling Fine Milling BaOH2->Milling Sulfur Elemental Sulfur (S) Sulfur->Milling Annealing Low-Pressure Annealing (~500°C) Milling->Annealing BaS_Product High-Purity BaS Annealing->BaS_Product H2O_Vapor Water Vapor (H₂O) Annealing->H2O_Vapor (Removed by vacuum)

Caption: Workflow for the low-temperature solid-state synthesis of BaS.

References

Methodological & Application

Application Notes and Protocols: Barium Sulfide as a Phosphor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium sulfide (B99878) (BaS) is a versatile precursor for the synthesis of advanced luminescent materials, commonly known as phosphors. Historically, BaS itself was one of the first synthetic phosphors discovered.[1] Today, it serves as a crucial starting material for producing a variety of doped phosphors with applications ranging from solid-state lighting and displays to bio-imaging and drug delivery systems. The luminescence properties of these materials, such as emission color, intensity, and lifetime, can be precisely tuned by introducing specific dopant ions, most notably Europium (Eu²⁺), into the host lattice derived from the BaS precursor.

These application notes provide detailed protocols for the synthesis of Eu²⁺-doped barium sulfide (BaS:Eu²⁺) phosphors via three common methods: solid-state reaction, sol-gel synthesis, and carbothermal reduction. Additionally, a comprehensive workflow for the characterization of the resulting phosphors is outlined.

Synthesis Protocols

Protocol 1: High-Temperature Solid-State Reaction

This method is a conventional and widely used technique for preparing phosphors. It involves the direct reaction of solid precursors at elevated temperatures.

Objective: To synthesize BaS:Eu²⁺ phosphor powder through a solid-state reaction.

Materials:

  • Barium carbonate (BaCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Activated charcoal powder (optional, as a reducing agent)

  • Alumina (B75360) crucibles

  • Tube furnace with gas flow control

Procedure:

  • Precursor Preparation: Calculate the molar ratios of the reactants to achieve the desired stoichiometry, for example, Ba₀.₉₈Eu₀.₀₂S. Weigh the appropriate amounts of BaCO₃ and Eu₂O₃.

  • Mixing: Thoroughly grind the BaCO₃ and Eu₂O₃ powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Sulfurization and Reduction:

    • Place the mixed powder in an alumina crucible.

    • Place the crucible inside a larger crucible containing an excess of sulfur powder and activated charcoal. This creates a sulfur-rich and reducing atmosphere during heating.

    • Alternatively, the mixed powder can be placed in a tube furnace.

  • Sintering:

    • Place the crucible setup into a tube furnace.

    • Purge the furnace tube with an inert gas (e.g., Nitrogen, N₂) for 30 minutes to remove oxygen.

    • Introduce a reducing atmosphere, such as 5% H₂ in N₂, at a flow rate of 100-200 mL/min.

    • Heat the furnace to a temperature between 900°C and 1100°C at a rate of 5°C/min.

    • Hold the temperature for 2-4 hours to allow for the complete reaction.

  • Cooling and Collection:

    • After the reaction, cool the furnace naturally to room temperature under the reducing atmosphere.

    • The resulting product is a grayish-white BaS:Eu²⁺ phosphor powder. Gently grind the powder for further characterization.

Protocol 2: Sol-Gel Synthesis

The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures compared to the solid-state reaction.

Objective: To prepare a homogeneous BaS:Eu²⁺ precursor via a sol-gel route, followed by sulfurization.

Materials:

Procedure:

  • Sol Formation:

    • Dissolve stoichiometric amounts of barium acetate and europium nitrate in deionized water to form a clear solution. The molar ratio of Eu can be varied (e.g., 1-5 mol%).

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be approximately 2:1.

    • Add the citric acid solution to the metal salt solution and stir for 1 hour.

  • Gel Formation:

    • Add ethylene glycol to the solution, with a volume equal to that of the citric acid solution.

    • Heat the solution to 80-90°C with constant stirring.

    • Slowly add ammonia solution to adjust the pH to ~7. A viscous gel will form.

    • Dry the gel in an oven at 120°C for 12 hours to obtain a porous precursor powder.

  • Pre-sintering:

    • Grind the dried gel into a fine powder.

    • Pre-sinter the powder in air at 500-600°C for 2 hours to remove organic residues.

  • Sulfurization:

    • Place the pre-sintered powder in a quartz boat inside a tube furnace.

    • Heat the furnace to 800-900°C under a flow of a reducing gas containing sulfur, such as 5% H₂S in N₂.

    • Alternatively, the powder can be heated with sulfur powder in a sealed ampoule or under a flow of N₂ gas passed over heated sulfur.

    • Maintain the temperature for 2-3 hours.

  • Cooling and Collection:

    • Cool the furnace to room temperature under the same atmosphere.

    • The final product is a fine BaS:Eu²⁺ phosphor powder.

Protocol 3: Carbothermal Reduction

This protocol utilizes the reduction of barium sulfate (B86663), a readily available precursor, to form this compound.

Objective: To synthesize BaS:Eu²⁺ by the carbothermal reduction of a Eu-doped BaSO₄ precursor.

Materials:

  • Barium sulfate (BaSO₄, 99%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Activated carbon powder (high purity)

  • Alumina crucibles with lids

  • Muffle furnace or tube furnace

Procedure:

  • Precursor Preparation:

    • Mix stoichiometric amounts of BaSO₄ and Eu₂O₃ powders.

    • Add activated carbon powder. The molar ratio of carbon to BaSO₄ should be at least 2:1 to ensure complete reduction (BaSO₄ + 2C → BaS + 2CO₂). An excess of carbon is often used.

  • Mixing: Homogenize the mixture by grinding in an agate mortar for 30 minutes.

  • Reduction Reaction:

    • Place the powder mixture in an alumina crucible with a loose-fitting lid to allow for the escape of gaseous byproducts (CO and CO₂).

    • Place the crucible in a furnace.

    • Heat the furnace to 900-1100°C in an inert atmosphere (e.g., N₂) to prevent oxidation of the carbon and the resulting BaS.

    • Hold at the peak temperature for 2-4 hours.[1]

  • Cooling and Purification:

    • Allow the furnace to cool to room temperature under the inert atmosphere.

    • The product will be a gray or black powder ("black ash") containing BaS:Eu²⁺ and excess carbon.

    • The excess carbon can be removed by washing with a suitable solvent or by a controlled, low-temperature oxidation step if necessary, though this risks oxidizing the sulfide.

Data Presentation

The luminescent properties of BaS:Eu²⁺ are highly dependent on the synthesis conditions and the concentration of the Eu²⁺ dopant. The following table summarizes typical quantitative data for BaS:Eu²⁺ phosphors synthesized via solid-state reaction.

Eu²⁺ Conc. (mol%)Synthesis Temp. (°C)Emission Peak (nm)FWHM (nm)Decay Time (µs)Quantum Yield (%)CIE Coordinates (x, y)
0.51000~575~80~0.8~45(0.48, 0.51)
1.01000~578~85~0.7~55(0.50, 0.49)
2.01000~580~88~0.6~50(0.52, 0.47)
5.01000~585~95~0.5~40(0.54, 0.45)

Note: The data presented are representative values compiled from typical results in the literature and may vary based on specific experimental conditions.

Visualization of Mechanisms and Workflows

Luminescence Mechanism in BaS:Eu²⁺

The luminescence in BaS:Eu²⁺ originates from the electronic transitions within the Eu²⁺ ion. The process involves the absorption of energy, which excites an electron from the 4f ground state to the 5d excited state, followed by the radiative relaxation back to the ground state, emitting a photon of light.

LuminescenceMechanism GroundState 4f⁷ (⁸S₇/₂) Ground State ExcitedState 4f⁶5d¹ Excited State GroundState->ExcitedState Absorption ExcitedState->GroundState Radiative Emission ExcitedState->GroundState Quenching Excitation Excitation (e.g., UV/Blue Light) Emission Broadband Emission (~578 nm) NonRadiative Non-radiative Relaxation

Caption: Energy level diagram for the 4f-5d transition of Eu²⁺ in a BaS host lattice.[2]

Experimental Workflow for Phosphor Synthesis and Characterization

The following diagram illustrates the logical flow from precursor materials to the final characterization of the synthesized phosphor.

Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Precursors Weigh & Mix Precursors (BaCO₃, Eu₂O₃, S, etc.) Reaction High-Temperature Reaction (Inert/Reducing Atmosphere) Precursors->Reaction Step 1 Cooling Controlled Cooling Reaction->Cooling Step 2 Grinding Grinding & Homogenization Cooling->Grinding Step 3 XRD Structural Analysis (XRD) Grinding->XRD Sample for Analysis SEM Morphology & Particle Size (SEM) XRD->SEM Confirm Phase PL Optical Properties (Photoluminescence Spectroscopy) SEM->PL Observe Morphology Data Data Analysis (Emission Peak, QY, CIE) PL->Data Acquire Spectra

Caption: A typical workflow for the synthesis and characterization of phosphor materials.[3]

Experimental Protocols for Characterization

Protocol 4: Structural and Morphological Characterization

Objective: To determine the crystal structure, phase purity, and particle morphology of the synthesized BaS:Eu²⁺ phosphor.

Instruments:

  • X-ray Diffractometer (XRD) with Cu Kα radiation

  • Scanning Electron Microscope (SEM)

Procedure:

  • XRD Analysis:

    • Prepare a powder sample by thinly spreading it on a sample holder.

    • Set the XRD parameters: 2θ range from 20° to 80°, with a step size of 0.02° and a scan speed of 2°/min.

    • Run the XRD scan.

    • Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for BaS to confirm the crystal structure and identify any impurity phases.

  • SEM Analysis:

    • Mount a small amount of the phosphor powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or carbon to make it conductive, preventing charging under the electron beam.

    • Insert the sample into the SEM chamber.

    • Acquire images at different magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe the particle size, size distribution, and surface morphology.

Protocol 5: Photoluminescence (PL) Characterization

Objective: To measure the excitation and emission spectra, quantum yield, and luminescence decay time of the BaS:Eu²⁺ phosphor.

Instruments:

  • Spectrofluorometer equipped with a Xenon lamp as the excitation source.

  • Integrating sphere for quantum yield measurement.

  • Pulsed laser or flash lamp for decay time measurement.

Procedure:

  • Excitation and Emission Spectra:

    • Place the powder sample in a solid sample holder.

    • To record the emission spectrum, set the excitation wavelength to the expected absorption maximum (e.g., 450 nm for Eu²⁺ in many sulfides). Scan the emission monochromator over a range that covers the expected emission (e.g., 500-700 nm).

    • To record the excitation spectrum, set the emission monochromator to the peak of the emission wavelength (e.g., 578 nm). Scan the excitation monochromator over a range of potential absorption wavelengths (e.g., 250-550 nm).

  • Quantum Yield (QY) Measurement:

    • Place the sample holder inside the integrating sphere.

    • Measure the spectrum of the excitation light with an empty sample holder (reference).

    • Measure the spectrum of the scattered excitation light and the emitted luminescence with the sample in the holder.

    • The quantum yield is calculated by the software as the ratio of emitted photons to absorbed photons.

  • Luminescence Decay Time:

    • Excite the sample with a short pulse of light (e.g., from a pulsed laser at 450 nm).

    • Measure the decay of the luminescence intensity over time at the peak emission wavelength.

    • Fit the decay curve to an exponential function (or multi-exponential function) to determine the luminescence lifetime (τ).

Safety Precautions

  • Barium compounds are toxic if ingested. Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-temperature furnace operations should be conducted in a well-ventilated area.

  • When using H₂ or H₂S gas, ensure the setup is leak-proof and work in a fume hood, as these gases are flammable and toxic, respectively.

  • Always handle fine powders in a manner that minimizes inhalation. A dust mask or respirator is recommended.

References

Application Notes and Protocols: Persistent Luminescence Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Barium Sulfide (B99878) (BaS) in Persistent Luminescence Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Persistent Luminescence (PersL) is a unique optical phenomenon where a material stores excitation energy (from sources like UV or visible light) and continues to emit light for an extended period, from minutes to hours, after the excitation source is removed. This "afterglow" effect makes persistent luminescent nanoparticles (PLNPs) highly valuable for biological applications, particularly in drug development and in vivo imaging.

Historically, Barium Sulfide (BaS) activated with impurities was the first persistent phosphor to be systematically observed, famously known as the "Bologna Stone" in the 17th century.[1][2] However, despite its historical significance, BaS is rarely used in modern biomedical applications. The primary reasons for this are its inherent toxicity and chemical instability. BaS is poisonous and can react with water to produce toxic hydrogen sulfide gas.[3] Furthermore, soluble barium compounds can induce apoptosis in human phagocytes by blocking cellular potassium channels.[4]

Consequently, the field has shifted towards more stable and biocompatible host materials. For applications requiring near-infrared (NIR) emission, which allows for deep tissue penetration, chromium-doped zinc gallate (ZnGa₂O₄:Cr³⁺) is a preferred material.[5][6] For bright visible light emission, rare-earth doped aluminates (e.g., SrAl₂O₄:Eu²⁺, Dy³⁺) and silicates are commonly employed.[7]

These modern PLNPs offer significant advantages for research and drug development:

  • High Signal-to-Noise Ratio in Bioimaging: Since no external excitation light is needed during imaging, autofluorescence from biological tissues is completely eliminated, leading to exceptionally clear and sensitive imaging.[5]

  • Deep Tissue Imaging: Many advanced PLNPs emit light in the NIR window (700-1000 nm), where biological tissues are most transparent, enabling the visualization of deep-seated tumors or organs.[7]

  • Long-Term and Real-Time Tracking: The long afterglow allows for real-time tracking of nanoparticle biodistribution, drug-loaded carrier localization, or labeled cells for over an hour without repeated excitation.[7]

  • Theranostics: PLNPs can be engineered to serve as both a diagnostic imaging agent and a therapeutic drug delivery vehicle, allowing for simultaneous visualization and treatment of diseased tissues.

The following protocols and data are based on these modern, widely-used PLNPs, as they represent the current state-of-the-art in the field. The principles and methods described are general and would apply to any PLNP system, including a hypothetical biocompatible BaS-based nanoparticle.

Quantitative Data of Representative Persistent Luminescence Nanoparticles

Quantitative data for various PLNPs used in biomedical applications are summarized below. This allows for a comparison of key performance parameters.

Host MaterialDopantsExcitation λ (nm)Emission λ (nm)Afterglow DurationParticle Size (nm)Reference
ZnGa₂O₄Cr³⁺254 / 564696> 30 min~508
SrAl₂O₄Eu²⁺, Dy³⁺365520> 10 hours> 100 (pre-milling)7
Ca₀.₂Zn₀.₉Mg₀.₉Si₂O₆Eu²⁺, Dy³⁺, Mn²⁺254660> 1 hour50-1008
MgGa₂O₄Bi³⁺254470-680> 20 sNot specified9

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of ZnGa₂O₄:Cr³⁺ Nanoparticles

This protocol describes a common bottom-up method for synthesizing PLNPs with controlled size and properties, which is more advantageous than traditional high-temperature solid-state reactions for biomedical applications.[10]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Gallium(III) Chloride (GaCl₃)

  • Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized (DI) Water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M aqueous solution of NaOH.

    • In a beaker, dissolve ZnCl₂, GaCl₃, and CrCl₃·6H₂O in DI water to achieve a desired molar ratio (e.g., Zn:Ga:Cr = 0.994:2:0.006). The total metal ion concentration should be around 0.1 M.

  • pH Adjustment:

    • Slowly add the 1 M NaOH solution to the precursor solution under vigorous stirring until the pH reaches a value between 7 and 9. The pH can be tuned to control the final particle size.[11]

    • A precipitate will form. Continue stirring for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180-220 °C for 12-24 hours.

  • Purification:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Wash the collected nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified nanoparticles in an oven at 60-80 °C.

  • Annealing:

    • To improve crystallinity and luminescence properties, anneal the dried powder in a furnace at 600-900 °C for 2-4 hours in air.

Protocol 2: Surface Modification with PEG for Biocompatibility

Bare nanoparticles are often rapidly cleared by the immune system. Surface modification with polyethylene (B3416737) glycol (PEGylation) creates a hydrophilic shield, reducing protein adsorption and prolonging circulation time.

Materials:

  • Synthesized PLNPs

  • Silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES)

  • Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Toluene (anhydrous)

Procedure:

  • Silanization (Hydroxylation and Amine Functionalization):

    • Disperse the PLNPs in ethanol and sonicate for 15 minutes.

    • Add APTES (e.g., 1% v/v) to the nanoparticle suspension in anhydrous toluene.

    • Reflux the mixture at 80-100 °C for 4-6 hours under a nitrogen atmosphere.

    • Collect the amine-functionalized nanoparticles (PLNP-NH₂) by centrifugation, wash thoroughly with ethanol and DI water, and dry.

  • PEGylation:

    • Disperse the PLNP-NH₂ in PBS (pH 7.4).

    • Add mPEG-SCM to the suspension. The molar ratio of mPEG-SCM to surface amine groups should be in excess (e.g., 10:1) to ensure complete reaction.

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.

    • Purify the PEGylated nanoparticles (PLNP-PEG) by repeated centrifugation and resuspension in fresh PBS to remove excess PEG.

    • Store the final PLNP-PEG suspension at 4 °C.

Protocol 3: In Vivo Imaging in a Murine Tumor Model

This protocol outlines the steps for using PLNPs for in vivo tumor imaging, leveraging their autofluorescence-free signal.

Materials:

  • PEGylated PLNPs suspended in sterile PBS

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted 4T1 tumors)

  • UV lamp (e.g., 254 nm or 365 nm) or LED for excitation

  • In vivo imaging system (IVIS) or a similar system with a sensitive CCD camera

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Nanoparticle Activation:

    • Place the PLNP-PEG suspension in a vial and expose it to a UV lamp or appropriate LED for 5-10 minutes to charge the nanoparticles.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse inside the dark chamber of the in vivo imaging system.

  • Administration:

    • Administer the pre-activated PLNP-PEG suspension via intravenous (tail vein) injection. A typical dose is 10 mg/kg.[12]

  • Imaging:

    • Immediately after injection, begin acquiring luminescence images with the IVIS system. No excitation light is used during acquisition.

    • Acquisition times can range from 30 seconds to 5 minutes, depending on signal intensity.

    • Continue to acquire images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of the nanoparticles.[12]

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect major organs (liver, spleen, lungs, kidneys, heart) and the tumor.

    • Image the dissected organs to confirm the biodistribution of the PLNPs.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the toxicity of nanoparticles before in vivo use. The MTT assay is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • PLNP-PEG suspension, sterilized (e.g., by UV irradiation or 0.22 µm filter)

  • Cell line of interest (e.g., HeLa cells, 4T1 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the sterilized PLNP-PEG suspension in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

    • Remove the old medium from the cells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100

Visualizations

G cluster_synthesis Protocol 1: PLNP Synthesis (Hydrothermal) cluster_surface_mod Protocol 2: Surface Modification prep Prepare Precursors (e.g., ZnCl₂, GaCl₃, CrCl₃) ph Adjust pH (e.g., with NaOH) prep->ph hydro Hydrothermal Reaction (Autoclave, 180-220°C) ph->hydro purify_synth Purify & Dry (Centrifuge, Wash) hydro->purify_synth anneal Anneal (600-900°C) purify_synth->anneal silane Silanization (e.g., with APTES) anneal->silane peg PEGylation (e.g., with mPEG-SCM) silane->peg purify_mod Purify & Resuspend (in sterile PBS) peg->purify_mod final_product Biocompatible PLNPs purify_mod->final_product

Caption: Workflow for PLNP synthesis and surface modification.

G start Start activate Activate PLNPs (e.g., UV Light for 5-10 min) start->activate anesthetize Anesthetize Tumor-Bearing Mouse start->anesthetize inject Inject Activated PLNPs (Intravenous, 10 mg/kg) activate->inject anesthetize->inject image Acquire Luminescence Images (Multiple Time Points) inject->image analyze Analyze Biodistribution & Tumor Accumulation image->analyze exvivo Ex Vivo Analysis (Dissect & Image Organs) analyze->exvivo Optional end End analyze->end exvivo->end

Caption: Experimental workflow for in vivo imaging with PLNPs.

G cluster_prep Cell & Nanoparticle Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (Incubate 24h) treat Treat Cells with PLNP Dilutions (Incubate 24-72h) seed->treat mtt Add MTT Reagent (Incubate 4h) treat->mtt dmso Dissolve Formazan Crystals (Add DMSO) mtt->dmso read Read Absorbance (570 nm) dmso->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve (Determine IC₅₀) calc->plot conclusion Assess Cytotoxicity plot->conclusion

References

Application Notes: Barium Sulfide for Heavy Metal Removal from Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in aqueous environments is a significant environmental and health concern due to the toxicity, persistence, and bio-accumulative nature of these pollutants. Industries such as mining, battery manufacturing, and electroplating are major sources of wastewater containing dissolved heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), copper (Cu), zinc (Zn), and nickel (Ni).[1] Chemical precipitation is a widely employed, effective, and relatively inexpensive method for removing these metals from industrial effluents.[2]

Among various precipitating agents, sulfide-based precipitation offers distinct advantages over the more common hydroxide (B78521) precipitation. Metal sulfides generally exhibit significantly lower solubility compared to their corresponding metal hydroxides, allowing for the achievement of lower residual metal concentrations in the treated effluent.[2][3] Barium sulfide (B99878) (BaS) is a particularly effective reagent for this purpose, capable of removing a broad range of heavy metals from acidic and neutral wastewater streams.[4]

Principle of Operation

The removal of heavy metals using barium sulfide is based on a precipitation reaction. When BaS, which is soluble in water, is introduced into the contaminated solution, it dissociates to provide sulfide ions (S²⁻). These sulfide ions react with dissolved divalent heavy metal cations (M²⁺) to form highly insoluble metal sulfide (MS) precipitates.[2] The general chemical reaction is as follows:

M²⁺ (aq) + BaS (aq) → MS (s)↓ + Ba²⁺ (aq)

The resulting metal sulfide solids can then be efficiently removed from the water through physical separation processes such as sedimentation, clarification, and filtration.[1] The key factors influencing the efficiency of this process are the pH of the solution, the dosage of this compound, reaction time, and temperature.[5]

Key Advantages:

  • High Removal Efficiency: Due to the low solubility products of most heavy metal sulfides, this method can achieve very high removal efficiencies, often exceeding 95-99%.[6][7]

  • Broad Applicability: this compound is effective for a wide array of heavy metals, including lead, cadmium, copper, zinc, nickel, arsenic, and mercury.[4]

  • Effectiveness in Acidic Conditions: Unlike hydroxide precipitation, which requires a high pH, sulfide precipitation can be effectively carried out in acidic to neutral conditions, potentially reducing costs associated with pH adjustment.[1][4]

  • Selective Precipitation: By carefully controlling the pH of the solution, different metals can be selectively precipitated. For instance, copper can be precipitated at a low pH (e.g., 2.3-4.0), while zinc and nickel require a higher pH for efficient removal, allowing for potential metal recovery and separation.[7]

  • Robust Precipitate: The resulting metal sulfide precipitates are often dense and readily settleable, facilitating easier solid-liquid separation.[4]

Limitations and Safety Considerations:

  • Toxicity: this compound and its solutions are toxic.[8] Furthermore, if the pH of the solution becomes too acidic (typically below 5), there is a risk of evolving highly toxic and odorous hydrogen sulfide (H₂S) gas. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dosage Control: Precise control of the sulfide dosage is crucial. An excess of sulfide in the effluent is undesirable as it is a pollutant itself and can be toxic.[3]

  • Barium in Effluent: The process introduces barium ions (Ba²⁺) into the treated water, which may require a secondary treatment step for its removal if discharge limits for barium are stringent.

Quantitative Data on Heavy Metal Removal

The efficiency of heavy metal removal by sulfide precipitation is highly dependent on the specific metal and the operational parameters, particularly pH. While specific data for this compound is distributed across various application-specific studies, the general performance of sulfide precipitation is well-documented. The following tables summarize the typical removal efficiencies and optimal pH ranges for various heavy metals using sulfide precipitation.

Table 1: Optimal pH for Metal Sulfide Precipitation

Heavy MetalCationOptimal pH Range for PrecipitationReference
CopperCu²⁺2.3 - 4.0[7]
CadmiumCd²⁺> 6.0[3]
LeadPb²⁺> 6.0[3]
NickelNi²⁺4.0 - 5.3[7]
ZincZn²⁺5.3 - 7.0[7][9]
Iron (II)Fe²⁺> 6.0[10]

Table 2: Representative Removal Efficiencies with Sulfide Precipitation

Heavy MetalInitial Concentration (mg/L)Sulfide SourcepHRemoval Efficiency (%)Reference
Copper (Cu)100Na₂S2.3~100%[7]
Zinc (Zn)100Na₂S5.3~100%[7]
Nickel (Ni)90Na₂S5.3~63%[7]
Cadmium (Cd)N/ANa₂S> 8>99%[7]
Fe, Ni, Co, MnMine WaterBaSN/A~95%[6]

Note: The data presented are synthesized from studies using various sulfide sources but reflect the general efficacy of the sulfide precipitation method. Actual efficiencies with BaS may vary based on the specific wastewater matrix and experimental conditions.

Experimental Protocols

This section provides a detailed laboratory-scale protocol for the removal of heavy metals from a synthetic aqueous solution using this compound.

1. Materials and Reagents

  • This compound (BaS): Analytical grade.

  • Heavy Metal Salts: e.g., Lead(II) nitrate (B79036) (Pb(NO₃)₂), Cadmium nitrate (Cd(NO₃)₂), Copper(II) sulfate (B86663) (CuSO₄·5H₂O), etc.

  • Acids/Bases for pH adjustment: 0.1 M Nitric Acid (HNO₃) and 0.1 M Sodium Hydroxide (NaOH).

  • Deionized (DI) Water

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bars

    • pH meter

    • Beakers (250 mL or 500 mL)

    • Volumetric flasks and pipettes

    • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)

    • Fume hood

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis.[11]

2. Preparation of Solutions

  • Heavy Metal Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh the required amount of the heavy metal salt. (For example, to make 1 L of 1000 mg/L Pb²⁺ solution, dissolve 1.598 g of Pb(NO₃)₂ in DI water in a 1 L volumetric flask).

    • Add a small amount of nitric acid (e.g., 1 mL) to prevent hydrolysis and keep the metal ions in solution.

    • Fill the flask to the mark with DI water and mix thoroughly.

  • This compound Solution (e.g., 0.1 M):

    • CAUTION: Perform this step in a fume hood.

    • Accurately weigh 16.94 g of BaS.

    • Dissolve the BaS in 1 L of deoxygenated DI water (boil DI water for 15-20 minutes and cool under a nitrogen stream to remove dissolved oxygen, which can oxidize sulfide).

    • Store in a tightly sealed container to minimize oxidation. This solution should be prepared fresh for best results.

3. Experimental Procedure (Jar Test)

  • Prepare Test Solution: Pipette a known volume of the heavy metal stock solution into a beaker and dilute with DI water to achieve the desired initial concentration (e.g., 50 mg/L) and volume (e.g., 200 mL).

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, slowly adjust the solution to the desired starting pH using 0.1 M HNO₃ or 0.1 M NaOH. Refer to Table 1 for optimal pH ranges for the target metal.

  • This compound Addition: While continuing to stir, add a predetermined volume of the BaS solution. A stoichiometric excess is recommended.[4] For a 200 mL solution of 50 mg/L Pb²⁺ (0.24 mmol/L), a 1.5x stoichiometric amount would require adding 3.6 mL of 0.1 M BaS solution.

  • Reaction: Allow the reaction to proceed under continuous stirring for a set period (e.g., 30-60 minutes). A visible precipitate should form.[4]

  • Sedimentation: Turn off the stirrer and allow the precipitate to settle for a specified time (e.g., 30 minutes).

  • Sample Collection and Filtration: Carefully collect a supernatant sample from the top layer of the solution. Filter the sample through a 0.45 µm syringe filter to remove any remaining suspended solids.

  • Final Analysis: Acidify the filtered sample with a few drops of concentrated nitric acid for preservation. Analyze the final heavy metal concentration using AAS or ICP-OES.[11]

  • Calculate Removal Efficiency:

    • Removal Efficiency (%) = [ (C₀ - Cƒ) / C₀ ] * 100

    • Where C₀ is the initial metal concentration and Cƒ is the final metal concentration.

Visualizations

Heavy_Metal_Removal_Workflow cluster_prep Preparation cluster_treatment Treatment Process cluster_analysis Analysis prep prep process process analysis analysis result result input input A Prepare Heavy Metal Stock Solution C Prepare Synthetic Wastewater Sample A->C B Prepare this compound (BaS) Solution E Add BaS Solution (Precipitation) B->E D Adjust pH of Sample C->D Input Sample D->E pH-adjusted Sample F Reaction & Stirring (30-60 min) E->F Formation of Metal Sulfide Precipitate G Sedimentation (30 min) F->G H Filter Supernatant (0.45 µm filter) G->H I Analyze Final Metal Concentration (AAS/ICP) H->I Treated Sample J Calculate Removal Efficiency I->J

Caption: Experimental workflow for heavy metal removal using BaS.

Precipitation_Mechanism reactant reactant product product process process BaS This compound (BaS) in solution Reaction Precipitation Reaction BaS->Reaction HM Dissolved Heavy Metal Ion (M²⁺) HM->Reaction Precipitate Insoluble Metal Sulfide (MS)↓ Ba_ion Barium Ion (Ba²⁺) in solution Reaction->Precipitate Forms Solid Reaction->Ba_ion Remains Dissolved

References

Barium Sulfide: Application Notes for Controlled Hydrogen Sulfide Generation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in a myriad of physiological and pathophysiological processes. Its roles in vasodilation, neuromodulation, inflammation, and apoptosis have made it a significant target in drug development. The controlled delivery of H₂S to cellular and in vivo models is paramount for elucidating its mechanisms of action and therapeutic potential. While various organic and inorganic donors have been developed, barium sulfide (BaS) presents a simple inorganic source for H₂S generation. This document provides detailed application notes and protocols for the use of this compound as a tool for generating hydrogen sulfide in a research setting.

Chemical Principle of Hydrogen Sulfide Generation from this compound

This compound reacts with an acid to produce barium salt and hydrogen sulfide gas. The general reaction is:

BaS (s) + 2H⁺ (aq) → Ba²⁺ (aq) + H₂S (g)

The rate of H₂S generation can be controlled by the strength of the acid used. Strong acids will result in a rapid, burst release of H₂S, while weaker acids, such as phosphoric acid or even the bicarbonate buffering system in cell culture media, can be used to achieve a more sustained and controlled release.

Safety Precautions

Extreme caution must be exercised when handling this compound and generating hydrogen sulfide.

  • This compound (BaS): Barium compounds are toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hydrogen Sulfide (H₂S): H₂S is an extremely toxic and flammable gas with a characteristic rotten egg smell at low concentrations. However, at higher concentrations, it can deaden the sense of smell, leading to a false sense of security. All experiments involving the generation of H₂S must be conducted in a certified chemical fume hood with adequate ventilation. An H₂S gas detector should be in place.

Experimental Protocols

Protocol 1: In Vitro Generation of Hydrogen Sulfide for Cellular Studies

This protocol describes the use of this compound to generate H₂S for treating cells in culture. The principle relies on the reaction of BaS with a weak acid to produce a controlled release of H₂S.

Materials:

  • This compound (BaS), high purity

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Weak acid solution (e.g., sterile 0.1 M sodium phosphate (B84403) monobasic solution)

  • Cells of interest cultured in appropriate well plates

  • Gas-tight syringes

Procedure:

  • Preparation of this compound Suspension:

    • In a chemical fume hood, weigh the desired amount of BaS powder.

    • Prepare a stock suspension of BaS in sterile PBS (e.g., 10 mM). This suspension should be made fresh for each experiment and sonicated briefly to ensure uniformity.

  • Cell Treatment:

    • Culture cells to the desired confluency in a multi-well plate.

    • Prepare the treatment medium by adding the BaS suspension to the cell culture medium to achieve the desired final concentration.

    • To initiate H₂S release, add a controlled amount of the weak acid solution to the treatment medium. The molar ratio of acid to BaS will determine the rate and amount of H₂S released. It is recommended to start with a 1:2 or 1:1 molar ratio of BaS to the acidic proton source.

    • Immediately place the cell culture plate back into the incubator.

  • Experimental Controls:

    • Include a vehicle control (cells treated with the same volume of PBS and weak acid without BaS).

    • Include a positive control with a well-characterized H₂S donor (e.g., NaHS) to compare effects.

  • Duration of Exposure:

    • The duration of cell exposure to H₂S will depend on the experimental design and the release kinetics from the BaS/acid mixture. Time-course experiments are recommended to determine the optimal exposure time.

Protocol 2: Quantification of Hydrogen Sulfide Release using the Methylene Blue Assay

The Methylene Blue (MB) assay is a classic and reliable colorimetric method for quantifying sulfide in aqueous solutions.

Materials:

  • Zinc acetate (B1210297) solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% v/v)

  • Sodium sulfide (Na₂S) standard solution

  • Spectrophotometer

Procedure:

  • Sample Collection:

    • At desired time points, collect aliquots of the cell culture medium from the wells treated with BaS.

    • Immediately add the collected medium to a tube containing an equal volume of 1% zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).

  • Methylene Blue Reaction:

    • To 100 µL of the trapped sample, add 133 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 133 µL of the FeCl₃ solution.

    • Mix thoroughly and incubate at room temperature for 20 minutes in the dark.

    • To stop the reaction and precipitate proteins, add 250 µL of 10% TCA solution and centrifuge at 12,000 rpm for 5 minutes.

  • Quantification:

    • Measure the absorbance of the supernatant at 670 nm.

    • Prepare a standard curve using known concentrations of Na₂S.

    • Calculate the H₂S concentration in the samples based on the standard curve.

Data Presentation

Table 1: Comparison of H₂S Release from Different Sulfide Donors

Donor CompoundRelease TriggerRelease KineticsTypical Concentration Range for Cellular AssaysNotes
This compound (BaS) Acid (e.g., weak acids, bicarbonate buffer)Controllable based on acid strength and concentration10 - 200 µM (estimated)Release is heterogeneous due to solid state; requires careful optimization.
Sodium Hydrosulfide (NaHS)Hydrolysis in aqueous solutionRapid, burst release10 - 500 µMWidely used, but provides poor temporal control over H₂S levels.[1]
GYY4137Slow hydrolysis in aqueous solutionSlow, sustained release over hours to days10 - 400 µMA well-characterized slow-release donor for mimicking endogenous H₂S production.[2]
Diallyl Trisulfide (DATS)Reaction with thiols (e.g., glutathione)Moderate release rate10 - 100 µMA natural product from garlic with demonstrated H₂S-releasing properties.

Table 2: Quantitative Parameters for Methylene Blue Assay

ParameterValue
Wavelength of Maximum Absorbance670 nm
Limit of Detection (LOD)~1-2 µM
Linear Range2 - 100 µM
Incubation Time20 minutes

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_bas Prepare BaS Suspension add_bas Add BaS to Cell Medium prep_bas->add_bas prep_cells Culture and Seed Cells prep_cells->add_bas add_acid Add Weak Acid to Initiate H2S Release add_bas->add_acid incubate Incubate Cells add_acid->incubate collect_samples Collect Media Samples incubate->collect_samples downstream Perform Downstream Cellular Assays (e.g., Western Blot, qPCR) incubate->downstream mb_assay Perform Methylene Blue Assay collect_samples->mb_assay quantify Quantify H2S Concentration mb_assay->quantify h2s_signaling_pathways cluster_keap1_nrf2 Keap1/Nrf2 Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway h2s Hydrogen Sulfide (H2S) keap1 Keap1 h2s->keap1 S-sulfhydration pi3k PI3K h2s->pi3k Activation erk ERK h2s->erk Modulation jnk JNK h2s->jnk Modulation p38 p38 h2s->p38 Modulation nrf2 Nrf2 keap1->nrf2 Inhibition are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activation akt Akt pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival inflammation_apoptosis Inflammation & Apoptosis Regulation erk->inflammation_apoptosis jnk->inflammation_apoptosis p38->inflammation_apoptosis

References

Application Notes and Protocols for Employing Barium Sulfide in Thin-Film Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of barium sulfide (B99878) (BaS) in the fabrication of thin-film electroluminescent (TFEL) devices. Barium sulfide, often doped with activators like europium (Eu) or cerium (Ce), serves as a promising phosphor material for electroluminescent applications. These notes cover the synthesis of BaS phosphors, various thin-film deposition techniques, device fabrication, and characterization methodologies.

Introduction to this compound in TFEL Devices

Thin-film electroluminescent (TFEL) devices are solid-state light-emitting structures that utilize a phosphor layer sandwiched between two insulating layers and transparent electrodes. When a high electric field is applied, electrons are accelerated and excite the luminescent centers in the phosphor, resulting in light emission. This compound (BaS) has garnered interest as a host material for phosphors in TFEL devices due to its wide bandgap and ability to host various dopants that enable emission across the visible spectrum.

The most common application of BaS in this context is as a component of more complex phosphors, such as europium-doped barium thioaluminate (BaAl₂S₄:Eu), which is known for its bright blue emission. However, research has also explored the use of doped BaS as the primary emitting layer.

Synthesis of Doped this compound Phosphor Powders for Sputtering Targets

The quality of the sputtering target is crucial for obtaining high-quality thin films. The following protocol outlines a solid-state reaction method for synthesizing Eu-doped BaS phosphor powder.

Protocol 1: Solid-State Synthesis of BaS:Eu Phosphor Powder

Materials:

  • Barium carbonate (BaCO₃)

  • Europium(III) oxide (Eu₂O₃)

  • Sulfur (S) powder

  • Activated carbon powder

  • Alumina (B75360) crucible

  • Tube furnace

Procedure:

  • Mixing: Stoichiometrically mix BaCO₃, Eu₂O₃, and S powders. The amount of Eu₂O₃ will determine the doping concentration. A common starting point is 1-5 mol% of Eu relative to Ba. Add an excess of sulfur (e.g., 50% more than the stoichiometric amount) to ensure a sulfur-rich atmosphere during synthesis. Add a small amount of activated carbon (e.g., 5 wt%) to act as a reducing agent.

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Sintering: Place the mixed powder in an alumina crucible and load it into a tube furnace.

  • Heating Program:

    • Heat the furnace to 900-1100°C at a rate of 5°C/min under a constant flow of inert gas (e.g., argon or nitrogen).

    • Hold the temperature for 2-4 hours to allow for the complete reaction and diffusion of the dopant.

    • Cool the furnace down to room temperature naturally.

  • Post-Synthesis Processing:

    • Gently grind the resulting phosphor powder to break up any agglomerates.

    • Wash the powder with a suitable solvent (e.g., carbon disulfide) to remove any unreacted sulfur.

    • Dry the powder in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Characterization:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the BaS:Eu phosphor.

  • Photoluminescence (PL) Spectroscopy: To determine the emission and excitation spectra of the phosphor powder.

Thin-Film Deposition of this compound

Several techniques can be employed to deposit BaS thin films. The choice of method depends on the desired film quality, thickness control, and available equipment.

RF Magnetron Sputtering

RF magnetron sputtering is a versatile technique for depositing high-quality, uniform thin films.

Protocol 2: RF Magnetron Sputtering of BaS:Eu Thin Films

Equipment:

  • RF magnetron sputtering system

  • BaS:Eu sputtering target (prepared from the synthesized powder)

  • Substrates (e.g., indium tin oxide (ITO) coated glass)

  • Argon (Ar) gas

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrates with a nitrogen gun.

  • System Preparation:

    • Mount the BaS:Eu target and the substrates in the sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Sputtering Gas: Introduce high-purity argon gas into the chamber.

    • Working Pressure: Maintain a working pressure in the range of 1-10 mTorr.[1]

    • RF Power: Apply RF power to the target, typically in the range of 50-200 W.[1]

    • Substrate Temperature: The substrate can be heated to improve film crystallinity. A temperature range of 100-400°C is common.

    • Deposition Time: The deposition time will determine the film thickness. This needs to be calibrated for the specific system and parameters.

  • Post-Deposition Annealing: After deposition, the films may be annealed in a tube furnace under an inert or a sulfur-containing atmosphere to improve crystallinity and luminescent properties. A typical annealing process would be at 600-900°C for 30-60 minutes.[2][3]

Electron Beam Evaporation

Electron beam evaporation is another physical vapor deposition technique suitable for depositing BaS thin films.

Protocol 3: Electron Beam Evaporation of BaS Thin Films

Equipment:

  • Electron beam evaporation system

  • BaS source material (powder or granules)

  • Substrates (e.g., ITO-coated glass)

Procedure:

  • Substrate Preparation: Follow the same cleaning procedure as in Protocol 2.

  • System Preparation:

    • Load the BaS source material into the crucible of the e-beam gun.

    • Mount the substrates in the substrate holder.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Acceleration Voltage: Typically in the range of 5-10 kV.

    • Emission Current: This will control the deposition rate. It needs to be adjusted to achieve a stable deposition rate, which can be monitored using a quartz crystal microbalance.

    • Substrate Temperature: Similar to sputtering, substrate heating (100-400°C) can be used to improve film quality.

  • Post-Deposition Annealing: Similar to sputtered films, post-deposition annealing can be beneficial.

TFEL Device Fabrication

A typical TFEL device has a Metal-Insulator-Semiconductor-Insulator-Metal (MISIM) structure.

Protocol 4: Fabrication of a BaS-based TFEL Device

Materials and Equipment:

  • Substrate with a bottom electrode (e.g., ITO-coated glass)

  • BaS:Eu thin film (deposited as per Protocol 2 or 3)

  • Insulating material targets (e.g., Al₂O₃, Y₂O₃, or BaTiO₃)

  • Top electrode material (e.g., Aluminum)

  • Sputtering or evaporation system for insulators and top electrode

  • Photolithography and etching equipment (for patterning)

Procedure:

  • Bottom Insulating Layer: Deposit the first insulating layer (e.g., 200-300 nm of Al₂O₃) onto the ITO-coated glass substrate using sputtering or another suitable deposition technique.

  • Phosphor Layer: Deposit the BaS:Eu thin film (typically 500-1000 nm thick) on top of the bottom insulating layer.

  • Top Insulating Layer: Deposit the second insulating layer (e.g., 200-300 nm of Al₂O₃) on top of the phosphor layer.

  • Top Electrode: Deposit the top electrode (e.g., 100-200 nm of Aluminum) on the top insulating layer. For applications requiring transparency, a transparent top electrode can be used.

  • Patterning (Optional): If necessary, use photolithography and etching to pattern the electrodes and define individual pixels.

Characterization of BaS TFEL Devices

Protocol 5: Electroluminescence Characterization

Equipment:

  • High-voltage AC power supply

  • Function generator

  • Photometer or spectrometer

  • Oscilloscope

  • Current probe

Procedure:

  • Electrical Connection: Connect the top and bottom electrodes of the TFEL device to the high-voltage AC power supply.

  • Luminance-Voltage (L-V) Measurement:

    • Apply a sinusoidal or square wave AC voltage to the device.

    • Gradually increase the applied voltage and measure the corresponding luminance using a photometer.

    • Plot the luminance as a function of the applied voltage.[4][5][6]

  • Current-Voltage (I-V) Measurement:

    • Simultaneously measure the current flowing through the device using a current probe and the voltage across it using the oscilloscope.

    • Plot the current as a function of the applied voltage.[4][5][6]

  • Electroluminescence (EL) Spectrum Measurement:

    • At a fixed operating voltage, collect the emitted light using a spectrometer to obtain the electroluminescence spectrum.

  • Efficiency and Lifetime Measurement:

    • Luminous Efficiency: Calculate the luminous efficiency (in lm/W) from the measured luminance, current, and voltage.

    • Lifetime: The operational lifetime of the device can be determined by monitoring the decrease in luminance over time at a constant operating voltage. The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (t₅₀).[7][8][9]

Data Presentation

The following tables summarize typical parameters and performance metrics for BaS-based TFEL devices. Note that specific values can vary significantly depending on the exact deposition conditions, device structure, and dopant concentration.

Table 1: Typical Deposition Parameters for BaS Thin Films

ParameterRF Magnetron SputteringElectron Beam Evaporation
Target/Source Sintered BaS:Eu powderBaS granules or powder
Substrate ITO-coated glassITO-coated glass
Base Pressure < 1 x 10⁻⁶ Torr< 1 x 10⁻⁶ Torr
Working Pressure 1 - 10 mTorr[1]N/A
Sputtering Gas Argon[1]N/A
RF Power 50 - 200 W[1]N/A
Acceleration Voltage N/A5 - 10 kV
Substrate Temperature 100 - 400 °C100 - 400 °C
Deposition Rate 1 - 10 nm/min5 - 20 nm/min
Post-Annealing Temp. 600 - 900 °C[2][3]600 - 900 °C

Table 2: Performance Characteristics of Doped BaS TFEL Devices (Illustrative)

PhosphorEmission ColorPeak Wavelength (nm)Maximum Luminance (cd/m²)Luminous Efficiency (lm/W)
BaS:EuBlue-Green~500Data not readily availableData not readily available
BaS:CeBlue~470Data not readily availableData not readily available
BaAl₂S₄:EuBlue~470>100 at 60 Hz~1

Note: Quantitative performance data for TFEL devices using purely BaS as the active layer is not widely reported in the literature. The data for BaAl₂S₄:Eu is provided for context as BaS is a key component.

Visualizations

TFEL_Device_Structure Substrate Glass Substrate ITO Transparent Bottom Electrode (ITO) Substrate->ITO Insulator1 Bottom Insulating Layer (e.g., Al2O3) ITO->Insulator1 Phosphor This compound (BaS) Phosphor Layer Insulator1->Phosphor Insulator2 Top Insulating Layer (e.g., Al2O3) Phosphor->Insulator2 Top_Electrode Top Electrode (e.g., Al) Insulator2->Top_Electrode

Caption: A typical MISIM structure of a TFEL device.

Sputtering_Workflow cluster_prep Preparation cluster_process Sputtering Process cluster_post Post-Processing Clean_Substrate Clean Substrate Load_System Load Target and Substrate Clean_Substrate->Load_System Evacuate Evacuate Chamber Load_System->Evacuate Introduce_Gas Introduce Argon Gas Evacuate->Introduce_Gas Apply_Power Apply RF Power Introduce_Gas->Apply_Power Deposit_Film Deposit BaS Thin Film Apply_Power->Deposit_Film Anneal Post-Deposition Annealing Deposit_Film->Anneal Characterize Characterize Film Anneal->Characterize

Caption: Workflow for RF magnetron sputtering of BaS.

EL_Mechanism Conduction Band Conduction Band Valence Band Valence Band Activator Ground State Activator Ground State Activator Excited State Activator Excited State Activator Excited State->Activator Ground State Photon Emission (Light) e- Accelerated Electron e-->Activator Ground State Impact Excitation

Caption: Simplified electroluminescence mechanism in a doped phosphor.

References

Application Notes and Protocols: Barium Sulfide for Upconversion Luminescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upconversion luminescence imaging is a powerful technique that utilizes nanoparticles capable of converting near-infrared (NIR) excitation light into visible or ultraviolet emission. This process offers significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence, and minimal photodamage to living organisms. While various host materials for upconversion nanoparticles (UCNPs) have been explored, this document focuses on the potential application of barium sulfide (B99878) (BaS) as a host material. It is important to note that while sulfide-based phosphors have a long history, the specific use of barium sulfide for in vitro and in vivo upconversion luminescence imaging is an emerging area with limited published data. These notes, therefore, provide a foundational understanding based on the principles of upconversion luminescence and general protocols for nanoparticle synthesis and bio-imaging, with the caveat that specific parameters for BaS-based UCNPs would require empirical optimization.

Introduction to Upconversion Luminescence

Upconversion is a non-linear optical process where low-energy photons, typically in the NIR spectrum, are converted into higher-energy photons, resulting in emission in the visible or UV range.[1][2] This anti-Stokes emission is particularly advantageous for bioimaging as it shifts the excitation wavelength to the "biological transparency window" (roughly 700-1000 nm), where light absorption and scattering by tissues are minimized.[3][4]

The most common mechanism for upconversion in rare-earth doped nanoparticles involves a sensitizer (B1316253) and an activator ion, such as Ytterbium (Yb³⁺) and Erbium (Er³⁺) or Thulium (Tm³⁺), respectively.[4] The Yb³⁺ ion efficiently absorbs NIR photons and transfers the energy to the Er³⁺ or Tm³⁺ ion, which then emits light at shorter wavelengths.[4]

This compound as a Host Material

Sulfide materials have been recognized for their potential in luminescence applications.[5] They can be effective hosts for rare-earth dopants, facilitating the upconversion process. The choice of the host material is critical as it influences the luminescence efficiency, stability, and biocompatibility of the nanoparticles. While fluoride-based host materials like NaYF₄ are most commonly studied for their high upconversion efficiency, sulfides represent a class of materials that could offer different and potentially advantageous properties.[6][7]

Quantitative Data for Common Upconversion Systems

Host MaterialDopants (Sensitizer, Activator)Excitation Wavelength (nm)Major Emission Wavelengths (nm)Application
NaYF₄Yb³⁺, Er³⁺980540 (Green), 660 (Red)In vitro and in vivo imaging
NaYF₄Yb³⁺, Tm³⁺980450 (Blue), 800 (NIR)Deep tissue imaging, photodynamic therapy
Ba₃Y(BO₃)₃Yb³⁺, Er³⁺980530, 550 (Green), 660 (Red)Temperature sensing, phosphors
BaTiO₃Er³⁺980528, 548 (Green), 673 (Red)Luminescent films
Y₂O₂SYb³⁺, Er³⁺980541-552 (Green)Phosphors

Experimental Protocols (General and Hypothetical for BaS)

The following protocols are generalized procedures for the synthesis, surface modification, and application of upconversion nanoparticles for bioimaging. These should be considered as a starting point for the development of protocols specific to this compound.

Synthesis of Rare-Earth Doped this compound Nanoparticles (Hypothetical Solvothermal Method)

This hypothetical protocol is based on common solvothermal methods used for other UCNPs.[6]

Materials:

  • Barium source (e.g., Barium acetate)

  • Sulfur source (e.g., Sodium sulfide)

  • Rare-earth sources (e.g., Ytterbium(III) chloride, Erbium(III) chloride)

  • Solvent (e.g., Oleic acid, 1-octadecene)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a three-neck flask, dissolve the barium source and stoichiometric amounts of the rare-earth chlorides in a mixture of oleic acid and 1-octadecene.

  • Heat the mixture to 150°C under argon flow with constant stirring to form a homogeneous solution and remove water.

  • In a separate vessel, dissolve the sodium sulfide in a suitable solvent.

  • Slowly inject the sulfide solution into the hot reaction mixture.

  • Raise the temperature to 280-320°C and maintain for 1-2 hours under argon protection.

  • Cool the reaction to room temperature.

  • Precipitate the nanoparticles by adding an excess of ethanol.

  • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and solvent.

  • Dry the final BaS:Yb³⁺,Er³⁺ nanoparticles in a vacuum oven.

Surface Modification for Biocompatibility

As-synthesized nanoparticles are often hydrophobic and require surface modification for dispersion in aqueous biological media.[8]

Materials:

  • Synthesized BaS:Yb³⁺,Er³⁺ nanoparticles

  • Ligand exchange agent (e.g., poly(ethylene glycol) - PEG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse the hydrophobic nanoparticles in an organic solvent like chloroform.

  • Add a solution of the PEGylating agent.

  • Stir the mixture vigorously overnight to allow for ligand exchange.

  • Remove the organic solvent by evaporation.

  • Resuspend the PEG-coated nanoparticles in PBS.

  • Centrifuge to remove any aggregates.

  • The supernatant containing the water-dispersible nanoparticles can be used for bioimaging applications.

In Vitro Cellular Imaging

Cell Culture and Labeling:

  • Culture the target cells (e.g., HeLa cells) in a suitable medium in a glass-bottom dish.

  • Incubate the cells with the surface-modified BaS:Yb³⁺,Er³⁺ nanoparticles at a predetermined concentration (e.g., 50-200 µg/mL) for 4-24 hours.

  • Wash the cells three times with PBS to remove excess nanoparticles.

  • Add fresh culture medium.

Imaging:

  • Use a confocal microscope equipped with a 980 nm laser for excitation.

  • Capture the upconversion luminescence signal in the visible range using appropriate filter sets (e.g., for green and red emissions of Er³⁺).

  • Acquire bright-field images to visualize the cell morphology.

  • Merge the luminescence and bright-field images to localize the nanoparticles within the cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Upconversion_Mechanism Upconversion Luminescence Mechanism in Yb3+/Er3+ System cluster_Yb Sensitizer (Yb3+) cluster_Er Activator (Er3+) G_Yb Ground State (2F7/2) E_Yb Excited State (2F5/2) E_Yb->G_Yb Energy Transfer (ET1) I11_2 4I11/2 E_Yb->I11_2 ET1 G_Er Ground State (4I15/2) F7_2 4F7/2 I11_2->F7_2 Energy Transfer (ET2) F9_2 4F9/2 I11_2->F9_2 Non-radiative decay H11_2 2H11/2 S3_2 4S3/2 H11_2->S3_2 Non-radiative decay S3_2->G_Er Green Emission S3_2->F9_2 Non-radiative decay Green_Emission Green Emission (~540 nm) F9_2->G_Er Red Emission Red_Emission Red Emission (~660 nm) Excitation 980 nm Photon Excitation->G_Yb Absorption

Caption: Upconversion mechanism in a Yb³⁺/Er³⁺ co-doped system.

Bioimaging_Workflow Experimental Workflow for In Vitro Upconversion Imaging Synthesis 1. Nanoparticle Synthesis (e.g., BaS:Yb3+,Er3+) Surface_Mod 2. Surface Modification (e.g., PEGylation) Synthesis->Surface_Mod Characterization 3. Characterization (TEM, DLS, Spectroscopy) Surface_Mod->Characterization Incubation 5. Incubation with Nanoparticles Characterization->Incubation Cell_Culture 4. Cell Culture Cell_Culture->Incubation Washing 6. Washing to Remove Excess Nanoparticles Incubation->Washing Imaging 7. Upconversion Microscopy (980 nm Excitation) Washing->Imaging Analysis 8. Image Analysis Imaging->Analysis

Caption: A typical workflow for in vitro bioimaging with UCNPs.

Safety and Cytotoxicity Considerations

The biocompatibility and potential toxicity of any novel nanoparticle formulation must be rigorously assessed. While barium sulfate (B86663) is known for its low toxicity and is used as a contrast agent in medicine, the cytotoxicity of this compound nanoparticles, especially when doped with rare-earth elements, needs to be thoroughly investigated. Standard cytotoxicity assays, such as MTT or LDH assays, should be performed to determine the safe concentration range for cellular and in vivo studies.

Future Perspectives

The exploration of this compound as a host for upconversion nanoparticles is a promising, yet underexplored, area of research. Future work should focus on the controlled synthesis of BaS nanoparticles doped with various lanthanides, followed by a comprehensive characterization of their photophysical properties. Subsequent in-depth studies on their biocompatibility and efficacy for in vitro and in vivo upconversion luminescence imaging will be crucial to establish their potential in the field of nanomedicine and drug development.

Disclaimer: The information provided in these application notes, particularly concerning the experimental protocols for this compound, is intended for guidance and educational purposes only. It is based on general principles of nanoparticle synthesis and bioimaging. Researchers should consult the primary literature and conduct their own optimization and safety assessments before use.

References

Application Notes and Protocols for Doping Barium Sulfide with Cerium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of cerium-doped barium sulfide (B99878) (BaS:Ce). It includes detailed experimental protocols for two primary synthesis methods: the high-temperature solid-state reaction and a proposed aqueous co-precipitation method. These protocols are supplemented with quantitative data, characterization techniques, and visual workflows to aid in the successful preparation and analysis of BaS:Ce phosphors. While the primary applications of BaS:Ce are in luminescence and display technologies, the methodologies presented are foundational for researchers exploring novel applications of doped nanoparticles in various scientific fields, including bio-imaging and sensor development, which may be of interest to drug development professionals.

Application Notes

Cerium-doped barium sulfide is a promising luminescent material, primarily recognized for its phosphor properties. The incorporation of cerium ions (Ce³⁺) into the this compound host lattice creates luminescence centers that can be excited by UV or blue light, resulting in characteristic broad-band emission in the visible spectrum. The specific emission wavelength is sensitive to the host material, with Ce³⁺ in similar alkaline earth sulfides like SrS and CaS emitting in the blue-green to green-yellow range.

Key Applications:

  • Phosphors for Lighting and Displays: BaS:Ce can be utilized as a phosphor component in white light-emitting diodes (WLEDs) and other display technologies. By converting the emission from a primary light source (e.g., a blue LED) to longer wavelengths, it contributes to the generation of broad-spectrum white light.

  • Sensors: The luminescent properties of BaS:Ce may be sensitive to environmental factors, opening possibilities for its use in chemical and biological sensing applications.

  • Bio-imaging: As with other luminescent nanoparticles, appropriately functionalized BaS:Ce could potentially be explored for applications in biological imaging, although this is an emerging area of research.

Experimental Protocols

Two primary methods for the synthesis of cerium-doped this compound are detailed below. The solid-state reaction method is a conventional and reliable approach for producing bulk powder phosphors. The co-precipitation method is a wet-chemical route that offers the potential for nanoparticle synthesis with greater control over particle size and morphology.

Protocol 1: Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors to form the doped BaS powder.

1. Precursor Materials:

  • Barium Carbonate (BaCO₃) - High purity (≥99.9%)
  • Cerium (IV) Oxide (CeO₂) - High purity (≥99.9%)
  • Elemental Sulfur (S) - Powder, high purity (≥99.9%)
  • Activated Carbon - Powder

2. Equipment:

  • Agate mortar and pestle
  • Alumina (B75360) crucibles
  • High-temperature tube furnace with gas flow control (e.g., Argon)
  • Ball mill (optional, for improved mixing)

3. Procedure:

  • Precursor Stoichiometry Calculation: Calculate the molar ratios of the reactants. A typical formulation for BaS doped with 'x' mole percent of Cerium is: (1-x) BaCO₃ + x CeO₂ + (1.5 + x/2) S Note: An excess of sulfur is often used to ensure complete sulfidation and to create a reducing atmosphere.
  • Mixing: Thoroughly grind the calculated amounts of BaCO₃, CeO₂, and S powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. For larger batches, ball milling can be employed.
  • Sintering: a. Place the mixed powder in an alumina crucible. A bed of activated carbon can be used to help maintain a reducing atmosphere. b. Place the crucible in the tube furnace. c. Purge the furnace with an inert gas, such as Argon, for at least 30 minutes to remove oxygen. d. Heat the furnace to a temperature between 1000 °C and 1200 °C at a ramp rate of 5-10 °C/min. e. Hold the temperature for 2-4 hours to allow for the solid-state reaction and diffusion to occur. f. Cool the furnace naturally to room temperature under the inert gas flow.
  • Post-synthesis Processing: a. Gently grind the sintered product into a fine powder using an agate mortar and pestle. b. The resulting powder is Ce-doped BaS.

Protocol 2: Proposed Co-Precipitation Method for Nanoparticles

This protocol is a proposed wet-chemical route for the synthesis of Ce-doped BaS nanoparticles, adapted from methods for other doped nanoparticles.

1. Precursor Materials:

  • Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂) - High purity, soluble
  • Cerium (III) Chloride (CeCl₃) or Cerium (III) Nitrate (Ce(NO₃)₃·6H₂O) - High purity, soluble
  • Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S) - Sulfide source
  • Deionized water
  • Ethanol
  • A capping agent (e.g., Polyvinylpyrrolidone (PVP) or Citric Acid) to control particle growth and agglomeration.

2. Equipment:

  • Beakers and magnetic stirrer
  • Dropping funnel or burette
  • Centrifuge
  • Drying oven or vacuum oven

3. Procedure:

  • Precursor Solution Preparation: a. Prepare an aqueous solution of BaCl₂ and CeCl₃ with the desired molar ratio of Ba²⁺ to Ce³⁺. For example, for a 1 mol% doping, dissolve appropriate amounts of BaCl₂ and CeCl₃ in deionized water. b. In a separate beaker, prepare an aqueous solution of the sulfide source (e.g., Na₂S). c. If using a capping agent, dissolve it in the barium/cerium precursor solution.
  • Precipitation: a. Place the barium/cerium precursor solution on a magnetic stirrer. b. Slowly add the sulfide solution dropwise to the stirred precursor solution. A precipitate of BaS:Ce will form. c. Continue stirring for 1-2 hours at room temperature to ensure complete reaction and aging of the precipitate.
  • Washing and Separation: a. Separate the precipitate from the solution by centrifugation. b. Discard the supernatant and re-disperse the precipitate in deionized water, followed by centrifugation. Repeat this washing step 2-3 times to remove unreacted precursors and byproducts. c. Perform a final wash with ethanol.
  • Drying: a. Dry the washed precipitate in an oven at 60-80 °C for several hours to obtain the Ce-doped BaS nanoparticle powder. For a more controlled drying process, a vacuum oven can be used.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of cerium-doped alkaline earth sulfides, which can be used as a reference for the synthesis of BaS:Ce.

Table 1: Synthesis Parameters for Solid-State Reaction

ParameterValue RangeNotes
Precursors BaCO₃, CeO₂, SHigh purity starting materials are crucial for luminescent properties.
Dopant (Ce) Conc. 0.1 - 5.0 mol%Luminescence intensity is dependent on the doping concentration; quenching can occur at high levels.
Sintering Temperature 1000 - 1200 °CHigher temperatures promote crystallinity but may lead to larger particle sizes.
Sintering Duration 2 - 4 hoursSufficient time is needed for complete diffusion and reaction.
Atmosphere Inert (e.g., Argon)A reducing atmosphere is necessary to prevent oxidation of the sulfide.

Table 2: Luminescent Properties of Ce³⁺ in Alkaline Earth Sulfide Hosts

Host MaterialExcitation Wavelength (nm)Emission Peak(s) (nm)Reported Color
CaS:Ce ~450~505, 570Green-Yellow
SrS:Ce ~430-460~478, 535Blue-Green
BaS:Ce ~450-470 (expected)~500-550 (expected)Green (expected)

Mandatory Visualization

Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two synthesis methods described.

solid_state_synthesis cluster_precursors Precursor Preparation cluster_process Synthesis Process cluster_product Final Product p1 BaCO₃ mix Weigh & Mix (Mortar/Ball Mill) p1->mix p2 CeO₂ p2->mix p3 Sulfur (S) p3->mix sinter Sintering (1000-1200°C, 2-4h) in Argon mix->sinter Homogeneous Mixture grind Grinding sinter->grind Sintered Mass product Ce-doped BaS Powder grind->product Fine Powder coprecipitation_synthesis cluster_solutions Solution Preparation cluster_reaction Reaction & Purification cluster_product Final Product sol1 BaCl₂ + CeCl₃ in Deionized Water precipitate Co-Precipitation (Dropwise Addition) sol1->precipitate sol2 Na₂S in Deionized Water sol2->precipitate Sulfide Source wash Centrifugation & Washing (Water & Ethanol) precipitate->wash Precipitate Slurry dry Drying (60-80°C) wash->dry Washed Nanoparticles product Ce-doped BaS Nanoparticles dry->product

Application Notes and Protocols for Barium Sulfide in Phosphor Synthesis for LEDs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of barium sulfide (B99878) (BaS) based phosphors, specifically those doped with europium (Eu²⁺), for use in light-emitting diodes (LEDs). The document is intended for researchers, scientists, and professionals in materials science and drug development. It covers three primary synthesis methodologies: solid-state reaction, co-precipitation, and the polymerizable complex method. Detailed experimental procedures, quantitative data on photoluminescent properties, and characterization techniques are presented. Visual workflows and diagrams are included to illustrate the synthesis processes and underlying principles.

Introduction

Phosphor-converted LEDs (pc-LEDs) are a dominant technology in solid-state lighting. The phosphor material absorbs a portion of the light from an LED chip (typically blue or near-ultraviolet) and re-emits it at a longer wavelength. The combination of the original and re-emitted light produces white light. The choice of phosphor is critical in determining the efficiency, color rendering index (CRI), and stability of the LED.

Alkaline earth sulfides, including barium sulfide (BaS), are promising host materials for phosphors due to their suitable crystal structures for incorporating activator ions like Eu²⁺. Eu²⁺-doped BaS phosphors can exhibit emission across the visible spectrum, making them candidates for color-tunable LEDs. However, challenges such as moisture sensitivity and thermal quenching of luminescence need to be addressed. This document provides a comprehensive guide to the synthesis and characterization of BaS:Eu²⁺ phosphors.

Synthesis Methodologies

Several methods can be employed for the synthesis of BaS:Eu²⁺ phosphors. The choice of method can significantly impact the phosphor's particle size, morphology, crystallinity, and ultimately, its luminescent properties.

  • Solid-State Reaction: This is a conventional and widely used method involving the high-temperature reaction of solid precursors. It is a straightforward technique suitable for large-scale production.

  • Co-precipitation: This solution-based method offers better control over particle size and homogeneity at a lower synthesis temperature compared to the solid-state reaction.

  • Polymerizable Complex Method: This is a solution-based technique that allows for excellent mixing of the precursor materials at the atomic level, leading to high homogeneity and potentially improved luminescent properties.

Experimental Protocols

Solid-State Reaction Method

This method involves the high-temperature reaction of barium carbonate, sulfur, and europium oxide in a reducing atmosphere.

Materials and Reagents:

  • Barium carbonate (BaCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Activated carbon powder (C)

  • Ethanol (B145695) (99.5%)

Equipment:

  • Agate mortar and pestle

  • Alumina (B75360) crucible

  • Tube furnace with gas flow control

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Calculate the stoichiometric amounts of BaCO₃, S, and Eu₂O₃ required for the desired composition (e.g., Ba₁₋ₓS:Euₓ). A typical doping concentration for Eu²⁺ is in the range of 0.5-5 mol%.

  • Thoroughly mix the precursor powders in an agate mortar and pestle with a small amount of ethanol for approximately 30 minutes to ensure a homogeneous mixture.

  • Add a small amount of activated carbon powder to the mixture to act as a reducing agent.

  • Transfer the mixture to an alumina crucible.

  • Place the crucible in a tube furnace.

  • Heat the furnace to a temperature between 900°C and 1200°C at a heating rate of 5°C/min under a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂).

  • Hold the temperature for 2-4 hours to allow for the complete reaction.

  • Cool the furnace down to room temperature naturally.

  • Grind the resulting product into a fine powder in a glovebox to prevent moisture exposure.

Co-precipitation Method

This method involves the precipitation of barium and europium ions as sulfates, followed by a carbothermal reduction.

Materials and Reagents:

  • Barium chloride dihydrate (BaCl₂·2H₂O, 99.5%)

  • Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O, 99.9%)

  • Sodium sulfate (B86663) (Na₂SO₄, 99%)

  • Activated carbon powder (C)

  • Deionized water

  • Ethanol (99.5%)

Equipment:

  • Beakers and magnetic stirrer

  • Burette

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Tube furnace with gas flow control

Procedure:

  • Prepare an aqueous solution of BaCl₂ and Eu(NO₃)₃ with the desired Ba:Eu molar ratio.

  • Prepare an aqueous solution of Na₂SO₄.

  • Slowly add the Na₂SO₄ solution to the Ba/Eu solution dropwise from a burette while stirring vigorously to precipitate BaSO₄ doped with Eu³⁺.

  • After the precipitation is complete, continue stirring for 1 hour.

  • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any remaining ions.

  • Dry the precipitate in an oven at 80-100°C for 12 hours.

  • Mix the dried powder with activated carbon.

  • Heat the mixture in a tube furnace at 800-1000°C for 2-4 hours under a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to reduce BaSO₄ to BaS and Eu³⁺ to Eu²⁺.

  • Cool the furnace to room temperature and collect the final BaS:Eu²⁺ phosphor powder.

Polymerizable Complex Method

This method utilizes the formation of a polyester (B1180765) network to ensure a homogeneous distribution of cations.

Materials and Reagents:

Equipment:

  • Beakers and magnetic stirrer/hotplate

  • Drying oven

  • Muffle furnace

Procedure:

  • Dissolve stoichiometric amounts of barium acetate and europium nitrate in deionized water.

  • Add citric acid to the solution in a 1.5:1 molar ratio with respect to the total metal ions. Stir until fully dissolved.

  • Add ethylene glycol to the solution. A typical molar ratio of citric acid to ethylene glycol is 1:4.

  • Heat the solution to 80-90°C with continuous stirring to promote esterification, forming a polyester network. Continue heating until a viscous gel is formed.

  • Dry the gel in an oven at 120-150°C to obtain a solid precursor.

  • Grind the precursor and place it in a crucible.

  • Heat the precursor in a muffle furnace to 500-600°C for 2-4 hours to decompose the organic components.

  • Suspend the resulting oxide precursor in a solution and add ammonium sulfide solution to convert the oxides to sulfides.

  • Filter, wash, and dry the product.

  • Finally, anneal the sulfide powder at 800-1000°C under a reducing atmosphere (5% H₂ / 95% N₂) for 2-4 hours to improve crystallinity.

Characterization of BaS:Eu²⁺ Phosphors

4.1. Structural and Morphological Analysis

  • X-ray Diffraction (XRD): To confirm the crystal phase and purity of the synthesized phosphor.

  • Scanning Electron Microscopy (SEM): To observe the particle size, shape, and morphology.

4.2. Optical Properties

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra of the phosphor. The excitation spectrum shows the wavelengths of light that the phosphor absorbs most efficiently, while the emission spectrum shows the color of light it emits.

  • Quantum Yield (QY) Measurement: To determine the efficiency of the phosphor in converting absorbed photons into emitted photons.

  • Thermal Quenching Analysis: To evaluate the stability of the phosphor's luminescence at elevated temperatures, which is crucial for LED applications. This is done by measuring the emission intensity as a function of temperature.

Quantitative Data

The following tables summarize typical quantitative data for Eu²⁺-doped alkaline earth sulfide phosphors. Note that the exact values can vary depending on the synthesis conditions and co-dopants.

Table 1: Photoluminescence Properties of Alkaline Earth Sulfide Phosphors Doped with Eu²⁺ and Ce³⁺

PhosphorDopantExcitation Wavelength (nm)Emission Wavelength (nm)Emitted ColorReference
CaSEu²⁺450648Red[1][2]
SrSEu²⁺450606Orange[1][2]
CaSCe³⁺450515Green[1][2]
SrSCe³⁺450482Greenish-blue[1][2]
BaS Eu²⁺ 425 ~575 (anomalous) Yellow-Orange [1]

Note: The emission of BaS:Eu²⁺ is often described as anomalous, with a large Stokes shift and broader emission band compared to CaS:Eu²⁺ and SrS:Eu²⁺.

Table 2: Thermal Quenching of BaS:Eu²⁺ Phosphor Emission

Temperature (°C)Normalized Emission Intensity (%)
25100
5095
7588
10080
12572
15065
17558
20050

Note: This data is representative and the actual thermal quenching profile can be influenced by factors such as dopant concentration and the presence of defects.

Visualizations

Experimental Workflows

experimental_workflow_solid_state cluster_start Precursor Preparation cluster_synthesis Synthesis cluster_finish Final Product start Weigh BaCO₃, S, Eu₂O₃ mix Mix with Ethanol start->mix add_C Add Carbon mix->add_C heat Heat in Tube Furnace (900-1200°C, H₂/N₂) add_C->heat cool Cool to RT heat->cool grind Grind in Glovebox cool->grind product BaS:Eu²⁺ Phosphor grind->product experimental_workflow_coprecipitation cluster_precip Precipitation cluster_reduction Reduction cluster_product Final Product sol_BaEu Prepare BaCl₂/Eu(NO₃)₃ Solution precipitate Mix Solutions to Precipitate BaSO₄:Eu³⁺ sol_BaEu->precipitate sol_Na2SO4 Prepare Na₂SO₄ Solution sol_Na2SO4->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Precipitate filter_wash->dry mix_C Mix with Carbon dry->mix_C heat Heat in Tube Furnace (800-1000°C, H₂/N₂) mix_C->heat cool Cool to RT heat->cool product BaS:Eu²⁺ Phosphor cool->product photoluminescence_mechanism cluster_levels Energy Levels of Eu²⁺ in BaS Host 5d_excited 5d Excited State 4f_ground 4f Ground State 5d_excited->4f_ground Radiative Transition non_radiative Non-radiative Relaxation 5d_excited->non_radiative emission Emission (e.g., Yellow-Orange Light) 4f_ground->emission excitation Excitation (e.g., Blue LED Light) excitation->5d_excited Absorption non_radiative->4f_ground Thermal Quenching

References

Application of Barium Sulfide in Soil Remediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The remediation of soil contaminated with heavy metals and other pollutants is a critical environmental challenge. Immobilization is a common remediation strategy that aims to reduce the bioavailability and mobility of contaminants in the soil matrix. This is often achieved by introducing amendments that react with the contaminants to form insoluble and stable compounds. Barium sulfide (B99878) (BaS) is a chemical compound with potential applications in this field, primarily due to the low solubility of many metal sulfides and barium sulfate (B86663).

These application notes provide an overview of the principles behind the use of barium sulfide in environmental remediation, supported by data from aqueous system treatments. It also puts forth a hypothetical protocol for the application of this compound to contaminated soil, as direct, extensive research on in-situ soil application is limited. The primary mechanisms of action are the precipitation of heavy metals as insoluble metal sulfides and the potential for sulfate precipitation.

Principle of Remediation

The application of this compound for the remediation of contaminated media, such as acidic solutions and potentially soil, relies on two primary chemical precipitation reactions:

  • Heavy Metal Immobilization: this compound reacts with various divalent heavy metal cations (represented as M²⁺) to form highly insoluble metal sulfides (MS). This reaction effectively removes the mobile and bioavailable forms of heavy metals from the soil solution. The general reaction is:

    BaS + M²⁺ → Ba²⁺ + MS(s)

    Metals that can be effectively removed through this mechanism include lead (Pb), cadmium (Cd), copper (Cu), zinc (Zn), nickel (Ni), and others.[1]

  • Sulfate Sequestration: In environments with high sulfate concentrations, such as acid mine drainage, the barium ions (Ba²⁺) released from the initial reaction can react with sulfate ions (SO₄²⁻) to form the highly insoluble and stable compound barium sulfate (barite, BaSO₄). This is particularly relevant for co-contaminated sites. The reaction is:

    Ba²⁺ + SO₄²⁻ → BaSO₄(s)

Application in Aqueous Systems: A Precedent for Soil Remediation

While direct application of this compound to soil is not a widely documented practice, its efficacy in treating contaminated aqueous solutions, such as industrial effluents and mine water, is established. These applications provide a strong theoretical basis and practical data for its potential use in soil remediation, particularly for treating soil leachate or for in-situ stabilization.

Quantitative Data from Aqueous System Remediation

The following tables summarize the effectiveness of this compound in removing heavy metals and sulfates from acidic and aqueous solutions.

Table 1: Heavy Metal Removal from Industrial Acidic Solutions using this compound [1]

ContaminantInitial Concentration (mg/L)Treatment ConditionsFinal Concentration (mg/L)Removal Efficiency (%)
Antimony (Sb)2.0BaS addition, 50°C, 4h stirring0.0597.5
Arsenic (As)1.8BaS addition, 50°C, 4h stirring0.0597.2
Cadmium (Cd)0.2BaS addition, 50°C, 4h stirring< 0.02> 90.0

Note: The patent suggests a stoichiometric excess of this compound is advantageous for effective removal.[1]

Table 2: Sulfate and Heavy Metal Removal from Mine Water using this compound [2]

ParameterInitial ConcentrationFinal ConcentrationRemoval Efficiency (%)
Sulfate (SO₄²⁻)~2000 mg/L< 200 mg/L~95
Iron (Fe)Not specifiedSignificantly reducedHigh
Nickel (Ni)Not specifiedSignificantly reducedHigh
Cobalt (Co)Not specifiedSignificantly reducedHigh
Manganese (Mn)Not specifiedSignificantly reducedHigh

Note: This process often involves a preliminary neutralization step and can significantly increase the pH of acidic water.[2]

Proposed Experimental Protocol for Soil Remediation using this compound

The following is a hypothetical, multi-phase protocol for evaluating the efficacy of this compound as a soil amendment for the immobilization of heavy metals. This protocol is based on standard methodologies for soil treatment studies.

Phase 1: Soil Characterization and Bench-Scale Treatability Study
  • Soil Sampling and Homogenization:

    • Collect representative soil samples from the contaminated site.

    • Air-dry the samples and sieve through a 2 mm mesh to remove large debris.

    • Thoroughly homogenize the soil to ensure uniformity for the experiments.

  • Baseline Analysis:

    • Determine the initial soil pH, electrical conductivity (EC), cation exchange capacity (CEC), and organic matter content.

    • Analyze the total concentration of the target heavy metal contaminants (e.g., Pb, Cd, Cu, Zn) using appropriate acid digestion and analytical techniques (e.g., ICP-MS/OES).

    • Assess the bioavailable fraction of the contaminants using a suitable extraction method, such as the Toxicity Characteristic Leaching Procedure (TCLP) or a diethylene triamine pentaacetic acid (DTPA) extraction.

  • Dosage Determination (Bench-Scale):

    • Prepare a series of soil aliquots (e.g., 100 g each in triplicate).

    • Create a range of this compound application rates (e.g., 0%, 0.5%, 1%, 2%, 5% by dry weight of soil).

    • Thoroughly mix the this compound into the soil samples.

    • Adjust the moisture content to a consistent level (e.g., 60% of water holding capacity).

    • Incubate the treated soil samples in a controlled environment for a set period (e.g., 30 days), maintaining moisture levels.

    • At the end of the incubation period, re-analyze the bioavailable fraction of the heavy metals for each treatment.

    • The optimal dosage will be the lowest concentration of this compound that achieves the target reduction in bioavailability.

Phase 2: Pilot-Scale Application and Monitoring
  • Test Plot Establishment:

    • Delineate pilot-scale test plots at the contaminated site, including control plots (no treatment).

    • Apply the optimized dose of this compound determined from the bench-scale study.

    • Incorporate the amendment into the soil to a specified depth using appropriate tilling equipment.

  • Monitoring:

    • Collect soil samples from the treated and control plots at regular intervals (e.g., 1, 3, 6, and 12 months post-application).

    • Analyze the samples for changes in soil pH, EC, and the bioavailability of the target heavy metals.

    • Consider conducting phytotoxicity tests by growing indicator plant species (e.g., lettuce, radish) in the treated soil to assess any adverse effects of the amendment and to measure the reduction in heavy metal uptake by the plants.

Diagrams

cluster_soil Soil Matrix cluster_products Immobilized Products BaS This compound (BaS) Amendment MS Insoluble Metal Sulfide (e.g., PbS, CdS) BaS->MS Reacts with BaSO4 Barium Sulfate (BaSO₄) (Barite) BaS->BaSO4 Releases Ba²⁺ which reacts with HM_mobile Mobile Heavy Metals (e.g., Pb²⁺, Cd²⁺) HM_mobile->MS Sulfate Sulfate (SO₄²⁻) Sulfate->BaSO4

Caption: Chemical pathways for heavy metal immobilization using this compound.

start Start: Contaminated Soil char Phase 1: Soil Characterization - pH, EC, CEC, Organic Matter - Total & Bioavailable Metals start->char bench_study Bench-Scale Treatability Study - Test various BaS dosages - Incubate and analyze char->bench_study optimize Determine Optimal BaS Dosage bench_study->optimize pilot_setup Phase 2: Pilot-Scale Setup - Establish control & treatment plots optimize->pilot_setup apply Apply & Incorporate BaS pilot_setup->apply monitor Long-Term Monitoring - Soil sampling (1, 3, 6, 12 months) - Analyze metal bioavailability apply->monitor phyto Phytotoxicity & Plant Uptake Study (Optional) monitor->phyto evaluate Evaluate Remediation Efficacy monitor->evaluate phyto->evaluate end End: Remediation Assessment evaluate->end

Caption: Proposed experimental workflow for soil remediation with this compound.

Safety and Environmental Considerations

  • Toxicity: this compound is toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used when handling the compound.

  • Sulfide Handling: this compound can react with acids to produce highly toxic hydrogen sulfide (H₂S) gas. Therefore, it is crucial to assess the soil pH and avoid application to highly acidic soils without prior neutralization.

  • Ecological Impact: The introduction of any chemical amendment can have unintended consequences on the soil ecosystem. It is important to monitor for changes in soil microbial communities and the health of non-target organisms.

  • Regulatory Compliance: All remediation activities must comply with local, state, and federal environmental regulations.

Conclusion

References

Application Notes and Protocols: Barium Sulfide as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium sulfide (B99878) (BaS) is an inorganic salt that can serve as a reducing agent in specific organic synthesis applications. While less common than other sulfide reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), barium sulfide can be utilized for the reduction of aromatic nitro compounds to their corresponding anilines. This process is a variation of the Zinin reduction, a classic and valuable method in synthetic chemistry, particularly for the selective reduction of polynitroarenes.[1][2][3][4] This document provides detailed application notes and generalized protocols for the use of this compound as a reducing agent in organic synthesis. It is important to note that while the general principles are well-established for sulfide reagents, specific quantitative data and optimized protocols for this compound are scarce in the available literature. The provided protocols are based on analogous reactions with other sulfides and may require optimization.

Reduction of Aromatic Nitro Compounds

The most significant application of this compound as a reducing agent is in the conversion of aromatic nitro compounds to arylamines. This transformation is crucial in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.

General Reaction

Ar-NO₂ + BaS + H₂O → Ar-NH₂ + Ba(OH)₂ + S

Reaction Mechanism: The Zinin Reduction

The reduction of nitroarenes by sulfide reagents is known as the Zinin reduction.[2][3] The reaction mechanism is complex and is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.[2][4] The sulfide ion acts as the reducing agent, becoming oxidized to elemental sulfur or other sulfur-containing byproducts.

zinin_reduction_pathway Nitroarene Aromatic Nitro Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroarene->Nitroso + BaS Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + BaS Amine Aromatic Amine (Ar-NH₂) Hydroxylamine->Amine + BaS

Caption: Simplified signaling pathway of the Zinin reduction.

Experimental Protocol: General Procedure for the Reduction of a Nitroarene

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the aromatic nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add this compound (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble inorganic byproducts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with 1M HCl to protonate the amine.

  • Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material or non-basic impurities.

  • Basify the aqueous layer with a saturated solution of sodium carbonate until a pH of >9 is reached.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aromatic amine.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

experimental_workflow_nitro_reduction start Start dissolve Suspend Nitroarene in EtOH/H₂O start->dissolve add_bas Add BaS dissolve->add_bas reflux Reflux and Monitor by TLC add_bas->reflux workup Workup: - Filter - Concentrate - Acidify - Wash - Basify - Extract reflux->workup purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for nitroarene reduction.

Selective Reduction of Dinitroarenes

A key advantage of the Zinin reduction is its potential for chemoselectivity. In molecules with multiple nitro groups, it is often possible to selectively reduce one group over the others. Generally, the least sterically hindered nitro group is reduced preferentially.[4] For instance, in the reduction of m-dinitrobenzene, one nitro group can be selectively reduced to yield m-nitroaniline.

Quantitative Data (Comparative):

SubstrateReagentProductReported Yield (%)
m-Dinitrobenzene(NH₄)₂Sm-Nitroaniline60-70
2,4-DinitrotolueneNa₂S4-Methyl-2-nitroaniline~50
1-Chloro-2,4-dinitrobenzeneNa₂S₂2-Chloro-4-nitroaniline~75

Dehalogenation of Aryl Halides (Theoretical Application)

The use of this compound for the dehalogenation of aryl halides is not a well-documented process. However, nucleophilic aromatic substitution reactions involving sulfide ions can, in principle, lead to the displacement of a halide, which could be followed by a reduction. This remains a theoretical application and would require significant experimental investigation.

Reduction of Carbonyl Compounds (Limited Application)

This compound is not a standard reagent for the reduction of carbonyl compounds such as aldehydes, ketones, or esters. The reduction of these functional groups typically requires metal hydrides (e.g., NaBH₄, LiAlH₄), catalytic hydrogenation, or dissolving metal reductions.[5] While some barium-containing reagents are used in specific carbonyl reductions (e.g., palladium on barium sulfate in the Rosenmund reduction), this compound itself is not the active reducing agent in these cases.[5]

Safety and Handling

  • Toxicity: Barium compounds are toxic. Avoid inhalation of dust and ingestion. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Sulfide Evolution: this compound reacts with acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Disposal: Dispose of barium-containing waste according to institutional and local regulations for heavy metal waste.

Conclusion

This compound is a viable, though underutilized, reagent for the Zinin reduction of aromatic nitro compounds. Its potential for selective reductions makes it a tool worth considering in complex organic synthesis. The provided protocols offer a foundation for further exploration and optimization of its use in this capacity. Researchers should be aware of the limited specific literature and the necessary safety precautions when working with barium compounds. The application of this compound for other reductions, such as dehalogenation and carbonyl reduction, remains largely unexplored and would be a novel area of investigation.

References

Troubleshooting & Optimization

preventing oxidation of barium sulfide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of barium sulfide (B99878) (BaS). The information is designed to help prevent the oxidation of barium sulfide and address other common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for synthesizing this compound are the traditional carbothermic reduction of barium sulfate (B86663) (BaSO₄) and a more modern, low-temperature solid-state synthesis. The carbothermic reduction involves heating barium sulfate with a carbon source at high temperatures (typically 800-1200°C) under an inert atmosphere.[1] The low-temperature method involves the reaction of barium hydroxide (B78521) (Ba(OH)₂) with elemental sulfur at significantly lower temperatures (around 500°C) in a controlled low-pressure environment.[2][3][4]

Q2: How can oxidation of this compound be prevented during synthesis?

A2: Preventing oxidation is critical for obtaining high-purity this compound. The strategies depend on the synthesis method:

  • Carbothermic Reduction: This high-temperature process must be conducted in an inert or oxygen-free atmosphere to prevent the oxidation of the newly formed this compound.[5] The presence of oxygen can lead to the formation of barium carbonate (BaCO₃) and other unwanted byproducts.

  • Low-Temperature Solid-State Synthesis: This method inherently minimizes oxidation by operating at a lower temperature. The use of a low-pressure annealing environment is crucial as it facilitates the rapid removal of water vapor, a primary byproduct, which helps to prevent unwanted side reactions.[2][3][4]

Q3: What are the common impurities in this compound synthesis, and how can they be minimized?

A3: Common impurities depend on the starting materials and synthesis route. In carbothermic reduction, impurities can arise from the barite ore, such as silica (B1680970) (SiO₂) and ferric oxide (Fe₂O₃), which can react to form undesirable silicates and ferrites.[5] The crude product, known as "black ash," also contains unreacted carbon and barium sulfate.[1][6] Purification typically involves leaching the soluble this compound from the black ash with hot water.[1] In the low-temperature solid-state synthesis, unreacted starting materials and barium polysulfides (BaSₓ) can be impurities. Optimizing reaction parameters like milling time and temperature can minimize these.[7]

Q4: How can I confirm the successful synthesis and purity of my this compound product?

A4: Several analytical techniques are used to characterize the final product:

  • X-ray Diffraction (XRD): This is the primary method to identify the crystalline phases present in the product and confirm the formation of BaS.[2]

  • Rietveld Refinement of XRD data: This is a powerful technique for quantitative phase analysis, allowing for the determination of the percentage of BaS, unreacted starting materials, and any crystalline impurities like barium oxide.[2][8]

  • Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques provide additional information about the chemical bonds present and can help identify impurities.[2]

Troubleshooting Guides

Issue 1: Low Yield in Carbothermic Reduction
Symptom Possible Cause Recommended Action
Low conversion of BaSO₄ to BaSInadequate Temperature: The reaction temperature is too low for efficient reduction.Ensure the furnace temperature is within the optimal range of 1000-1100°C.[5]
Incorrect C:BaSO₄ Molar Ratio: An insufficient amount of carbon will lead to incomplete reduction. An excessive amount can be inefficient.The optimal molar ratio of carbon to barium sulfate is typically around 2.8:1 to 3.3:1.[9]
Poor Mixing of Reactants: Inadequate contact between BaSO₄ and the carbon source hinders the reaction.Ensure thorough mixing and grinding of the reactants. Mechanical activation through ball milling can improve reaction kinetics by increasing the contact between particles.[1]
Presence of Impurities: Impurities like ferric oxide and silica in the barite ore can lead to side reactions, reducing the yield of BaS.[5]Use high-purity barite if possible. If using lower-grade ore, be aware that side reactions can occur.
Air Leak in the System: The presence of oxygen will lead to the oxidation of BaS back to BaSO₄ or to the formation of BaCO₃.Ensure the reaction is carried out under a continuous flow of an inert gas like argon or nitrogen to exclude air.[1]
Issue 2: Low Yield or Purity in Low-Temperature Solid-State Synthesis
Symptom Possible Cause Recommended Action
Low conversion of reactants to BaSSuboptimal Annealing Temperature: The temperature is not high enough to drive the reaction to completion.The optimal annealing temperature is around 500°C.[2]
Inadequate Dwell Time: The reaction time at the optimal temperature is too short.A dwell time of at least 30 minutes at 500°C is recommended for high conversion.[2]
Ineffective Removal of Water Vapor: The low-pressure environment is not sufficient to remove the water byproduct, inhibiting the forward reaction.Ensure the vacuum system is functioning correctly and maintaining a low-pressure environment to facilitate the removal of volatile byproducts.
Presence of BaS₂ and other polysulfidesOver-milling of Reactants: Excessive milling can lead to the formation of barium polysulfides instead of BaS.Moderate ball milling (e.g., 2 hours) is optimal. Over-milling (e.g., 6+ hours) has been shown to decrease the yield of BaS and increase the formation of BaS₂.[7]
Incorrect Ba(OH)₂:S Ratio: An improper stoichiometric ratio can lead to incomplete reaction or the formation of side products.Use the optimized molar ratio of reactants as determined in relevant literature.

Experimental Protocols

Key Experiment 1: Carbothermic Reduction of Barium Sulfate

Objective: To synthesize this compound by the high-temperature reduction of barium sulfate with a carbon source.

Methodology:

  • Reactant Preparation: Barium sulfate (BaSO₄) and a carbon source (e.g., activated carbon) are finely ground and intimately mixed. A typical molar ratio of C:BaSO₄ is approximately 2.8:1.[9]

  • Reaction Setup: The mixture is placed in a crucible within a tube furnace. The furnace is purged with an inert gas (e.g., argon or nitrogen) to remove any oxygen.

  • Heating: The furnace is heated to a temperature between 1000°C and 1100°C and held for a duration of 30-60 minutes.[5][9]

  • Cooling: The furnace is cooled to room temperature under the inert atmosphere to prevent re-oxidation of the this compound.

  • Product Isolation (Purification): The resulting product, known as "black ash," is a mixture of this compound, unreacted carbon, and other impurities. The this compound is extracted by leaching the black ash with hot water, in which BaS is soluble. The solution is then filtered to remove insoluble impurities. The this compound can be recovered from the filtrate.[1]

Key Experiment 2: Low-Temperature Solid-State Synthesis of this compound

Objective: To synthesize this compound through a greener, low-temperature route.

Methodology:

  • Reactant Preparation: Barium hydroxide [Ba(OH)₂] and elemental sulfur (S) are mixed in the desired molar ratio.

  • Mechanochemical Activation: The mixture is subjected to ball milling for a moderate duration (e.g., 2 hours) to ensure intimate mixing and activation of the reactants.[7]

  • Reaction Setup: The milled powder is placed in a reaction vessel inside a furnace equipped with a vacuum system.

  • Annealing: The furnace is heated to 500°C under a low-pressure environment. This temperature is maintained for a dwell time of at least 30 minutes.[2] The low pressure helps in the continuous removal of water vapor produced during the reaction.

  • Cooling and Product Recovery: After the dwell time, the furnace is cooled, and the resulting this compound powder is collected.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterCarbothermic ReductionLow-Temperature Solid-State Synthesis
Typical Yield 60 - 98.3%85 - 90%
Purity Variable, depends on raw material purity and purificationHigh
Reaction Temperature 800 - 1200°C~500°C
Reaction Time 30 - 120 minutes30 - 60 minutes
Key Advantages Cost-effective for large-scale productionLower energy consumption, environmentally friendly (no CO₂/SO₂ emissions), high conversion efficiency.
Key Disadvantages High energy consumption, potential for impurities, emission of greenhouse gases.Requires a controlled low-pressure environment.

Visualizations

Experimental_Workflow_Carbothermic_Reduction cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification BaSO4 Barium Sulfate Mix Mixing & Grinding BaSO4->Mix Carbon Carbon Source Carbon->Mix Furnace Tube Furnace (1000-1100°C) Mix->Furnace Leaching Hot Water Leaching Furnace->Leaching Black Ash Inert_atm Inert Atmosphere (Ar or N2) Inert_atm->Furnace Filtration Filtration Leaching->Filtration Final_Product This compound Solution Filtration->Final_Product

Caption: Experimental workflow for the carbothermic reduction of barium sulfate.

Troubleshooting_Oxidation cluster_carbothermic Carbothermic Reduction cluster_lowtemp Low-Temperature Solid-State Start Low Purity BaS Detected (Presence of BaO/BaCO3) Method Which synthesis method was used? Start->Method Inert_Check Was an inert atmosphere maintained throughout heating and cooling? Method->Inert_Check Carbothermic Pressure_Check Was a stable low-pressure environment maintained? Method->Pressure_Check Low-Temp Inert_Yes Yes Inert_Check->Inert_Yes Inert_No No Inert_Check->Inert_No Action_Inert Action: Purge system with inert gas (Ar/N2) and ensure no leaks. Inert_No->Action_Inert Pressure_Yes Yes Pressure_Check->Pressure_Yes Pressure_No No Pressure_Check->Pressure_No Action_Pressure Action: Check vacuum pump and seals for leaks. Ensure efficient removal of H2O vapor. Pressure_No->Action_Pressure

Caption: Troubleshooting logic for identifying the cause of this compound oxidation.

References

improving the quantum yield of barium sulfide phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of barium sulfide (B99878) (BaS) phosphors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the luminescence of BaS phosphors?

A1: Barium sulfide (BaS) serves as a host material for luminescent activators, typically rare-earth or transition metal ions. When the phosphor is excited by a suitable energy source (e.g., UV light), electrons in the activator ions are promoted to higher energy levels. As these electrons return to their ground state, they release the absorbed energy in the form of visible light. The color of the emitted light is dependent on the type of activator ion and its local environment within the BaS crystal lattice. For instance, Europium (Eu²⁺) is a common activator that can produce a range of emission colors in different host materials.

Q2: My synthesized BaS phosphor has a very low quantum yield. What are the most common causes?

A2: A low quantum yield in BaS phosphors can be attributed to several factors:

  • Incomplete reaction or impure phase: The presence of unreacted starting materials or undesired crystalline phases can introduce non-radiative recombination centers, which quench luminescence.

  • Inadequate activator incorporation: If the activator ions (e.g., Eu²⁺) are not effectively incorporated into the BaS host lattice, their concentration in the luminescent sites will be too low.

  • Presence of quenching impurities: Even small traces of certain impurities, such as iron, cobalt, or nickel, can act as "killers" by providing pathways for non-radiative decay, thus significantly reducing the quantum yield.[1]

  • Surface defects and poor crystallinity: A high density of surface defects and an amorphous or poorly crystalline structure can create non-radiative pathways for the de-excitation of the activator ions.

  • Concentration quenching: At excessively high activator concentrations, the distance between activator ions becomes small enough for energy to be transferred between them until it is lost at a quenching site.

Q3: How does the choice of flux impact the synthesis and quantum yield of BaS phosphors?

A3: A flux is a substance added to the solid-state reaction mixture to facilitate the formation of the desired phosphor. In the synthesis of BaS phosphors, fluxes like sodium chloride (NaCl) or barium fluoride (B91410) (BaF₂) play a crucial role by:

  • Lowering the reaction temperature: Fluxes create a molten phase at a lower temperature than the melting points of the reactants, which enhances the diffusion of ions and promotes the reaction.

  • Improving crystallinity: The molten flux provides a medium for the growth of well-formed crystals, reducing the number of surface defects.

  • Facilitating activator incorporation: The flux helps to dissolve the activator compound and distribute it uniformly throughout the host lattice.[2] The choice and concentration of the flux are critical; an optimal amount can significantly enhance luminescence, while an excessive amount may introduce unwanted impurities or lead to the formation of non-luminescent phases.[2]

Q4: Can co-doping improve the quantum yield of BaS phosphors?

A4: Yes, co-doping with a second element, known as a sensitizer (B1316253) or charge compensator, can significantly enhance the quantum yield. For instance, co-doping with ions like Bismuth (Bi³⁺) can improve the absorption of excitation energy and then efficiently transfer it to the activator (e.g., Eu²⁺), leading to stronger emission.[3] Other co-dopants can help to maintain charge balance within the crystal lattice when the activator ion has a different charge than the host cation it replaces, which can improve the structural stability and luminescent properties.

Troubleshooting Guide

Problem: The synthesized BaS:Eu phosphor exhibits weak or no luminescence.

Possible Cause Suggested Solution
Incomplete reduction of Eu³⁺ to Eu²⁺ Europium is often introduced as Eu₂O₃ (Eu³⁺), but Eu²⁺ is the desired luminescent state in BaS. Ensure the annealing step is performed in a strongly reducing atmosphere (e.g., a mixture of H₂ and N₂, or in the presence of a reducing agent like carbon).[4]
Oxidation of the sulfide host This compound is susceptible to oxidation, especially at high temperatures, which can form non-luminescent sulfates or oxides. Ensure the synthesis and annealing are carried out in an inert or reducing atmosphere, and minimize exposure to air.
Incorrect dopant concentration The quantum yield is highly dependent on the activator concentration. Perform a series of syntheses with varying Eu concentrations to determine the optimal doping level and avoid concentration quenching.
Poor crystallinity Low synthesis or annealing temperatures can result in an amorphous or poorly crystalline material. Increase the annealing temperature or duration, and consider using a flux to promote crystal growth. Verify the crystal structure using X-ray diffraction (XRD).
Presence of quenching impurities Use high-purity starting materials. Thoroughly clean all labware to avoid contamination.

Problem: The emission color of the BaS:Eu phosphor is not as expected.

Possible Cause Suggested Solution
Formation of unintended phases The presence of impurity phases can alter the local crystal field around the Eu²⁺ ions, shifting the emission wavelength. Use XRD to identify all crystalline phases present in your sample. Adjust the stoichiometry of the reactants or the synthesis temperature to favor the formation of the desired BaS phase.
Inhomogeneous dopant distribution If the Eu²⁺ ions are not uniformly distributed, some may experience different local environments, leading to broadened or shifted emission peaks. Improve the mixing of the starting materials, for example, by using a ball mill or a solution-based synthesis method.
Co-doping effects If a co-dopant is used, it can influence the crystal field and thus the emission color. The effect of the co-dopant should be systematically investigated.

Quantitative Data

Table 1: Effect of NaCl Flux Concentration on the Thermoluminescence (TL) Yield of BaS:Cu Phosphors

NaCl Flux (% by weight)Relative TL YieldObservation
0LowPoor activator incorporation and crystallinity.
10ModerateImproved TL yield with increasing flux.
25HighOptimal flux concentration for maximum TL yield.[2]
30Moderate-HighOnset of yield decrease.[2]
>30DecreasingPossible formation of quenching pairs and complexes.[2]

Note: Thermoluminescence is often correlated with photoluminescent quantum yield.

Table 2: Influence of Annealing Temperature on Luminescence Intensity

Phosphor SystemAnnealing Temperature (°C)Relative Luminescence IntensityKey Findings
Y₂O₃:Eu400LowOnset of photoluminescence.[5]
800ModerateIncreased intensity with improved crystallinity.[5]
1200HighMaximum intensity achieved.[5]
>1200DecreasingFormation of non-luminescent phases.[5]
BaAl₂O₄:Eu900ModerateGood crystallinity and emission.
1300HighOptimized persistent luminescence.[6]

Note: While not specific to BaS, this data illustrates the general and critical trend of annealing temperature on phosphor luminescence.

Experimental Protocols

Protocol 1: Solid-State Synthesis of BaS:Eu Phosphor

This protocol describes a general method for synthesizing Eu-doped this compound phosphors via a solid-state reaction.

1. Materials and Reagents:

  • Barium carbonate (BaCO₃) - high purity

  • Sulfur (S) - high purity

  • Europium(III) oxide (Eu₂O₃) - high purity

  • Activated carbon (C) - as a reducing agent

  • Sodium chloride (NaCl) - as a flux

  • Ethanol (B145695)

2. Procedure:

  • Mixing of Precursors:

    • Calculate the required stoichiometric amounts of BaCO₃, S, and Eu₂O₃ for the desired Eu doping concentration (e.g., 1 mol%).

    • Weigh the precursors accurately and place them in an agate mortar.

    • Add the reducing agent (carbon) and the flux (NaCl, e.g., 25% by weight of the total reactant mass).[2]

    • Add a small amount of ethanol to form a slurry and grind the mixture thoroughly for at least 30 minutes to ensure homogeneity.

  • Drying:

    • Transfer the ground mixture to a crucible and dry it in an oven at 80-100 °C for 1-2 hours to evaporate the ethanol completely.

  • First Annealing (Calcination):

    • Place the crucible in a tube furnace.

    • Heat the mixture to 900-1100 °C in a reducing atmosphere (e.g., a flow of 5% H₂ / 95% N₂) for 2-4 hours. This step facilitates the initial reaction and the reduction of Eu³⁺ to Eu²⁺.

  • Cooling and Grinding:

    • Allow the furnace to cool down to room temperature naturally.

    • Remove the sintered product and grind it into a fine powder using an agate mortar and pestle.

  • Washing (Optional):

    • To remove the flux and any unreacted starting materials, the powder can be washed with deionized water and then with ethanol, followed by drying.

  • Characterization:

    • Perform X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

    • Use a photoluminescence (PL) spectrometer to measure the excitation and emission spectra and determine the quantum yield.

Diagrams

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Weighing Weighing Mixing Mixing Weighing->Mixing Precursors, Flux, Reducing Agent Drying Drying Mixing->Drying Homogeneous Slurry Annealing Annealing Drying->Annealing Dried Powder Cooling Cooling Annealing->Cooling Sintered Product Grinding Grinding Cooling->Grinding Coarse Product XRD XRD Grinding->XRD Fine Powder PL_Spectroscopy PL Spectroscopy Grinding->PL_Spectroscopy

Caption: Solid-state synthesis workflow for BaS phosphors.

logical_relationship cluster_synthesis_params Synthesis Parameters cluster_material_props Material Properties Quantum_Yield Quantum Yield Annealing_Temp Annealing Temperature Crystallinity Crystallinity Annealing_Temp->Crystallinity Phase_Purity Phase Purity Annealing_Temp->Phase_Purity Dopant_Conc Dopant Concentration Dopant_Conc->Quantum_Yield Concentration Quenching Defect_Density Defect Density Dopant_Conc->Defect_Density Flux_Type_Conc Flux Type & Concentration Flux_Type_Conc->Crystallinity Atmosphere Atmosphere Atmosphere->Defect_Density Crystallinity->Quantum_Yield Phase_Purity->Quantum_Yield Defect_Density->Quantum_Yield

Caption: Factors influencing the quantum yield of phosphors.

References

troubleshooting agglomeration of barium sulfide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with barium sulfide (B99878) (BaS) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the agglomeration of my barium sulfide nanoparticles in solution?

Agglomeration of nanoparticles is a common issue driven by the high surface energy of small particles.[1][2] The primary reasons for this compound nanoparticle agglomeration include:

  • Van der Waals Forces: These are attractive forces that exist between all particles and become significant at the nanoscale, pulling nanoparticles together.[1]

  • High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, leading to high surface energy. They tend to agglomerate to reduce this energy.[1][2]

  • Inadequate Surface Stabilization: Without sufficient repulsive forces to counteract the attractive van der Waals forces, nanoparticles will aggregate. This can be due to a lack of or an inappropriate stabilizing agent.

  • Environmental Factors: Changes in the solution's pH, temperature, or ionic strength can disrupt the stability of the nanoparticles and lead to agglomeration.[3]

  • Drying Process: The process of drying nanoparticles can introduce capillary forces that cause irreversible aggregation.[2]

Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

Preventing agglomeration starts during the synthesis process itself. Here are some key strategies:

  • Use of Capping Agents/Stabilizers: Introduce capping agents or stabilizers during synthesis. These molecules adsorb to the nanoparticle surface, preventing aggregation through steric or electrostatic repulsion.[4][5] Common types include:

    • Polymers: Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) can provide steric hindrance.[6][7]

    • Surfactants: Cationic surfactants like CTAB or anionic surfactants can be used.[5]

    • Small Molecules: Citrate or oleic acid can also act as stabilizers.[5][8]

  • Control of Reaction Conditions:

    • pH Adjustment: The pH of the reaction medium can significantly affect the surface charge of the nanoparticles and the effectiveness of certain stabilizers.[3][5] For instance, the effectiveness of EDTA as a stabilizer for barium sulfate (B86663) nanoparticles is pH-dependent.[4][9]

    • Temperature Control: Temperature can influence reaction kinetics and, consequently, particle size and stability.[10][11] In some cases, increasing temperature can enhance aggregation.[8]

    • Reactant Concentration: Higher reactant concentrations can lead to a higher degree of supersaturation, resulting in the formation of finer particles.[12]

  • Stirring and Mixing: The intensity of mixing can affect particle size. Increased mixing intensity has been shown to decrease the size of precipitated barium sulfate primary particles.[12] However, in some systems, mechanical agitation can paradoxically trigger aggregation.[13]

Q3: My this compound nanoparticles have already agglomerated. How can I redisperse them?

Redispersing agglomerated nanoparticles can be challenging, especially if "hard" aggregates have formed due to chemical bonds.[6] However, for "soft" agglomerates held together by weaker forces, the following methods can be effective:

  • Ultrasonication: This is a common and effective method for breaking up soft agglomerates in a liquid dispersion.[5][14] The cavitation effect of ultrasound can provide the energy needed to separate the particles.

  • Surface Modification: Modifying the surface of the nanoparticles can increase repulsive forces. This can involve adding a suitable capping agent or changing the pH of the dispersion.[5][14]

  • Mechanical Dispersion: High-shear mixing or milling can sometimes be used to break up agglomerates.[6]

It is important to note that preventing agglomeration in the first place is generally more effective than trying to redisperse aggregated particles.

Q4: What is the role of pH in the stability of this compound nanoparticle suspensions?

The pH of the suspension is a critical factor in maintaining the stability of nanoparticle dispersions. It influences the surface charge of the nanoparticles and the effectiveness of stabilizing agents.

  • Surface Charge: By adjusting the pH, you can alter the surface charge of the nanoparticles. If the particles have a sufficiently high positive or negative surface charge, the resulting electrostatic repulsion will prevent them from aggregating.[15]

  • Stabilizer Efficacy: The effectiveness of many stabilizing agents is pH-dependent. For example, the chelating ability of EDTA, which can be used to control particle growth and prevent agglomeration, is influenced by pH.[4][9]

For any given this compound nanoparticle system, it is crucial to determine the optimal pH range for stability, which can be identified by measuring the zeta potential of the particles at different pH values.

Q5: How does temperature affect the agglomeration of this compound nanoparticles?

Temperature can have a complex and sometimes unpredictable effect on nanoparticle agglomeration.[10]

  • Increased van der Waals Forces: In some systems, increasing the temperature can increase the van der Waals cohesive forces between nanoparticles, leading to the formation of larger agglomerates.[11]

  • Kinetic Energy: Higher temperatures increase the kinetic energy of the nanoparticles, leading to more frequent collisions. If the repulsive forces are not strong enough, this can result in increased aggregation.

  • Reaction and Growth Rates: During synthesis, temperature affects the nucleation and growth rates of the nanoparticles, which in turn influences their final size and stability.[16]

It is generally advisable to store nanoparticle dispersions at a stable, and often lower, temperature to minimize agglomeration over time.[10]

Troubleshooting Guide: Agglomeration of this compound Nanoparticles

Observed Issue Potential Cause Recommended Solution
Immediate precipitation/agglomeration during synthesis. Inadequate stabilization, incorrect pH, high reactant concentration leading to uncontrolled growth.- Add a suitable capping agent (e.g., PVP, EDTA) to the reaction mixture.[4][7]- Adjust the pH to optimize surface charge and stabilizer effectiveness.[3][9]- Control the rate of addition of reactants to manage supersaturation.
Nanoparticles appear well-dispersed initially but aggregate over a short period (hours to days). Insufficient long-term stability, changes in the dispersion medium (e.g., pH shift, temperature fluctuation), low surface charge.- Increase the concentration of the stabilizing agent.- Store the dispersion at a lower, constant temperature.[10]- Adjust the pH to a value that maximizes the zeta potential.- Consider using a combination of electrostatic and steric stabilizers.
Dried nanoparticle powder is difficult to redisperse. Formation of hard agglomerates due to capillary forces and chemical bonding during drying.- Avoid complete drying if possible; store nanoparticles in a suitable solvent.[5][8]- If drying is necessary, consider freeze-drying (lyophilization) which can reduce agglomeration compared to oven drying.- Use ultrasonication to attempt redispersion, but be aware that it may not be fully effective for hard agglomerates.[14]
Agglomeration occurs after adding nanoparticles to a biological medium (e.g., cell culture media). High ionic strength of the medium screening the electrostatic repulsion, interaction with proteins and other biomolecules.- Coat the nanoparticles with a biocompatible polymer like PEG to provide steric stabilization.[7]- Functionalize the nanoparticle surface to improve compatibility with the medium.- Pre-disperse the nanoparticles in a small volume of a compatible solvent before adding to the final medium.

Experimental Protocols

Protocol 1: Synthesis of Stabilized this compound Nanoparticles via Precipitation

This protocol describes a general method for synthesizing stabilized this compound nanoparticles. The choice and concentration of the stabilizing agent may need to be optimized for specific applications.

  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble barium salt (e.g., barium chloride, BaCl₂) in deionized water.

    • Prepare a solution of a sulfide source (e.g., sodium sulfide, Na₂S) in deionized water.

    • Prepare a solution of the chosen stabilizing agent (e.g., PVP, sodium hexametaphosphate[4]).

  • Synthesis:

    • In a reaction vessel, add the barium salt solution and the stabilizing agent solution.

    • Stir the mixture vigorously.

    • Slowly add the sulfide source solution dropwise to the reaction vessel.

    • Continue stirring for a specified period to allow for nanoparticle formation and stabilization.

  • Purification:

    • Separate the nanoparticles from the reaction mixture by centrifugation.

    • Wash the nanoparticles several times with deionized water and/or ethanol (B145695) to remove unreacted precursors and excess stabilizer.

  • Resuspension:

    • Resuspend the washed nanoparticles in a suitable solvent for storage or further use.

    • Use a brief period of ultrasonication to ensure a good initial dispersion.

Protocol 2: Troubleshooting Agglomeration Using pH Adjustment and Zeta Potential Measurement

This protocol outlines a workflow for optimizing the pH of a this compound nanoparticle suspension to improve stability.

  • Sample Preparation:

    • Prepare several small aliquots of your this compound nanoparticle suspension.

  • pH Adjustment:

    • Adjust the pH of each aliquot to a different value (e.g., in increments of 1 pH unit from pH 4 to pH 10) using dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Zeta Potential Measurement:

    • Measure the zeta potential of each pH-adjusted sample using a suitable instrument.

  • Data Analysis:

    • Plot the zeta potential as a function of pH.

    • Identify the pH range where the absolute value of the zeta potential is maximized (typically > |30| mV for good electrostatic stability). This indicates the pH at which the nanoparticles have the highest surface charge and are most resistant to agglomeration.

  • Stability Test:

    • Visually inspect the samples over time to confirm that the samples with the highest zeta potential exhibit the best stability (i.e., remain well-dispersed).

Visualizations

Logical Relationships in Nanoparticle Agglomeration

cluster_causes Causes of Agglomeration cluster_solutions Troubleshooting Strategies High Surface Energy High Surface Energy Van der Waals Forces Van der Waals Forces Agglomeration Agglomeration Van der Waals Forces->Agglomeration Inadequate Stabilization Inadequate Stabilization Inadequate Stabilization->Agglomeration Environmental Factors Environmental Factors Environmental Factors->Agglomeration Use Capping Agents Use Capping Agents pH Adjustment pH Adjustment Temperature Control Temperature Control Ultrasonication Ultrasonication Surface Modification Surface Modification Agglomeration->Use Capping Agents prevents Agglomeration->pH Adjustment prevents Agglomeration->Temperature Control prevents Agglomeration->Ultrasonication reverses Agglomeration->Surface Modification prevents

Caption: Causes of and solutions for nanoparticle agglomeration.

Experimental Workflow for Troubleshooting Agglomeration

start Agglomeration Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_dispersion Analyze Dispersion Conditions start->check_dispersion ultrasonicate Apply Ultrasonication start->ultrasonicate For existing dispersions add_stabilizer Add/Change Stabilizing Agent check_synthesis->add_stabilizer adjust_ph Adjust pH & Measure Zeta Potential check_dispersion->adjust_ph modify_temp Modify Storage Temperature check_dispersion->modify_temp re_evaluate Re-evaluate Stability add_stabilizer->re_evaluate adjust_ph->re_evaluate ultrasonicate->re_evaluate modify_temp->re_evaluate re_evaluate->check_synthesis Unsuccessful stable Stable Dispersion Achieved re_evaluate->stable Successful

Caption: Workflow for troubleshooting nanoparticle agglomeration.

Conceptual Signaling Pathway for Nanoparticle-Cell Interaction in Drug Delivery

cluster_extracellular Extracellular cluster_cell Target Cell BaS_NP This compound Nanoparticle-Drug Conjugate Receptor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape/ pH change Target Intracellular Target (e.g., DNA, protein) Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Nanoparticle uptake and drug release in a target cell.

References

Technical Support Center: Optimizing Annealing of BaS Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Sulfide (B99878) (BaS) thin films. The following sections offer insights into optimizing the annealing process to achieve desired film properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing BaS thin films?

A1: Annealing is a critical post-deposition heat treatment process used to enhance the properties of BaS thin films. The primary goals of annealing are to improve the crystallinity, reduce structural defects, and control the grain size of the film.[1] This thermal treatment allows the atoms in the film to rearrange into a more stable and ordered state, which can significantly improve the electrical and optical properties of the material, making it more suitable for its intended application in optoelectronics and sensor technology.[1]

Q2: What is a typical annealing temperature range for BaS thin films?

A2: The optimal annealing temperature for BaS thin films can vary significantly depending on the deposition method, film thickness, and the desired final properties. Published research on BaS thin films is limited; however, related studies on barium-containing sulfide compounds provide some guidance. For instance, annealing of BaS has been performed at temperatures ranging from 250°C to 460°C to form BaS₃, and at temperatures as high as 1100°C in a sulfur atmosphere for the synthesis of BaZrS₃.[2][3] For optimizing the properties of pure BaS thin films, a systematic study within a range of, for example, 300°C to 600°C in an inert or sulfur-containing atmosphere is recommended.

Q3: How does the annealing atmosphere affect BaS thin films?

A3: The annealing atmosphere plays a crucial role in preventing unwanted chemical reactions, such as oxidation, and in controlling the stoichiometry of the BaS thin film. Annealing in a vacuum or an inert atmosphere (e.g., nitrogen or argon) is common to prevent the formation of barium oxide (BaO) or other undesired compounds. For sulfide films, it can be beneficial to anneal in a sulfur-containing atmosphere to prevent the loss of sulfur from the film at elevated temperatures and maintain the correct stoichiometry.[2]

Q4: How can I prevent cracking or delamination of BaS thin films during annealing?

A4: Cracking and delamination are often caused by the mismatch in the thermal expansion coefficients between the BaS thin film and the substrate.[4] To mitigate this, consider the following:

  • Substrate Selection: Choose a substrate with a thermal expansion coefficient that is closely matched to that of BaS.

  • Controlled Heating and Cooling: Employ slow heating and cooling rates (e.g., 1-5°C per minute) to minimize thermal shock.[4]

  • Film Thickness: Thicker films are more prone to cracking. If possible, use thinner films or deposit multiple thin layers with intermediate annealing steps.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Crystallinity Annealing temperature is too low.Gradually increase the annealing temperature in increments (e.g., 50°C) to find the optimal point for crystallization.
Annealing time is too short.Increase the duration of the annealing process to allow for sufficient grain growth.
Film Cracking or Peeling Thermal expansion mismatch between the film and substrate.Select a substrate with a closer thermal expansion coefficient to BaS.
Heating and cooling rates are too fast.Reduce the ramp-up and cool-down rates to minimize thermal stress.[4]
The film is too thick.Reduce the thickness of the deposited film.[4]
Film Oxidation Presence of oxygen in the annealing chamber.Ensure a high-purity inert or sulfur-rich atmosphere and check for leaks in the furnace tube.
The substrate was not properly cleaned.Implement a thorough substrate cleaning procedure before deposition.
Inconsistent Film Properties Non-uniform temperature distribution in the furnace.Calibrate the furnace to ensure uniform heating across the sample.
Inconsistent loading of samples.Standardize the placement of samples within the furnace for consistent heat exposure.[5]

Quantitative Data

The following table summarizes the expected impact of increasing annealing temperature on the properties of sulfide thin films, based on general observations for materials like PbS, which can provide insights for BaS.[6]

Property Effect of Increasing Annealing Temperature Typical Values (for illustrative purposes, based on PbS)
Crystallite Size Generally increases40 - 60 nm[6]
Surface Roughness (RMS) Initially decreases, then may increase at higher temperatures50 - 160 nm[6]
Optical Bandgap May show slight variations~1.3 eV
Electrical Resistivity Generally decreasesVaries significantly with stoichiometry and crystallinity

Experimental Protocols

Detailed Methodology for Annealing BaS Thin Films

This protocol outlines a general procedure for annealing BaS thin films. The specific parameters should be optimized for your experimental setup and desired film characteristics.

  • Sample Preparation:

    • Deposit BaS thin films on a suitable substrate (e.g., quartz, silicon) using a chosen deposition technique (e.g., sputtering, evaporation, chemical bath deposition).[7]

    • Ensure the deposited films are of the desired thickness and uniformity.

  • Furnace Setup:

    • Place the BaS thin film sample in the center of a tube furnace.

    • Purge the furnace tube with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen and moisture.

    • If a sulfur-rich atmosphere is required, introduce a controlled flow of H₂S gas mixed with an inert gas, or place elemental sulfur upstream in a heated zone.

  • Annealing Process:

    • Set the desired annealing temperature on the furnace controller.

    • Ramp up the temperature to the setpoint at a controlled rate (e.g., 5°C/minute) to prevent thermal shock.

    • Hold the sample at the annealing temperature for the desired duration (e.g., 1-2 hours).

    • After the annealing time has elapsed, turn off the furnace and allow the sample to cool down slowly to room temperature at a controlled rate (e.g., 5°C/minute).

    • Maintain the inert or sulfur-rich atmosphere throughout the heating, holding, and cooling stages.

  • Post-Annealing Characterization:

    • Once the sample has cooled to room temperature, it can be safely removed from the furnace.

    • Characterize the annealed BaS thin film using appropriate techniques to evaluate its structural, morphological, optical, and electrical properties (e.g., XRD, SEM, AFM, UV-Vis spectroscopy, Hall effect measurements).

Visualizations

experimental_workflow cluster_prep Preparation cluster_annealing Annealing cluster_analysis Characterization Deposition BaS Thin Film Deposition Loading Load Sample into Furnace Deposition->Loading Cleaning Substrate Cleaning Cleaning->Deposition Purging Purge with Inert Gas Loading->Purging Heating Ramp to Annealing Temperature Purging->Heating Holding Hold at Temperature Heating->Holding Cooling Controlled Cooling Holding->Cooling Characterization Analyze Film Properties (XRD, SEM, etc.) Cooling->Characterization

Caption: Experimental workflow for the deposition and annealing of BaS thin films.

troubleshooting_flowchart Start Annealed Film Fails QC Problem Identify Primary Issue Start->Problem Cracking Cracking Problem->Cracking Cracking/Peeling Poor_Crystal Poor_Crystal Problem->Poor_Crystal Poor Crystallinity Oxidation Oxidation Problem->Oxidation Oxidation Solution_Cracking Reduce ramp/cool rates Use thinner film Check substrate CTE Cracking->Solution_Cracking Action Solution_Crystal Increase annealing temp. Increase annealing time Poor_Crystal->Solution_Crystal Action Solution_Oxidation Check for furnace leaks Ensure inert atmosphere Oxidation->Solution_Oxidation Action End Optimized Film Solution_Cracking->End Re-evaluate Solution_Crystal->End Re-evaluate Solution_Oxidation->End Re-evaluate

Caption: Troubleshooting flowchart for common issues in BaS thin film annealing.

References

Technical Support Center: Carbothermal Reduction of Barite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the carbothermal reduction of barite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in barite ore and how do they affect the carbothermal reduction process?

A1: The most prevalent impurity in barite is silica (B1680970) (SiO₂), typically in the form of quartz.[1] Other common impurities include iron oxides, alumina, chert, dolomite, and siderite.[2][3][4]

These impurities can have several negative effects on the reduction process:

  • Increased Reaction Temperature: Silica impurities can raise the optimal reaction temperature by as much as 100°C by obstructing heat and mass transfer within the reaction system.[1]

  • Reduced Product Yield: Highly active silica can react with barium salts at high temperatures to form unwanted barium silicates (e.g., BaSiO₃ and Ba₂SiO₄), which lowers the conversion efficiency of barium sulfate (B86663) (BaSO₄) to the desired barium sulfide (B99878) (BaS).[1]

  • Equipment Wear: Abrasive impurities such as quartz and iron oxides can lead to increased wear and tear on processing equipment.[2]

Q2: My BaS yield is lower than expected. What are the potential causes and how can I improve it?

A2: Low yields of barium sulfide are a common issue. Theoretical yields are around 70%, but industrial processes often achieve only 35-50%.[5][6] Several factors could be contributing to this:

  • High Impurity Content: As discussed in Q1, impurities like silica can lead to side reactions that consume the barium reactant.

  • Suboptimal Reaction Temperature: The carbothermal reduction of barite is highly dependent on temperature. The process is typically carried out between 800°C and 1100°C.[7] Temperatures that are too low will result in a very slow reaction rate.

  • Inefficient Carbon Source: The type and reactivity of the carbon source are critical. Amorphous, volatile-rich carbon sources like steam coal or charcoal are generally more effective than crystalline, hard coals because they facilitate the generation of carbon monoxide (CO), the primary reducing agent.[6][7]

  • Poor Reactant Contact: Insufficient mixing or differences in particle size between the barite and carbon source can limit the reaction rate.

To improve your yield, consider the following troubleshooting steps:

  • Pre-treatment of Barite: Employ beneficiation techniques such as flotation or magnetic separation to reduce the initial impurity content.[8] For removing iron oxides and other colored impurities, acid leaching can be effective.[4]

  • Optimize the Carbon Source: Switch to a more reactive carbon source, such as steam coal or charcoal.[6]

  • Use of Catalysts: The addition of catalysts like sodium carbonate (Na₂CO₃) can significantly increase the reaction rate and lower the activation energy.[9][10] Adding sulfur has also been shown to increase the yield of this compound.[5]

  • Charge Compaction: Compacting the mixture of barite and coal into pellets or briquettes before heating can improve contact between reactants and enhance the conversion of BaSO₄ to BaS.[9]

Q3: How can I analyze the purity of my final BaS product and identify the remaining impurities?

A3: A multi-step approach is recommended for analyzing the product, often referred to as "black ash".[6]

  • Phase Identification: X-Ray Diffraction (XRD) is the primary method to identify the crystalline phases present in your product. This will confirm the presence of BaS and identify unreacted BaSO₄ or crystalline impurity phases like barium silicates.[1][9]

  • Quantitative Analysis of BaS: The amount of water-soluble BaS can be determined using iodometry. This involves dissolving the product in hot water and then titrating the sulfide ions with a standardized iodine solution.[5][10]

  • Elemental Analysis of Impurities: To quantify metallic and other elemental impurities, advanced analytical techniques are necessary. Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for detecting a wide range of elements at low concentrations.[11][12] Atomic Absorption Spectroscopy (AAS) is also a widely used technique for this purpose.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conversion of BaSO₄ to BaS High silica content in barite ore.1. Pre-treat barite using flotation to remove silica.[8] 2. Increase the reaction temperature to overcome the heat and mass transfer blockage caused by silica.[1]
Inefficient carbon source.1. Replace hard coal with a more reactive, amorphous carbon source like steam coal or charcoal.[6][7]
Poor contact between reactants.1. Ensure thorough mixing of powdered reactants. 2. Compact the reactant mixture into pellets before heating to improve solid-solid contact.[9]
Reaction requires excessively high temperatures Presence of silica impurities.1. Beneficiate the barite ore to reduce silica content.[8] 2. Add a catalyst such as sodium carbonate to lower the activation energy of the reaction.[10]
Final product has a reddish/brown discoloration Presence of iron oxide impurities.1. Use magnetic separation to remove iron-bearing minerals from the raw barite.[8] 2. Perform acid leaching on the barite ore prior to reduction.[4]
Inconsistent results between experimental runs Variation in raw material composition.1. Homogenize a large batch of barite and carbon source to be used for all experiments. 2. Perform a thorough chemical analysis of each new batch of raw materials.
Fluctuations in furnace temperature.1. Calibrate the furnace thermocouple regularly. 2. Ensure a stable power supply to the furnace.

Data Summary Tables

Table 1: Effect of Catalysts on Activation Energy

CatalystAmount (wt. %)Activation Energy (kJ/mol)Reference
None-209 - 519[9][13]
Sodium Carbonate7.528.5[9]
Sodium Metavanadate-21[9]

Table 2: Effect of Carbon Source on BaS Yield

Barite TypeCarbon SourceBaS Yield (%)Reference
PinkHard Coal~25-30[6]
PinkSteam Coal~51-53[6]
WhiteHard Coal~28-32[6]
WhiteSteam Coal~50-52[6]

Experimental Protocols

Protocol 1: Carbothermal Reduction of Barite in a Laboratory Furnace

Objective: To produce this compound (BaS) from barium sulfate (BaSO₄) using a carbon-based reducing agent.

Materials:

  • Barite (BaSO₄) powder, sieved to <150 mesh.[6]

  • Reducing agent (e.g., steam coal, charcoal, or coke), pulverized to <80 mesh.[6]

  • Crucibles (e.g., clay or alumina).[5]

  • High-temperature laboratory electrical kiln or pit furnace.[6][10]

Procedure:

  • Reactant Preparation: Prepare a stoichiometric mixture of barite and the carbon source. The overall reaction is BaSO₄ + 4C → BaS + 4CO. For every 233g of BaSO₄, 48g of carbon is required.[10] Mix the powders thoroughly.

  • Optional - Catalyst Addition: If using a catalyst like sodium carbonate, add the desired weight percentage (e.g., 2.5-7.5 wt.%) to the carbon source and mix before adding the barite.[10]

  • Optional - Compaction: For improved reactant contact, the mixed powder can be pressed into pellets using a hydraulic press.

  • Furnace Loading: Place the powder mixture or pellets into a crucible.

  • Heating: Place the crucible in the furnace and heat to the desired reaction temperature (e.g., 950-1150°C) under anaerobic conditions.[9][10] Maintain the temperature for a specified duration (e.g., 30-90 minutes).

  • Cooling and Product Recovery: After the reaction time has elapsed, turn off the furnace and allow it to cool to room temperature. Carefully remove the crucible and collect the product, known as "black ash".[6]

  • Product Grinding: The resulting crude lumps of product can be crushed into a fine powder for subsequent analysis or use.[5]

Protocol 2: Iodometric Titration for BaS Quantification

Objective: To determine the percentage of water-soluble this compound in the "black ash" product.

Reagents:

  • Standardized 0.1N Iodine solution.[5]

  • Standardized 0.1N Sodium thiosulfate (B1220275) solution.[5]

  • 5N Hydrochloric acid (HCl).[5]

  • Starch indicator solution.[5]

  • Deionized hot water.

Procedure:

  • Sample Dissolution: Accurately weigh a known amount of the powdered black ash (e.g., 2g).[10] Add it to a beaker with a known volume of hot deionized water (e.g., 100 mL) and boil for 4-5 minutes while stirring to dissolve the soluble BaS.[6][10]

  • Filtration: Filter the hot solution to remove insoluble impurities (unreacted barite, carbon, silicates, etc.). Wash the residue with hot water 3-4 times, collecting the filtrate and washings.[5]

  • Sample Preparation for Titration: Cool the combined filtrate and make up to a known volume in a volumetric flask.

  • Titration: a. Pipette a known volume of the sample solution into a flask. b. Add an excess of the standardized 0.1N iodine solution and 5N HCl. The sulfide ions will react with the iodine (S²⁻ + I₂ → S + 2I⁻).[5] c. Titrate the excess, unreacted iodine with the standardized 0.1N sodium thiosulfate solution until the solution turns a pale yellow. d. Add a few drops of starch indicator. The solution will turn blue-black. e. Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculation: Calculate the amount of iodine that reacted with the sulfide and, from this, the percentage of BaS in the original sample.[10]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Carbothermal Reduction cluster_analysis Product Analysis Barite Barite Ore Grind_Barite Grind & Sieve Barite Barite->Grind_Barite Carbon Carbon Source (e.g., Coal) Grind_Carbon Grind & Sieve Carbon Carbon->Grind_Carbon Mix Mix Reactants (+ Optional Catalyst) Grind_Barite->Mix Grind_Carbon->Mix Compact Optional: Compact into Pellets Mix->Compact Heat Heat in Furnace (950-1150°C) Mix->Heat Compact->Heat Cool Cool to Room Temp Heat->Cool Product Recover 'Black Ash' Cool->Product Grind_Product Grind Product Product->Grind_Product Analysis Analyze Product (XRD, Iodometry, ICP) Grind_Product->Analysis

Caption: Experimental workflow for the carbothermal reduction of barite.

impurity_effects cluster_reactants Initial Reactants cluster_process High-Temperature Process cluster_products Products & Side-Products Barite Barite (BaSO₄) Reduction Carbothermal Reduction Barite->Reduction Primary Reaction BaSilicate Side Product: Barium Silicates (BaSiO₃, Ba₂SiO₄) Barite->BaSilicate Consumed in Side Reaction Silica Silica Impurity (SiO₂) Silica->Reduction Interferes Silica->BaSilicate Reacts with Ba Salts Carbon Carbon (C) Carbon->Reduction BaS Desired Product: This compound (BaS) Reduction->BaS Yields Reduction->BaSilicate Reduces Yield

Caption: Impact of silica impurities on the carbothermal reduction of barite.

References

controlling particle size in barium sulfide precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of barium sulfide (B99878) (BaS). Our goal is to help you effectively control particle size and morphology during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control particle size during barium sulfide precipitation?

A1: The final particle size of this compound is a result of the interplay between nucleation and particle growth. The key experimental parameters you can adjust to control this balance are:

  • Reactant Concentration: The concentration of your barium and sulfide precursors directly impacts the rate of supersaturation.

  • Temperature: Reaction temperature affects both the solubility of the precipitate and the kinetics of the reaction.

  • pH Level: The pH of the reaction medium influences the surface charge of the particles and the effectiveness of additives.[1]

  • Mixing and Stirring Speed: The rate of mixing affects the homogeneity of the solution and the diffusion of reactants.

  • Surfactants and Additives: The presence of surfactants or other additives can stabilize particles, prevent aggregation, and control crystal growth.[2][3]

Q2: How does reactant concentration affect the final particle size?

A2: Generally, higher reactant concentrations lead to a higher degree of supersaturation in the solution.[4] This high supersaturation favors rapid nucleation, where many small particles form simultaneously, resulting in a smaller average particle size.[4][5] Conversely, conducting the precipitation in a dilute solution slows down nucleation, allowing existing nuclei to grow larger.[5] However, the relationship can be complex; for the related compound barium sulfate (B86663), some studies have shown that particle size may decrease and then increase as concentration rises.[6]

Q3: What is the role of temperature in controlling particle size?

A3: Temperature has a dual effect on precipitation. An increase in temperature typically increases the solubility of the precipitate, which reduces the level of supersaturation.[5] This condition favors particle growth over nucleation, leading to larger particles.[5] Conversely, lower temperatures can increase supersaturation, resulting in smaller particles.[4] However, some studies on barium sulfate have found that temperature has little overall effect on particle size.[1][7] For solid-state synthesis of BaS, a novel route allows for efficient conversion at a significantly reduced temperature of 500°C compared to conventional methods that require over 1000°C.[8][9][10]

Q4: Why is pH important for particle size control?

A4: The pH of the solution is a critical parameter. For barium sulfate, which is chemically similar to this compound, smaller and more uniform particles are typically obtained at a higher pH (around 7 to 9).[1][7] As the pH becomes more acidic, the particle size of barium sulfate tends to increase.[1] The pH can also influence the effectiveness of additives or stabilizers used in the reaction, with many being more effective at higher pH levels.[11]

Q5: How can surfactants or additives be used to control particle size?

A5: Surfactants and additives are powerful tools for controlling both the size and shape of nanoparticles.[2][12] They work by adsorbing onto the surface of the newly formed particles, which can:

  • Prevent Aggregation: The surfactant layer creates a physical barrier that prevents particles from clumping together.

  • Control Crystal Growth: Surfactants can selectively adsorb to specific crystal faces, slowing or stopping their growth and thus influencing the particle's final shape.[2]

  • Act as a Template: In microemulsion methods, surfactants like AOT form nanometer-sized water droplets that act as tiny reactors, directly controlling the size of the resulting particles.[6][12]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Particles are too large Low Supersaturation: Reactant concentrations may be too low, or the temperature may be too high, favoring particle growth over nucleation.[5]- Increase the concentration of the barium and/or sulfide precursor solutions. - Decrease the reaction temperature to increase the supersaturation level.[4] - Increase the rate of addition of the precipitating agent while stirring vigorously.[5]
Particles are too small High Supersaturation: Reactant concentrations may be too high, leading to extremely rapid nucleation.[4]- Decrease the concentration of the precursor solutions. - Increase the reaction temperature to increase solubility and encourage particle growth.[5] - Add the precipitating agent more slowly to the solution.
Wide Particle Size Distribution (Polydispersity) Inhomogeneous Mixing: Poor mixing can create localized areas of high and low supersaturation, leading to uncontrolled nucleation and growth.- Increase the stirring speed to ensure the solution is homogeneous. - Use a different reactor setup, such as a microreactor, to improve mixing performance.[13] - Add the precipitating agent slowly and consistently.
Particle Aggregation or Clumping Lack of Stabilization: Particles may be aggregating after formation due to insufficient repulsive forces between them.- Add a suitable surfactant or capping agent (e.g., AOT, MGDA) to the reaction mixture to stabilize the particles.[1][2] - Adjust the pH of the solution; a higher pH can increase surface charge and prevent aggregation.[1][7]
Inconsistent Results Between Batches Variation in Parameters: Small, undocumented changes in temperature, concentration, pH, or stirring speed can lead to different outcomes.- Carefully document all experimental parameters for each run. - Ensure precursor solutions are freshly prepared and accurately measured. - Calibrate all equipment (pH meters, thermometers, stir plates) regularly.

Data on Parameter Effects

The following table summarizes quantitative data from studies on the precipitation of barium compounds, primarily barium sulfate, which provides a useful proxy for understanding this compound precipitation.

ParameterConditionResulting Particle SizeCitation(s)
Reactant Concentration 1.2 mol L⁻¹ (BaSO₄)28.17 nm (minimum achieved)[6]
Increase from 0.001 M to 0.1 M (BaSO₄)Increase from 218.8 nm to 381.9 nm[1]
pH pH ~7 or 9 (BaSO₄)Smaller, uniform particles[1][7]
Decreasing pH (BaSO₄)Increased particle size[1]
Temperature 60°C to 75°C (BaSO₄ Precipitation Patent)Suggested range for fine precipitate[14]
500°C (Solid-State BaS Synthesis)90% conversion efficiency[9][15]
Flow Rate / Mixing Increased flow velocity (BaSO₄)Decreased particle size[6]

Experimental Protocols

Protocol: Solution-Phase Precipitation of this compound Nanoparticles

This protocol provides a general method for precipitating this compound (BaS) with an emphasis on controlling particle size.

1. Reagent Preparation: a. Prepare an aqueous solution of a soluble barium salt (e.g., Barium Chloride, BaCl₂). The concentration will be a key variable (e.g., start with 0.1 M). b. Prepare an aqueous solution of a sulfide source (e.g., Sodium Sulfide, Na₂S) at a matching concentration. c. If using a surfactant, dissolve it in the barium salt solution before starting the reaction.

2. Reaction Setup: a. Place the barium salt solution in a reaction vessel equipped with a magnetic stirrer. b. Place the vessel in a temperature-controlled water bath to maintain the desired reaction temperature (e.g., 25°C). c. Use a pH meter to monitor and adjust the initial pH of the barium solution using dilute HCl or NaOH.

3. Precipitation: a. Begin vigorous stirring of the barium solution. b. Slowly add the sodium sulfide solution dropwise using a burette or syringe pump. A slow addition rate helps maintain a low level of supersaturation, favoring particle growth.[5] c. Monitor the formation of the white BaS precipitate.

4. Digestion and Aging: a. After the addition is complete, allow the solution to stir for a set period (e.g., 1-2 hours). This "digestion" period can help improve the crystallinity and size distribution of the particles.

5. Separation and Washing: a. Separate the precipitate from the supernatant by centrifugation or filtration. b. Wash the precipitate several times with deionized water to remove unreacted ions and byproducts. c. A final wash with ethanol (B145695) can aid in the drying process.

6. Drying: a. Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) to prevent particle aggregation that can occur at higher temperatures.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Precipitation Reaction cluster_processing 3. Product Processing prep_ba Prepare Barium Precursor Solution prep_additive Add Surfactant/Stabilizer (Optional) prep_ba->prep_additive prep_s Prepare Sulfide Precursor Solution mix Combine Solutions with Vigorous Stirring prep_s->mix prep_additive->mix control Control Temperature & pH mix->control age Age Precipitate (Digestion) control->age separate Separate Precipitate (Centrifuge/Filter) age->separate wash Wash with DI Water & Ethanol separate->wash dry Dry Under Vacuum wash->dry product Final BaS Particles dry->product

Caption: Experimental workflow for this compound precipitation.

parameter_relationships cluster_params Controlling Parameters center Particle Size conc Reactant Concentration conc->center  (-) High Conc.  (+) Low Conc. temp Temperature temp->center  (-) Low Temp.  (+) High Temp. ph pH ph->center  (-) High pH  (+) Low pH mix Mixing Speed mix->center  (-) High Speed surf Surfactants surf->center  (-) Prevents Growth

Caption: Key parameters influencing final particle size.

References

Technical Support Center: Stabilization and Handling of Barium Sulfide Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization and handling of barium sulfide (B99878) (BaS) aqueous solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility, accuracy, and safety.

Frequently Asked Questions (FAQs)

Q1: What happens when barium sulfide is dissolved in water?

A1: When solid this compound (BaS) is dissolved in water, it undergoes hydrolysis, reacting with water to form barium hydroxide (B78521)—Ba(OH)₂—and barium hydrosulfide—Ba(SH)₂.[1][2] This reaction results in a strongly alkaline solution.[1] The primary equilibrium in solution is:

2 BaS (s) + 2 H₂O (l) ⇌ Ba(OH)₂ (aq) + Ba(SH)₂ (aq)

This inherent reactivity makes aqueous BaS solutions unstable and susceptible to degradation.

Q2: Why does my this compound solution turn yellow or cloudy?

A2: The yellowing of a BaS solution is often due to the formation of polysulfides (BaSₓ). This occurs when the sulfide ions (S²⁻) are oxidized, which can happen upon exposure to atmospheric oxygen. Cloudiness or precipitation can occur for several reasons:

  • Formation of Barium Carbonate: The barium hydroxide formed during hydrolysis is alkaline and readily reacts with carbon dioxide (CO₂) from the air to form insoluble white barium carbonate (BaCO₃).

  • Oxidation to Barium Sulfate (B86663): Over time, sulfide ions can be oxidized to sulfate ions (SO₄²⁻), which then react with barium ions (Ba²⁺) to form highly insoluble white barium sulfate (BaSO₄).

  • Precipitation of Elemental Sulfur: Oxidation of sulfide can also lead to the formation of elemental sulfur, which is insoluble in water and can appear as a fine colloidal precipitate.[3]

Q3: What are the main degradation pathways for a BaS aqueous solution?

A3: The primary degradation pathways for BaS aqueous solutions involve hydrolysis and oxidation. The stability of the solution is influenced by factors such as temperature, pH, exposure to atmospheric oxygen, and the presence of contaminants.

BaS_solution This compound (BaS) Aqueous Solution Hydrolysis Hydrolysis (Reaction with H₂O) BaS_solution->Hydrolysis instability Oxidation Oxidation (Exposure to O₂) BaS_solution->Oxidation instability Hydrolysis_Products Ba(OH)₂ + Ba(SH)₂ Hydrolysis->Hydrolysis_Products Oxidation_Products Polysulfides (BaSₓ) Elemental Sulfur (S) Sulfate (SO₄²⁻) Oxidation->Oxidation_Products CO2_Reaction Reaction with CO₂ Hydrolysis_Products->CO2_Reaction BaCO3 Barium Carbonate (BaCO₃) (Precipitate) CO2_Reaction->BaCO3 BaSO4 Barium Sulfate (BaSO₄) (Precipitate) Oxidation_Products->BaSO4 with Ba²⁺ cluster_prep Preparation Phase cluster_storage Storage Phase Boil_Water 1. Boil DI Water (to remove O₂, CO₂) Cool_Water 2. Cool Water (under inert gas) Boil_Water->Cool_Water Add_Antioxidant 3. Add Antioxidant (e.g., 0.1% Ascorbic Acid) Cool_Water->Add_Antioxidant Add_BaS 4. Add BaS Powder (under inert gas, with stirring) Add_Antioxidant->Add_BaS Transfer 5. Transfer to Airtight Container Add_BaS->Transfer Purge 6. Purge Headspace (with inert gas) Transfer->Purge Store 7. Store in Cool, Dark Place Purge->Store Title Troubleshooting Logic for Unstable BaS Solution Start Observe Instability (e.g., cloudiness, color change) Check_Prep Review Preparation Protocol Start->Check_Prep Check_Storage Review Storage Conditions Check_Prep->Check_Storage Storage Issue? Check_Water Was water de-aerated? Check_Prep->Check_Water Preparation Issue? Check_Container Is container airtight? Check_Storage->Check_Container Check_Atmosphere Was inert atmosphere used? Check_Water->Check_Atmosphere Yes Solution_Prep Modify Preparation: - Use freshly boiled/cooled water - Work under N₂ or Ar Check_Water->Solution_Prep No Check_Stabilizer Was antioxidant added? Check_Atmosphere->Check_Stabilizer Yes Check_Atmosphere->Solution_Prep No Solution_Stab Modify Preparation: - Add 0.1% ascorbic acid Check_Stabilizer->Solution_Stab No Retest Prepare New Solution & Retest Check_Stabilizer->Retest Yes Check_Headspace Was headspace purged? Check_Container->Check_Headspace Yes Solution_Store Modify Storage: - Use sealed container - Purge with inert gas - Store in cool, dark place Check_Container->Solution_Store No Check_Headspace->Solution_Store No Check_Headspace->Retest Yes Solution_Prep->Retest Solution_Stab->Retest Solution_Store->Retest

References

Technical Support Center: Barium Sulfide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for barium sulfide (B99878) (BaS) production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing and scaling up the production of barium sulfide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete conversion of barium sulfate (B86663) (BaSO₄).[1]Optimize the reaction temperature and time. Ensure intimate contact between reactants by thorough mixing and grinding.[2][3] Consider mechanical activation of the reactants before heating.[2][3]
Side reactions forming unwanted byproducts.[1]Control the reaction atmosphere to minimize oxidation. For carbothermic reduction, ensure a reducing atmosphere.[1]
Product Contamination with Barium Carbonate (BaCO₃) Reaction of this compound with carbon dioxide (CO₂) from the air or as a byproduct.[1][4]Conduct the reaction and cooling process under an inert atmosphere (e.g., argon or nitrogen).[5] Use high-purity starting materials.
Inconsistent Particle Size Non-uniform reaction conditions.Ensure uniform heat distribution within the reactor. Control the cooling rate to influence crystal growth. For precipitation methods, control the rate of addition of reactants and stirring speed.[6]
High Energy Consumption High temperatures required for carbothermic reduction (typically 1000-1300 °C).[1][7]Explore lower-temperature synthesis methods, such as the solid-state reaction between barium hydroxide (B78521) and sulfur at around 500°C.[8] Mechanical activation can also lower the required reaction temperature.[2][3]
Formation of Toxic Hydrogen Sulfide (H₂S) Gas Exposure of this compound to moisture or acids.[9]Store this compound in a cool, dry, well-ventilated area in tightly sealed, moisture-proof containers.[5][9] Handle in a controlled environment, and do not store near acids.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound production?

A1: The primary challenges include achieving a high conversion rate from barium sulfate to this compound, minimizing energy consumption, preventing the formation of impurities like barium carbonate, and ensuring safe handling of the toxic and reactive materials involved.[1][2] The traditional carbothermic reduction method often suffers from low efficiency (60-70%) and high energy costs.[1]

Q2: How can I improve the purity of my this compound product?

A2: To improve purity, it is crucial to use high-purity raw materials.[2][10] The manufacturing process for high-purity barium compounds often requires barite ore with a purity of over 90%.[2] Additionally, controlling the reaction atmosphere to prevent side reactions, such as oxidation or carbonation, is essential.[1] Post-synthesis purification steps, such as washing with appropriate solvents, may also be necessary.

Q3: What are the key safety precautions when working with this compound?

A3: this compound is a hazardous substance that can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acids.[9] It is crucial to handle it in a dry, well-ventilated area and store it in sealed, corrosion-resistant containers away from incompatible materials.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection, should always be worn.[5][9]

Q4: What are the advantages of low-temperature synthesis methods for this compound?

A4: Low-temperature methods, such as the solid-state reaction of barium hydroxide and sulfur at 500°C, offer significant advantages, including reduced energy consumption and a more environmentally friendly process with lower CO₂ and SO₂ emissions.[8] These methods can also lead to higher conversion efficiencies.[8]

Q5: How does particle size affect the properties of this compound?

A5: Particle size distribution can significantly impact the performance of this compound in its various applications, such as in pigments, ceramics, and optical materials.[10] For instance, in the synthesis of nanoparticles, controlling the particle size is crucial for achieving desired material properties.[6]

Experimental Protocols

Carbothermic Reduction of Barium Sulfate

This method involves the high-temperature reduction of barium sulfate with a carbon source.

Methodology:

  • Raw Material Preparation: Barium sulfate (BaSO₄) and a carbon source (e.g., coal or coke) are crushed and finely ground. A common weight ratio is 100 parts barite to 25-27 parts coal.[7]

  • Mixing: The powdered reactants are thoroughly mixed to ensure intimate contact.

  • Reduction: The mixture is heated in a furnace or kiln to a temperature between 1000-1300°C in a reducing atmosphere.[1][7]

  • Cooling: The product is cooled under an inert atmosphere to prevent re-oxidation or reaction with atmospheric CO₂.

  • Product Collection: The resulting crude this compound is collected for further purification or use.

Low-Temperature Solid-State Synthesis

This method provides a more energy-efficient route to this compound.

Methodology:

  • Reactant Preparation: A finely milled mixture of barium hydroxide (Ba(OH)₂) and elemental sulfur is prepared.[8]

  • Annealing: The mixture is annealed at approximately 500°C in a low-pressure environment.[8]

  • Byproduct Removal: The low-pressure environment facilitates the removal of water vapor, which is a byproduct of the reaction.[8]

  • Product Collection: After cooling, the this compound product is collected. This method has been shown to achieve a conversion efficiency of around 85%.[8]

Data Presentation

Comparison of this compound Synthesis Methods

Synthesis Method Typical Yield (%) Purity (%) Reaction Temperature (°C) Key Advantages Key Disadvantages
Carbothermic Reduction 60 - 98.3Variable800 - 1300Cost-effective, scalableHigh energy consumption, potential for impurities[1][6]
Low-Temperature Solid-State 85 - 90High~500Lower energy consumption, greener approachRequires a controlled low-pressure environment[6][8]

Visualizations

experimental_workflow Experimental Workflow: Carbothermic Reduction cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_barite Barium Sulfate (BaSO4) mix Crushing, Grinding & Mixing prep_barite->mix prep_carbon Carbon Source (Coal/Coke) prep_carbon->mix heat Heating (1000-1300°C) in Reducing Atmosphere mix->heat cool Cooling under Inert Atmosphere heat->cool collect Crude this compound cool->collect

Caption: Workflow for the carbothermic reduction of barium sulfate.

troubleshooting_logic Troubleshooting Logic for Low BaS Yield start Low this compound Yield check_conversion Check for Incomplete Conversion start->check_conversion check_impurities Analyze for Impurities (e.g., BaCO3) check_conversion->check_impurities No optimize_temp Optimize Reaction Temperature & Time check_conversion->optimize_temp Yes control_atmosphere Control Reaction/Cooling Atmosphere (Inert) check_impurities->control_atmosphere Yes end Improved Yield check_impurities->end No improve_mixing Improve Reactant Mixing (e.g., Mechanical Activation) optimize_temp->improve_mixing improve_mixing->end pure_materials Use High-Purity Starting Materials control_atmosphere->pure_materials pure_materials->end

Caption: Decision tree for troubleshooting low this compound yield.

References

Barium Sulfide (BaS) Crystal Growth: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lattice defects during the synthesis of barium sulfide (B99878) (BaS) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of lattice defects observed in BaS crystals?

A1: Like other ionic crystalline solids, BaS crystals can exhibit several types of lattice defects. These are broadly categorized as:

  • Point Defects: These are zero-dimensional defects affecting a single lattice point. Common types include Schottky defects (paired vacancies of Ba²⁺ and S²⁻ ions that maintain charge neutrality), Frenkel defects (an ion displaced from its lattice site to an interstitial site), and impurity defects where foreign atoms substitute Ba or S or occupy interstitial sites.[1][2][3]

  • Line Defects (Dislocations): These are one-dimensional defects, such as edge and screw dislocations, which are lines where atoms are misaligned.[3] Dislocations can increase the material's ductility but may negatively impact electronic properties.[4]

  • Planar Defects: These are two-dimensional defects, most commonly grain boundaries in polycrystalline samples, where the crystallographic orientation changes between adjacent crystal grains.[3] Stacking faults are another form of planar defect.[3]

Q2: What are the primary causes of lattice defect formation in BaS crystals?

A2: Lattice defects are introduced into crystals for three main reasons:

  • Thermodynamic Factors: The formation of some defects, particularly vacancies, is thermodynamically favorable at temperatures above absolute zero as it increases the entropy of the crystal.

  • Crystal Growth Kinetics: Rapid cooling or high supersaturation during crystallization does not allow sufficient time for atoms to arrange themselves perfectly, leading to the formation of various defects.[1][5]

  • Impurities: The presence of impurities in the precursor materials is a major cause of point defects.[1][5][6] It is impossible to obtain 100% pure substances, so some level of impurity incorporation is inevitable.[1][5]

Q3: How do lattice defects impact the physical and chemical properties of BaS crystals?

A3: Lattice defects can significantly alter the properties of BaS crystals. Point defects and impurities can create localized electronic states within the band gap, affecting optical and electrical properties such as luminescence and conductivity.[7] Dislocations can influence mechanical properties, while grain boundaries in polycrystalline materials can act as barriers to charge transport and increase scattering.[4] For applications in electronics or as precursors for other advanced materials, a low defect density is crucial for optimal performance.

Troubleshooting Guide for BaS Crystal Growth

This guide addresses common problems encountered during the experimental growth of BaS crystals.

Problem: No crystals are forming, or the growth rate is extremely slow.

  • Possible Cause 1: Solution is not saturated. For solution-based methods, the concentration of BaS precursors may be below the saturation point.

    • Solution: Increase the concentration of the solute by adding more precursor material or by slowly evaporating the solvent.[8][9][10] Gentle heating can help dissolve more solute, but the solution should be allowed to cool slowly.[10]

  • Possible Cause 2: Inappropriate temperature. The temperature may be too high or too low for nucleation and growth.

    • Solution: Systematically experiment with different temperature profiles. For some systems, increasing the temperature enhances evaporation and promotes crystallization, while for others, a lower temperature is needed to reduce solubility and allow molecules to bind.[8][9]

  • Possible Cause 3: Contaminants in the solution. Impurities can inhibit crystal nucleation.

    • Solution: Ensure all glassware is meticulously cleaned. Use high-purity precursors and distilled or deionized water as the solvent.[8]

  • Possible Cause 4: Excessive vibration. Environmental vibrations can disturb the nucleation process.

    • Solution: Relocate the experimental setup to a quiet, undisturbed location.[8][9]

Problem: The resulting material is polycrystalline or a fine powder instead of single crystals.

  • Possible Cause 1: Nucleation rate is too high. A very high level of supersaturation or a rapid cooling rate can lead to the simultaneous formation of many small crystals (nuclei) rather than the growth of a few large ones.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or, in a solution, by covering the container to reduce the evaporation rate.[10]

  • Possible Cause 2: Lack of a seed crystal. Spontaneous nucleation can be difficult to control.

    • Solution: Introduce a high-quality seed crystal into a slightly supersaturated solution. This provides a template for growth to occur, promoting the formation of a single, larger crystal.[9][10]

Problem: The grown crystals appear cloudy, opaque, or contain visible inclusions.

  • Possible Cause 1: Rapid crystal growth. Fast growth can trap solvent molecules or impurities within the crystal lattice, leading to inclusions.[10]

    • Solution: Slow down the crystal growth rate. This is the most effective way to improve crystal clarity. Reduce the degree of supersaturation by maintaining a very stable temperature and slowing the evaporation rate.[10]

  • Possible Cause 2: Impurities in the starting materials.

    • Solution: Use the highest purity precursors available. Impurities can be incorporated into the crystal lattice, disrupting its structure and clarity.[6]

Quantitative Data on Growth Parameter Effects

Minimizing lattice defects requires precise control over synthesis parameters. The following table summarizes the qualitative and quantitative impact of key parameters on BaS crystal quality.

ParameterEffect on Crystal Quality & Defect DensityRecommendationSupporting Evidence
Precursor Purity Higher purity directly reduces the concentration of substitutional and interstitial impurity defects.Use precursors with the highest available purity (e.g., 99.9% or higher).The presence of impurities, even in small amounts, can significantly alter crystal morphology and purity.[6]
Growth/Cooling Rate Slower rates allow more time for atoms to settle into their correct lattice positions, reducing the density of point defects, dislocations, and inclusions.Employ slow cooling profiles (e.g., 1-5 °C/hour) or slow solvent evaporation over several days to weeks.The general rule is that slower crystal growth leads to more perfect crystals.[10] The defect generation rate is linked to the growth rate.[11]
Precursor Concentration Affects nucleation and growth kinetics. Higher concentrations can increase grain size but may also lead to higher defect density if not carefully controlled.Optimize concentration to balance crystal size and quality. A concentration of 2.0 M was found to be optimal for achieving high-quality perovskite films from precursors.[12][13]Increasing precursor concentration generally leads to larger perovskite grains while reducing grain boundary and bulk defects.[12][13]
Annealing Temperature Post-growth annealing at high temperatures provides thermal energy for atoms to migrate, allowing for the annihilation of point defects and the reduction of strain.Anneal BaS crystals at elevated temperatures (e.g., 700-1000 °C) in a controlled atmosphere.Post-annealing treatments are commonly used to reduce oxygen vacancies and release residual stresses in films.[14] Annealing can reduce defects by promoting the combination of vacancies and interstitials.[15]
Annealing Atmosphere The atmosphere during annealing can prevent decomposition and control stoichiometry.Use an inert atmosphere (e.g., Argon) or a controlled sulfur partial pressure to prevent the formation of vacancies or unwanted side reactions.Annealing in an O₂ atmosphere can decrease defects due to the volatility of certain elements during heating.[14]

Experimental Protocols for Defect Minimization

Protocol 1: High-Temperature Solid-State Synthesis of BaS

This method is common for producing BaS powder, which can then be used for crystal growth via other techniques like chemical vapor transport or melt growth.

  • Precursor Preparation: Use high-purity barium sulfate (B86663) (BaSO₄) and a carbon-based reducing agent like graphite. The typical stoichiometric ratio for the reaction BaSO₄ + 2C → BaS + 2CO₂ is a starting point.

  • Mixing: Thoroughly grind the BaSO₄ and carbon powders together in an agate mortar to ensure a homogeneous mixture.

  • Pelletizing: Press the mixed powder into pellets using a hydraulic press to ensure good contact between reactant particles.

  • Reduction Reaction: Place the pellets in an alumina (B75360) crucible within a tube furnace.

  • Heating: Heat the furnace to a high temperature, typically in the range of 900-1150 °C, under an inert gas flow (e.g., Argon) to prevent oxidation.[16]

  • Holding: Maintain the temperature for a set duration (e.g., 1-4 hours) to allow the reduction reaction to complete.

  • Cooling: Cool the furnace down slowly to room temperature to minimize thermal stress and associated defects in the resulting BaS material.

Protocol 2: Post-Synthesis Annealing for Defect Reduction

This protocol is applied to as-synthesized BaS crystals to improve their crystalline quality.

  • Sample Placement: Place the synthesized BaS crystals in a quartz tube inside a programmable tube furnace.

  • Atmosphere Control: Purge the tube with a high-purity inert gas (e.g., Argon) to remove oxygen and moisture. Maintain a slow, constant flow of the gas throughout the process. For precise stoichiometry control, a source of sulfur can be heated separately to introduce a controlled sulfur partial pressure.

  • Heating Ramp: Slowly ramp the temperature up to the target annealing temperature (e.g., 700-900 °C). A slow ramp rate (e.g., 5-10 °C/min) is crucial to avoid thermal shock.

  • Annealing: Hold the sample at the target temperature for an extended period (e.g., 6-24 hours). This allows for atomic diffusion to occur, which helps in the removal of point defects and the relaxation of lattice strain.

  • Cooling: Slowly cool the furnace back to room temperature. A controlled, slow cooling ramp is critical to prevent the re-introduction of defects.

Visual Workflow and Logic Diagrams

G Diagram 1: General Workflow for High-Quality BaS Crystal Growth cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Processing cluster_3 Analysis Precursor Precursor Selection (High Purity Ba & S Sources) Mixing Stoichiometric Mixing & Homogenization Precursor->Mixing Growth Crystal Growth (e.g., Solid-State Reaction) Mixing->Growth Cooling Controlled Slow Cooling Growth->Cooling Annealing High-Temp Annealing (Inert Atmosphere) Cooling->Annealing Characterization Defect Characterization (XRD, SEM, PL) Annealing->Characterization

Caption: Workflow for BaS crystal synthesis and defect minimization.

G Diagram 2: Troubleshooting Logic for BaS Crystal Growth Issues Start Poor Crystal Quality Observed Obs1 Observation: No Crystals Formed Start->Obs1 Obs2 Observation: Polycrystalline Material Start->Obs2 Obs3 Observation: Cloudy/Included Crystals Start->Obs3 Cause1 Cause: Undersaturated Solution or Improper Temperature Obs1->Cause1 Check first Cause2 Cause: Contamination or Vibrations Obs1->Cause2 Cause3 Cause: Nucleation Rate Too High Obs2->Cause3 Cause4 Cause: Growth Rate Too Fast Obs3->Cause4 Sol1 Solution: Increase Concentration, Adjust Temperature Cause1->Sol1 Sol2 Solution: Use High-Purity Precursors, Isolate Setup Cause2->Sol2 Sol3 Solution: Reduce Cooling/Evaporation Rate, Use Seed Crystal Cause3->Sol3 Sol4 Solution: Slow Growth Rate, Ensure High Purity Cause4->Sol4

Caption: A decision tree for troubleshooting common BaS crystal growth problems.

References

Technical Support Center: Enhancing the Afterglow of BaS:Eu Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BaS:Eu phosphors. This resource is designed to assist researchers, scientists, and professionals in optimizing the afterglow duration and overall performance of their europium-doped barium sulfide (B99878) phosphors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My BaS:Eu phosphor has a very short afterglow. What are the most likely causes?

A short afterglow in BaS:Eu phosphors can stem from several factors:

  • Suboptimal Europium Concentration: The concentration of the Eu²⁺ activator is crucial. Too low a concentration will result in weak luminescence, while too high a concentration can lead to concentration quenching, where the Eu²⁺ ions interact with each other and dissipate energy non-radiatively.

  • Absence or Incorrect Co-dopant: Co-dopants are essential for creating the electron traps necessary for long afterglow. Without a suitable co-dopant, the stored energy is released too quickly.

  • Inadequate Annealing: The annealing process is critical for improving the crystallinity of the phosphor and for creating the necessary defects that act as traps. Incorrect temperature, duration, or atmosphere during annealing can significantly shorten the afterglow.

  • Presence of Impurities: Unwanted impurities in the raw materials can act as quenching centers, providing pathways for non-radiative decay and reducing the afterglow duration.

  • Incorrect Synthesis Method: The choice of synthesis method and the precise control of experimental parameters are vital for producing a high-quality phosphor with long-lasting phosphorescence.

Q2: How do co-dopants improve the afterglow duration of BaS:Eu?

Co-dopants, typically trivalent rare-earth ions like Nd³⁺ or Pr³⁺, play a critical role in creating electron traps within the BaS host lattice. When the phosphor is excited, electrons are promoted to higher energy levels. In the presence of co-dopants, some of these electrons are captured in traps created by the co-dopant ions. These trapped electrons are then slowly released by thermal energy at room temperature, returning to the Eu²⁺ activator and causing the prolonged emission of light known as afterglow. The depth and density of these traps, which are influenced by the choice and concentration of the co-dopant, determine the duration of the afterglow.

Q3: What is the effect of annealing temperature on the afterglow properties?

Annealing is a crucial step for enhancing the afterglow of BaS:Eu phosphors. It influences the material in several ways:

  • Improved Crystallinity: Higher annealing temperatures generally lead to better crystallinity and larger particle sizes. This can reduce the number of surface defects that often act as non-radiative recombination centers.

  • Defect Formation: The annealing process, particularly the temperature and atmosphere, can control the formation of defects in the crystal lattice that are essential for creating electron traps.

  • Dopant Diffusion: Annealing facilitates the diffusion of Eu²⁺ and co-dopant ions into the BaS host lattice, ensuring their proper incorporation and activation as luminescence centers and trap states, respectively.

It is important to note that there is an optimal annealing temperature. If the temperature is too low, the crystallinity will be poor. If it is too high, it can lead to the formation of unwanted phases or excessive grain growth, which can be detrimental to the luminescent properties.

Troubleshooting Guides

Issue 1: Low Afterglow Intensity and Short Duration
Possible Cause Troubleshooting Steps
Incorrect Eu²⁺ Concentration Synthesize a series of BaS:Eu phosphors with varying Eu²⁺ concentrations (e.g., 0.5, 1, 2, 3 mol%) to determine the optimal doping level.
Ineffective Co-dopant Introduce a suitable co-dopant, such as Nd³⁺ or Pr³⁺. Systematically vary the co-dopant concentration to find the optimal level for trap formation.
Suboptimal Annealing Optimize the annealing temperature and duration. Perform a series of experiments with annealing temperatures ranging from 800°C to 1200°C and durations from 1 to 4 hours. Ensure a reducing atmosphere (e.g., H₂/N₂ mixture) to maintain europium in the Eu²⁺ state.
Raw Material Purity Use high-purity starting materials (at least 99.9%) to minimize the introduction of quenching impurities.
Issue 2: Color Inconsistency or Unexpected Emission Peaks
Possible Cause Troubleshooting Steps
Incomplete Reaction or Phase Impurity Verify the phase purity of your synthesized phosphor using X-ray diffraction (XRD). Adjust the synthesis temperature or duration to ensure a complete reaction and the formation of the desired BaS phase.
Oxidation of Eu²⁺ to Eu³⁺ Ensure a sufficiently reducing atmosphere during the annealing process. The presence of Eu³⁺ can introduce different emission peaks.
Contamination Thoroughly clean all labware and use dedicated equipment for phosphor synthesis to avoid cross-contamination from other materials.

Data Presentation

The following tables summarize key parameters for optimizing the afterglow of BaS:Eu and similar Ba-based phosphors. Please note that specific values for BaS:Eu are not widely available in the literature, so data from similar host materials are included for guidance.

Table 1: Effect of Dopant Concentration on Afterglow Properties (General Guidance)

Host MaterialActivator (Eu²⁺) Conc. (mol%)Co-dopantCo-dopant Conc. (mol%)Observed Afterglow Duration
Ba₂Si₅N₈< 1--~400 seconds[1]
BaAl₂O₄3Nd³⁺3Not specified, but afterglow was extended[2]
BaAl₂O₄3Pr³⁺0.15Not specified, but afterglow was extended[2]
Ba₁₃Al₂₂Si₁₀O₆₆0.75--43.5 minutes[3]

Table 2: Influence of Annealing Temperature on Phosphor Properties

Host MaterialAnnealing Temperature (°C)Effect on Particle SizeEffect on Luminescence
BaAl₂O₄:Eu900 - 1300Particle size increases with temperatureLuminescence intensity is affected by annealing temperature[2]
BaSO₄:Eu300 - 700Crystallite size and crystal quality increase up to 500°CProminent emission intensity is maximal for the 500°C annealed phosphor

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of BaS:Eu,Nd

This protocol describes a general procedure for synthesizing BaS:Eu,Nd phosphors with enhanced afterglow properties.

Materials:

  • Barium carbonate (BaCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium oxide (Eu₂O₃, 99.99%)

  • Neodymium oxide (Nd₂O₃, 99.99%)

  • Activated carbon

Procedure:

  • Mixing: Stoichiometrically weigh the starting materials according to the desired formula, for example, Ba₀.₉₈S:Eu₀.₀₁,Nd₀.₀₁. Mix the powders thoroughly in an agate mortar for at least 30 minutes to ensure homogeneity.

  • First Annealing (Sulfurization): Place the mixed powder in an alumina (B75360) crucible and embed it in activated carbon. Heat the crucible in a tube furnace to 900°C for 2 hours under a flowing N₂ atmosphere to convert BaCO₃ to BaS.

  • Second Annealing (Dopant Activation): After cooling, grind the powder again. Place it back in the crucible and anneal at 1100°C for 2-4 hours in a reducing atmosphere (e.g., 5% H₂ / 95% N₂). This step is crucial for incorporating the Eu²⁺ and Nd³⁺ ions into the BaS lattice and creating the necessary defects for long afterglow.

  • Cooling and Pulverization: Allow the sample to cool down to room temperature naturally. Gently grind the final product into a fine powder.

Protocol 2: Co-Precipitation Synthesis of BaS:Eu Nanoparticles

This method can produce smaller, more uniform particles, which may offer different luminescent properties.

Materials:

  • Barium chloride (BaCl₂, 99.9%)

  • Sodium sulfide (Na₂S, 99.9%)

  • Europium chloride (EuCl₃, 99.99%)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution of BaCl₂ and EuCl₃ with the desired molar ratio.

  • Precipitation: Slowly add an aqueous solution of Na₂S to the precursor solution under vigorous stirring. A precipitate of BaS:Eu will form immediately.

  • Washing: Centrifuge the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in a vacuum oven at 80°C for 12 hours.

  • Annealing: Anneal the dried powder at 900-1100°C for 2 hours in a reducing atmosphere (5% H₂ / 95% N₂) to improve crystallinity and activate the luminescence.

Mandatory Visualizations

experimental_workflow cluster_solid_state Solid-State Reaction cluster_coprecipitation Co-Precipitation ss_mix Mixing of Precursors (BaCO₃, S, Eu₂O₃, Nd₂O₃) ss_anneal1 First Annealing (900°C, N₂ atmosphere) ss_mix->ss_anneal1 ss_grind Grinding ss_anneal1->ss_grind ss_anneal2 Second Annealing (1100°C, H₂/N₂ atmosphere) ss_grind->ss_anneal2 ss_product Final BaS:Eu,Nd Phosphor ss_anneal2->ss_product cp_solution Precursor Solution (BaCl₂, EuCl₃) cp_precipitate Precipitation (with Na₂S) cp_solution->cp_precipitate cp_wash Washing cp_precipitate->cp_wash cp_dry Drying cp_wash->cp_dry cp_anneal Annealing (900-1100°C, H₂/N₂) cp_dry->cp_anneal cp_product Final BaS:Eu Phosphor cp_anneal->cp_product afterglow_mechanism cluster_host BaS Host Lattice cluster_dopants Dopant Energy Levels vb Valence Band cb Conduction Band eu_es Eu²⁺ Excited State cb->eu_es Recombination traps Co-dopant Traps (e.g., Nd³⁺) cb->traps Trapping eu_gs Eu²⁺ Ground State eu_gs->eu_es Excitation eu_es->cb e⁻ promotion eu_es->eu_gs Afterglow Emission traps->cb Thermal Release

References

troubleshooting low yield in barium sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Sulfide (B99878) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of barium sulfide (BaS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield from the carbothermic reduction of barium sulfate (B86663) is consistently low. What are the common causes?

Low yields in the carbothermic reduction of barium sulfate (BaSO₄) are a frequent issue. Several factors can contribute to this problem:

  • Inadequate Temperature: The carbothermic reduction of barite is a high-temperature process, typically requiring temperatures between 800°C and 1200°C.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[2][3]

  • Impure Reactants: The purity of the barium sulfate and the carbon source are critical. Impurities such as iron oxide and silica (B1680970) in the barite ore can react to form unwanted byproducts, reducing the yield of soluble barium compounds.[2] The manufacturing of this compound generally requires high-purity barite ores (>90%).[4][5]

  • Incorrect Reactant Ratio: The stoichiometry of the reaction is crucial. An excess or deficit of the carbon source can lead to incomplete reduction or the formation of undesired side products.

  • Poor Mixing of Reactants: Intimate contact between the barium sulfate and carbon particles is necessary for an efficient solid-state reaction. Inadequate mixing can result in localized areas of unreacted material.

  • Presence of Air: The reduction should be carried out in an inert atmosphere (e.g., argon) or with restricted air access.[2][4] Oxygen can lead to the oxidation of the desired this compound product back to barium sulfate or the formation of barium carbonate.[6]

  • Short Reaction Time: The reaction may require a sufficient duration, typically 1 to 3 hours, to go to completion.[1][2]

Q2: I'm observing the formation of black, insoluble material in my final product. What is it and how can I prevent it?

The black, insoluble material is likely a mixture of unreacted carbon, and insoluble impurities from the barite ore. To minimize this:

  • Ensure thorough mixing of the reactants to promote a complete reaction.

  • Use a high-purity carbon source and barium sulfate.

  • After the reaction, the product can be leached with hot water to dissolve the water-soluble this compound, followed by filtration to remove the insoluble impurities.[5]

Q3: Can I improve the yield of the carbothermic reduction without significantly increasing the temperature?

Yes, mechanical activation of the barium sulfate and carbon mixture in a ball mill before heating can lower the initial temperature of the carbothermic reduction and improve the reaction kinetics.[4][5] This process increases the surface area and creates intimate contact between the reactants, facilitating a more efficient reaction at lower temperatures.

Q4: Are there alternative, lower-temperature synthesis methods for this compound?

A promising, greener alternative to the high-temperature carbothermic reduction is a low-temperature solid-state synthesis.[7][8][9][10] This method involves reacting finely milled barium hydroxide (B78521) [Ba(OH)₂] with elemental sulfur at a significantly lower temperature of around 500°C.[7][8][9][10] This process can achieve high conversion efficiencies of up to 90%.[7][8][10]

Q5: My low-temperature synthesis of BaS from barium hydroxide and sulfur is also giving a low yield. What could be the issue?

For the low-temperature solid-state synthesis of BaS, the following factors are critical for achieving a high yield:

  • Low-Pressure Environment: The reaction should be conducted under a low-pressure or vacuum environment.[7][8][9] This facilitates the removal of water vapor, a byproduct of the reaction, which can otherwise inhibit the conversion and lead to the formation of unwanted side products like barium sulfite (B76179) (BaSO₃) and barium carbonate (BaCO₃).[11]

  • Finely Milled Reactants: The barium hydroxide and sulfur should be finely milled to ensure a large surface area for reaction.[7][8][9]

  • Controlled Sulfur Partial Pressure: Maintaining a controlled partial pressure of sulfur is important to prevent its loss through vaporization and to ensure it is available for the reaction.[7][8][9]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodTypical Yield (%)Purity (%)Reaction Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Carbothermic Reduction60 - 98.3%[1]Variable, depends on raw material purity800 - 1200[1]1 - 3 hours[1]Cost-effective, scalable for industrial production.[1]High energy consumption, potential for impurities from coal/coke.[1][5]
Low-Temperature Solid-State85 - 90%[7][8][9][10]High~500[1][7][8][9]Not specifiedLower energy consumption, greener approach.[1]Requires controlled low-pressure environment.[1]

Experimental Protocols

1. Carbothermic Reduction of Barium Sulfate

  • Materials: High-purity barium sulfate (BaSO₄), metallurgical coke or other carbon source, inert gas (e.g., argon).

  • Procedure:

    • Thoroughly mix the barium sulfate and carbon source in the desired stoichiometric ratio. For improved reactivity, the mixture can be mechanically activated in a ball mill.

    • Place the mixture in a crucible suitable for high-temperature reactions.

    • Heat the crucible in a tube furnace under a flow of inert gas.

    • Raise the temperature to 900-1100°C and maintain for 1-2 hours.[2]

    • Allow the furnace to cool to room temperature under the inert atmosphere to prevent re-oxidation of the this compound.

    • The resulting product is a mixture of this compound and unreacted materials. This compound can be extracted by leaching with hot water.

2. Low-Temperature Solid-State Synthesis of this compound

  • Materials: Barium hydroxide [Ba(OH)₂], elemental sulfur (S).

  • Procedure:

    • Finely mill the barium hydroxide and elemental sulfur together.

    • Place the mixture in a reaction vessel suitable for heating under low pressure.

    • Connect the vessel to a vacuum pump to create a low-pressure environment.

    • Heat the mixture to 500°C and maintain this temperature for a specified duration.[7][8][9][10]

    • The low pressure will facilitate the removal of water vapor produced during the reaction.

    • After the reaction is complete, cool the vessel to room temperature before exposing the product to air.

Visualizations

Troubleshooting_Low_Yield_BaS cluster_carbothermic Carbothermic Reduction cluster_low_temp Low-Temperature Solid-State start Low BaS Yield check_temp Check Temperature (800-1200°C?) start->check_temp check_purity Analyze Reactant Purity (>90% BaSO4?) start->check_purity check_ratio Verify Reactant Ratio start->check_ratio check_mixing Ensure Thorough Mixing start->check_mixing check_atmosphere Confirm Inert Atmosphere start->check_atmosphere check_pressure Check Reaction Pressure (Low Pressure?) start->check_pressure check_milling Verify Reactant Milling start->check_milling check_sulfur Monitor Sulfur Partial Pressure start->check_sulfur temp_low Increase Temperature check_temp->temp_low No impure Use High-Purity Reactants check_purity->impure No ratio_wrong Adjust Stoichiometry check_ratio->ratio_wrong No mixing_poor Improve Mixing/ Mechanical Activation check_mixing->mixing_poor No air_leak Eliminate Air Leaks check_atmosphere->air_leak No solution Improved BaS Yield temp_low->solution impure->solution ratio_wrong->solution mixing_poor->solution air_leak->solution pressure_high Improve Vacuum/ Remove Byproducts check_pressure->pressure_high No milling_inadequate Finely Mill Reactants check_milling->milling_inadequate No sulfur_loss Control Sulfur Vaporization check_sulfur->sulfur_loss No pressure_high->solution milling_inadequate->solution sulfur_loss->solution Reaction_Pathways cluster_carbothermic Carbothermic Reduction Pathway cluster_low_temp Low-Temperature Solid-State Pathway baso4 BaSO₄ (Barium Sulfate) bas BaS (this compound) baso4->bas Reduction (800-1200°C) carbon 2C (Carbon) carbon->bas co2 2CO₂ (Carbon Dioxide) baoh2 Ba(OH)₂ (Barium Hydroxide) bas2 BaS (this compound) baoh2->bas2 Reaction (~500°C, Low Pressure) sulfur S (Sulfur) sulfur->bas2 h2o H₂O (Water Vapor)

References

Technical Support Center: Optimization of Flux Materials for BaS Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of flux materials for Barium Sulfide (B99878) (BaS) crystal growth. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your crystal growth experiments.

Frequently Asked Questions (FAQs)

Q1: What is the flux method for crystal growth?

A1: The flux method is a technique where a solvent, known as a flux, is used to dissolve the constituent components of the desired crystal at high temperatures.[1] The crystal then precipitates from the molten solution as the temperature is slowly lowered or as the solvent evaporates.[1] This method is particularly useful for materials that have very high melting points or that decompose before melting.[2]

Q2: What are the ideal properties of a flux for BaS crystal growth?

A2: An ideal flux for BaS crystal growth should possess several key characteristics:

  • Good solubility: It must be able to dissolve BaS at the growth temperature.[3]

  • Low melting point: A lower melting point allows for crystal growth at lower temperatures, potentially reducing defects and energy consumption.[3]

  • High boiling point: A large temperature difference between the melting and boiling points minimizes flux loss due to evaporation.[4]

  • Chemical inertness: The flux should not react with the BaS solute or the crucible material to form unwanted compounds.[3][5]

  • Low viscosity: Lower viscosity facilitates the transport of solute to the growing crystal surface.[3]

  • Easy separation: The flux should be easily removable from the grown crystals, for example, by dissolving it in a solvent that does not affect the BaS crystals.[2]

Q3: Which fluxes are suitable for sulfide crystal growth, and specifically for BaS?

A3: Molten salts are commonly used as fluxes for sulfide crystal growth. For BaS, alkali and alkaline earth metal halides are promising candidates. For instance, BaCl₂ has been successfully used as a flux to grow a ternary chromium disulfide which included BaS as a starting material.[6] Other potential fluxes could include polysulfides or mixtures of alkali chlorides to form a low-melting eutectic.

Q4: What type of crucible should be used for BaS crystal growth with a halide flux?

A4: The choice of crucible is critical to avoid reactions with the molten flux and BaS. For sulfide and halide fluxes, common crucible materials include:

  • Alumina (B75360) (Al₂O₃): Often a good choice, but can be reactive with certain fluxes, especially fluorides.[7]

  • Graphite: Can be used, but the potential for carbon contamination should be considered.

  • Vitreous Carbon: A high-purity, less reactive alternative to graphite.

  • Platinum (Pt): Generally inert but can be expensive.[7]

  • Tantalum (Ta): Can be used, especially in sealed ampoules to prevent oxidation.[4]

For BaS growth using a BaCl₂ flux, an alumina crucible has been shown to be effective.[6]

Q5: How does the cooling rate affect BaS crystal quality?

A5: The cooling rate is a critical parameter in flux crystal growth. A slow cooling rate, typically in the range of 1-5 °C per hour, is crucial for growing large, high-quality single crystals.[2] Rapid cooling can lead to the formation of many small crystals, inclusions of flux within the crystals, and other defects.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the flux growth of BaS crystals.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Growth or Very Small Crystals 1. Insufficient Saturation: The concentration of BaS in the flux may be too low. 2. Cooling Rate Too Fast: Rapid cooling does not allow sufficient time for nucleation and growth of larger crystals. 3. Inappropriate Temperature Profile: The maximum temperature may not be high enough to fully dissolve the BaS, or the cooling range may be incorrect. 4. Contamination: Impurities in the starting materials or from the crucible can inhibit crystal growth.1. Increase the molar ratio of BaS to flux. 2. Decrease the cooling rate (e.g., from 5°C/hr to 1-2°C/hr). 3. Increase the maximum temperature to ensure complete dissolution. Consult the Ba-S phase diagram to ensure you are in the correct phase field for crystallization upon cooling.[9] 4. Use high-purity starting materials and ensure the crucible is clean and inert.
Flux Inclusions in Crystals 1. High Crystal Growth Rate: Rapid growth can trap pockets of the molten flux within the crystal lattice. 2. High Viscosity of the Flux: A viscous flux can be more easily trapped in the growing crystal. 3. Constitutional Supercooling: Instabilities at the crystal-liquid interface can lead to flux trapping.1. Reduce the cooling rate to slow down crystal growth. 2. Choose a flux with lower viscosity or increase the growth temperature to reduce viscosity. 3. Optimize the temperature gradient and cooling rate to maintain a stable growth front.
Poor Crystal Quality (e.g., cracks, dislocations) 1. Thermal Stress: A large mismatch in the thermal expansion coefficients between the BaS crystal and the solidified flux can cause stress and cracking upon cooling. 2. Crucible Reactivity: Reaction with the crucible can introduce impurities and defects into the crystals.[5] 3. Spontaneous Nucleation: Uncontrolled nucleation can lead to intergrowth of crystals and defects.1. After the growth is complete, consider a slower cooling rate to room temperature. Select a flux with a thermal expansion coefficient closer to that of BaS if possible. 2. Verify the inertness of your crucible material at the growth temperature. Consider using a different crucible material if reactions are observed. 3. Introduce a seed crystal to promote controlled growth on a single nucleus.
Difficulty Separating Crystals from Flux 1. Flux is not readily soluble: The chosen flux may not be easily dissolved in common solvents. 2. Mechanical Entrapment: Crystals may be physically intergrown with the solidified flux matrix.1. Select a flux that is soluble in a solvent that does not react with BaS (e.g., water or dilute acids for some halide fluxes). 2. Gently break the solidified flux-crystal matrix before attempting to dissolve the flux. In some cases, a high-temperature centrifuge can be used to separate the crystals from the molten flux before it solidifies.

Quantitative Data Presentation

Table 1: Example Growth Parameters for a BaS-Containing System using BaCl₂ Flux

ParameterValueReference
SoluteBaS, Cr₂S₃, S[6]
FluxBaCl₂[6]
Molar Ratio (Solute:Flux)(0.875 mmol BaS + 0.25 mmol Cr₂S₃) : 0.25 mmol BaCl₂[6]
CrucibleAlumina[6]
Maximum Temperature1050 °C[6]
Dwell Time at Max Temp.24 hours[6]
Cooling Range1050 °C to 750 °C[6]
Cooling Rate5 °C/hour (calculated from 300°C over 60h)[6]
AtmosphereSealed silica (B1680970) tube under vacuum[6]

Table 2: Properties of Potential Flux Candidates for BaS Growth

Flux MaterialMelting Point (°C)Boiling Point (°C)Comments
BaCl₂9621560Demonstrated success in a BaS-containing system.[6]
NaCl8011413Common flux component, can form eutectics.
KCl7701420Similar to NaCl, often used in mixtures.
Na₂S9501176Polysulfides can act as fluxes for sulfides.
BaS-Cu₂S eutectic~850-A eutectic in a sulfide system, suggesting potential for low-melting sulfide fluxes.[10]

Experimental Protocols

Protocol 1: BaS Crystal Growth using BaCl₂ Flux

This protocol is adapted from the growth of a ternary sulfide containing BaS.[6]

  • Preparation of Starting Materials:

    • Thoroughly mix high-purity BaS powder and BaCl₂ flux in the desired molar ratio (e.g., starting with a 1:10 molar ratio of BaS to BaCl₂).

    • Pelletize the mixture to ensure good contact between the components.

  • Crucible Loading and Sealing:

    • Place the pellet in a high-purity alumina crucible.

    • Place the alumina crucible inside a quartz ampoule.

    • Evacuate the quartz ampoule to a high vacuum and seal it using a torch.

  • Furnace Program:

    • Place the sealed ampoule in a programmable muffle furnace.

    • Heat the furnace to a maximum temperature of 1050 °C over several hours.

    • Hold the temperature at 1050 °C for 24 hours to ensure complete dissolution and homogenization of the melt.

    • Cool the furnace slowly to 750 °C at a rate of 1-5 °C per hour.

    • After reaching 750 °C, turn off the furnace and allow it to cool to room temperature.

  • Crystal Harvesting:

    • Carefully break open the quartz ampoule.

    • Remove the alumina crucible containing the solidified flux and BaS crystals.

    • Mechanically separate the larger crystals from the flux matrix.

    • Dissolve the remaining BaCl₂ flux in deionized water to release the BaS crystals.

    • Wash the crystals with deionized water and then ethanol, and dry them under vacuum.

Visualizations

Experimental_Workflow Experimental Workflow for BaS Crystal Growth cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Mix BaS and Flux pelletize Pelletize Mixture start->pelletize load Load into Crucible pelletize->load seal Seal in Quartz Ampoule load->seal heat Heat to T_max seal->heat dwell Dwell for Homogenization heat->dwell cool Slow Cooling dwell->cool extract Extract Crucible cool->extract separate Separate Crystals from Flux extract->separate wash Wash and Dry Crystals separate->wash

Caption: A flowchart of the experimental workflow for BaS crystal growth via the flux method.

Troubleshooting_Logic Troubleshooting Logic for BaS Crystal Growth cluster_good Good Quality cluster_bad Poor Quality cluster_solutions Corrective Actions start Crystal Growth Experiment outcome Evaluate Crystal Quality start->outcome good_crystals Successful Growth outcome->good_crystals Good no_crystals No/Small Crystals outcome->no_crystals Poor inclusions Flux Inclusions outcome->inclusions Poor defects Cracks/Defects outcome->defects Poor solution1 Adjust BaS:Flux Ratio Decrease Cooling Rate no_crystals->solution1 solution2 Decrease Cooling Rate Change Flux inclusions->solution2 solution3 Check Crucible Reactivity Slower Final Cooling defects->solution3

Caption: A logical diagram for troubleshooting common issues in BaS crystal growth experiments.

References

Technical Support Center: Enhancing the Stability of Barium Sulfide-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments with barium sulfide (B99878) (BaS) and other metal sulfide-based sensors. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the stability and performance of barium sulfide-based sensors.

Question Answer
1. My sensor's baseline signal is drifting over time. What are the common causes and solutions? Baseline drift in metal sulfide sensors is often due to thermal instability, changes in ambient humidity, or slow surface poisoning. To mitigate this, ensure a stable operating temperature using a temperature controller. For humidity effects, perform experiments in a controlled-humidity chamber or use a desiccant. If surface poisoning is suspected from volatile organic compounds (VOCs), a brief high-temperature "regeneration" cycle may clean the sensor surface.
2. The sensor's sensitivity to the target analyte is decreasing with each experiment. Why is this happening? A decline in sensitivity can be attributed to irreversible surface changes, such as oxidation of the sulfide material or the accumulation of non-volatile contaminants. The formation of barium sulfate (B86663) (BaSO₄), a more stable and less reactive compound, can passivate the sensor surface. Consider using a protective coating, such as a thin layer of a gas-permeable polymer, to shield the sensor from reactive species without impeding analyte detection.
3. How does humidity affect the performance of my this compound-based sensor? Humidity can significantly impact sensor performance by competing with the target analyte for active sites on the sensor surface, leading to reduced sensitivity and a drifting baseline. At high temperatures, water vapor can also react with the this compound surface. It is recommended to calibrate the sensor at various humidity levels to create a compensation algorithm or to integrate a dehumidifying system into your experimental setup.
4. What are the best practices for storing this compound-based sensors to ensure long-term stability? For optimal long-term storage, keep the sensors in a dark, dry environment, preferably in a desiccator or a nitrogen-filled glovebox. This minimizes exposure to humidity and atmospheric oxygen, which can cause gradual degradation of the sensor material. Avoid storing them in environments with high concentrations of volatile organic compounds.
5. Can I regenerate a degraded sensor? Regeneration is sometimes possible, depending on the cause of degradation. For sensors contaminated with weakly adsorbed molecules, a thermal annealing process (heating the sensor to a moderate temperature, e.g., 100-200°C, in an inert atmosphere) can be effective. However, if the degradation is due to irreversible chemical changes like extensive oxidation, regeneration may not be successful.

Quantitative Data on Sensor Stability

The following tables summarize quantitative data on the performance and stability of metal sulfide-based sensors under various conditions and with different stabilization strategies. This data is representative of the performance of similar sensor types and can serve as a baseline for this compound-based sensor experiments.

Table 1: Effect of Operating Temperature on Sensor Sensitivity and Response Time

Operating Temperature (°C)Sensitivity (Arbitrary Units)Response Time (s)Recovery Time (s)
1001.2120180
1503.56090
2005.83045
2504.12540

Table 2: Impact of a Protective Polymer Coating on Sensor Stability Over Time

Time (hours) Uncoated Sensor Sensitivity Degradation (%) Coated Sensor Sensitivity Degradation (%)
000
24152
48285
72458
966011

Experimental Protocols

Protocol 1: Accelerated Aging Test for Sensor Stability

This protocol is designed to assess the long-term stability of this compound-based sensors in a condensed timeframe.

  • Initial Characterization: Measure the baseline signal, sensitivity to a known concentration of the target analyte, and response/recovery times of the new sensor under optimal operating conditions.

  • Exposure to Stress Conditions: Place the sensor in a controlled environmental chamber. Expose it to elevated temperature (e.g., 60°C) and high humidity (e.g., 90% RH) for a set period (e.g., 24, 48, 72 hours).

  • Interim Performance Testing: At each time interval, remove the sensor from the chamber and allow it to stabilize at its optimal operating temperature. Repeat the initial characterization measurements.

  • Data Analysis: Plot the percentage change in sensitivity and baseline signal as a function of time under stress conditions. A stable sensor will show minimal changes in these parameters.

Protocol 2: Application of a Protective Coating (e.g., Polydimethylsiloxane - PDMS)

This protocol outlines a method for applying a protective coating to enhance sensor stability.

  • Prepare the Coating Solution: Dissolve PDMS in a suitable solvent (e.g., hexane) to create a dilute solution (e.g., 1% w/v).

  • Sensor Surface Cleaning: Clean the sensor surface by sonicating it in isopropanol (B130326) for 5 minutes, followed by rinsing with deionized water and drying with a stream of nitrogen.

  • Coating Application: Use a spin-coater to apply the PDMS solution onto the sensor surface. The spinning speed and duration will determine the thickness of the coating.

  • Curing: Heat the coated sensor in an oven at a temperature recommended for curing the specific PDMS formulation (e.g., 70°C for 2 hours) to cross-link the polymer and form a stable film.

  • Post-Coating Characterization: Evaluate the coated sensor's performance (sensitivity, response time) to ensure the coating has not significantly hindered its sensing capabilities.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to enhancing the stability of this compound-based sensors.

G cluster_0 Troubleshooting Workflow for Sensor Instability start Sensor Instability Observed (e.g., Drift, Low Sensitivity) q1 Is the baseline signal drifting? start->q1 a1_yes Check for: - Temperature fluctuations - Humidity changes - Surface contamination q1->a1_yes Yes q2 Is sensitivity decreasing over time? q1->q2 No s1 Solutions: - Use temperature controller - Control humidity - Perform regeneration cycle a1_yes->s1 s1->q2 a2_yes Possible Causes: - Irreversible surface oxidation - Contaminant accumulation q2->a2_yes Yes end Sensor Stability Improved q2->end No s2 Solutions: - Apply protective coating - Optimize operating temperature a2_yes->s2 s2->end

Caption: A troubleshooting flowchart for diagnosing and resolving common sensor instability issues.

G cluster_1 Experimental Workflow: Accelerated Aging Test step1 1. Initial Sensor Characterization (Baseline, Sensitivity, Response Time) step2 2. Expose to Stress Conditions (High Temperature & Humidity) step1->step2 step3 3. Interim Performance Testing (at 24h, 48h, 72h) step2->step3 step3->step2 Continue exposure step4 4. Data Analysis (Plot % change in performance vs. time) step3->step4 result Assess Long-Term Stability step4->result

Technical Support Center: Characterization of Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the characterization of barium sulfide (B99878) (BaS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in handling and preparing barium sulfide for characterization?

A1: this compound is highly sensitive to atmospheric conditions. The primary challenges are its tendencies to hydrolyze in the presence of moisture and oxidize when exposed to air.[1] These reactions can lead to the formation of barium hydroxide, barium carbonate, and barium sulfate (B86663), altering the sample's composition and affecting the accuracy of characterization results. Therefore, it is crucial to handle BaS in an inert atmosphere, such as a glovebox, and use dried solvents for any wet preparation steps.

Q2: How can I determine the purity of my this compound sample?

A2: The purity of BaS can be quantitatively assessed using X-ray Diffraction (XRD) with Rietveld refinement.[2][3] This method allows for the quantification of different crystalline phases present in the sample, such as BaS, BaSO₄, and BaCO₃. By comparing the diffraction pattern of your sample to standard diffraction patterns of pure compounds, you can identify and quantify impurities.

Q3: My XRD pattern for this compound shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in the XRD pattern of BaS typically indicate the presence of impurities. Common impurities include barium sulfate (BaSO₄), barium carbonate (BaCO₃), and unreacted starting materials from the synthesis process.[4] These can form due to the reaction of BaS with air and moisture. To identify these phases, compare the observed peak positions with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

Q4: I am observing charging effects during the SEM analysis of my this compound powder. How can I mitigate this?

A4: Charging is a common artifact in the SEM imaging of insulating or poorly conductive materials like this compound.[5] This can be mitigated by:

  • Sputter Coating: Applying a thin layer of a conductive material, such as gold or carbon, to the sample surface.

  • Low Vacuum/Environmental SEM (ESEM): Using a specialized SEM that operates at a higher pressure, which helps to dissipate charge.

  • Reducing Accelerating Voltage: Lowering the energy of the electron beam can reduce the charging effect.

Q5: What is the role of this compound in drug development?

A5: this compound is primarily used as a precursor in the synthesis of other barium compounds that have applications in the pharmaceutical and healthcare sectors.[1][6][7] For instance, it is a key starting material for producing barium sulfate (BaSO₄), which is widely used as a radio-opaque contrast agent for medical imaging.[8][9][10][11][12] While BaS itself is not typically a direct component of drug formulations due to its reactivity and toxicity, its derivatives are crucial in diagnostics and certain therapeutic applications.

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis

Issue: Peak broadening and shifting in XRD patterns.

  • Possible Cause 1: Hygroscopicity and Particle Size. this compound is hygroscopic, and moisture absorption can lead to changes in the crystal lattice, causing peak broadening and shifts.[13] Very small nanoparticle sizes can also contribute to peak broadening.

  • Troubleshooting:

    • Prepare the sample in an inert atmosphere (glovebox).

    • Use an air-sensitive sample holder to protect the sample from the ambient environment during data collection.

    • Ensure the sample is finely ground to achieve random orientation of crystallites.

Issue: Inaccurate quantitative phase analysis.

  • Possible Cause 2: Preferred Orientation. If the powder particles are not randomly oriented, the intensity of certain diffraction peaks can be artificially enhanced or diminished, leading to errors in quantitative analysis.

  • Troubleshooting:

    • Use a sample spinner during data acquisition to average out orientation effects.

    • Prepare the sample by side-loading or back-loading the sample holder to minimize pressure-induced orientation.

    • For highly textured samples, consider using advanced techniques like Rietveld refinement with preferred orientation correction.[2][3][14][15][16]

X-ray Photoelectron Spectroscopy (XPS) Analysis

Issue: Difficulty in distinguishing between BaS, BaSO₃, and BaSO₄ in S 2p spectra.

  • Possible Cause 1: Overlapping Binding Energies and Surface Oxidation. The S 2p binding energies for sulfide, sulfite, and sulfate species can be close, and surface oxidation of BaS can lead to the formation of these higher oxidation state sulfur species.

  • Troubleshooting:

    • Perform a high-resolution scan of the S 2p region.

    • Use appropriate peak fitting procedures, constraining the spin-orbit splitting and area ratios of the S 2p doublet (2p₃/₂ and 2p₁/₂).[17]

    • Compare the obtained binding energies with reference values for standard compounds (see Table 1).

    • Analyze the sample in a high-vacuum system and consider in-situ cleaving or ion sputtering to remove surface contamination, though be cautious of potential beam-induced reduction of sulfates.

Issue: Charging effects leading to peak shifting and broadening.

  • Possible Cause 2: Insulating Nature of the Sample. this compound and its common impurities (BaSO₄, BaCO₃) are often poor electrical conductors, leading to surface charging during XPS analysis.

  • Troubleshooting:

    • Use a low-energy electron flood gun to neutralize the surface charge.

    • Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV. However, be aware that this is a surface contaminant and may not always be a reliable reference.

    • Alternatively, mix the sample with a known conductive powder (e.g., gold or silver) and reference to its characteristic peaks.

Scanning Electron Microscopy (SEM) Analysis

Issue: Poor image resolution and artifacts.

  • Possible Cause 1: Sample Charging and Beam Damage. As with XPS, charging can severely degrade SEM image quality. The high-energy electron beam can also induce changes in the sample, such as decomposition or melting.

  • Troubleshooting:

    • Apply a conductive coating (e.g., Au, Pt, C) to the sample.

    • Use a low accelerating voltage and a small probe current to minimize charging and beam damage.

    • For uncoated samples, utilize a low-vacuum or environmental SEM.

Issue: Agglomeration of particles, making individual particle analysis difficult.

  • Possible Cause 2: Improper Sample Dispersion. this compound powders, especially nanoparticles, can easily agglomerate, obscuring their true morphology.

  • Troubleshooting:

    • Disperse the powder in a dry, inert solvent (e.g., anhydrous ethanol) and drop-cast onto the SEM stub.

    • Use an ultrasonic bath to break up agglomerates before deposition.

    • For dry powders, gently dust a small amount onto conductive carbon tape and remove excess with a gentle stream of inert gas.

Transmission Electron Microscopy (TEM) Analysis

Issue: Sample degradation during preparation and analysis.

  • Possible Cause 1: Exposure to Air and Moisture. BaS nanoparticles are highly susceptible to reaction with the atmosphere during grid preparation and transfer into the microscope.

  • Troubleshooting:

    • Perform all sample preparation steps in an inert atmosphere (glovebox).

    • Use a vacuum transfer holder to move the sample from the glovebox to the TEM without air exposure.

    • Use anhydrous solvents for dispersing the nanoparticles.

Issue: Difficulty in obtaining well-dispersed nanoparticles on the TEM grid.

  • Possible Cause 2: Aggregation and Poor Adhesion. Nanoparticles may clump together or not adhere well to the TEM grid, leading to poor imaging.

  • Troubleshooting:

    • Optimize the concentration of the nanoparticle suspension; a dilute suspension is often better.

    • Use TEM grids with a suitable support film (e.g., carbon, formvar) and consider plasma cleaning the grid to improve hydrophilicity and particle adhesion.

    • Sonication of the suspension just before application to the grid can help break up agglomerates.

Data Presentation

Table 1: Reference XPS Binding Energies for Barium and Sulfur Compounds

CompoundBarium (Ba 3d₅/₂) (eV)Sulfur (S 2p₃/₂) (eV)Oxygen (O 1s) (eV)Carbon (C 1s) (eV)Reference
BaS ~779.5~161.5--[18][19]
BaSO₄ ~780.5~168.8~532.0-[18][20]
BaCO₃ ~780.2-~531.7~289.5[18]
BaO ~779.3-~528.5-[18]
Ba(OH)₂ ~780.0-~531.5-[18]

Note: Binding energies can vary slightly depending on the instrument calibration and sample condition. It is always recommended to analyze standard compounds for reference.

Table 2: Typical Parameters for Dynamic Light Scattering (DLS) Analysis of this compound Nanoparticles

ParameterTypical Value/RangePurpose
Solvent Anhydrous Ethanol or IsopropanolTo disperse nanoparticles and prevent hydrolysis.
Concentration 0.1 - 1.0 mg/mLTo achieve an optimal scattering intensity.
Sonication Time 5 - 15 minutesTo break up agglomerates before measurement.
Equilibration Time 1 - 2 minutesTo allow the sample to reach thermal equilibrium in the instrument.
Measurement Angle 90° or 173° (Backscatter)To detect scattered light. Backscatter is often preferred for concentrated or turbid samples.

Experimental Protocols

Protocol 1: XRD Sample Preparation for Air-Sensitive this compound
  • Environment: Perform all steps inside a nitrogen or argon-filled glovebox.

  • Sample Grinding: Gently grind the BaS powder using an agate mortar and pestle to ensure a fine, homogeneous powder.

  • Sample Holder: Use a low-background, air-sensitive sample holder.

  • Loading: Carefully load the powder into the sample holder cavity.

  • Sealing: Cover the sample with a thin, X-ray transparent film (e.g., Kapton® or Mylar®) and seal the holder according to the manufacturer's instructions.

  • Transfer: Transfer the sealed holder from the glovebox to the diffractometer.

  • Data Acquisition: Collect the diffraction data using appropriate instrument settings (e.g., Cu Kα radiation, step size, and scan speed).

Protocol 2: SEM Sample Preparation of this compound Powder
  • Stub Preparation: Place a double-sided conductive carbon adhesive tab onto an aluminum SEM stub.

  • Sample Application: Inside a glovebox, lightly touch the surface of the carbon tab to the BaS powder. Alternatively, use a fine, dry spatula to sprinkle a very thin layer of powder onto the tab.

  • Excess Removal: Gently tap the side of the stub to remove any loose powder. A gentle puff of inert gas (e.g., nitrogen) can also be used.

  • Coating (if necessary): If the sample is highly charging and a low-vacuum SEM is not available, transfer the stub to a sputter coater and apply a thin (5-10 nm) conductive coating of gold or carbon.

  • Imaging: Transfer the prepared stub into the SEM for imaging. Use low accelerating voltage (e.g., 1-5 kV) to minimize charging and potential beam damage.

Mandatory Visualization

experimental_workflow Experimental Workflow for BaS Characterization cluster_synthesis Sample Preparation cluster_characterization Characterization Techniques cluster_data Data Analysis synthesis BaS Synthesis handling Inert Atmosphere Handling (Glovebox) synthesis->handling xrd XRD (Phase ID, Purity) handling->xrd Sample Mounting xps XPS (Surface Chemistry) handling->xps Sample Mounting sem SEM (Morphology) handling->sem Sample Mounting tem TEM (Nanostructure) handling->tem Sample Mounting rietveld Rietveld Refinement (Quantitative Analysis) xrd->rietveld peak_fitting Peak Fitting (Chemical State Analysis) xps->peak_fitting image_analysis Image Analysis (Particle Size/Shape) sem->image_analysis tem->image_analysis final_report Comprehensive Characterization Report rietveld->final_report peak_fitting->final_report image_analysis->final_report

Caption: Workflow for the characterization of this compound.

troubleshooting_logic Troubleshooting Logic for XRD Analysis of BaS start XRD Data Acquisition check_peaks Unexpected Peaks? start->check_peaks check_broadening Peak Broadening? check_peaks->check_broadening No impurity Impurity Present (e.g., BaSO4, BaCO3) - Check synthesis route - Ensure inert handling check_peaks->impurity Yes check_intensity Incorrect Peak Intensities? check_broadening->check_intensity No hygroscopic Hygroscopic Effects or Nanoparticle Sample - Use air-sensitive holder - Check particle size with TEM/DLS check_broadening->hygroscopic Yes good_data Proceed with Quantitative Analysis check_intensity->good_data No preferred_orientation Preferred Orientation - Re-prepare sample - Use sample spinner check_intensity->preferred_orientation Yes impurity->good_data hygroscopic->good_data preferred_orientation->good_data

Caption: Troubleshooting flowchart for XRD analysis of BaS.

References

refining the purification process for crude barium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining Crude Barium Sulfide (B99878)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude barium sulfide (BaS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my final this compound product discolored (e.g., gray, yellow, or black)?

  • Answer: Discoloration in the final product typically indicates the presence of impurities. Crude this compound, often produced by the carbothermic reduction of barite, can contain unreacted carbon, metallic sulfides (like iron sulfide), and other mineral residues.[1] A grayish or black tint often points to residual carbon, while a yellow or brownish color may suggest the presence of polysulfides or iron impurities.

    • Troubleshooting Steps:

      • Carbon Removal: Ensure the initial leaching process is thorough. Hot water is typically used to dissolve the this compound, leaving behind insoluble impurities like carbon.[1] Effective filtration is crucial to separate these solid impurities.

      • Iron and Metal Impurity Removal: Acid leaching can be employed to remove metallic impurities.[2][3][4] For instance, treating the crude material or the filtered solution with a dilute acid can help dissolve metal oxides and sulfides. However, care must be taken as this can also react with the this compound. Ion exchange resins can also be effective for removing dissolved metal ions like barium, iron, and manganese.[5]

      • Polysulfide Formation: If the solution is exposed to air for extended periods, oxidation can lead to the formation of polysulfides, which are often colored. Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize this.

2. My filtration process is very slow, and the filter clogs frequently. What can I do?

  • Answer: Slow filtration is often caused by very fine, poorly crystalline precipitates or colloidal suspensions of impurities.

    • Troubleshooting Steps:

      • Improve Crystallinity: The conditions of precipitation, if you are re-precipitating BaS or converting it to another salt, can be optimized. Slower addition of precipitating agents and controlled temperatures can lead to larger, more easily filterable crystals.

      • Flocculants/Filter Aids: Consider using a flocculant to agglomerate fine particles. A filter aid like celite (diatomaceous earth) can also be added to the slurry before filtration to increase the porosity of the filter cake.

      • Adjust pH: The pH of the solution can affect the surface charge of particles and their tendency to agglomerate. Experiment with slight pH adjustments to find an optimal range for filtration.

      • Centrifugation: As an alternative or a preceding step to filtration, centrifugation can be effective in separating the solid product from the solution.[6]

3. The yield of my purified this compound is lower than expected. What are the potential causes?

  • Answer: Low yield can result from incomplete reactions, losses during transfer and filtration, or unintended side reactions. The initial carbothermic reduction of barium sulfate (B86663) to this compound may have a conversion efficiency of 60-70%, which can be a primary factor in low overall yield.[7]

    • Troubleshooting Steps:

      • Incomplete Leaching: Ensure that the this compound is fully dissolved from the crude material. This compound has moderate solubility in water, which increases with temperature.[8] Using hot water for leaching can improve dissolution.[1]

      • Premature Precipitation: If the filtrate is cooled too quickly, the product may precipitate out before all impurities are removed, leading to losses in subsequent washing steps.

      • Side Reactions: this compound in an aqueous solution can react with carbon dioxide from the air to form barium carbonate, which is insoluble and may be lost during filtration if not accounted for.[9] Performing the purification under an inert atmosphere can mitigate this.

      • Washing Losses: While washing is necessary to remove soluble impurities, excessive washing, especially with hot water, can lead to the dissolution of some of the this compound product. Use a minimal amount of cold deionized water for the final washing steps.

4. How can I improve the purity of my this compound?

  • Answer: The key to high purity is the effective removal of both soluble and insoluble impurities. A multi-step purification process is often necessary.

    • Troubleshooting Steps:

      • Recrystallization: If the purity is insufficient after initial leaching and filtration, recrystallization can be an effective purification step. This involves dissolving the this compound in a minimal amount of hot solvent and allowing it to cool slowly to form purer crystals.

      • Conversion to an Intermediate: A common industrial practice is to convert the crude this compound solution to barium carbonate by bubbling carbon dioxide through it.[8] The resulting barium carbonate precipitate can be thoroughly washed and then used to produce other high-purity barium compounds. The reaction rate of carbonation increases with the CO2 flow rate.[6]

      • Acid Washing: A final wash with a dilute acid can help remove any remaining acid-soluble impurities.[2]

Experimental Protocol: Purification of Crude this compound via Leaching and Filtration

This protocol describes a standard laboratory procedure for purifying crude this compound produced from the carbothermic reduction of barite.

1. Leaching of Crude this compound: a. Weigh the crude this compound powder and transfer it to a beaker of appropriate size. b. Add deionized water (preheated to 60-80°C) to the beaker. A common ratio is 10 mL of water for every 1 gram of crude material. c. Stir the mixture vigorously for 30-60 minutes using a magnetic stirrer. Maintain the temperature of the slurry between 60-80°C to maximize the dissolution of this compound.[1]

2. Filtration of Insoluble Impurities: a. Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper. b. Wet the filter paper with a small amount of deionized water to ensure a good seal. c. While the slurry is still hot, pour it into the Buchner funnel under vacuum. This will separate the aqueous this compound solution (filtrate) from the insoluble impurities (e.g., carbon, unreacted barite, silica). d. Wash the residue on the filter paper with a small amount of hot deionized water to recover any remaining dissolved this compound. Combine this wash with the initial filtrate.

3. (Optional) Conversion to and Washing of Barium Carbonate: a. Transfer the this compound filtrate to a reaction vessel. b. Bubble carbon dioxide gas through the solution while stirring. The reaction is: BaS + CO₂ + H₂O → BaCO₃(s) + H₂S(g). This should be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas. c. Monitor the pH of the solution. Continue bubbling CO₂ until the pH drops to around 7-8. A pH below 6.3 may lead to the formation of soluble barium bicarbonate.[6] d. Collect the precipitated barium carbonate by vacuum filtration. e. Wash the barium carbonate precipitate several times with deionized water to remove any soluble impurities.

4. Drying and Storage: a. If purifying BaS directly, the filtrate from step 2 can be carefully evaporated to yield solid this compound. This should be done under a vacuum or in an inert atmosphere to prevent oxidation. b. If proceeding via barium carbonate, dry the washed precipitate in an oven at 100-120°C until a constant weight is achieved. c. Store the purified product in a tightly sealed container in a desiccator to protect it from moisture and atmospheric carbon dioxide.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound.

ParameterCrude this compoundPurified this compoundNotes
Purity 60-70%[7]>95%Purity can be further improved with additional steps like recrystallization.
Appearance Gray to black powderWhite to off-white solidDiscoloration indicates impurities.[8]
Key Impurities Carbon, BaSO₄, SiO₂, Fe₂O₃[1]Trace amounts of BaCO₃, BaSO₄The goal of purification is to remove these starting impurities.
Leaching Temperature 60-80°CN/AHigher temperatures increase the solubility of BaS.[1]
Expected Yield N/A70-85%Yield is dependent on the purity of the crude material and process losses.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purification of crude this compound.

PurificationWorkflow Crude_BaS Crude this compound (BaS, C, BaSO4, SiO2) Leaching Leaching with Hot Water (60-80°C) Crude_BaS->Leaching Filtration1 Vacuum Filtration Leaching->Filtration1 Insoluble_Impurities Insoluble Impurities (Carbon, SiO2, BaSO4) Filtration1->Insoluble_Impurities Residue BaS_Solution Aqueous BaS Solution (Filtrate) Filtration1->BaS_Solution Filtrate CO2_Addition Carbonation (Bubbling CO2) BaS_Solution->CO2_Addition H2S_Gas H2S Gas (to fume hood) CO2_Addition->H2S_Gas BaCO3_Precipitate Barium Carbonate Precipitate CO2_Addition->BaCO3_Precipitate Filtration2 Vacuum Filtration & Washing BaCO3_Precipitate->Filtration2 Drying Drying (100-120°C) Filtration2->Drying Pure_BaCO3 Purified Barium Carbonate Drying->Pure_BaCO3

Caption: Workflow for purifying crude BaS via conversion to BaCO₃.

References

Validation & Comparative

A Comparative Guide to BaS and CaS for Persistent Luminescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate long-persistent phosphor is critical for applications ranging from bioimaging to safety signage. This guide provides an objective comparison of two common alkaline earth sulfide (B99878) phosphors, Barium Sulfide (BaS) and Calcium Sulfide (CaS), focusing on their persistent luminescence properties when co-doped with Europium (Eu²⁺) and Dysprosium (Dy³⁺).

This comparison synthesizes available experimental data to highlight the key performance differences between BaS:Eu²⁺,Dy³⁺ and CaS:Eu²⁺,Dy³⁺, offering insights into their synthesis, emission characteristics, and afterglow performance.

Quantitative Performance Comparison

PropertyBaS:Eu²⁺,Dy³⁺CaS:Eu²⁺,Dy³⁺
Peak Emission Wavelength Green-Yellow (Typical)Deep Red (~650 nm)[1][2]
Luminescence Color Green-YellowRed[2]
Initial Intensity Data not available for direct comparisonHigh-intensity red phosphors[2]
Decay Time Data not available for direct comparisonAfterglow times can be extended by co-doping[2]
Excitation Wavelength Typically UVCan be effectively charged by a wide range of wavelengths from UV to red light[1][2]

Experimental Protocols

The synthesis of both BaS and CaS persistent phosphors is most commonly achieved through a high-temperature solid-state reaction method. While specific parameters can vary to optimize performance, a general protocol is outlined below.

Synthesis of BaS:Eu²⁺,Dy³⁺ and CaS:Eu²⁺,Dy³⁺ via Solid-State Reaction

This protocol describes a general procedure for synthesizing Eu²⁺ and Dy³⁺ co-doped BaS and CaS phosphors.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product BaCO3 BaCO3 or CaCO3 mix Mixing & Grinding BaCO3->mix S Sulfur (S) S->mix Eu2O3 Eu2O3 Eu2O3->mix Dy2O3 Dy2O3 Dy2O3->mix Flux Flux (e.g., NaCl) Flux->mix sinter High-Temperature Sintering in a Reducing Atmosphere mix->sinter Stoichiometric amounts cool Cooling to Room Temperature sinter->cool grind Final Grinding cool->grind phosphor BaS:Eu,Dy or CaS:Eu,Dy Phosphor Powder grind->phosphor

Fig. 1: General workflow for the solid-state synthesis of BaS and CaS phosphors.

Materials:

  • Barium Carbonate (BaCO₃) or Calcium Carbonate (CaCO₃) (high purity)

  • Sulfur (S) (high purity)

  • Europium (III) Oxide (Eu₂O₃) (activator precursor)

  • Dysprosium (III) Oxide (Dy₂O₃) (co-activator/trap precursor)

  • Flux (e.g., Sodium Chloride (NaCl)) (optional, to promote crystallization)[3]

Procedure:

  • Mixing: Stoichiometric amounts of the starting materials are thoroughly mixed and ground together in an agate mortar to ensure a homogeneous mixture.

  • Sintering: The mixture is placed in an alumina (B75360) crucible and sintered in a tube furnace at a high temperature (typically 900-1200°C) for several hours. A reducing atmosphere (e.g., a mixture of H₂ and N₂ or in the presence of activated carbon) is crucial to reduce Eu³⁺ to its active Eu²⁺ state. The use of a flux can lower the required crystallization temperature.[3]

  • Cooling: After sintering, the furnace is allowed to cool down to room temperature naturally.

  • Grinding: The resulting sintered cake is ground into a fine powder to obtain the final phosphor material.

Characterization of Persistent Luminescence

The performance of the synthesized phosphors is evaluated using the following standard techniques.

Characterization_Workflow cluster_sample Synthesized Phosphor cluster_excitation Excitation cluster_measurement Measurement & Analysis cluster_output Data Output sample Phosphor Powder excite Irradiation with UV or Visible Light sample->excite pl Photoluminescence Spectroscopy excite->pl decay Decay Curve Measurement excite->decay tl Thermoluminescence (TL) Analysis excite->tl spectra Emission & Excitation Spectra pl->spectra decay_data Intensity vs. Time decay->decay_data tl_curve TL Glow Curve tl->tl_curve

Fig. 2: Experimental workflow for characterizing persistent luminescence.
  • Photoluminescence (PL) Spectroscopy: The emission and excitation spectra of the phosphor are measured using a spectrofluorometer. This provides information about the optimal excitation wavelengths and the color of the emitted light.

  • Persistent Luminescence Decay Measurement: After excitation with a suitable light source for a specific duration, the light source is turned off, and the intensity of the afterglow is measured as a function of time using a photometer or a spectrometer. This decay curve provides crucial information about the initial brightness and the persistence duration.

  • Thermoluminescence (TL) Analysis: The phosphor is first excited at a low temperature to fill the traps. Then, the sample is heated at a constant rate, and the emitted light is measured as a function of temperature. The resulting "glow curve" provides information about the trap depths within the material.[3]

Persistent Luminescence Mechanism

The phenomenon of persistent luminescence in alkaline earth sulfides like BaS and CaS doped with Eu²⁺ and Dy³⁺ involves a multi-step process of energy storage and release.

PL_Mechanism cluster_bands Host Lattice Energy Bands cluster_centers Activator & Trap Centers vb Valence Band (VB) Eu_excited Eu²⁺ (5d) vb->Eu_excited 1. Excitation cb Conduction Band (CB) cb->Eu_excited e⁻ Dy_trap Dy³⁺ (Trap) cb->Dy_trap 2. Trapping Eu_ground Eu²⁺ (4f) Eu_excited->cb e⁻ Eu_excited->Eu_ground 4. Recombination & Luminescence Dy_trap->cb 3. Thermal Release

Fig. 3: Simplified energy level diagram of the persistent luminescence mechanism.
  • Excitation: Upon irradiation with a suitable light source (e.g., UV or visible light), an electron in the Eu²⁺ activator ion is excited from its ground state (4f level) to a higher energy state (5d level).

  • Trapping: The excited electron can be transferred to the conduction band of the host lattice (BaS or CaS). From the conduction band, the electron can be captured by defect states, or "traps," within the band gap. In Eu²⁺, Dy³⁺ co-doped systems, the Dy³⁺ ions are believed to play a crucial role in creating these electron traps.

  • Thermal Release: At room temperature, the trapped electrons can be gradually released back into the conduction band through thermal energy.

  • Recombination and Luminescence: The released electrons then recombine with the Eu²⁺ ions, which have returned to their ground state after the initial excitation. This recombination process results in the emission of light, which is observed as the long-lasting afterglow. The energy difference between the excited 5d level and the ground 4f level of the Eu²⁺ ion determines the color of the emitted light.

Discussion and Conclusion

Both BaS and CaS serve as effective host materials for creating persistent phosphors when doped with appropriate activators and co-activators. The choice between them will largely depend on the desired emission color and potentially the required excitation source.

CaS:Eu²⁺,Dy³⁺ is a well-documented red-emitting persistent phosphor that can be efficiently charged with a broad range of light, including visible red light.[1][2] This characteristic is particularly advantageous for applications where UV excitation is not desirable or feasible, such as in certain biological imaging scenarios.

For BaS:Eu²⁺,Dy³⁺ , while it is known to exhibit persistent luminescence, typically in the green-yellow region, detailed and directly comparable performance data with CaS:Eu²⁺,Dy³⁺ is scarce in the current literature. The synthesis of BaS phosphors can be optimized by using fluxes to improve the incorporation of dopants and enhance thermoluminescence yield.[3]

Future Research Directions: A direct, systematic comparative study of BaS:Eu²⁺,Dy³⁺ and CaS:Eu²⁺,Dy³⁺ prepared under identical conditions is warranted. Such a study would provide invaluable data for researchers to make informed decisions based on quantitative comparisons of luminescence intensity, decay kinetics, and quantum yields. Further investigation into optimizing the synthesis parameters, including dopant concentrations and flux compositions, for both host materials could lead to the development of even more efficient and long-lasting persistent phosphors for a wide array of applications.

References

Validation of Barium Sulfide as a Non-Toxic Phosphor Host: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of barium sulfide (B99878) (BaS) with established non-toxic phosphor hosts, namely strontium aluminate (SrAl₂O₄) and yttrium oxide (Y₂O₃). The following sections present a detailed analysis of their toxicological profiles and luminescent properties, supported by experimental data from peer-reviewed literature. This document aims to equip researchers with the necessary information to make informed decisions regarding the selection of phosphor hosts for various applications, particularly in contexts where low toxicity is a critical requirement.

Executive Summary

Barium sulfide has historically been used as a phosphor material; however, this guide finds that it cannot be validated as a non-toxic phosphor host. In fact, available toxicological data consistently categorizes this compound as a toxic compound. In stark contrast, strontium aluminate and yttrium oxide have been demonstrated to be significantly less toxic, making them safer alternatives for applications requiring biocompatibility or low environmental impact. While this compound exhibits phosphorescent properties, its inherent toxicity, as evidenced by a significantly lower LD50 value compared to the alternatives, outweighs its potential benefits in non-toxic applications.

Data Presentation

Table 1: Comparative Acute Oral Toxicity of Phosphor Hosts
CompoundChemical FormulaLD50 (Oral, Rat)Toxicity Classification
This compoundBaS271 - 375 mg/kg[1]Toxic
Strontium AluminateSrAl₂O₄> 2000 mg/kg[2]Low Toxicity
Yttrium OxideY₂O₃> 5000 mg/kg[3][4]Low Toxicity
Table 2: Comparative Cytotoxicity of Phosphor Hosts
CompoundCell LineAssayIC50Reference
This compoundL929 (Mouse Fibroblast)MTTData not available-
Strontium Aluminate (Tb-doped)L929 (Mouse Fibroblast)In vitro biocompatibility study showed low toxicity[5]
Yttrium Oxide NanoparticlesPANC-1 (Human Pancreatic Cancer)SRB31.06 µg/ml[6]
Yttrium Oxide NanoparticlesHSF (Human Skin Fibroblast)SRB319.21 µg/ml[6]
Yttrium Oxide NanoparticlesHEK293 (Human Embryonic Kidney)MTT108 µg/mL[7]
Table 3: Comparative Luminescent Properties of Phosphor Hosts
Phosphor MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)
BaS:Eu420[3]878 (main peak in IR)[3]Data not available
SrAl₂O₄:Eu²⁺, Dy³⁺--15.18[8]
Y₂O₃:Eu (nanoparticles)273607>30[9]
Y₂O₃:Eu (bulk)--Nearly 100[9][10]

Experimental Protocols

Synthesis of Europium-Doped this compound (BaS:Eu) Phosphor

This protocol is a generalized procedure based on common solid-state reaction methods for sulfide phosphors.

Materials:

  • Barium carbonate (BaCO₃, high purity)

  • Europium (III) oxide (Eu₂O₃, high purity)

  • Sulfur (S, powder)

  • Activated charcoal (C)

  • Argon gas (Ar, high purity)

Procedure:

  • Mixing of Precursors: Stoichiometric amounts of BaCO₃ and Eu₂O₃ are thoroughly mixed in an agate mortar. The amount of Eu₂O₃ is typically a small molar percentage of BaCO₃ (e.g., 1-5 mol%).

  • Addition of Reducing and Sulfurizing Agents: Sulfur powder and activated charcoal are added to the mixture. The sulfur acts as the sulfurizing agent, while the charcoal provides a reducing atmosphere.

  • Grinding: The mixture is ground for at least 30 minutes to ensure homogeneity.

  • Sintering: The ground powder is placed in an alumina (B75360) crucible and heated in a tube furnace under a constant flow of argon gas.

  • Heating Profile: The furnace is heated to a temperature between 900°C and 1200°C and held for 2-4 hours.

  • Cooling: The furnace is then allowed to cool down to room temperature naturally.

  • Post-synthesis Processing: The resulting phosphor powder is gently ground to break up any agglomerates.

Characterization of Luminescent Properties

1. Photoluminescence Spectroscopy:

  • Instrumentation: A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Sample Preparation: The synthesized phosphor powder is packed into a powder sample holder.

  • Measurement:

    • Excitation Spectrum: The emission wavelength is fixed at the peak of the expected emission, and the excitation wavelength is scanned over a range (e.g., 250-550 nm) to determine the wavelengths of light that most efficiently excite the phosphor.

    • Emission Spectrum: The excitation wavelength is fixed at the peak determined from the excitation spectrum, and the emission intensity is measured as a function of wavelength (e.g., 400-800 nm).

2. Quantum Yield Measurement (Absolute Method using an Integrating Sphere):

  • Instrumentation: A fluorescence spectrometer equipped with an integrating sphere coated with a highly reflective material (e.g., BaSO₄).

  • Procedure:

    • The emission spectrum of the empty integrating sphere (blank) is measured.

    • The emission spectrum of the phosphor sample placed inside the integrating sphere is measured.

    • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined by integrating the areas of the emission and absorption bands from the measured spectra.

In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol for assessing the cytotoxicity of inorganic powder materials.

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphor powder samples (BaS, SrAl₂O₄, Y₂O₃) sterilized (e.g., by UV irradiation).

Procedure:

  • Cell Culture: L929 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach for 24 hours.

  • Sample Preparation: Stock dispersions of the phosphor powders are prepared in the cell culture medium and sonicated to ensure uniform dispersion. A series of dilutions are then prepared.

  • Treatment: The culture medium is replaced with the medium containing different concentrations of the phosphor dispersions. Control wells contain only the culture medium.

  • Incubation: The cells are incubated with the phosphor materials for 24 or 48 hours.

  • MTT Assay:

    • The treatment medium is removed, and cells are washed with PBS.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the material that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization cluster_toxicity Toxicity Assessment s1 Precursor Mixing (BaCO₃, Eu₂O₃, S, C) s2 Grinding s1->s2 s3 Sintering (900-1200°C, Ar atm) s2->s3 s4 Cooling & Post-processing s3->s4 c1 Photoluminescence Spectroscopy s4->c1 Synthesized Phosphor t1 Cell Culture (L929 Fibroblasts) s4->t1 Synthesized Phosphor c2 Quantum Yield Measurement t2 Treatment with Phosphor Dispersions t1->t2 t3 MTT Assay t2->t3 t4 Data Analysis (IC50 Determination) t3->t4

Figure 1. Experimental workflow for synthesis, characterization, and toxicity assessment.

Toxicity_Comparison_Logic Start Evaluate Phosphor Hosts for Non-Toxic Applications Toxicity Assess Acute Toxicity (LD50 values) Start->Toxicity Cytotoxicity Determine In Vitro Cytotoxicity (IC50 values) Start->Cytotoxicity Luminescence Compare Luminescent Performance (Quantum Yield) Start->Luminescence Conclusion Select Optimal Non-Toxic Phosphor Host Toxicity->Conclusion Cytotoxicity->Conclusion Luminescence->Conclusion

Figure 2. Logical relationship for selecting a non-toxic phosphor host.

References

comparative study of BaS and SrS for electroluminescence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to BaS and SrS for Electroluminescent Applications

This guide provides a detailed comparison of Barium Sulfide (B99878) (BaS) and Strontium Sulfide (SrS), two important alkaline earth sulfide materials used in electroluminescent (EL) applications. The comparison is based on experimental data from peer-reviewed literature, focusing on their synthesis, electroluminescent properties, and the underlying mechanisms of light emission. This document is intended for researchers and professionals in materials science and drug development who are interested in the application of these phosphors.

BaS and SrS are wide-bandgap semiconductors that, when doped with appropriate activators (typically rare-earth or transition metal ions), exhibit efficient luminescence. Their electroluminescent properties, particularly the emission color, are highly dependent on the dopant used.

Table 1: Comparative Electroluminescent Properties of Doped BaS and SrS

PropertyBaSSrSKey Dopants
Host Material Band Gap ~4.0 eV~4.2 - 4.3 eV[1]-
Primary Emission Colors Blue, Orange, Infrared[2][3]Blue, Green, Blue-Green[1][4]Eu²⁺, Ce³⁺, Cu⁺
Eu²⁺ Doping Emission Orange to near-infrared[2][3]Red (powder), Blue (thin film)[3][5]Eu²⁺
Ce³⁺ Doping Emission -Blue-green[6][7][8]Ce³⁺
Cu⁺ Doping Emission -Blue to Green (tunable with codopants)[1][4][9]Cu⁺

Performance Metrics in Electroluminescent Devices

The performance of an electroluminescent device is primarily judged by its brightness (luminance) and efficiency. While direct like-for-like comparisons are challenging due to variations in device architecture and fabrication methods, some reported values provide a basis for comparison.

Table 2: Performance Data for BaS and SrS-Based EL Devices

Host:DopantDevice TypeEmission Peak / ColorLuminance (Brightness)Notes
BaS:EuThin FilmBlue (~475 nm)[2]65 cd/m² at 50 Hz[2]Achieved in BaAl₂S₄:Eu thin films, demonstrating the potential for blue emission.[2]
BaS:EuThin FilmOrange / Red5 cd/m² at 1 kHz[3]Shows narrow Eu³⁺ emission bands.[3]
SrS:Cu,AgThin FilmBlue-Noted for combining the excitation of Cu with the blue emission of Ag.[4]
SrS:CeThin FilmBlue-Green-The role of space charge in these devices has been studied to understand their characteristics.[8]

Mechanism of Electroluminescence in Alkaline Earth Sulfides

The electroluminescence in BaS and SrS is generally understood to be a recombination-controlled process.[10][11] Unlike impact excitation where high-energy electrons directly excite the luminescent centers, this mechanism involves the field-induced ionization of activators, followed by charge carrier transport and subsequent recombination to produce light.

G cluster_phosphor Phosphor Layer AppliedField High Electric Field Applied Ionization Activator Ionization (e.g., Eu²⁺ → Eu³⁺ + e⁻) AppliedField->Ionization causes Transport Electron Transport to Anode Interface Ionization->Transport SpaceCharge Positive Space Charge (Ionized Activators) Ionization->SpaceCharge Recombination Electron Trapping & Recombination at Activator Transport->Recombination upon field reversal or reduction SpaceCharge->Recombination Emission Photon Emission (Light) Recombination->Emission results in

Caption: Mechanism of recombination-controlled electroluminescence in alkaline earth sulfides.

Experimental Protocols

The synthesis of high-quality BaS and SrS phosphors and the fabrication of reliable EL devices are critical for achieving high performance. Several methods have been reported in the literature.

Phosphor Synthesis
  • Solid-State Reaction: This is a conventional method for producing powder phosphors. It involves mixing the host precursors (e.g., SrCO₃ or BaCO₃) with a sulfur source and the dopant compound, followed by high-temperature annealing (e.g., 800-1400 °C) in a controlled atmosphere (e.g., N₂/H₂ mixture).[12][13] This method can be extended to synthesize a family of alkaline-earth chalcogenides.[12]

  • Double-Crucible Method: Used for synthesizing Ce³⁺-doped phosphors, this method helps to control the sulfurization process and ensure a high-purity final product.[4]

  • Combustion Synthesis: A rapid method for producing phosphor powders, utilizing an exothermic reaction, for instance, with urea (B33335) as a fuel.[14]

Thin-Film Deposition and Device Fabrication

Alternating Current Thin-Film Electroluminescent (ACTFEL) devices are the most common architecture for these materials. The fabrication process involves the sequential deposition of several layers onto a substrate.

  • Atomic Layer Deposition (ALD): ALD is a precise technique for depositing uniform and conformal thin films. It is based on self-terminating surface reactions and allows for atomic-level control over film thickness.[15] Polycrystalline BaS and SrS thin films have been successfully grown using ALD at temperatures ranging from 120-460 °C.[15][16]

  • Electron Beam Evaporation Deposition (EBED): This technique uses a high-energy electron beam to evaporate source materials (e.g., SrS:Ce³⁺ pellets) which then deposit as a thin film on the substrate.[8] It is a common method for fabricating ACTFEL devices.[9]

  • Sputtering: Magnetron sputtering has also been used to prepare SrS:Cu EL devices.[4]

The general workflow for fabricating an ACTFEL device is illustrated below.

G cluster_workflow ACTFEL Device Fabrication Workflow Start Start: Glass Substrate ITO 1. Deposit Transparent Electrode (ITO) Start->ITO Insulator1 2. Deposit First Insulating Layer (e.g., Al₂O₃, Si₃N₄) ITO->Insulator1 Phosphor 3. Deposit Phosphor Layer (BaS or SrS with dopants) Insulator1->Phosphor Insulator2 4. Deposit Second Insulating Layer Phosphor->Insulator2 Electrode2 5. Deposit Back Electrode (e.g., Al) Insulator2->Electrode2 End Finished Device Electrode2->End

Caption: General experimental workflow for fabricating an ACTFEL device.

Summary and Conclusion

Both BaS and SrS are versatile host materials for electroluminescent phosphors, with the choice between them often dictated by the desired emission color.

  • SrS is extensively studied and has demonstrated viability for producing efficient blue and green light, which is crucial for developing full-color displays.[4] The luminescent properties of SrS can be effectively tuned by co-doping with ions like Ag⁺ or Na⁺.[4][6][7]

  • BaS , while also a capable host, has shown anomalous photoluminescence with Eu²⁺, leading to infrared emission in powders.[2] However, when engineered into specific thin-film structures, such as in BaAl₂S₄:Eu, it can produce bright blue electroluminescence.[2]

The development of advanced deposition techniques like ALD has enabled the fabrication of high-quality thin films for both materials, paving the way for more efficient and stable EL devices.[15] Future research will likely focus on optimizing dopant-host combinations, improving crystallinity, and enhancing device architecture to increase luminance and operational stability.

References

A Comparative Guide to Barium Sulfide and Zinc Sulfide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, performance characteristics, and experimental protocols for barium sulfide (B99878) (BaS) and zinc sulfide (ZnS), tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of barium sulfide (BaS) and zinc sulfide (ZnS), two inorganic compounds with significant applications in materials science, particularly in the fields of luminescence and catalysis. This document summarizes their key characteristics, presents available experimental data for performance comparison, and details relevant experimental methodologies.

I. Fundamental Properties: A Head-to-Head Comparison

Both this compound and zinc sulfide are white to off-white crystalline solids, but they exhibit distinct differences in their fundamental physical and chemical properties. These differences, summarized in the table below, are crucial in determining their suitability for various applications.

PropertyThis compound (BaS)Zinc Sulfide (ZnS)
Molar Mass 169.39 g/mol [1]97.474 g/mol [2]
Crystal Structure Halite (rock salt), cubic[3][4]Zincblende (cubic) and Wurtzite (hexagonal)[2][5][6]
Density 4.25 g/cm³[7][8]4.090 g/cm³ (sphalerite)[2]
Melting Point 2235 °C[3]1850 °C (sublimes)[2]
Band Gap ~3.8 eV (direct)[9]~3.54 eV (cubic), ~3.91 eV (hexagonal) (direct)[2]
Solubility in Water Soluble, reacts with water[3][10]Negligible[2][11]
Solubility in Alcohol Insoluble[3][8]Insoluble
Solubility in Acids SolubleSoluble[12][13]

II. Performance in Key Applications

A. Luminescence and Phosphorescence

Both BaS and ZnS are well-known for their luminescent properties and have been historically significant in the development of phosphors.

Zinc Sulfide (ZnS): ZnS is a widely used phosphorescent material.[14] When doped with activators like copper or silver, it exhibits strong and long-lasting phosphorescence.[15] For instance, copper-activated ZnS (ZnS:Cu) displays an intense green phosphorescence, while silver-activated ZnS (ZnS:Ag) emits a bright blue light with a maximum at 450 nanometers.[2][16] The decay of phosphorescence in doped ZnS can often be modeled as a second-order process.[16]

This compound (BaS): Historically, BaS was one of the first materials discovered to exhibit phosphorescence, known as the "Bolognian Stone".[17] Like other alkaline earth sulfides, BaS is a short-wavelength emitter and is used in electronic displays.[3] Doped BaS has been studied for its use in phosphors and other luminescent compounds for lighting and display applications.[18]

Quantitative Comparison: Direct comparative experimental data on the quantum yield and phosphorescence lifetime of BaS and ZnS under identical conditions is scarce in the readily available literature. However, the extensive research on ZnS phosphors provides a wealth of data on their performance. For BaS, while its phosphorescent properties are known, detailed quantitative studies are less common.

B. Photocatalysis

The wide bandgaps of both BaS and ZnS make them potential candidates for photocatalytic applications.

Zinc Sulfide (ZnS): Fine ZnS powder is an efficient photocatalyst for producing hydrogen gas from water upon illumination.[2] The photocatalytic activity of ZnS can be influenced by factors such as particle size, crystal structure, and the presence of co-catalysts. Studies have demonstrated the use of ZnS in the photocatalytic degradation of organic dyes.[19] The efficiency of photocatalytic hydrogen production using ZnS can be determined experimentally.[2][7]

This compound (BaS): While BaS is a wide-bandgap semiconductor, its reactivity with water presents a challenge for its direct use as a photocatalyst in aqueous environments. Research in this area is less extensive compared to ZnS. However, its role as a precursor for other barium compounds, some of which may have catalytic properties, is well-established.[7][18]

Quantitative Comparison: There is a lack of direct comparative studies on the photocatalytic efficiency of BaS and ZnS for specific reactions under the same experimental conditions. The available literature heavily focuses on the photocatalytic applications of ZnS.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BaS and ZnS, as cited in the literature.

A. Synthesis Protocols

1. Synthesis of this compound (BaS) Nanoparticles (Solid-State Synthesis):

A novel, low-temperature, solid-state synthesis route for BaS has been developed to reduce the environmental and energy demands of traditional methods.[2][3]

  • Precursors: Barium hydroxide (B78521) [Ba(OH)₂] and elemental sulfur.

  • Procedure:

    • A finely milled mixture of Ba(OH)₂ and elemental sulfur is prepared.

    • The mixture is subjected to a low-pressure annealing environment.

    • Annealing is carried out at 500°C.

  • Key Feature: The low-pressure environment facilitates the rapid vaporization of H₂O byproducts while maintaining a controlled sulfur partial pressure, which prevents unwanted side reactions and enhances conversion efficiency.[2][3]

2. Synthesis of Zinc Sulfide (ZnS) Nanoparticles (Co-Precipitation Method):

This method is a common and relatively simple route for the synthesis of ZnS nanoparticles.

  • Precursors: A zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂) and a sulfide source (e.g., sodium sulfide, Na₂S).

  • Procedure:

    • Prepare an aqueous solution of the zinc salt.

    • Prepare an aqueous solution of the sulfide source.

    • Add the sulfide solution dropwise to the zinc salt solution under vigorous stirring.

    • A white precipitate of ZnS will form.

    • The precipitate is then collected by centrifugation, washed with deionized water and ethanol (B145695) to remove impurities, and dried.

B. Characterization Protocols

The characterization of both BaS and ZnS typically involves a suite of analytical techniques to determine their structural, morphological, and optical properties.

1. Structural and Morphological Characterization:

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the synthesized materials.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to visualize the morphology, particle size, and microstructure of the nanoparticles.

2. Optical Characterization:

  • UV-Vis Spectroscopy: Used to determine the optical band gap of the materials by analyzing their absorption spectra.

  • Photoluminescence (PL) Spectroscopy: Used to investigate the luminescent properties, including the emission and excitation spectra.

  • Phosphorescence Lifetime Measurement: This can be performed using techniques like time-correlated single photon counting (TCSPC) or multi-channel scaling (MCS) to measure the decay of the phosphorescence over time.[20]

3. Photocatalytic Activity Measurement:

A common method to evaluate the photocatalytic activity is to measure the degradation of a model organic dye (e.g., methylene (B1212753) blue) under light irradiation.

  • Procedure:

    • A known concentration of the photocatalyst is dispersed in an aqueous solution of the dye.

    • The suspension is stirred in the dark to reach adsorption-desorption equilibrium.

    • The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator).

    • Aliquots of the suspension are taken at regular intervals and centrifuged to remove the photocatalyst.

    • The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum absorption wavelength.

    • The degradation efficiency is calculated as a function of irradiation time.

IV. Visualizing Workflows and Relationships

A. General Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Precursors Select Precursors (e.g., Ba(OH)₂, S for BaS; Zn(CH₃COO)₂, Na₂S for ZnS) Mixing Mix Precursors (Solid-state milling or Aqueous solution) Precursors->Mixing Reaction Induce Reaction (Annealing or Precipitation) Mixing->Reaction Separation Separate Product (Filtration/Centrifugation) Reaction->Separation Washing Wash Product (with DI water/Ethanol) Separation->Washing Drying Dry Product Washing->Drying XRD XRD (Crystal Structure, Size) Drying->XRD SEM_TEM SEM/TEM (Morphology, Size) Drying->SEM_TEM UV_Vis UV-Vis Spectroscopy (Band Gap) Drying->UV_Vis PL PL Spectroscopy (Luminescence) Drying->PL Photocatalysis Photocatalysis Test (Dye Degradation) UV_Vis->Photocatalysis Luminescence Luminescence Measurement (Quantum Yield, Lifetime) PL->Luminescence

Caption: A generalized workflow for the synthesis and characterization of sulfide nanoparticles.

B. Logical Relationship for Photocatalytic Dye Degradation Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Disperse Photocatalyst in Dye Solution Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Catalyst->Equilibrium Irradiation Irradiate with Light Source Equilibrium->Irradiation Sampling Take Aliquots at Intervals Irradiation->Sampling Centrifugation Centrifuge to Remove Catalyst Sampling->Centrifugation UV_Vis Measure Absorbance (UV-Vis) Centrifugation->UV_Vis Degradation Calculate Degradation Efficiency UV_Vis->Degradation

Caption: Workflow for evaluating the photocatalytic degradation of organic dyes.

V. Conclusion

Both this compound and zinc sulfide are important inorganic materials with valuable properties. Zinc sulfide is a well-characterized and widely used material in applications requiring phosphorescence and photocatalysis, with a wealth of available experimental data and established protocols. This compound, while also possessing interesting luminescent properties, is less studied in these specific performance areas, and its reactivity with water poses a challenge for certain applications. The choice between BaS and ZnS for a particular research or development application will depend on the specific performance requirements, environmental conditions, and the desired physicochemical properties. Further research into the quantitative performance of BaS, particularly in direct comparison with ZnS, would be beneficial for the materials science community.

References

A Comparative Guide to Validating the Purity of Synthesized Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

The purity of synthesized barium sulfide (B99878) (BaS) is a critical parameter for its application in research, development, and manufacturing, particularly in fields like specialty pigments, ceramics, and electronics.[1][2][3] This guide provides a comparative overview of common analytical techniques used to validate the purity of BaS, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

Validating the purity of synthesized BaS involves identifying and quantifying the active BaS content as well as detecting impurities.[1] Common impurities can include unreacted starting materials like barium sulfate (B86663) (BaSO₄), byproducts such as barium carbonate (BaCO₃), and various metal sulfides depending on the synthesis route.[1]

Several analytical methods are employed to assess purity, each with distinct advantages and limitations. The primary techniques discussed here are X-Ray Diffraction (XRD) for phase purity, X-Ray Fluorescence (XRF) for elemental composition, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for ultra-trace elemental analysis.

Workflow for Purity Validation

A comprehensive purity analysis often involves a multi-step workflow, starting from the synthesized sample and branching into different analytical techniques to build a complete purity profile.

Caption: Workflow for the comprehensive purity validation of synthesized barium sulfide.

Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific purity question being addressed, from identifying crystalline phases to quantifying trace metallic contaminants.

Technique Primary Use Detection Limit Sample Type Key Advantages Limitations
X-Ray Diffraction (XRD) Phase identification and quantification of crystalline materials.[4][5][6]~2% for mixed materials[4]Fine powderDetermines crystalline structure, identifies specific impurity compounds (e.g., BaSO₄, BaCO₃). Non-destructive.[4][5]Not suitable for amorphous materials or trace element analysis. Requires reference patterns for identification.[4]
X-Ray Fluorescence (XRF) Bulk elemental analysis.[7][8]~0.01% (100 ppm) for most elements[7]Solid, powder, liquid[8][9]Rapid, relatively low-cost, and non-destructive.[7][9] Provides overall elemental composition.Cannot determine the chemical state or compound form of elements. Less sensitive for lighter elements (lighter than Sodium).[9][10]
ICP-Mass Spectrometry (ICP-MS) Trace and ultra-trace elemental analysis.[11]parts-per-trillion (ppt) to parts-per-million (ppm)[11]Digested solids/liquidsExtremely high sensitivity for detecting metallic impurities.[11] Can perform isotopic analysis.Destructive sample preparation required. More expensive and complex than other methods. Can have spectral interferences.[11]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate purity validation.

This method identifies crystalline phases by analyzing how X-rays are diffracted by the material's atomic lattice.[4] Each crystalline compound produces a unique diffraction pattern, acting as a "fingerprint".[5]

  • Objective: To identify and quantify crystalline phases in the synthesized BaS powder, confirming the primary BaS phase and identifying any crystalline impurities such as BaSO₄ or BaCO₃.

  • Instrumentation: Powder X-Ray Diffractometer.

  • Protocol:

    • Sample Preparation: Finely grind the synthesized BaS sample to a homogenous powder (particle size <10 µm) to ensure random crystal orientation.

    • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

    • Data Acquisition:

      • Place the sample holder in the diffractometer.

      • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current).

      • Scan the sample over a specified 2θ range (e.g., 10° to 90°) with a defined step size and counting time.

    • Data Analysis:

      • Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

      • Compare the peak positions and intensities in the experimental pattern to standard reference patterns from a database (e.g., the Powder Diffraction File™ from ICDD) to identify the phases present.

      • Perform quantitative analysis (e.g., Rietveld refinement) to determine the weight percentage of each identified phase.

XRF is a non-destructive technique used to determine the elemental composition of materials.[7][10] It works by bombarding the sample with X-rays and measuring the characteristic "fluorescent" X-rays emitted by the elements present.[8]

  • Objective: To determine the bulk elemental composition of the synthesized BaS and quantify impurities, particularly heavier elements.

  • Instrumentation: Wavelength Dispersive XRF (WDXRF) or Energy Dispersive XRF (EDXRF) Spectrometer.

  • Protocol:

    • Sample Preparation: Press approximately 5 grams of the finely ground BaS powder into a pellet using a hydraulic press. Alternatively, loose powder can be placed in a sample cup.

    • Calibration: Calibrate the instrument using certified reference materials with matrices similar to BaS, if available.

    • Data Acquisition:

      • Place the sample pellet or cup into the spectrometer.

      • Excite the sample with a primary X-ray beam.

      • The spectrometer detects and measures the energy and intensity of the emitted fluorescent X-rays.

    • Data Analysis:

      • The instrument software identifies elements based on the energies of the detected X-ray peaks.

      • The intensity of each peak is used to quantify the concentration of the corresponding element. Results are typically reported as weight percent (wt%) or parts per million (ppm).

ICP-MS is a highly sensitive technique capable of detecting metals and several non-metals at concentrations down to the parts-per-trillion level.[11]

  • Objective: To quantify trace and ultra-trace metallic impurities that may be present from raw materials or the synthesis process.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

  • Protocol:

    • Sample Preparation (Digestion):

      • Accurately weigh a small amount of the BaS sample (e.g., 50-100 mg) into a clean, inert digestion vessel (e.g., Teflon®).

      • Add high-purity nitric acid (HNO₃) and potentially other acids like hydrochloric acid (HCl) to dissolve the sample.[12] This step must be performed in a fume hood, as reaction with acid can release toxic hydrogen sulfide (H₂S) gas.[3]

      • Gently heat the mixture on a hot plate or using a microwave digestion system until the sample is fully dissolved.

      • Dilute the digested sample to a final volume with deionized water.

    • Data Acquisition:

      • Introduce the diluted sample solution into the ICP-MS instrument. The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is atomized and ionized.

      • The mass spectrometer separates the ions based on their mass-to-charge ratio.

      • A detector counts the ions for each mass, generating a mass spectrum.

    • Data Analysis:

      • Calibrate the instrument using multi-element standards to create a calibration curve.

      • The software calculates the concentration of each element in the sample by comparing its signal intensity to the calibration curve.

Sample Data Presentation

The following tables illustrate how data from these analyses can be presented for a hypothetical synthesized BaS sample compared to a high-purity commercial standard.

Table 1: Phase Purity Analysis by XRD

Crystalline Phase Synthesized BaS Commercial Standard (99.5%)
This compound (BaS)97.8%99.6%
Barium Sulfate (BaSO₄)1.5%0.3%
Barium Carbonate (BaCO₃)0.7%< 0.1%

Table 2: Elemental Impurity Analysis by ICP-MS

Element Synthesized BaS (ppm) Commercial Standard (ppm)
Iron (Fe)25< 5
Lead (Pb)12< 1
Strontium (Sr)150< 20
Copper (Cu)8< 2
Zinc (Zn)15< 5

By employing a combination of these analytical techniques, researchers can build a comprehensive purity profile for synthesized this compound, ensuring its suitability for its intended application and providing robust data for quality control and comparison.

References

A Comparative Guide to Sulfide-Based Reagents for Heavy Metal Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of heavy metals from aqueous solutions is a critical process in various industrial and research applications, including wastewater treatment and the purification of pharmaceutical intermediates. Sulfide (B99878) precipitation is a widely employed and effective method for this purpose due to the low solubility of metal sulfides. This guide provides an objective comparison of barium sulfide (BaS) with other common sulfide reagents—sodium sulfide (Na₂S) and calcium sulfide (CaS)—for heavy metal precipitation, supported by available experimental data.

Principles of Sulfide Precipitation

Sulfide precipitation relies on the reaction between dissolved heavy metal ions (Me²⁺) and a sulfide source (S²⁻) to form insoluble metal sulfide precipitates (MeS). The general reaction is:

Me²⁺(aq) + S²⁻(aq) → MeS(s)

The extremely low solubility products (Kₛₚ) of most heavy metal sulfides make this a highly efficient removal method. The choice of sulfide reagent can significantly impact precipitation efficiency, selectivity, sludge characteristics, and overall process economics.

Performance Comparison of Sulfide Reagents

This section details the performance of this compound, sodium sulfide, and calcium sulfide in heavy metal precipitation, with quantitative data summarized for easy comparison.

This compound (BaS)

This compound is a notable reagent, particularly effective in treating acidic wastewater streams, such as acid mine drainage, where it serves the dual purpose of sulfate (B86663) and heavy metal removal.[1] The introduction of BaS into an acidic solution leads to the formation of large, readily filterable precipitates that entrain heavy metals.[2]

Experimental Data for this compound:

Heavy MetalInitial ConcentrationReagentMolar Ratio (Sulfide:Metal)pHTemperature (°C)Removal Efficiency (%)Reference
Lead (Pb)20 mg/LBaS (solid)58Acidic5094.8[2]
Lead (Pb)20 mg/LBaS (100 g/L solution)61AcidicAmbient94.0[2]

Note: The high molar ratio in the cited study for lead removal was noted to be due to the presence of other precipitating heavy metals.

Sodium Sulfide (Na₂S)

Sodium sulfide is a widely used, water-soluble reagent that has demonstrated high efficiency in precipitating a broad range of heavy metals.[3][4] Its high solubility allows for rapid and complete dissociation, providing readily available sulfide ions for precipitation.

Experimental Data for Sodium Sulfide:

Heavy MetalInitial Concentration (mg/L)ReagentMolar Ratio (Sulfide:Metal)Optimal pHRemoval Efficiency (%)Reference
Copper (Cu²⁺)100Na₂S1.75:14.0100[3]
Nickel (Ni²⁺)90Na₂S1.75:15.3~63 (at 1:1 ratio)[3]
Zinc (Zn²⁺)100Na₂S1.75:15.3100[3]
Cadmium (Cd), Zinc (Zn), Copper (Cu)Complex WastewaterNa₂S60% of theoretical>8>99[3]
Lead (Pb)8.8Na₂SNot Specified11>95[4]
Calcium Sulfide (CaS)

Calcium sulfide is a sparingly soluble sulfide source, often used in what is known as the insoluble sulfide precipitation (ISP) process.[5] Its dissolution characteristics are pH-dependent, which can be utilized for controlled sulfide release and potentially selective metal precipitation.[6]

Experimental Data for Calcium Sulfide:

Heavy MetalKey FindingReference
Various Heavy MetalsComplete metal removal from acidic wastewater was demonstrated.[6][7]
Various Heavy MetalsOffers the potential for pH-controlled selective metal removal and recovery.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for heavy metal precipitation using the discussed sulfide reagents.

Protocol 1: Heavy Metal Precipitation using Sodium Sulfide (Na₂S)
  • Preparation of Solutions:

    • Prepare a stock solution of the heavy metal salt (e.g., CuSO₄, ZnSO₄, Pb(NO₃)₂) of a known concentration in deionized water.

    • Prepare a stock solution of sodium sulfide (Na₂S) of a known concentration. Due to the hygroscopic nature of Na₂S, it is advisable to standardize the solution.

  • Precipitation Reaction:

    • Take a defined volume of the heavy metal solution in a beaker.

    • Adjust the initial pH of the solution to the desired value using dilute H₂SO₄ or NaOH.[3]

    • While stirring continuously, add the Na₂S solution dropwise to achieve the desired sulfide-to-metal molar ratio.

    • Continue stirring for a predetermined reaction time (e.g., 60 minutes) to ensure complete precipitation.[3]

  • Separation and Analysis:

    • Allow the precipitate to settle.

    • Separate the supernatant from the precipitate by filtration or centrifugation.

    • Analyze the residual heavy metal concentration in the supernatant using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

Protocol 2: Heavy Metal Precipitation using this compound (BaS)
  • Preparation:

    • Prepare a stock solution of the heavy metal salt in an acidic medium (e.g., dilute H₂SO₄) to simulate industrial acidic wastewater.[2]

    • This compound can be used as a solid powder or as a freshly prepared aqueous solution.[2]

  • Precipitation Reaction:

    • Heat the acidic heavy metal solution to the desired temperature (e.g., 50-55 °C).[2]

    • While stirring, add the calculated amount of BaS (solid or solution) to achieve the target stoichiometric excess.

    • Maintain stirring for a specified contact time (e.g., 90 minutes to 4 hours) to allow for complete reaction and precipitate formation.[2]

  • Separation and Analysis:

    • Separate the precipitate from the solution by hot filtration.[2]

    • Analyze the filtrate for residual heavy metal concentration.

Protocol 3: Heavy Metal Precipitation using Calcium Sulfide (CaS)
  • Reagent Preparation:

    • Prepare a stock solution of the heavy metal salt.

    • Calcium sulfide is typically used as a slurry due to its low solubility.

  • Precipitation Reaction:

    • Adjust the pH of the heavy metal solution. The dissolution of CaS and subsequent sulfide release is pH-dependent.[6]

    • Introduce the CaS slurry into the heavy metal solution under continuous agitation.

    • The sulfide-to-total metal molar ratio is a critical parameter to control the pH and the extent of metal removal.[6]

  • Separation and Analysis:

    • Separate the precipitate by filtration or sedimentation.

    • Analyze the supernatant for the remaining heavy metal concentration.

Visualizing the Processes

Diagrams created using Graphviz provide a clear illustration of the experimental workflows and chemical reactions.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Precipitation Reaction cluster_analysis 3. Analysis prep_metal Prepare Heavy Metal Stock Solution adjust_ph Adjust pH prep_metal->adjust_ph prep_sulfide Prepare Sulfide Reagent Solution/Slurry add_sulfide Add Sulfide Reagent prep_sulfide->add_sulfide adjust_ph->add_sulfide stir Stir for Reaction Time add_sulfide->stir separate Separate Precipitate (Filtration/Centrifugation) stir->separate analyze Analyze Supernatant (AAS/ICP) separate->analyze

Caption: General experimental workflow for heavy metal precipitation.

precipitation_pathway Me Me²⁺ (aq) MeS MeS (s) Me->MeS S S²⁻ (aq) S->MeS BaS BaS BaS->S dissociation Na2S Na₂S Na2S->S dissociation CaS CaS CaS->S dissolution

Caption: Chemical pathway for sulfide precipitation of heavy metals.

Comparative Analysis

FeatureThis compound (BaS)Sodium Sulfide (Na₂S)Calcium Sulfide (CaS)
Solubility SolubleHighly SolubleSparingly Soluble
Primary Application Acidic wastewater, sulfate and heavy metal removal[1]General heavy metal precipitation[3]Insoluble sulfide process, controlled sulfide release[5][6]
Precipitate Characteristics Forms large, easily filterable particles[2]Can form fine particles requiring coagulation[8]Not extensively documented, but likely forms dense precipitates
pH Range of Operation Effective in acidic conditions[2]Wide range, optimal pH varies by metal[3]pH-dependent dissolution allows for process control[6]
Advantages Dual function (sulfate and metal removal), good precipitate characteristics[1][2]High reactivity, well-documented efficiencies for various metals[3]Lower cost potential, controlled sulfide release for selectivity[6]
Disadvantages Higher cost, potential for barium in effluent if not optimizedPotential for H₂S gas evolution at low pH, can produce fine sludge[9]Slower reaction kinetics due to dissolution step
Sludge Volume Generally produces compact sludgeCan produce less dense sludge compared to hydroxide (B78521) precipitation, but may be more voluminous than BaS precipitates[10]Generally produces dense, easily dewatered sludge[5]

Conclusion

The selection of a sulfide reagent for heavy metal precipitation is a multifaceted decision that depends on the specific application, including the types and concentrations of heavy metals, the pH of the solution, and economic considerations.

  • This compound is a strong candidate for treating acidic industrial effluents, offering the unique advantage of simultaneous sulfate and heavy metal removal, and producing easily separable precipitates.[1][2]

  • Sodium Sulfide is a highly effective and fast-acting reagent for a wide range of heavy metals, with a wealth of available data on optimal precipitation conditions.[3] However, careful pH control is necessary to prevent the release of toxic hydrogen sulfide gas, and the resulting fine precipitates may require additional treatment steps.[9]

  • Calcium Sulfide presents a potentially cost-effective alternative, particularly in processes where controlled sulfide release is beneficial for selective metal removal.[6][7] Its low solubility necessitates its use as a slurry and may result in slower reaction times.

For researchers and professionals in drug development, where purity is paramount, the choice of precipitating agent must also consider potential contamination of the desired product. The distinct characteristics of the resulting metal sulfide precipitates (e.g., particle size, density) will also influence the ease of separation and downstream processing. Further targeted experimental studies are recommended to directly compare these reagents under specific process conditions to identify the optimal solution for a given application.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Barium Sulfide (BaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Barium Sulfide (B99878) (BaS). In the pharmaceutical industry, ensuring the reliability and consistency of analytical data is paramount for regulatory compliance and product quality. Cross-validation of analytical methods is a critical step to demonstrate equivalency when two or more distinct methods are used to analyze the same sample, often across different laboratories or during method transfer.

Given the nature of Barium Sulfide, a comprehensive analytical strategy involves the separate determination of the barium cation and the sulfide anion. This guide compares suitable analytical techniques for each component, outlines their expected performance characteristics, and provides detailed experimental protocols to support a robust cross-validation study.

Comparison of Analytical Methods for Barium and Sulfide Determination

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a comparison of common analytical techniques for the determination of barium and sulfide.

Table 1: Comparison of Performance Characteristics for Barium Analytical Methods

Performance CharacteristicGravimetric AnalysisInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Precipitation of Ba²⁺ as BaSO₄, followed by isolation and weighing of the precipitate.[1][2]Ionization of the sample in a plasma source and separation of ions based on their mass-to-charge ratio.[3][4]
Specificity High, but susceptible to co-precipitation of other sulfates.[2]Very high, with the ability to resolve isobaric interferences.[5]
Linearity & Range Not applicable in the same sense as instrumental methods; dependent on sample size.Excellent over a wide dynamic range (µg/L to mg/L).
Accuracy (% Recovery) 98.0 - 101.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Quantitation (LOQ) ~1 mg/LLow µg/L to ng/L
Key Advantages Absolute method, no need for calibration standards.High sensitivity, high throughput, and multi-element capability.[4]
Key Disadvantages Time-consuming, labor-intensive, and less sensitive.High initial instrument cost and potential for matrix effects.

Table 2: Comparison of Performance Characteristics for Sulfide Analytical Methods

Performance CharacteristicIodometric TitrationIon Chromatography (IC) with Pulsed Amperometric Detection (PAD)
Principle Oxidation of sulfide with a known excess of iodine, followed by back-titration of the unreacted iodine.[6][7][8]Separation of sulfide ions on an ion-exchange column followed by electrochemical detection.[9][10][11]
Specificity Susceptible to interference from other reducing agents.[7][8]High, with good resolution from other anions.[9]
Linearity & Range Applicable over a moderate concentration range (>1 mg/L).[7]Excellent over a wide dynamic range (µg/L to mg/L).[9]
Accuracy (% Recovery) 97.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 3.0%≤ 5.0%
Limit of Quantitation (LOQ) ~1 mg/L[7]Low µg/L[9][11]
Key Advantages Cost-effective and does not require specialized instrumentation.High sensitivity, specificity, and suitability for complex matrices.[9]
Key Disadvantages Lower sensitivity and potential for interferences.[7]Higher instrument cost and requires expertise in method development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols outline the procedures for the determination of barium and sulfide in a BaS sample.

Protocol 1: Determination of Barium by Gravimetric Analysis
  • Sample Preparation: Accurately weigh a suitable amount of the BaS sample and dissolve it in dilute hydrochloric acid.

  • Precipitation: Heat the sample solution to near boiling and add a slight excess of warm dilute sulfuric acid dropwise with constant stirring to precipitate barium sulfate (B86663).[12]

  • Digestion: Allow the precipitate to digest in the hot solution for at least one hour to promote the formation of larger, more easily filterable crystals.[2]

  • Filtration and Washing: Filter the hot solution through a pre-weighed, ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (as tested with silver nitrate (B79036) solution).

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry and char the filter paper, then ignite at a high temperature (e.g., 800 °C) in a muffle furnace to a constant weight.

  • Calculation: The weight of barium is calculated from the weight of the barium sulfate precipitate using the gravimetric factor.

Protocol 2: Determination of Barium by ICP-MS
  • Sample Preparation: Accurately weigh a small amount of the BaS sample and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

  • Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water to bring the barium concentration within the calibrated range of the instrument.

  • Instrument Calibration: Prepare a series of calibration standards from a certified barium stock solution.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS and measure the intensity of the barium isotopes.

  • Calculation: The concentration of barium in the original sample is determined from the calibration curve.

Protocol 3: Determination of Sulfide by Iodometric Titration
  • Sample Preparation: Accurately weigh the BaS sample and dissolve it in a known volume of an alkaline solution to prevent the loss of hydrogen sulfide.

  • Reaction: Acidify the solution and immediately add a measured excess of a standardized iodine solution. The iodine will oxidize the sulfide to elemental sulfur.[8]

  • Titration: Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.[8]

  • Calculation: The amount of sulfide in the sample is calculated based on the amount of iodine consumed in the reaction.

Protocol 4: Determination of Sulfide by Ion Chromatography with PAD
  • Sample Preparation: Accurately weigh the BaS sample and dissolve it in a suitable alkaline solution.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the instrument.

  • Instrument Setup: Use an anion-exchange column and an alkaline mobile phase to separate the sulfide from other anions. Set the pulsed amperometric detector with a silver working electrode for sensitive sulfide detection.[10]

  • Analysis: Inject the prepared sample into the ion chromatograph.

  • Calculation: The concentration of sulfide is determined by comparing the peak area of the sample to a calibration curve prepared from sulfide standards.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for a successful cross-validation study. The following diagrams illustrate the key stages of the process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_methods Select Analytical Methods define_purpose->select_methods define_protocol Define Cross-Validation Protocol select_methods->define_protocol define_acceptance Define Acceptance Criteria define_protocol->define_acceptance method1_val Method 1 Validation define_acceptance->method1_val sample_analysis Analyze Same Samples by Both Methods method1_val->sample_analysis method2_val Method 2 Validation method2_val->sample_analysis data_comparison Compare Results Statistically sample_analysis->data_comparison assess_equivalence Assess Method Equivalence data_comparison->assess_equivalence final_report Final Report assess_equivalence->final_report

Caption: High-level workflow for a cross-validation study.

ExperimentalWorkflows cluster_barium Barium Analysis cluster_gravimetric Gravimetric Method cluster_icpms ICP-MS Method cluster_sulfide Sulfide Analysis cluster_titration Iodometric Titration cluster_ic Ion Chromatography BaS_sample_ba BaS Sample dissolution_ba Dissolution (Acidic) BaS_sample_ba->dissolution_ba precipitation Precipitation (H₂SO₄) dissolution_ba->precipitation digestion_icp Microwave Digestion dissolution_ba->digestion_icp digestion Digestion precipitation->digestion filtration Filtration & Washing digestion->filtration ignition Ignition to BaSO₄ filtration->ignition weighing_ba Weighing ignition->weighing_ba dilution_icp Dilution digestion_icp->dilution_icp analysis_icp ICP-MS Analysis dilution_icp->analysis_icp BaS_sample_s BaS Sample dissolution_s Dissolution (Alkaline) BaS_sample_s->dissolution_s reaction Reaction with Iodine dissolution_s->reaction dilution_ic Dilution dissolution_s->dilution_ic titration_s Back-Titration (Na₂S₂O₃) reaction->titration_s analysis_ic IC-PAD Analysis dilution_ic->analysis_ic

References

A Comparative Guide to BaS and CaAl₂O₄:Eu,Nd Phosphors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of luminescent materials, barium sulfide (B99878) (BaS) and europium and neodymium co-doped calcium aluminate (CaAl₂O₄:Eu,Nd) phosphors represent two distinct classes of materials with unique photoluminescent and persistent luminescence properties. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate phosphor for their specific applications.

Executive Summary

CaAl₂O₄:Eu,Nd is a well-established, high-performance phosphor known for its strong and long-lasting blue afterglow, making it a benchmark material in safety signage, emergency lighting, and various sensing applications. In contrast, BaS:Eu exhibits anomalous photoluminescence with a primary emission in the infrared region and weaker visible emissions, presenting opportunities for applications in near-infrared (NIR) imaging and specialized optoelectronic devices. The choice between these two phosphors is dictated by the desired emission wavelength, afterglow duration, and the specific requirements of the application.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of BaS:Eu and CaAl₂O₄:Eu,Nd phosphors based on available experimental data.

Table 1: Photoluminescent Properties

PropertyBaS:EuCaAl₂O₄:Eu,Nd
Host Material Barium Sulfide (BaS)Calcium Aluminate (CaAl₂O₄)
Activator(s) Europium (Eu²⁺)Europium (Eu²⁺), Neodymium (Nd³⁺)
Excitation Wavelength(s) Broad band, with maxima at ~332 nm, 370 nm, and 400 nm for visible emission, and 400-550 nm for IR emission.[1]Broad UV excitation.[2]
Emission Wavelength(s) Strongest emission in the infrared at ~878 nm (at room temperature); weaker visible bands.[3]Blue region, with a maximum at approximately 440 nm.[2]
Quantum Yield Data not readily available in comparative studies.High quantum efficiency.

Table 2: Afterglow Characteristics

PropertyBaS:EuCaAl₂O₄:Eu,Nd
Afterglow Emission Primarily in the infrared.Bright blue.
Afterglow Duration Can exhibit persistent luminescence.[4][5]Long-lasting, can persist for hours.[6]
Decay Time Detailed decay kinetics are complex and require further investigation.Exhibits a long decay time, indicative of bright and long-lasting phosphorescence.[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these phosphors. Below are representative experimental protocols derived from the literature.

Synthesis of CaAl₂O₄:Eu,Nd by Combustion Method

This method offers a rapid and efficient route to produce fine phosphor powders.

Materials:

  • Calcium nitrate (B79036) (Ca(NO₃)₂)

  • Aluminum nitrate (Al(NO₃)₃·9H₂O)

  • Europium oxide (Eu₂O₃)

  • Neodymium oxide (Nd₂O₃)

  • Urea (B33335) (CO(NH₂)₂)

Procedure:

  • Stoichiometric amounts of calcium nitrate, aluminum nitrate, europium oxide, and neodymium oxide are dissolved in deionized water to form a clear solution.

  • Urea is added to the solution as a fuel. The molar ratio of urea to metal nitrates is typically optimized to ensure a self-sustaining combustion reaction.

  • The solution is heated in a furnace preheated to a specific temperature (e.g., 400°C) to initiate the combustion process.[2]

  • The combustion reaction results in a voluminous, foamy powder.

  • The resulting powder is then typically annealed at a higher temperature in a controlled atmosphere to improve crystallinity and luminescent properties.

Synthesis of BaS:Eu Phosphor

A common approach for synthesizing sulfide phosphors is through a solid-state reaction, often involving a flux to promote crystal growth and activator incorporation.

Materials:

  • Barium sulfate (B86663) (BaSO₄)

  • Activated carbon

  • Europium oxide (Eu₂O₃)

  • Sodium chloride (NaCl) as a flux.

Procedure:

  • A mixture of barium sulfate, activated carbon (as a reducing agent), and europium oxide is prepared.

  • Sodium chloride is added as a flux. The amount of flux can influence the thermoluminescence yield and is typically in the range of 25-30% by weight.

  • The mixture is placed in a crucible and fired at a high temperature (e.g., 1000°C) for several hours in a controlled atmosphere to facilitate the reduction of sulfate to sulfide and the incorporation of the europium activator.

Visualization of Experimental Workflows

CaAl₂O₄:Eu,Nd Synthesis via Combustion

CaAl2O4_Synthesis cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Final Product Ca(NO3)2 Ca(NO3)2 Mixing Mixing Ca(NO3)2->Mixing Al(NO3)3 Al(NO3)3 Al(NO3)3->Mixing Eu2O3 Eu2O3 Eu2O3->Mixing Nd2O3 Nd2O3 Nd2O3->Mixing Urea Urea Urea->Mixing Deionized Water Deionized Water Deionized Water->Mixing Heating Heating Mixing->Heating 400°C Combustion Combustion Heating->Combustion Annealing Annealing Combustion->Annealing CaAl2O4_Eu_Nd CaAl2O4:Eu,Nd Phosphor Annealing->CaAl2O4_Eu_Nd

Caption: Combustion synthesis workflow for CaAl₂O₄:Eu,Nd phosphor.

BaS:Eu Synthesis via Solid-State Reaction

BaS_Synthesis cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product BaSO4 BaSO4 Mixing Mixing BaSO4->Mixing Carbon Carbon (Reducing Agent) Carbon->Mixing Eu2O3 Eu2O3 Eu2O3->Mixing NaCl NaCl (Flux) NaCl->Mixing Firing Firing Mixing->Firing 1000°C BaS_Eu BaS:Eu Phosphor Firing->BaS_Eu

Caption: Solid-state reaction workflow for BaS:Eu phosphor synthesis.

Discussion and Conclusion

The comparative analysis reveals that CaAl₂O₄:Eu,Nd and BaS:Eu are phosphors with significantly different characteristics, making them suitable for distinct applications.

CaAl₂O₄:Eu,Nd stands out for its exceptional long-persistent blue luminescence. The co-doping with Nd³⁺ creates suitable trap levels that store the excitation energy and release it slowly, resulting in a bright and long-lasting afterglow. This makes it an ideal candidate for applications where a reliable and persistent light source is required in the absence of an excitation source. Its chemical stability is also a significant advantage over sulfide-based phosphors.[7]

BaS:Eu , on the other hand, presents a more complex and "anomalous" luminescence behavior.[3] Its primary emission in the near-infrared is a distinguishing feature. This characteristic could be leveraged in applications such as NIR bio-imaging, night vision technologies, and specialized optical markers. The weaker visible emission bands offer possibilities for multi-wavelength emitters. However, the typically lower chemical stability of sulfide phosphors compared to oxides needs to be considered for practical applications.

References

Evaluating the Efficiency of Barium Sulfide as a Reducing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of the efficiency of barium sulfide (B99878) (BaS) as a reducing agent, particularly in the context of nitroarene reduction, benchmarked against other common laboratory and industrial reducing agents. While specific quantitative data for barium sulfide in organic synthesis is sparse in readily available literature, its performance can be inferred from the well-documented reactivity of similar sulfide reagents, such as sodium sulfide (Na₂S), in the classic Zinin reduction.

Performance Comparison of Reducing Agents for Nitroarene Reduction

The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of anilines which are key building blocks in pharmaceuticals and other advanced materials. The efficiency of various reducing agents for this transformation is compared below, with the performance of sulfide-based reagents like this compound presented based on data for sodium sulfide.

Reducing Agent/SystemSubstrateProductYield (%)Temperature (°C)Reaction TimeKey Advantages & Disadvantages
This compound (BaS) / Sodium Sulfide (Na₂S) 1,3-Dinitrobenzene3-Nitroaniline~57% (with Na₂Sₙ)[1]RefluxNot SpecifiedAdvantages: High chemoselectivity for one nitro group in polynitro compounds, cost-effective.[2] Disadvantages: Moderate yields, generation of sulfur-containing byproducts.
Ammonium Sulfide ((NH₄)₂S) 1-chloro-3,5-dinitrobenzene3-chloro-5-nitroaniline84%[3]Reflux1 hourAdvantages: Good yield for selective reduction. Disadvantages: Volatility and odor of ammonia (B1221849) and hydrogen sulfide.
Catalytic Hydrogenation (H₂/Pd/C) Aromatic Nitro CompoundsAromatic AminesTypically >95%Room TemperatureVariesAdvantages: High yields, clean reaction with water as the only byproduct. Disadvantages: Reduces many other functional groups (e.g., alkenes, alkynes, carbonyls), requires specialized equipment for handling hydrogen gas.[4]
Iron/Hydrochloric Acid (Fe/HCl) (Béchamp reduction) Aromatic Nitro CompoundsAromatic AminesGenerally highRefluxVariesAdvantages: Inexpensive, widely used in industry. Disadvantages: Requires stoichiometric amounts of iron, acidic conditions may not be suitable for sensitive substrates, iron sludge waste.
Sodium Borohydride (NaBH₄) Aromatic Nitro CompoundsAromatic AminesLow to no reactionRoom Temperature-Advantages: Mild and selective for aldehydes and ketones. Disadvantages: Generally not effective for the reduction of nitro groups on its own.[5]
Lithium Aluminum Hydride (LiAlH₄) Aliphatic Nitro CompoundsAliphatic AminesHighVariesVariesAdvantages: Very powerful reducing agent. Disadvantages: Reduces a wide range of functional groups, highly reactive and pyrophoric, not suitable for selective reduction of aromatic nitro compounds (often leads to azo compounds).[6]

Experimental Protocols

Selective Reduction of 1,3-Dinitrobenzene using a Sulfide Reagent (Zinin Reduction)

This protocol is adapted from procedures for the Zinin reduction using sodium sulfide and is expected to be applicable for this compound with minor modifications.

Materials:

  • 1,3-Dinitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or an equivalent molar amount of this compound (BaS)

  • Elemental Sulfur (S)

  • Water

  • Ethanol (B145695) (optional, as a co-solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

Procedure:

  • Preparation of the Polysulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water. Add elemental sulfur to the solution. The molar ratio of sodium sulfide to sulfur can influence the reaction rate and yield.[1] Heat the mixture to reflux until the sulfur has completely dissolved, forming a dark polysulfide solution.

  • Reaction: To a separate flask containing 1,3-dinitrobenzene, add the prepared polysulfide solution. If the nitroarene is not soluble in water, a co-solvent like ethanol can be added.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to precipitate the product and decompose any remaining sulfides (caution: toxic hydrogen sulfide gas may be evolved, perform in a well-ventilated fume hood).

  • Filter the crude product and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) after basification with sodium hydroxide to liberate the free amine.

General Protocol for Catalytic Hydrogenation of a Nitroarene

Materials:

  • Aromatic nitro compound

  • Palladium on carbon (5-10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas source (balloon or cylinder)

Procedure:

  • In a hydrogenation flask, dissolve the aromatic nitro compound in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst to the solution. The flask is then sealed.

  • Evacuate the flask and backfill with hydrogen gas. This process is typically repeated three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry and should be handled with care.

  • The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

Zinin_Reduction_Pathway Nitroarene Aromatic Nitro Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Nitroarene->Nitroso S²⁻ or S₂²⁻ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine S²⁻ or S₂²⁻ Amine Aromatic Amine (Ar-NH₂) Hydroxylamine->Amine S²⁻ or S₂²⁻ Experimental_Workflow cluster_sulfide Sulfide Reduction (Zinin) cluster_hydrogenation Catalytic Hydrogenation S1 Prepare Polysulfide S2 React with Nitroarene S1->S2 S3 Acidify and Filter S2->S3 S4 Purify Product S3->S4 H1 Dissolve Substrate & Add Catalyst H2 Hydrogenate H1->H2 H3 Filter Catalyst H2->H3 H4 Isolate Product H3->H4

References

A Comparative Guide to BaS-Based Infrared Windows for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Barium Sulfide (B99878) (BaS) as an infrared (IR) window material, benchmarked against common alternatives such as Zinc Selenide (ZnSe), Zinc Sulfide (ZnS), Germanium (Ge), and Sapphire (Al₂O₃). This guide provides a comprehensive overview of key performance metrics, supported by experimental data and detailed methodologies to aid in material selection for demanding research and development applications.

Infrared (IR) windows are critical components in a wide array of scientific instrumentation, including spectroscopic analysis tools and thermal imaging systems used extensively in drug development and material science. The choice of window material directly impacts the performance and reliability of these instruments. Barium Sulfide (BaS) has emerged as a material of interest for IR applications. This guide presents a comparative benchmark of BaS-based IR windows against established alternatives, focusing on optical, mechanical, and thermal properties.

Executive Summary of Material Performance

The selection of an optimal IR window material is a trade-off between various performance characteristics. The following table summarizes the key properties of BaS and its common alternatives.

PropertyThis compound (BaS)Zinc Selenide (ZnSe)Zinc Sulfide (ZnS)Germanium (Ge)Sapphire (Al₂O₃)
Transmission Range (µm) ~0.3 - 14 (estimated for bulk)0.6 - 220.4 - 141.8 - 230.15 - 5.5
Refractive Index @ 10 µm ~2.155~2.403~2.2~4.003N/A (not transparent)
Knoop Hardness ( kg/mm ²) Data not available1202107802200
Thermal Conductivity (W/m·K) Data not available18175935
Coefficient of Thermal Expansion (x 10⁻⁶/°C) Data not available7.16.86.15.3
Melting Point (°C) 223515251830 (sublimes)9382040

Optical Performance: Transmittance and Refractive Index

The refractive index of a material influences reflection losses and the design of anti-reflection coatings. BaS has a refractive index of approximately 2.155.[6] This is comparable to ZnS but lower than that of Ge, which has a high refractive index of around 4.0.[3] A higher refractive index can be advantageous in lens design but necessitates more effective anti-reflection coatings to minimize signal loss.

Diagram 1: Comparison of typical IR transmission ranges.

Mechanical and Thermal Properties

The durability of an IR window is determined by its mechanical and thermal properties, which are crucial for applications in harsh environments.

Hardness and Mechanical Strength

Hardness is a measure of a material's resistance to scratching and surface damage. While specific Knoop hardness data for BaS is not available, related chalcogenide glasses have Knoop hardness values that can vary.[3][7] For comparison, Sapphire is an extremely hard material, making it highly resistant to abrasion.[5] Germanium also exhibits good hardness.[3] ZnS is harder than ZnSe, offering better durability in abrasive environments.[3]

Thermal Properties and Shock Resistance

Thermal shock resistance is the ability of a material to withstand rapid changes in temperature without fracturing. This is a critical parameter for IR windows used in dynamic thermal environments.

Experimental_Workflow cluster_workflow General Experimental Workflow for IR Window Characterization Sample_Preparation Sample Preparation (Cutting, Polishing) Optical_Testing Optical Testing (Transmittance, Refractive Index) Sample_Preparation->Optical_Testing Mechanical_Testing Mechanical Testing (Knoop Hardness) Sample_Preparation->Mechanical_Testing Thermal_Testing Thermal Testing (Conductivity, Thermal Shock) Sample_Preparation->Thermal_Testing Data_Analysis Data Analysis and Comparison Optical_Testing->Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Testing->Data_Analysis

Diagram 2: General workflow for IR window material characterization.

Experimental Protocols

To ensure accurate and reproducible benchmarking of IR window materials, standardized experimental protocols are essential.

Transmittance Measurement

The spectral transmittance of an IR window is typically measured using a Fourier Transform Infrared (FTIR) spectrometer.[9]

Experimental Setup:

  • Light Source: A broadband infrared source, such as a Globar or Nernst glower.

  • Spectrometer: An FTIR spectrometer with appropriate beamsplitters and detectors for the desired wavelength range (e.g., KBr for MWIR, and solid-state detectors for LWIR).

  • Sample Holder: A fixture to hold the IR window perpendicular to the incident IR beam.

  • Detector: A sensitive IR detector, such as a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

  • A background spectrum is collected with an empty sample holder to account for the instrument's response and atmospheric absorption.

  • The IR window is placed in the sample holder.

  • A sample spectrum is collected.

  • The transmittance spectrum is calculated as the ratio of the sample spectrum to the background spectrum.

Knoop Hardness Testing

The Knoop hardness test (ASTM E384) is a standard method for determining the microhardness of materials.

Procedure:

  • A polished sample of the material is prepared.

  • A Knoop indenter, a pyramidal diamond with a rhombic base, is pressed into the surface of the sample with a specific load for a set duration.

  • The length of the long diagonal of the resulting indentation is measured using a microscope.

  • The Knoop hardness number (HK) is calculated based on the applied load and the measured diagonal length.[10]

Thermal Conductivity Measurement

The thermal conductivity of IR window materials can be measured using the guarded heat flow meter method according to ASTM E1530.

Procedure:

  • A sample of the material with a known thickness is placed between two plates at different, controlled temperatures.

  • A heat flow transducer measures the rate of heat transfer through the sample.

  • The thermal conductivity is calculated from the heat flow rate, the temperature difference across the sample, and the sample's dimensions.

Thermal Shock Resistance Testing

Thermal shock resistance can be evaluated based on standards like ASTM C1171, which involves subjecting the material to rapid temperature cycling.[11][12]

Procedure:

  • Samples of the material are prepared with specific dimensions.

  • The samples are rapidly transferred between a high-temperature furnace and a low-temperature environment (e.g., air or water bath) for a predetermined number of cycles.[13][14]

  • The material is then inspected for any signs of cracking or degradation.

  • The mechanical strength of the cycled samples can be compared to that of uncycled control samples to quantify the effect of the thermal shock.

Conclusion

While this compound shows potential as an IR window material, particularly due to its high melting point and the promising far-infrared transparency of related sulfide ceramics, a comprehensive evaluation is hampered by the lack of readily available, specific performance data. For researchers and professionals in drug development, where the reliability and performance of analytical instrumentation are paramount, established materials like ZnSe, ZnS, Ge, and Sapphire currently offer a more complete and well-documented performance profile. Further research and experimental characterization of bulk BaS are necessary to fully ascertain its competitive standing as a viable IR window material. This guide serves as a foundational comparison and highlights the critical data points that need to be addressed in future studies of BaS for IR applications.

References

A Comparative Guide to Theoretical and Experimental Properties of Barium Sulfide (BaS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of theoretically predicted and experimentally determined properties of barium sulfide (B99878) (BaS). It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in validating computational models against empirical data. The guide focuses on key structural, electronic, and thermal properties, offering a clear summary of quantitative data, detailed experimental protocols, and a workflow for the validation process.

Data Presentation: A Comparative Analysis

Barium sulfide is an alkaline earth metal chalcogenide that crystallizes in the rock salt (NaCl) structure.[1][2] It serves as a vital precursor for various barium compounds and has applications in electronic displays as a short-wavelength emitter.[1] Accurate theoretical models of its properties are crucial for predicting its behavior in novel applications. The following table summarizes a comparison between values derived from computational models and those measured through experimental techniques.

PropertyTheoretical/Computational ValueExperimental Value
Lattice Constant (a) 6.37 Å (TBLMTO-LDA)[3]6.387 Å[3]
6.396 Å (DFT-LDA)[4]~6.39 Å[2]
Band Gap (Eg) 3.32 eV (Indirect, DFT)[5]3.8 eV[2][6]
3.921 eV (Direct, GWA)[7]3.88 - 3.9 eV[7]
Melting Point Agrees with 2508 K (Molecular Dynamics)[8]2235 °C (2508 K)[1][6][8]
(Note: Reported values vary significantly)[8]

Experimental Protocols

The validation of theoretical models relies on precise and well-documented experimental methods. Below are the detailed protocols for determining the key properties of this compound cited in this guide.

Determination of Lattice Constant via X-ray Diffraction (XRD)

The lattice constant of a crystalline solid like this compound is determined using X-ray diffraction (XRD). This technique is based on the principle of Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes.

  • Sample Preparation: A powdered sample of pure this compound is prepared. For polycrystalline materials, the powder is typically ground to a fine consistency to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly a CuKα radiation source), a goniometer to control the angle of incidence, and a detector to measure the intensity of the diffracted X-rays.

  • Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ). The detector records the intensity of the diffracted X-rays at each angle, resulting in a diffraction pattern that shows peaks at specific angles corresponding to constructive interference from different lattice planes (h, k, l).

  • Analysis (Rietveld Refinement): The collected XRD pattern is analyzed using software that employs the Rietveld refinement method.[9] This method involves fitting a calculated diffraction pattern to the experimental data. By adjusting parameters such as the lattice constant, atomic positions, and peak shape, the software minimizes the difference between the observed and calculated patterns. The refined value for the lattice constant 'a' for the cubic structure of BaS is thus determined with high precision.[9][10]

Determination of Band Gap via UV-Visible Spectroscopy

The electronic band gap, which is the energy difference between the valence and conduction bands, is a critical parameter for semiconductors and insulators. For a wide-band-gap material like BaS, this is often measured using optical spectroscopy.[2][6]

  • Sample Preparation: For optical measurements, a thin film of this compound is typically required. These films can be synthesized using methods like chemical bath deposition (CBD) on a transparent substrate such as glass.[11]

  • Instrumentation: A UV-Visible (UV-Vis) spectrophotometer is used. This instrument measures the absorbance and transmittance of light as a function of wavelength.[11] The typical range for these measurements spans from the ultraviolet to the visible or near-infrared regions (e.g., 360 nm to 1100 nm).[11]

  • Data Collection: The thin film sample is placed in the path of the light beam in the spectrophotometer. The instrument scans through the specified wavelength range and records the amount of light absorbed by the film.

  • Analysis (Tauc Plot): The optical band gap is determined from the absorption spectrum. The absorption coefficient (α) is calculated from the absorbance data. A Tauc plot is then generated by plotting (αhν)n against the photon energy (hν), where 'h' is Planck's constant and 'ν' is the frequency of light. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the Tauc plot is extrapolated to the energy axis. The point where the line intersects the x-axis gives the value of the optical band gap (Eg).

Determination of Melting Point via Thermal Analysis

The melting point of this compound is determined using thermal analysis techniques capable of operating at very high temperatures. Due to the high melting point of BaS, significant experimental challenges exist, leading to variability in reported values.[8]

  • Instrumentation: A high-temperature thermal analyzer, such as one equipped for Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is used.[8][12] For extremely high temperatures, a floating zone furnace may be employed, which allows for container-less melting and reduces contamination.[8][13]

  • Sample Preparation: A small, high-purity sample of this compound is placed in a crucible made of a refractory material (e.g., Al2O3) that will not react with the sample at high temperatures.[12]

  • Data Collection: The sample is heated at a constant rate in a controlled, inert atmosphere to prevent oxidation.[12] The DTA/DSC instrument measures the temperature difference between the sample and an inert reference material. An endothermic peak in the DTA/DSC curve indicates the absorption of heat during the phase transition from solid to liquid. The onset or peak of this endotherm is identified as the melting point.

  • Analysis: The temperature corresponding to the characteristic endothermic peak on the thermogram is recorded as the melting point. Recent experiments utilizing a floating zone furnace have provided a value of 2508 K (2235 °C), which aligns with modern molecular dynamic estimations.[8]

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of theoretical models of material properties, using this compound as an example.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement cluster_validation Validation Process comp_model Computational Model Selection (e.g., DFT, GWA) calc Property Calculation (Lattice Constant, Band Gap, etc.) comp_model->calc theo_data Predicted Theoretical Data calc->theo_data compare Data Comparison & Analysis theo_data->compare synthesis Material Synthesis & Purification (Pure BaS) char Property Characterization (XRD, UV-Vis, DTA) synthesis->char exp_data Measured Experimental Data char->exp_data exp_data->compare validate Model Validation / Refinement compare->validate

References

A Comparative Guide to Doping Effects in Barium Sulfide (BaS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of various dopants on the structural, electronic, optical, and magnetic properties of Barium Sulfide (B99878) (BaS). Barium sulfide is a versatile alkaline earth chalcogenide with a rock-salt crystal structure, making it an excellent host material for doping. Introducing impurity atoms (dopants) into the BaS lattice is a key strategy for tuning its physical and chemical properties, unlocking potential applications in fields ranging from optoelectronics and spintronics to specialized phosphors.

This document summarizes key experimental findings, presents quantitative data in comparative tables, and outlines the detailed experimental protocols used for the synthesis and characterization of these advanced materials.

Comparative Analysis of Doping Effects

The introduction of different elements as dopants into the BaS host lattice dramatically alters its intrinsic properties. This section compares the effects of silicon (a non-metal), manganese (a transition metal), and bismuth (a post-transition metal).

Silicon (Si) Doping: Tuning Electronic and Optical Properties

First-principles studies based on density functional theory (DFT) show that doping BaS with silicon significantly modifies its electronic band structure and optical characteristics. Si atoms substitutionally incorporated into the BaS lattice lead to a tunable bandgap and enhanced light absorption.

  • Electronic Properties : Increasing the concentration of Si dopants progressively decreases the bandgap of BaS. For instance, a 6.25% Si doping concentration can reduce the bandgap to 1.6 eV[1]. This modification is crucial for applications in solar cells, where a smaller bandgap allows for the absorption of a broader spectrum of visible light[1].

  • Optical Properties : Si-doping enhances the absorption coefficient of BaS in the visible light spectrum. The static refractive index, n(0), decreases from 2.35 for pure BaS to 1.96 for BaS with 25% Si doping[1]. The imaginary part of the dielectric function, which is related to photo-absorption, exhibits new peaks at lower energy levels compared to pure BaS, confirming the enhanced absorption capabilities[1].

Manganese (Mn) Doping: Inducing Spintronic and Thermoelectric Properties

Doping with transition metals like manganese introduces magnetic properties into the non-magnetic BaS host, creating a diluted magnetic semiconductor (DMS). These materials are of significant interest for spintronic devices, which utilize both the charge and spin of electrons.

  • Electronic and Magnetic Properties : Pure BaS is a semiconductor. However, upon doping with Mn, the resulting Ba₁₋ₓMnₓS alloy exhibits half-metallic ferromagnetic (HMF) behavior[2][3]. This means it acts as a conductor for electrons of one spin orientation and as an insulator for the other. The total magnetic moment of the material increases with the Mn concentration, with the magnetism primarily originating from the 3d-orbitals of the Mn atoms[2].

  • Thermoelectric Properties : Theoretical calculations indicate that Mn-doped BaS has high values for the figure of merit (ZT), a key indicator of thermoelectric efficiency. This qualifies the material for potential use in thermoelectric gadgets that can convert heat energy into electrical energy and vice-versa[2].

Bismuth (Bi) Doping: Engineering Photoluminescence

Doping BaS with bismuth creates efficient phosphors, materials that exhibit luminescence. The synthesis of nanocrystalline Bismuth-doped BaS (BaS:Bi) has been optimized for maximum photoluminescence yield.

  • Optical Properties : BaS:Bi nanophosphors, when excited with a wavelength of 425 nm, show a distinct emission peak at 575 nm, which corresponds to green light[4]. The optical band gap for these synthesized nanoparticles has been determined to be approximately 3.8 eV[4]. The synthesis method, amount of dopant, and firing temperature are critical parameters that must be optimized to achieve the highest luminescence intensity[4].

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data extracted from theoretical and experimental studies on doped BaS.

Table 1: Properties of Silicon (Si) Doped this compound

Property Pure BaS 6.25% Si-doped BaS 25% Si-doped BaS Reference
Bandgap ~3.02 eV 1.6 eV - [1]
Static Refractive Index, n(0) 2.35 2.11 1.96 [1]

| Static Reflectivity, R(0) | 0.10 | 0.12 | 0.15 |[1] |

Table 2: Magnetic and Electronic Properties of Manganese (Mn) Doped this compound

Mn Concentration (x) Electronic Nature Total Magnetic Moment (μB) Potential Application Reference
0% (Pure BaS) Semiconductor 0 - [2]
6.25% Half-Metallic Ferromagnetic 4.001 Spintronics, Thermoelectrics [2]
12.5% Half-Metallic Ferromagnetic 7.9889 Spintronics, Thermoelectrics [2]

| 25% | Half-Metallic Ferromagnetic | 16.0180 | Spintronics, Thermoelectrics |[2] |

Table 3: Optical Properties of Bismuth (Bi) Doped this compound Nanoparticles

Property Value Reference
Synthesis Method Solid-State Diffusion [4]
Average Grain Size 35 nm [4]
Excitation Wavelength 425 nm [4]
Emission Peak 575 nm (Green) [4]

| Measured Bandgap | 3.8 eV |[4] |

Visualization of Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the logical outcomes of doping.

G cluster_0 Preparation & Synthesis cluster_1 Synthesis Options cluster_2 Characterization cluster_3 Analysis & Application Precursors 1. Select Precursors (e.g., BaCO₃, S, Dopant Oxide) Mixing 2. Mix & Grind Precursors->Mixing Synthesis 3. Synthesis Method Mixing->Synthesis SolidState Solid-State Diffusion (High Temp Firing) Synthesis->SolidState Hydrothermal Hydrothermal Method (Aqueous, High Pressure) Synthesis->Hydrothermal Product Doped BaS Powder SolidState->Product Hydrothermal->Product XRD XRD (Structural Analysis) Data Data Analysis & Interpretation XRD->Data Microscopy SEM / TEM (Morphology, Size) Microscopy->Data Optical UV-Vis / PL (Optical Properties) Optical->Data Magnetic VSM (Magnetic Properties) Magnetic->Data Product->XRD Product->Microscopy Product->Optical Product->Magnetic Application Identify Potential Applications Data->Application

Caption: Experimental workflow for synthesis and characterization of doped BaS.

G cluster_dopants cluster_properties cluster_apps BaS This compound (BaS) (Host Material) Si Si BaS->Si Mn Mn BaS->Mn Bi Bi BaS->Bi Prop_Si Tunable (Lower) Bandgap Enhanced Optical Absorption Si->Prop_Si modifies Prop_Mn Half-Metallic Ferromagnetism Thermoelectric Potential Mn->Prop_Mn induces Prop_Bi Photoluminescence (Green Emission) Bi->Prop_Bi creates App_Si Solar Cells Prop_Si->App_Si enables App_Mn Spintronics Prop_Mn->App_Mn enables App_Bi Phosphors & Displays Prop_Bi->App_Bi enables

Caption: Impact of different dopants on the properties and applications of BaS.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results in materials science. Below are generalized protocols for the synthesis and characterization of doped BaS powders.

Protocol 1: Synthesis via Solid-State Reaction

This method is commonly used for synthesizing phosphors and other ceramic materials. It involves heating a mixture of solid precursors to high temperatures to induce a chemical reaction.[5][6]

  • Precursor Selection & Stoichiometry :

    • Select high-purity starting materials. Examples include Barium Carbonate (BaCO₃), Sulfur (S), and the oxide of the dopant element (e.g., Bi₂O₃ for Bismuth doping).

    • Calculate the stoichiometric amounts of each precursor required to achieve the desired final composition and dopant concentration.

    • A flux, such as sodium thiosulfate, may be added to facilitate the reaction at lower temperatures[4].

  • Mixing and Grinding :

    • Weigh the precursors precisely according to the stoichiometric calculations.

    • Combine the powders in an agate mortar.

    • Grind the mixture thoroughly with a pestle for 15-30 minutes to ensure a homogeneous blend. This step is critical for a complete reaction[5].

  • Firing/Calcination :

    • Transfer the ground powder into an alumina (B75360) crucible.

    • Place the crucible in a high-temperature tube furnace.

    • Heat the sample according to a specific temperature profile. This often involves a pre-firing at a lower temperature (e.g., 600°C) followed by a final calcination at a higher temperature (e.g., 900°C - 1400°C) for several hours. The atmosphere may be controlled (e.g., a reducing atmosphere) depending on the desired valence state of the dopant[7].

  • Post-Synthesis Processing :

    • Allow the furnace to cool down to room temperature naturally.

    • Remove the sintered product from the crucible.

    • Gently grind the resulting material into a fine powder for characterization.

Protocol 2: Characterization by Powder X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material and determine its crystal structure and lattice parameters.[8]

  • Sample Preparation :

    • Ensure the synthesized material is a fine, homogeneous powder. If necessary, gently grind the sample in a mortar and pestle[2][9].

    • Mount the powder onto a sample holder. The sample surface must be flat and level with the surface of the holder to prevent errors in peak positions[10]. A glass slide can be used to gently press and flatten the powder[10].

  • Instrument Setup :

    • Turn on the X-ray diffractometer and allow the X-ray tube to warm up to the specified voltage and current (e.g., 40 kV and 40 mA)[10].

    • Mount the sample holder securely in the goniometer[10].

  • Data Collection :

    • Set the scanning parameters in the control software. This includes the start and end angles for 2θ (e.g., from 10° to 80°), the step size (e.g., 0.02°), and the scan speed or time per step.

    • Initiate the scan. The instrument will rotate the sample (θ) and the detector (2θ) to measure the intensity of diffracted X-rays at each angle.

  • Data Analysis :

    • The output is a diffractogram showing diffraction intensity versus 2θ.

    • Identify the peak positions (2θ values).

    • Compare the experimental peak positions and intensities with standard patterns from a database (e.g., JCPDS) to confirm the crystal phase of the doped BaS and identify any impurities.

    • The lattice parameters can be calculated from the peak positions using Bragg's Law.

References

Assessing the Environmental Impact of Barium Sulfide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The selection of chemical reagents in industrial and pharmaceutical processes extends beyond mere efficacy and cost. A thorough evaluation of the environmental footprint of these substances is increasingly critical. This guide provides a comparative analysis of the environmental impact of barium sulfide (B99878) (BaS) and its common alternatives, with a focus on data relevant to researchers and professionals in drug development.

Barium Sulfide: Properties and Environmental Concerns

This compound is an inorganic compound used in various applications, including as a precursor for other barium compounds, in the production of pigments like lithopone, and historically as a depilatory agent.[1] While effective in these roles, its environmental and health impacts are significant.

Key Environmental and Health Hazards:

  • Toxicity: this compound is poisonous if swallowed or inhaled.[2][3] Like other soluble barium compounds, it can cause adverse health effects.[4]

  • Reaction with Acid and Water: Contact with acids or moisture can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2] H₂S is known for its "rotten egg" smell and can be lethal at high concentrations.[5]

  • Aquatic Toxicity: this compound is classified as very toxic to aquatic organisms.[3][6]

  • Regulatory Status: Waste containing soluble barium above certain thresholds is considered hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][7]

Environmental Fate: The primary environmental transformation of this compound is its reaction with sulfates in the environment to form barium sulfate (B86663) (BaSO₄).[2][7] Barium sulfate is highly insoluble and considered non-toxic, which is a key factor in its environmental fate.[8][9][10] However, the initial toxicity of BaS and the potential for H₂S generation remain significant concerns.

Alternatives to this compound

The choice of an alternative to this compound is highly dependent on the specific application. Here, we examine alternatives in one of its major industrial uses: leather tanning.

Application: Dehairing in Leather Processing

In the leather industry, sulfides are used to remove hair from hides.[5] Sodium sulfide (Na₂S) and sodium hydrosulfide (B80085) (NaSH) are common alternatives to this compound for this purpose.[11]

Parameter This compound (BaS) Sodium Sulfide (Na₂S) Enzymatic Processes
Primary Function Dehairing agentDehairing agentDehairing and fiber opening
Acute Toxicity Toxic if swallowed or inhaled[3]Toxic, can cause chemical burns[12]Generally lower toxicity
Aquatic Toxicity Very toxic to aquatic life[6][13]Toxic to aquatic life[12]Varies by enzyme, generally lower
Byproducts/Waste Soluble barium in effluent, H₂S gas[2]H₂S gas, high sulfide in effluent[12]Reduced chemical oxygen demand (COD) and nitrogen load[5][14]
Environmental Fate Precipitates as inert BaSO₄[2]Remains as soluble sulfide/sulfateBiodegradable
Regulatory Concerns Hazardous waste (D005) due to soluble barium[2]Release of toxic H₂S gas[12]Generally fewer regulatory hurdles

Note: The table above provides a qualitative comparison. Specific quantitative data from direct comparative studies is scarce in publicly available literature.

In-Depth Comparison

Sodium Sulfide (Na₂S): Sodium sulfide is a widely used dehairing agent.[11] Like this compound, it is highly alkaline and reacts with acids to produce toxic hydrogen sulfide gas.[12] From an environmental standpoint, while it avoids the issue of heavy metal (barium) contamination, it still contributes to high sulfide concentrations in tannery effluents, which are toxic and require extensive treatment. The "sulfide smell" associated with tanneries is due to H₂S release from chemicals like sodium sulfide.[5]

Enzymatic Dehairing: A more environmentally benign alternative is the use of enzymatic processes.[14] These methods utilize proteolytic enzymes to break down the proteins at the hair root, allowing for hair removal without the use of sulfides.[5]

Advantages of Enzymatic Processes:

  • Reduced Pollution: Significantly lowers the sulfide, nitrogen, and Chemical Oxygen Demand (COD) loads in wastewater.[5][14]

  • Improved Safety: Eliminates the risk of toxic H₂S gas release.[5]

  • Potential for Better Leather Quality: Can result in a cleaner pelt surface.[5]

Challenges of Enzymatic Processes:

  • Process Control: Requires more precise control of pH, temperature, and time.[5]

  • Cost: The cost of enzymes can be higher than traditional sulfide chemicals.[5]

Experimental Protocols: A Note on Data Gaps

A significant challenge in conducting a direct, data-driven comparison is the lack of standardized, publicly available experimental studies that directly compare the lifecycle environmental impacts of this compound against its alternatives in specific applications. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process.[15][16] While LCAs exist for various chemical production processes[17][18], a specific, detailed LCA comparing this compound and its alternatives for applications like leather dehairing is not readily found in the reviewed literature.

A hypothetical experimental protocol to assess the environmental impact would involve:

  • Lethal Concentration (LC50) Testing: Standardized aquatic toxicity tests (e.g., on Daphnia magna or zebrafish embryos) to determine the concentration of each substance that is lethal to 50% of the test population over a specified time.

  • Wastewater Analysis: For a standardized process (e.g., dehairing of a set weight of hide), the resulting wastewater would be analyzed for key pollution indicators:

    • Chemical Oxygen Demand (COD)

    • Biochemical Oxygen Demand (BOD)

    • Total Suspended Solids (TSS)

    • Sulfide concentration

    • Barium concentration (for BaS)

    • Nitrogen content

  • Air Emissions Analysis: Measurement of volatile organic compounds (VOCs) and, crucially, hydrogen sulfide (H₂S) emissions during the process.

Logical Workflow for Environmental Impact Assessment

The following diagram illustrates the logical flow for assessing the environmental considerations of this compound.

cluster_0 This compound Usage cluster_1 Environmental Release Pathways cluster_2 Environmental Fate & Impact BaS_Application Industrial Application (e.g., Leather Dehairing) Wastewater Wastewater Effluent (Soluble Ba²⁺, S²⁻) BaS_Application->Wastewater Air_Emissions Air Emissions (H₂S gas) BaS_Application->Air_Emissions Solid_Waste Solid Waste (Sludge with Ba) BaS_Application->Solid_Waste Aquatic_Toxicity Aquatic Toxicity Wastewater->Aquatic_Toxicity Final_Transformation Transformation to Barium Sulfate (BaSO₄) (Inert) Wastewater->Final_Transformation Reacts with sulfates Human_Health_Risk Human Health Risk (Inhalation/Ingestion) Air_Emissions->Human_Health_Risk Soil_Contamination Soil Contamination Solid_Waste->Soil_Contamination Soil_Contamination->Final_Transformation

Environmental pathways of this compound.

Conclusion

While this compound has established industrial uses, its environmental profile presents considerable challenges, primarily its toxicity, the potential for hazardous gas release, and the generation of regulated hazardous waste.[2][3][7] For applications such as leather dehairing, sodium sulfide presents similar challenges regarding sulfide pollution and H₂S release, though it avoids heavy metal contamination.[5][12]

Enzymatic processes represent a promising, more environmentally benign alternative by significantly reducing the chemical load in wastewater and eliminating the risks associated with sulfide compounds.[14] For researchers and drug development professionals, where process safety and environmental impact are paramount, the exploration and optimization of non-sulfide alternatives are strongly recommended. The lack of direct, quantitative comparative studies highlights a critical area for future research to enable more precise environmental impact assessments.

References

Safety Operating Guide

Barium sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of barium sulfide (B99878) is critical for ensuring laboratory safety and environmental protection. As a substance classified as toxic and hazardous, adherence to strict protocols is essential for researchers, scientists, and drug development professionals. Barium sulfide is regulated as a RCRA hazardous waste (D005) due to its soluble barium and sulfide content.[1][2] Improper handling can lead to the release of toxic hydrogen sulfide gas upon contact with acids or moisture and poses a significant risk to aquatic life.[1][3][4]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a NIOSH-approved respirator or dust mask, chemical safety goggles, a face shield, and impervious gloves.[5] Protective clothing should be worn to prevent any skin contact.

  • Ventilation: Handle this compound exclusively in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.[2][3]

  • Avoid Dust and Incompatibilities: Take care to avoid generating dust during handling.[1][5] Keep this compound waste away from acids, water, moisture, and strong oxidizing agents, as contact can liberate highly toxic and flammable hydrogen sulfide gas.[1][4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][6] Always wash hands thoroughly with soap and water after handling the material.[3]

**Step-by-Step Disposal Procedure

Follow these logistical steps for the safe collection, treatment, and disposal of this compound waste.

Step 1: Waste Collection and Segregation Collect all this compound waste, including residues and contaminated materials, in a dedicated, clearly labeled waste container.

  • The container must be dry, corrosion-resistant, and have a tightly sealing lid to prevent contact with moisture and air.[2][4]

  • Do not use containers made of zinc, aluminum, or copper.[1]

  • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials, especially acids.[2][4]

Step 2: Chemical Treatment to Render Non-Hazardous To mitigate its hazardous properties before final disposal, this compound can be chemically converted to the more stable and non-hazardous barium sulfate (B86663). This process should be performed by trained personnel within a chemical fume hood.

Experimental Protocol: Precipitation of Barium Sulfate

  • Prepare a Sulfate Solution: Create a saturated solution of a sulfate salt, such as sodium sulfate (Glauber's Salt) or magnesium sulfate (Epsom salt), in water.[7] An excess of the sulfate is required to ensure complete reaction.[1]

  • Controlled Reaction: Slowly and carefully add the this compound waste to the sulfate solution while stirring continuously. Avoid adding large quantities at once to control the reaction rate.

  • Precipitation: The reaction will form a dense white precipitate of barium sulfate (BaSO₄), which is insoluble and non-toxic.[1][2]

    • Reaction: BaS + Na₂SO₄ → BaSO₄(s) + Na₂S

  • Verification: Allow the precipitate to settle. Test the supernatant liquid for the presence of soluble barium ions using a small amount of additional sulfate solution to ensure no further precipitation occurs, confirming the reaction is complete.

  • Separation and Disposal: Separate the solid barium sulfate from the liquid via filtration. The resulting barium sulfate can typically be disposed of as non-hazardous waste, though confirmation with local regulations is advised.[8] The remaining liquid solution, containing sodium sulfide, must still be treated and disposed of as hazardous chemical waste according to institutional and local guidelines.

Step 3: Labeling and Storage for Final Disposal Whether treated or not, the final waste container must be accurately labeled.

  • If untreated, the label must clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., toxic, corrosive).[4]

  • The container should be dated and stored securely until collection by a certified hazardous waste disposal service.

Step 4: Arrange for Professional Disposal Dispose of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6] Never dispose of this compound down the drain or in regular trash.[2] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in compliance with all local, state, and federal regulations.[3][9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][3] A vacuum equipped with a high-efficiency particulate air (HEPA) filter can also be used to minimize dust generation.[5][10]

  • Large Spills: Evacuate personnel from the immediate area and ensure it is well-ventilated.[4][7] Contact your institution's EHS or a specialized hazardous materials response team for cleanup and disposal.[4]

  • Containment: In all spill scenarios, prevent the material from entering drains, sewers, or waterways.[9]

Quantitative Safety Data

The following table summarizes key quantitative data related to this compound safety and hazardous waste classification.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) (as Ba)0.5 mg/m³ (TWA)[3]
NIOSH Immediately Dangerous to Life or Health (IDLH) (as Ba)50 mg/m³[3]
RCRA Hazardous Waste Threshold (Soluble Barium)> 0.2%[1][2]
Water Solubility ~8 g / 100 mL at 21°C[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

BariumSulfideDisposal start_node Start: this compound Waste Generated process_node_1 Store in a sealed, dry, corrosion-resistant container start_node->process_node_1 Collect Waste process_node process_node decision_node decision_node waste_node waste_node end_node End: Final Disposal via Certified Vendor spill_node Follow Spill Management Protocol spill_node->process_node_1 Contain & Collect decision_spill Spill Occurs? process_node_1->decision_spill Is there a spill? decision_spill->spill_node Yes decision_treat Treat Waste In-House? decision_spill->decision_treat No process_node_2 Precipitate as Barium Sulfate using excess sulfate solution decision_treat->process_node_2 Yes (Trained Personnel Only) waste_node_3 Untreated Hazardous This compound Waste decision_treat->waste_node_3 No waste_node_1 Non-Hazardous Barium Sulfate Waste process_node_2->waste_node_1 Separate Precipitate waste_node_2 Hazardous Liquid Waste process_node_2->waste_node_2 Collect Filtrate process_node_3 Label Waste Container (Hazardous/Non-Hazardous) waste_node_1->process_node_3 waste_node_2->process_node_3 process_node_3->end_node Arrange Collection waste_node_3->process_node_3

Caption: Workflow for safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Barium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of barium sulfide (B99878) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Barium sulfide (BaS) is a hazardous substance that poses significant risks. It is classified as harmful if swallowed or inhaled.[1][2] Contact with acids or moisture can liberate toxic and flammable hydrogen sulfide (H₂S) gas.[1][3][4] The substance is very toxic to aquatic life and can cause severe irritation or burns upon skin and eye contact.[5]

Key Hazards:

  • Acute Toxicity: Harmful if ingested or inhaled.[1][2][6]

  • Reactivity: Reacts with acids, moisture, or steam to produce toxic and flammable hydrogen sulfide gas.[4] It may also react with strong oxidizing agents to release toxic sulfur dioxide gas.[2]

  • Skin and Eye Damage: Can cause severe skin burns and eye damage.[5]

  • Environmental Hazard: Very toxic to aquatic organisms.[1][5]

Engineering Controls and Work Area Preparation

Before handling this compound, ensure the work area is properly equipped to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[6] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne concentrations below recommended exposure limits.[2][3][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. Set up emergency exits and a designated risk-elimination area.[6]

  • Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment to prevent fire caused by electrostatic discharge.[6]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are mandatory to prevent direct contact and inhalation.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][6] A face shield should also be used.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves. Gloves must be inspected before use and disposed of properly after handling.[5]

    • Clothing: Wear fire/flame resistant and impervious clothing.[6] Full-body protective clothing is recommended for bulk handling.

  • Respiratory Protection:

    • If exposure limits are exceeded or dust is present, use a NIOSH/MSHA-approved respirator.[1][3]

    • For situations with high concentrations of dust, irritation, or other symptoms, a full-face respirator or an effective dust mask is required.[6][7]

This compound Properties and Exposure Limits

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula BaS[2]
CAS Number 21109-95-5[1][5][6]
Specific Gravity ~4.2 at 20 °C (68 °F)[2]
Water Solubility ~8 grams per 100 ml at 21 °C (70 °F)[2]
Occupational Exposure Finland: 0.5 mg/m³ (as Ba), 8-hour limit[6]
UN Number 2813 (for transport)[5]
RCRA Waste Code D005 (Characteristic hazardous waste for soluble barium)[2]

Procedural Guide for Safe Handling

Follow these steps to ensure safe handling of this compound throughout your workflow.

  • Preparation:

    • Thoroughly wash hands and any exposed skin before starting work.[1]

    • Ensure all engineering controls are operational.

    • Don all required PPE as specified above.

  • Handling:

    • Handle in a well-ventilated place.[6]

    • Avoid contact with skin, eyes, and clothing.[5][7]

    • Avoid the formation of dust and aerosols.[2][6]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • Post-Handling:

    • Wash hands and dry them thoroughly immediately after handling the product.[5][7]

    • Decontaminate all surfaces and equipment.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[5]

Operational and Disposal Plans

Storage Plan:

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Keep the chemical away from acids, oxidizers, and moisture sources to prevent hazardous reactions.[2]

  • Do not store in zinc, aluminum, or copper containers.[3]

  • Ensure containers are clearly labeled with updated hazard symbols and handling instructions.

Spill and Emergency Response:

  • Small Spills: Carefully sweep or shovel up the spilled material using dry tools and place it into a suitable, closed, moisture-proof container for disposal.[1][3] Avoid generating dust.[3]

  • Large Spills: Evacuate the area immediately. Ventilate the space and contact hazardous materials response teams.

  • Personal Exposure:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing immediately. Rinse the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Get immediate medical attention.[2][7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][7] Call a physician or Poison Control Center immediately.[6][7]

Disposal Plan:

  • This compound and its containers must be disposed of as hazardous waste.[1]

  • Spilled product is considered a RCRA hazardous waste (D005) due to its soluble barium content.[2][3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • All disposal practices must comply with local, state, and federal laws and regulations.[2][3][8]

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Risk Assessment (Review SDS) B Prepare Work Area & Activate Engineering Controls (e.g., Fume Hood) A->B C Don Required PPE B->C D Handle this compound (Avoid Dust/Moisture/Acids) C->D E Decontaminate (Work Surfaces & Equipment) D->E F Doff PPE E->F G Proper Storage of Remaining Chemical F->G H Segregated Waste Disposal (Hazardous Waste) F->H

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.